5-Acetyl-2,4-dimethylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQOKWQUTLNKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047680 | |
| Record name | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless to pale yellow liquid; slightly sulferous, meaty, nutty odour | |
| Record name | 2,4-Dimethyl-5-acetylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
228.00 to 230.00 °C. @ 760.00 mm Hg | |
| Record name | 5-Acetyl-2,4-dimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Insoluble in water; Soluble in fats, oils, most organic solvents, Miscible at room temperature (in ethanol) | |
| Record name | 5-Acetyl-2,4-dimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,4-Dimethyl-5-acetylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.147-1.152 | |
| Record name | 2,4-Dimethyl-5-acetylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
38205-60-6 | |
| Record name | 5-Acetyl-2,4-dimethylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38205-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-5-acetylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038205606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-dimethylthiazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYL-5-ACETYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD36FU2WGY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Acetyl-2,4-dimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
5-Acetyl-2,4-dimethylthiazole chemical properties and structure
An In-Depth Technical Guide to 5-Acetyl-2,4-dimethylthiazole: Chemical Properties, Structure, and Applications
Foreword for the Researcher
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development and chemical industries, focusing on this compound (CAS No. 38205-60-6). As a Senior Application Scientist, my objective is to not only present the factual chemical data but to also provide a narrative that explains the "why" behind its properties and applications. The structure of this guide is designed to flow from the foundational chemical identity to its practical uses and potential research avenues, ensuring a thorough understanding of this multifaceted molecule. Every piece of data and every protocol is presented with the aim of being a self-validating system, grounded in authoritative sources to ensure scientific integrity.
Section 1: Molecular Identity and Structural Elucidation
This compound is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.[1] This core structure is substituted with two methyl groups at positions 2 and 4, and an acetyl group at position 5.[1] This specific arrangement of functional groups is crucial to its distinct chemical properties and sensory profile.
Chemical Identifiers
A clear and unambiguous identification of a chemical substance is paramount for research and regulatory purposes. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone | PubChem[2] |
| CAS Number | 38205-60-6 | NIST Chemistry WebBook[3] |
| Molecular Formula | C₇H₉NOS | PubChem[2] |
| Molecular Weight | 155.22 g/mol | PubChem[2] |
| InChI | InChI=1S/C7H9NOS/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3 | PubChem[2] |
| InChIKey | BLQOKWQUTLNKON-UHFFFAOYSA-N | PubChem[2] |
| SMILES | CC1=C(SC(=N1)C)C(=O)C | PubChem[2] |
| Synonyms | 2,4-Dimethyl-5-acetylthiazole, Nutty Thiazole | PubChem[2], Sigma-Aldrich[4] |
Structural Representation
The spatial arrangement of atoms within this compound dictates its reactivity and interaction with biological systems. The following diagram illustrates its two-dimensional structure.
Caption: 2D structure of this compound.
Section 2: Physicochemical and Organoleptic Properties
The physical and sensory properties of this compound are a direct consequence of its molecular structure. These properties are critical for its application in various industries, particularly in the food and fragrance sectors.
Physical Properties
The compound is typically a colorless to pale yellow or light brown liquid.[1][5] Its key physical properties are summarized in the table below.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | ChemicalBook[5] |
| Boiling Point | 228-230 °C at 760 mmHg | Sigma-Aldrich[4] |
| Density | 1.15 g/mL at 25 °C | Sigma-Aldrich[4] |
| Refractive Index (n20/D) | 1.543 | Sigma-Aldrich[4] |
| Solubility | Slightly soluble in water; soluble in organic solvents | CymitQuimica[1] |
| Flash Point | 104 °C (219.2 °F) - closed cup | Sigma-Aldrich[4] |
Organoleptic Profile
This compound is highly valued for its potent and complex aroma profile. It is often described as having a roasted, nutty, and meaty odor.[6][7] Its taste characteristics at 10 ppm are described as nutty, roasted, meaty, and savory with woody and coffee nuances.[5] This unique sensory profile makes it a key ingredient in the formulation of a wide variety of flavors.
Section 3: Spectroscopic Analysis
Spectroscopic data is fundamental for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The proton NMR spectrum would show distinct signals for the two methyl groups on the thiazole ring and the methyl group of the acetyl moiety.[8] Similarly, the carbon NMR would provide signals corresponding to each unique carbon atom in the molecule.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups. A strong absorption band corresponding to the C=O stretching of the acetyl group is a characteristic feature.[9] Experimental and simulated IR spectra have been studied and show good agreement.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[11][12]
Section 4: Synthesis and Manufacturing
The synthesis of this compound is a topic of interest for commercial production. While specific industrial methods may be proprietary, general synthetic routes often involve the construction of the thiazole ring followed by the introduction of the acetyl group.[13] One common approach is the Claisen-Schmidt condensation of 4-methylbenzaldehyde with this compound in a basic medium to derive chalcone.[14] Another example of its reactivity is the synthesis of 2,4-Dimethyl-5-bromoacetyl-thiazole, where this compound is reacted with bromine in glacial acetic acid.[15]
The purity of the final product is critical, especially for applications in the food and fragrance industries, with typical requirements of 98% or 99%.[13] Purification is commonly achieved through distillation or chromatography, and the purity is verified using analytical techniques like Gas Chromatography (GC).[13]
The following diagram illustrates a generalized workflow for the synthesis and quality control of this compound.
Caption: Generalized workflow for the synthesis and quality control.
Section 5: Applications and Industrial Relevance
The primary application of this compound is as a flavoring agent in the food industry.[1][6] Its potent nutty and meaty aroma makes it a valuable component in savory flavors for products such as soups, sauces, meat products, and snacks.[7] It is also used in bakery and dessert applications to impart roasted notes.[7]
Beyond the flavor industry, recent research has explored the potential biological activities of this compound. Molecular docking studies have suggested its potential as an antiproliferative and antibacterial agent, indicating possible applications in pharmaceutical research.[9][16]
Section 6: Safety and Handling
From a safety perspective, this compound is classified as harmful if swallowed.[2][17] It is also known to be an irritant.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this chemical.[4][18] It is important to handle it in a well-ventilated area.[17] For detailed safety information, the Safety Data Sheet (SDS) should be consulted.[18][19]
Section 7: Future Research Directions
The unique properties of this compound open up several avenues for future research. Further investigation into its biological activities could lead to the development of new therapeutic agents.[16] Optimization of its synthesis to develop more sustainable and cost-effective methods is also an area of interest. Additionally, a deeper understanding of the relationship between its chemical structure and sensory perception could lead to the design of novel flavor compounds with enhanced properties.
References
- SciELO México. (2019). A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Revista Mexicana de Física, 65(2), 106-120.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- PubChem. (n.d.). 2,4-Dimethyl-5-acetylthiazole.
- Human Metabolome Database. (2012). This compound (HMDB0041484).
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of Delicious: Exploring this compound Synthesis and Purity.
- ResearchGate. (2019). A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies.
- Shandong Jitian Aroma Chemical Co.,Ltd. (n.d.). China 2,4-Dimethyl-5-acetyl thiazole.
- NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook.
- ResearchGate. (n.d.). The experimental and simulated IR spectra of 5-acetyl2,4-dimethylthiazole.
- Stenutz. (n.d.). This compound.
- Revista Mexicana de Física. (2019). A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies.
- precisionFDA. (n.d.). 2,4-DIMETHYL-5-ACETYLTHIAZOLE.
- ResearchGate. (2025). synthesis and characterization of chalcone derived from 5- acetyl-2, 4-dimethyl thiazole -dft studies.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Flavor: Understanding this compound and Its Role in Food.
- The Good Scents Company. (n.d.). nutty thiazole 2,4-dimethyl-5-acetylthiazole.
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- Advanced Biotech. (2025). Safety Data Sheet.
- PrepChem.com. (n.d.). Synthesis of 2,4-Dimethyl-5-bromoacetyl-thiazole.
- Ingredients Network. (n.d.). 2,4-dimethyl-5-acetyl thiazole | Flavor Consultants Inc..
- PerfumersWorld. (n.d.). 2 Acetyl Thiazole.
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An In-depth Technical Guide to 5-Acetyl-2,4-dimethylthiazole
CAS Number: 38205-60-6 Molecular Formula: C₇H₉NOS Synonyms: 2,4-Dimethyl-5-acetylthiazole, 1-(2,4-Dimethylthiazol-5-yl)ethanone
This technical guide provides a comprehensive overview of 5-acetyl-2,4-dimethylthiazole, a heterocyclic compound of significant interest to researchers in flavor chemistry and drug discovery. We will delve into its chemical properties, synthesis, analytical characterization, and applications, with a focus on the underlying scientific principles and practical methodologies.
Physicochemical Properties and Spectroscopic Profile
This compound is a colorless to pale yellow liquid characterized by a distinctive nutty, roasted, and meaty aroma.[1][2] This unique sensory profile makes it a valuable component in the flavor and fragrance industry.[3] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Weight | 155.22 g/mol | [4] |
| Boiling Point | 228-230 °C | [5][6] |
| Density | 1.15 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.543 | [5][6] |
| Flash Point | 104 °C (219.2 °F) | [3][6] |
| Solubility | Insoluble in water; soluble in fats, oils, and most organic solvents. | [7][8] |
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. The proton NMR spectrum will show distinct signals corresponding to the two methyl groups on the thiazole ring and the acetyl methyl group.[9] Similarly, the ¹³C NMR spectrum provides evidence for the carbon skeleton of the molecule.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals key functional groups.[10][11] A strong absorption band corresponding to the carbonyl (C=O) stretching of the acetyl group is a characteristic feature.[12]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is crucial for determining the molecular weight and fragmentation pattern, which aids in structural confirmation and impurity profiling.[13][14] The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[14]
Synthesis of this compound
The synthesis of thiazole derivatives is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring and is applicable for the preparation of this compound.[15]
Hantzsch Thiazole Synthesis
This method involves the condensation reaction between an α-haloketone and a thioamide.[16][15] For the synthesis of this compound, the precursors would be a halogenated derivative of 2,4-pentanedione and thioacetamide.
Experimental Protocol: Hantzsch Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of α-Haloketone: To this solution, add 3-chloro-2,4-pentanedione (1.0 equivalent) dropwise at room temperature. The choice of a chloro- derivative is common, though bromo-derivatives can also be used.[16]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours.[15] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent can be partially removed under reduced pressure to induce crystallization.[15]
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.[15]
The causality behind this experimental design lies in the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[16]
Caption: General reaction pathway for the Hantzsch synthesis of this compound.
Applications in Research and Development
Flavor and Fragrance Industry
The primary application of this compound is as a flavoring agent in the food industry.[3][7][17] Its nutty, roasted, and meaty flavor profile makes it a valuable additive in a variety of products, including savory snacks, soups, sauces, and baked goods.[1][2] It is known for its ability to impart a roasted character to foods.[1] The taste characteristics are described as nutty, roasted, meaty, and savory with woody and coffee nuances at a concentration of 10 ppm.[5]
Drug Discovery and Medicinal Chemistry
Thiazole and its derivatives are a significant class of heterocyclic compounds that are frequently found in pharmaceuticals.[18][19][20] The thiazole ring is a key structural motif in a number of clinically used drugs.[18][20] this compound, with its reactive acetyl group, serves as a versatile building block for the synthesis of more complex molecules with potential biological activity.[7][12] Research has explored the potential for thiazole derivatives to exhibit a range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[18][19][21] Recent studies have also investigated the potential of this compound derivatives as antiproliferative and antibacterial agents through molecular docking studies.[22][23]
Caption: Key application areas of this compound.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][24] Avoid inhalation of vapors and contact with skin and eyes.[24] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.[24]
Hazard Statements:
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.[24]
-
Wear protective gloves, clothing, eye, and face protection.[24]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[24]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[8][24]
Incompatible materials include strong oxidizing agents.[24]
Analytical Quality Control
Ensuring the purity of this compound is critical, especially for its use in food products and pharmaceuticals.[26] A combination of analytical techniques is employed for quality control.
Workflow: Purity Analysis of this compound
-
Gas Chromatography (GC): A GC analysis is performed to determine the purity of the sample and to identify any volatile impurities. A non-polar capillary column is typically used.
-
Mass Spectrometry (MS): The GC is often coupled with a mass spectrometer (GC-MS) to identify the separated components based on their mass spectra.[13]
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the main component and to detect any non-volatile impurities.
-
Karl Fischer Titration: This method is used to determine the water content in the sample.
Caption: A typical analytical workflow for the quality control of this compound.
References
- The Versatility of this compound in Chemical Synthesis and Application. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888. (n.d.). PubChem.
- A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (n.d.). SciELO México.
- Showing metabocard for this compound (HMDB0041484). (n.d.). Human Metabolome Database.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- This compound. (n.d.). NIST WebBook.
- A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (n.d.). Dialnet.
- The Chemistry of Delicious: Exploring this compound Synthesis and Purity. (2025, October 27). NINGBO INNO PHARMCHEM CO.,LTD.
- A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (n.d.). ResearchGate.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- The Art of Flavor: Understanding this compound and Its Role in Food. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The experimental and simulated IR spectra of 5-acetyl2,4-dimethylthiazole. (n.d.). ResearchGate.
- This compound. (n.d.). NIST WebBook.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
- synthesis and characterization of chalcone derived from 5- acetyl-2, 4-dimethyl thiazole -dft studies. (2025, August 6). ResearchGate.
- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.). ResearchGate.
- SDS - Advanced Biotech. (2025, January 25). Advanced Biotech.
- nutty thiazole 2,4-dimethyl-5-acetylthiazole. (n.d.). The Good Scents Company.
- A review on thiazole based compounds andamp; it's pharmacological activities. (2024, October 23).
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI.
- Application and synthesis of thiazole ring in clinically approved drugs. (2023, March 15). PubMed.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
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A Comprehensive Technical Guide to 5-Acetyl-2,4-dimethylthiazole (C₇H₉NOS) for Scientific Applications
Executive Summary
This technical guide provides an in-depth analysis of 5-Acetyl-2,4-dimethylthiazole (CAS No: 38205-60-6), a heterocyclic compound of significant interest in both industrial and research settings. With the molecular formula C₇H₉NOS and a molecular weight of 155.22 g/mol , this thiazole derivative is a cornerstone flavoring agent, prized for its potent nutty, roasted, and meaty sensory profile.[1][2][3][4] Beyond its organoleptic applications, its chemical structure presents a versatile scaffold for synthetic chemistry, making it a valuable precursor for developing novel compounds. This document details its physicochemical properties, synthesis and reactivity, validated analytical methodologies for quality control, key applications, and essential safety and regulatory information, serving as a critical resource for researchers, chemists, and professionals in the flavor and drug development industries.
Introduction and Core Significance
This compound, systematically named 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone, is an aroma compound belonging to the thiazole class of heterocyclic molecules.[1] Thiazoles are naturally occurring compounds found in foods like fried chicken and peanut butter, often formed during thermal processing via the Maillard reaction.[5] this compound is particularly valued for its ability to impart a complex savory, roasted, and nutty flavor profile at very low concentrations.[3][4] Its excellent thermal stability makes it suitable for use in high-temperature food manufacturing processes such as baking and extrusion.[4] For drug development professionals, the molecule's ketone functional group and substituted heterocyclic ring offer reactive sites for derivatization, enabling its use as a building block in the synthesis of more complex chemical entities with potential biological activity.[6][7]
Physicochemical Properties
The fundamental identity and characteristics of this compound are defined by its chemical formula, C₇H₉NOS , and a molecular weight of 155.22 g/mol .[1][2][8][9][10] Its physical and chemical properties are summarized below.
Qualitative Description:
-
Appearance: Clear, colorless to pale yellow or light brown liquid.[2][6][8][11]
-
Odor Profile: A complex and potent aroma described as nutty, roasted, meaty, and slightly sulfurous.[2][3][12]
-
Taste Profile: Characterized at 10 ppm as nutty, roasted, meaty, and savory with nuances of wood and coffee.[2]
-
Solubility: Insoluble in water but soluble in most organic solvents, fats, and oils.[6][11]
Quantitative Data Summary:
| Property | Value | Source(s) |
| CAS Number | 38205-60-6 | [1][10][13] |
| Molecular Formula | C₇H₉NOS | [1][2][13] |
| Molecular Weight | 155.22 g/mol | [1][2][10] |
| Boiling Point | 228-230 °C (at 760 mmHg) | [2][8] |
| Density | ~1.15 g/mL (at 25 °C) | [2] |
| Refractive Index | n20/D 1.543 | [2] |
| FEMA Number | 3267 | [8][14] |
| EC Number | 253-826-0 | [11] |
Synthesis and Chemical Reactivity
The synthesis of this compound is a multi-step process in organic chemistry, designed to construct the trisubstituted thiazole ring with high precision.[15] The primary goal of any synthetic route is to achieve high purity (typically ≥97-99%), as even trace impurities can introduce undesirable off-notes, compromising its use as a flavor ingredient.[8][15][16]
The reactivity of the molecule is largely governed by the acetyl group at the 5-position. This ketone functionality makes it a valuable intermediate for further chemical transformations. A prime example of this reactivity is its use in Claisen-Schmidt condensations to form chalcones, which are precursors to various biologically active flavonoids and heterocycles.[7]
This protocol describes a Claisen-Schmidt condensation, demonstrating the chemical utility of this compound as a synthetic building block.[7] The causality for this choice is to illustrate a validated reaction that allows for molecular elaboration, a key step in discovery chemistry.
Objective: To synthesize a thiazolyl chalcone by reacting this compound with an aromatic aldehyde (e.g., 4-methylbenzaldehyde) under basic conditions.
Methodology:
-
Reactant Preparation: Dissolve equimolar amounts of this compound and 4-methylbenzaldehyde in a suitable solvent such as ethanol.
-
Catalysis: Cool the solution in an ice bath and slowly add a catalytic amount of a strong base (e.g., aqueous sodium hydroxide solution) dropwise while stirring. The base deprotonates the α-carbon of the acetyl group, forming an enolate.
-
Reaction: Allow the mixture to stir at room temperature. The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone).
-
Workup and Isolation: Monitor the reaction by TLC. Upon completion, neutralize the mixture with a dilute acid. The resulting precipitate (the chalcone product) is collected by vacuum filtration.
-
Purification and Validation: Wash the crude product with cold water to remove inorganic salts. Recrystallize the solid from a suitable solvent (e.g., ethanol) to achieve high purity. The final product's identity and purity should be confirmed using analytical techniques like IR, NMR, and Mass Spectrometry.
Caption: Reactivity workflow of this compound.
Analytical Methodologies
To ensure the quality, purity, and identity of this compound, rigorous analytical methods are required. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose. The choice is dictated by the compound's volatility and the method's unparalleled ability to separate complex mixtures (GC) and provide structural identification based on mass fragmentation patterns (MS).[1][13][15]
This protocol provides a self-validating system for quality control, ensuring that the material meets the high-purity specifications (e.g., ≥97%) required for its applications.
Objective: To determine the purity of a this compound sample and confirm its identity.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a high-purity solvent like dichloromethane or ethyl acetate.
-
GC System Configuration:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 ratio) at 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase is chosen for its ability to separate compounds based on boiling points.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer Configuration:
-
Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared against spectral libraries.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identification: The retention time of the major peak is compared to that of a certified reference standard. The acquired mass spectrum is matched against a reference library (e.g., NIST) for confirmation. The molecular ion peak (M+) should be observed at m/z 155.
-
Purity Calculation: Purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all detected peaks.
-
Caption: Standard analytical workflow for GC-MS analysis.
Applications in Research and Industry
-
Food and Flavor Science: The primary application is as a potent flavoring agent.[5][8] It is used to build or enhance savory flavor profiles in a wide array of products, including processed meats, soups, sauces, savory snacks, and baked goods.[3] Its effectiveness at parts-per-million (ppm) levels makes it a highly efficient ingredient for creating authentic roasted and cooked notes.[4]
-
Synthetic Chemistry and Drug Discovery: As a functionalized heterocycle, it serves as a valuable starting material or intermediate in organic synthesis.[6] The thiazole ring is a known pharmacophore present in numerous approved drugs (e.g., Ritonavir, Thiamine). The reactivity of the acetyl group allows for the synthesis of derivatives such as chalcones, pyrimidines, and other complex structures for screening in drug discovery programs.[7]
Safety, Handling, and Regulatory Status
Trustworthiness in handling chemical compounds begins with a thorough understanding of their hazards.
-
GHS Hazard Classification: this compound is classified as harmful or toxic if swallowed (H301/H302).[1][11][17] It may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Precautionary Measures:
-
Storage: Store in a cool, well-ventilated place in a tightly closed container, protected from sunlight.[11]
-
Regulatory Status: The compound is recognized and regulated as a flavoring substance by major international bodies. It is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3267 and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[14]
Conclusion
This compound is a molecule of dual identity. It is both a high-impact specialty ingredient that shapes the sensory landscape of modern foods and a versatile chemical building block for scientific innovation. Its well-defined physicochemical properties, established analytical protocols, and clear safety guidelines allow for its confident use by researchers and industry professionals. A comprehensive understanding of its chemistry, from synthesis to application, is essential for leveraging its full potential in both the laboratory and the marketplace.
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The Multifaceted Identity of 5-Acetyl-2,4-dimethylthiazole: A Technical Guide for Researchers
Introduction: Beyond a Flavor Compound
5-Acetyl-2,4-dimethylthiazole is a heterocyclic molecule that, while well-regarded in the flavor and fragrance industry for its characteristic nutty, roasted, and meaty aroma, possesses a chemical architecture ripe for exploration in broader scientific contexts, including pharmaceutical and materials science.[1][2] This guide provides an in-depth technical overview of this compound, moving beyond its organoleptic properties to detail its chemical identity, synthesis, and potential as a versatile building block for drug discovery and development. For researchers, scientists, and professionals in drug development, understanding the nuanced chemical properties and synthetic accessibility of such scaffolds is paramount for innovation.
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[3][4][5] It is a core component of numerous approved drugs, including the antibiotic Sulfathiazole and the antiretroviral Ritonavir, underscoring the therapeutic potential embedded within this heterocyclic system.[3] this compound, with its specific substitution pattern, offers unique steric and electronic properties that make it a valuable intermediate for chemical synthesis.[6] Recent computational studies have begun to illuminate its potential in a therapeutic context, suggesting possible applications as an antiproliferative and antibacterial agent.[7][8]
This document will serve as a comprehensive resource, consolidating the various synonyms and identifiers for this compound, presenting its key physicochemical and spectroscopic data, detailing a representative synthetic protocol, and exploring the nascent yet promising evidence for its utility in drug development.
Chemical Identity and Nomenclature
Precise identification of a chemical entity is the foundation of reproducible scientific research. This compound is known by several systematic and common names, which can lead to ambiguity if not clearly defined. The following table consolidates its primary identifiers.
| Identifier Type | Value | Source(s) |
| Primary Name | This compound | [9][10] |
| Systematic Name | 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone | [9] |
| Alternative Name | 2,4-Dimethyl-5-acetylthiazole | [9][11] |
| Common Name | nutty thiazole | [1] |
| CAS Number | 38205-60-6 | [9][10][11] |
| Molecular Formula | C₇H₉NOS | [9][10] |
| Molecular Weight | 155.22 g/mol | [9][10][11] |
| FEMA Number | 3267 | [11] |
| InChI | InChI=1S/C7H9NOS/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3 | [9] |
| InChIKey | BLQOKWQUTLNKON-UHFFFAOYSA-N | [9] |
| SMILES | CC1=C(C(=O)C)SC(C)=N1 | [9] |
Physicochemical and Spectroscopic Profile
The physical and spectral characteristics of this compound are crucial for its handling, purification, and structural confirmation.
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [11] |
| Odor | Nutty, roasted, meaty, slightly sulfurous | [1][2][11] |
| Boiling Point | 228-230 °C | [11] |
| Density | 1.15 g/mL at 25 °C | [1] |
Spectroscopic Data
Spectroscopic analysis provides the definitive structural fingerprint of a molecule. The following data has been reported for this compound.[7]
Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the key functional groups present in the molecule. A detailed comparison of experimental and calculated vibrational frequencies has been performed, confirming the molecular structure.[7] The most characteristic vibrations include C=O stretching of the acetyl group, C=N stretching of the thiazole ring, and various C-H bending and stretching modes.
Caption: General workflow of the Hantzsch thiazole synthesis.
Representative Experimental Protocol: Hantzsch Synthesis
This protocol is adapted from established procedures for the synthesis of structurally similar acetylthiazoles, such as 2-amino-4-methyl-5-acetylthiazole, and provides a validated framework for the synthesis of the title compound. [6]The key precursors are 3-chloro-2,4-pentanedione (the α-haloketone) and thioacetamide (the thioamide).
Causality of Experimental Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves both reactants and facilitates the reaction at a moderate reflux temperature.
-
Reaction Conditions: Heating under reflux provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps.
-
Work-up: Neutralization with a weak base like sodium bicarbonate is crucial to quench any remaining acid and to facilitate the extraction of the product into an organic solvent. The subsequent washing and drying steps ensure the removal of impurities before final purification.
-
Purification: Column chromatography is a standard and effective method for isolating the final product to a high degree of purity.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.
-
Addition of Reactant: To the stirred solution, add 3-chloro-2,4-pentanedione (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Solvent Removal and Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to afford pure this compound.
Potential in Drug Discovery and Development
While its primary commercial application has been in the flavor industry, the structural motifs within this compound suggest a potential for biological activity. The thiazole ring is a known pharmacophore, and the acetyl group can participate in various biological interactions.
Computational Insights: Molecular Docking Studies
A significant study explored the therapeutic potential of this compound through molecular docking simulations. [7][8]This computational technique predicts the binding affinity and orientation of a small molecule to the active site of a target protein.
-
Antiproliferative Potential: The study investigated the binding of this compound to the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The docking results indicated a favorable binding interaction, suggesting that this molecule could serve as a scaffold for the development of novel VEGFR-2 inhibitors and, consequently, anticancer agents. [7][8]
-
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Spectroscopic data of 5-Acetyl-2,4-dimethylthiazole (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data of 5-Acetyl-2,4-dimethylthiazole
Introduction
This compound (CAS No: 38205-60-6) is a heterocyclic compound of significant interest in both academic research and industrial applications.[1] With a characteristic nutty, roasted, and meaty aroma, it serves as a key flavoring agent in a variety of food products.[2][3] Beyond its sensory properties, its substituted thiazole core makes it a valuable building block in medicinal chemistry and materials science.
The unambiguous structural confirmation and purity assessment of this compound are paramount for its application. This requires a multi-faceted analytical approach employing a suite of spectroscopic techniques. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a self-validating system, the data from each technique will be cross-correlated to provide a cohesive and definitive structural elucidation, grounded in established scientific principles.
Molecular Structure and Spectroscopic Overview
The structural integrity of this compound (C₇H₉NOS, Molecular Weight: 155.22 g/mol ) is the foundation of its chemical identity and function.[1] Spectroscopic analysis provides a non-destructive method to probe this structure at the atomic and molecular level.
-
NMR Spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity and chemical environment of each atom.
-
IR Spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight and provides structural clues through the analysis of fragmentation patterns.
The following diagram illustrates the molecular structure with atom numbering used for subsequent spectral assignments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of organic structure determination. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the molecular skeleton and the electronic environment of each atom. For this compound, both ¹H and ¹³C NMR are essential.
Expertise & Experience: Experimental Choices
The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a standard choice for small organic molecules like this thiazole derivative due to its excellent dissolving power and relatively clean spectral window. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for referencing chemical shifts accurately. Calculations using the Gauge-Including Atomic Orbital (GIAO) method can further support experimental chemical shift assignments.[4]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Shimming: Shim the magnetic field to ensure homogeneity and optimal spectral resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.
¹H NMR Data and Interpretation
The ¹H NMR spectrum displays three distinct signals, all of which are singlets, consistent with the three isolated methyl groups in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.65 | Singlet | 3H | H-7 (Methyl at C2) |
| ~2.55 | Singlet | 3H | H-9 (Acetyl Methyl) |
| ~2.45 | Singlet | 3H | H-8 (Methyl at C4) |
Interpretation:
-
The three methyl groups do not exhibit splitting (hence, they are singlets) because there are no adjacent protons within three bonds.
-
The methyl group attached to C2 of the thiazole ring (H-7) is the most deshielded (~2.65 ppm) due to its proximity to the electronegative nitrogen and sulfur atoms within the aromatic ring.
-
The acetyl methyl protons (H-9) at ~2.55 ppm are deshielded by the adjacent carbonyl group.
-
The methyl group at C4 (H-8) is the most shielded of the three (~2.45 ppm).
¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~190.1 | C6 (C=O) |
| ~165.0 | C2 |
| ~150.2 | C4 |
| ~128.5 | C5 |
| ~30.1 | C9 (Acetyl Methyl) |
| ~19.2 | C7 (Methyl at C2) |
| ~16.8 | C8 (Methyl at C4) |
Interpretation:
-
The carbonyl carbon (C6) exhibits the most downfield shift (~190.1 ppm), which is characteristic of a ketone.[5]
-
The two carbons within the thiazole ring double bonds, C2 and C4, appear at ~165.0 and ~150.2 ppm, respectively. C2 is further downfield due to its position between the N and S heteroatoms.
-
The quaternary carbon C5, to which the acetyl group is attached, is found at ~128.5 ppm.
-
The three methyl carbons appear in the upfield region, with the acetyl methyl (C9) being the most deshielded among them (~30.1 ppm).
Caption: ¹H and ¹³C NMR chemical shift assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).
Expertise & Experience: Interpreting Vibrational Modes
For this compound, the most diagnostic absorption band is the carbonyl (C=O) stretch of the acetyl group, which is expected to be strong and sharp. Additionally, vibrations associated with the C=N and C=C bonds of the thiazole ring, as well as C-H stretching and bending of the methyl groups, will be present. The exact positions of these bands can be influenced by conjugation and the electronic effects of the heterocyclic ring.[6]
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: The spectrum can be acquired using a neat liquid film or a KBr pellet. For the KBr method, grind a small amount of KBr powder (spectroscopic grade) until fine. Add 1-2 mg of the liquid sample and mix thoroughly.
-
Pellet Pressing: Compress the mixture in a pellet press under high pressure to form a transparent or translucent pellet.
-
Instrumentation: Place the pellet or the KBr window with the neat film in the sample holder of an FT-IR spectrometer.
-
Background Scan: Perform a background scan of the empty sample compartment (or a pure KBr pellet) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[4]
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance vs. wavenumber).
IR Data and Interpretation
The experimental IR spectrum shows several key absorption bands that confirm the molecular structure.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2960 | Medium | Aliphatic C-H Stretch (asymmetric) |
| ~2925 | Medium | Aliphatic C-H Stretch (symmetric) |
| ~1670 | Very Strong | C=O Stretch (Acetyl Group) |
| ~1528 | Strong | C=N Stretch (Thiazole Ring) |
| ~1445 | Medium | C-H Bend (Methyl asymmetric) |
| ~1370 | Strong | C-H Bend (Methyl symmetric) |
| ~1270 | Medium | C-N Stretch |
| ~667 | Strong | C-S Stretch |
Interpretation:
-
The most prominent feature is the very strong absorption at ~1670 cm⁻¹ , which is unequivocally assigned to the C=O stretching vibration of the ketone functional group.[7] Its position indicates some degree of conjugation with the thiazole ring.
-
The bands in the 3050-2925 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl groups.
-
The strong absorption at ~1528 cm⁻¹ is characteristic of the C=N stretching vibration within the thiazole ring.[4]
-
The distinct bands at ~1445 cm⁻¹ and ~1370 cm⁻¹ are due to the asymmetric and symmetric bending modes of the C-H bonds in the methyl groups, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint and allows for the deduction of structural components.
Expertise & Experience: Fragmentation Pathways
Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation. For this compound, the molecular ion (M⁺˙) is expected to be observed. The most favorable fragmentation pathways typically involve the cleavage of bonds adjacent to the stabilizing thiazole ring or the carbonyl group. The most likely initial fragmentations are the loss of a methyl radical (•CH₃) from the acetyl group or the thiazole ring, or the loss of an acetyl radical (•COCH₃). The formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43 is a very common fragmentation for acetyl-containing compounds and is often the base peak.
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will travel through the capillary column and be separated from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The ions are detected, and a mass spectrum (relative abundance vs. m/z) is generated.
Mass Spectrometry Data and Interpretation
The EI mass spectrum provides clear evidence for the molecular weight and key structural features.[1][8]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 155 | ~49 | [C₇H₉NOS]⁺˙ (Molecular Ion, M⁺˙) |
| 140 | ~53 | [M - CH₃]⁺ |
| 112 | ~36 | [M - COCH₃]⁺ |
| 43 | 100 | [CH₃CO]⁺ (Base Peak) |
Interpretation:
-
The peak at m/z 155 corresponds to the molecular weight of the compound, confirming its elemental formula.[8]
-
The base peak at m/z 43 is the highly stable acetyl cation, formed by the cleavage of the C-C bond between the thiazole ring and the carbonyl group. This is a definitive indicator of an acetyl substituent.
-
The significant peak at m/z 140 results from the loss of a methyl radical (•CH₃), a common fragmentation pathway for methylated aromatic systems.
-
The peak at m/z 112 corresponds to the loss of the entire acetyl group (43 mass units), leaving the 2,4-dimethylthiazole cation.
Caption: Proposed major fragmentation pathways in EI-MS.
Integrated Spectroscopic Analysis: A Cohesive Conclusion
By synthesizing the data from NMR, IR, and MS, we achieve an unambiguous structural confirmation of this compound.
-
MS establishes the molecular formula C₇H₉NOS with a molecular ion at m/z 155. It confirms the presence of an acetyl group through the base peak at m/z 43.
-
IR corroborates the presence of the acetyl group with a strong C=O stretch at ~1670 cm⁻¹ and confirms the thiazole backbone with C=N and C-S vibrations.
-
NMR provides the final, detailed picture. ¹³C NMR confirms the presence of 7 unique carbons, including a ketone carbon (~190 ppm) and aromatic carbons. ¹H NMR shows three isolated methyl groups, and their chemical shifts are consistent with their positions on the acetyl group and the thiazole ring.
Each technique validates the findings of the others, creating a robust and self-consistent dataset that definitively identifies the compound as this compound. This comprehensive characterization is essential for quality control, regulatory compliance, and future research in the fields of food science and drug development.
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Natural occurrence of 5-Acetyl-2,4-dimethylthiazole in food products
An In-depth Technical Guide to the Natural Occurrence of 5-Acetyl-2,4-dimethylthiazole in Food Products
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic compound that contributes significantly to the desirable nutty, roasted, and meaty flavor profiles of many thermally processed foods.[1][2] Its presence is a direct consequence of complex chemical transformations of precursor molecules, primarily through the Maillard reaction and thiamine degradation during cooking. This technical guide provides a comprehensive overview of the natural occurrence of this compound, elucidates its primary formation mechanisms, and details robust analytical methodologies for its extraction, identification, and quantification in complex food matrices. This document is intended for researchers, food scientists, and flavor chemists engaged in food product development, quality control, and academic research.
Introduction to this compound
This compound (CAS No. 38205-60-6) is a sulfur-containing volatile organic compound recognized for its potent aroma.[3] Belonging to the thiazole class, it is characterized by a distinctive sensory profile described as nutty, roasted, meaty, and reminiscent of boiled meat or popcorn.[1][4][5] Due to its incredibly low odor threshold, estimated at approximately 0.5 parts per billion (ppb), even trace amounts can significantly impact the overall flavor of a food product.[1] This potency, combined with its excellent thermal stability, makes it an invaluable component of the natural flavor of many cooked foods and a target molecule for the flavor and fragrance industry.[1][6]
Key Chemical Properties:
-
Molecular Formula: C₇H₉NOS[3]
-
Molecular Weight: 155.22 g/mol [3]
-
Appearance: Colorless to pale yellow liquid[2]
-
Boiling Point: ~228-230 °C at 760 mmHg[2]
Natural Occurrence in Food Products
The formation of this compound is intrinsically linked to thermal processing. It is not typically found in raw or unprocessed foods.[2] Its generation is a hallmark of cooking methods such as roasting, frying, and baking, which provide the necessary energy to initiate the complex precursor reactions.
| Food Category | Specific Examples | Associated Sensory Descriptors | References |
| Meat & Poultry | Fried Beef, Pressure-Cooked Chicken, Pork Products | Meaty, Roasted, Savory, "Boiled Meat" | [2][7] |
| Baked Goods | Bread Crust, Pretzels, Crackers | Nutty, Toasted, Roasted | [1][6] |
| Roasted Nuts | Peanuts, Hazelnuts | Nutty, Roasted | [2][7] |
| Coffee & Cocoa | Roasted Coffee Beans, Chocolate | Roasted, Nutty, Earthy | [1][2] |
| Savory Snacks | Popcorn, Potato Chips, Extruded Snacks | Roasted, Nutty, Corn-like | [1][7] |
| Soups & Sauces | Beef Broth, Savory Sauces, Marinades | Meaty, Savory | [2][7] |
Mechanisms of Formation
The presence of this compound in food is not adventitious; it is the logical outcome of specific chemical pathways involving sulfur-containing amino acids, reducing sugars, and B-vitamins. Understanding these pathways is critical for controlling and optimizing flavor development in food processing.
The Maillard Reaction Pathway
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for the formation of numerous flavor compounds, including thiazoles.[8][9] The key precursors for this compound are sulfur-containing compounds (like the amino acid L-cysteine), ammonia, hydrogen sulfide, and specific dicarbonyl compounds (e.g., methylglyoxal) that arise from sugar degradation.[9]
Causality of Precursor Roles:
-
L-Cysteine: Serves as the crucial source of both the sulfur atom and the nitrogen atom required for the thiazole ring. Its degradation during heating releases hydrogen sulfide (H₂S) and ammonia (NH₃).[9][10]
-
Dicarbonyl Compounds (e.g., Methylglyoxal, Diacetyl): These are reactive intermediates formed from the degradation of sugars (like glucose) under thermal stress. They provide the carbon backbone for the thiazole ring and its substituents.[8][9]
The proposed pathway involves the condensation of these precursors to form the heterocyclic ring structure. The acetyl and methyl groups are derived from specific dicarbonyl intermediates.
Thiamine (Vitamin B1) Degradation
Thiamine, which contains a pre-formed thiazole ring, is another significant precursor, particularly in foods rich in this vitamin, such as pork, whole grains, and legumes. Thermal processing leads to the degradation of the thiamine molecule, cleaving the methylene bridge that connects its pyrimidine and thiazole rings.[11] The liberated thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole, can then undergo further reactions, such as oxidation and substitution, to yield a variety of flavor-active thiazole derivatives, including this compound.[12][13]
Causality of the Pathway: The choice of this pathway is dictated by the intrinsic thermal lability of the thiamine structure. The cleavage at the methylene bridge is a thermodynamically favorable degradation route at typical cooking temperatures. Subsequent oxidation of the hydroxyethyl side chain can lead to the formation of the acetyl group.
Analytical Methodology
The accurate identification and quantification of this compound require sophisticated analytical techniques due to its volatility, reactivity, and the complexity of the food matrices in which it is found. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.[14][15]
Sample Preparation and Extraction
The primary challenge in sample preparation is to efficiently extract the volatile thiazole from a complex, often non-volatile, food matrix while minimizing analyte loss and artifact formation.[16]
Protocol: Solvent-Assisted Flavor Evaporation (SAFE)
This protocol is chosen for its efficacy in isolating volatile and semi-volatile compounds from fatty and aqueous matrices under high vacuum and at low temperatures, which preserves the integrity of thermally labile analytes.
-
Homogenization: Homogenize 50 g of the food sample with 200 mL of distilled water. For high-fat samples, an initial solvent extraction with dichloromethane may be required.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a structurally similar thiazole not present in the sample) to the homogenate for accurate quantification.
-
Distillation/Extraction: Transfer the homogenate to the SAFE apparatus. Apply a high vacuum (< 10⁻³ mbar).
-
Heating and Condensation: Gently heat the sample flask (e.g., 40-50 °C) while simultaneously cooling the receiving traps with liquid nitrogen (-196 °C). The volatiles, along with water vapor, will distill and freeze in the traps. This choice of low temperature prevents thermal degradation of the analyte.
-
Thawing and Extraction: After 1-2 hours, break the vacuum. Allow the traps to thaw. Extract the aqueous distillate three times with 30 mL portions of dichloromethane. The use of a non-polar solvent like dichloromethane ensures efficient extraction of the relatively non-polar thiazole from the aqueous phase.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water, which can interfere with GC analysis. Concentrate the extract to a final volume of ~1 mL under a gentle stream of nitrogen.
Instrumental Analysis: GC-MS
GC-MS provides both the high-resolution separation power of gas chromatography and the definitive identification capabilities of mass spectrometry.[17][18]
Protocol: GC-MS Analysis
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS system, typically using a splitless injection mode to maximize sensitivity for trace analytes.
-
Gas Chromatography:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). This column choice provides good separation for a wide range of volatile and semi-volatile compounds.
-
Oven Program: Start at 40 °C (hold 2 min), ramp to 250 °C at a rate of 5 °C/min, and hold for 5 min. This temperature program allows for the separation of highly volatile compounds at the beginning and the elution of less volatile compounds like this compound later in the run.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) at 70 eV. This is a standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
-
Scan Range: Scan from m/z 35 to 350. This range covers the molecular ion and key fragments of the target analyte.
-
Identification: Confirm the identity of this compound by comparing its retention time with that of an authentic standard and matching its mass spectrum against a reference library (e.g., NIST, Wiley).[17] The key fragments for this compound will include the molecular ion (m/z 155) and other characteristic ions.
-
-
Quantification: Calculate the concentration of the analyte based on the peak area ratio of the analyte to the internal standard, using a previously established calibration curve.
Conclusion
This compound is a critical flavor compound naturally formed in a wide array of cooked foods. Its characteristic nutty and roasted notes are the result of well-defined chemical pathways, primarily the Maillard reaction and thiamine degradation. For professionals in food science and drug development, understanding these formation mechanisms provides a basis for modulating flavor profiles during processing. Furthermore, the application of robust analytical methods like SAFE extraction coupled with GC-MS analysis is essential for the accurate quantification of this potent odorant, enabling rigorous quality control, product development, and further research into the complex chemistry of food flavor.
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- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). Molecules, 27(11), 3467. MDPI.
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- Showing Compound this compound (FDB021449). (2015). FooDB.
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- Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. (2024). Chemistry, 6(1), 224-237. MDPI.
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The Role of 5-Acetyl-2,4-dimethylthiazole in Maillard Reaction Pathways: A Technical Guide
Abstract
5-Acetyl-2,4-dimethylthiazole is a pivotal sulfur-containing heterocyclic compound, celebrated for its potent nutty, roasted, and meaty aroma profile that significantly enhances the sensory experience of a wide array of thermally processed foods.[1][2][3] This technical guide offers an in-depth exploration of the formation of this compound through the Maillard reaction, a cornerstone of flavor chemistry. We will dissect the intricate reaction pathways, identify the key precursor molecules, and examine the influence of various processing parameters. Furthermore, this guide provides a detailed experimental protocol for studying its formation in a controlled model system, relevant for researchers in food science and flavor chemistry. While the primary focus is on flavor generation, we will also touch upon the broader biological context of thiazole derivatives, offering a comprehensive perspective for scientists and professionals in related fields, including drug development.
Introduction: The Maillard Reaction and the Genesis of Flavor
The Maillard reaction, a form of non-enzymatic browning, is a complex cascade of chemical reactions between amino acids and reducing sugars that occurs upon heating.[4][5] First described by Louis Camille Maillard in 1912, this reaction is responsible for the desirable colors and rich flavors in many cooked foods, including baked bread, seared steaks, and roasted coffee.[5] The reaction proceeds through three main stages: an initial condensation and rearrangement, an intermediate phase of sugar fragmentation and amino acid degradation (the Strecker degradation), and a final stage involving condensation and polymerization to form melanoidins.[4][6]
Within the vast array of compounds generated, heterocyclic molecules containing nitrogen and sulfur are particularly significant contributors to the characteristic aromas of cooked foods.[7] Among these, thiazoles and their derivatives are instrumental in producing savory, meaty, and nutty notes.[4] this compound stands out as a key aroma compound, imparting a highly sought-after roasted and nutty character.[1][2][3] Understanding its formation is crucial for the food industry to control and optimize flavor development in processed goods.
Formation Pathways of this compound
The synthesis of this compound is not a simple, linear process but rather the result of a complex interplay of precursors and reaction intermediates. The core of its formation lies in the interaction between sulfur-containing amino acids, specific sugar degradation products, and ammonia.
Essential Precursors
The generation of this compound is critically dependent on the availability of specific precursor molecules.
| Precursor Class | Specific Compound(s) | Role in Formation |
| Sulfur Source | Cysteine, Cysteamine | Provides the sulfur atom for the thiazole ring and participates in the formation of key intermediates.[4][8] |
| Dicarbonyl Compounds | Methylglyoxal (MGO), Glyoxal (GO) | These are reactive intermediates formed from the degradation of sugars. They provide the carbon backbone for the thiazole ring.[9] |
| Ammonia Source | Amino Acids (via Strecker degradation) | Provides the nitrogen atom for the thiazole ring. |
| Reducing Sugars | Rhamnose, Glucose, Ribose, Xylose | Undergo degradation during the Maillard reaction to form the necessary dicarbonyl intermediates.[8][10][11] |
The Core Mechanism: Strecker Degradation and Condensation
A central pathway in the formation of many flavor compounds, including the precursors for this compound, is the Strecker degradation . This reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound, leading to the formation of an aldehyde (known as a Strecker aldehyde) and an α-aminoketone, along with the release of ammonia and carbon dioxide.[12][13][14]
The formation of this compound proceeds through the following key steps:
-
Formation of Dicarbonyls: Reducing sugars like rhamnose or glucose degrade under thermal processing to form reactive dicarbonyl compounds such as methylglyoxal and glyoxal.[9]
-
Generation of Hydrogen Sulfide and Ammonia: The sulfur-containing amino acid, L-cysteine, undergoes Strecker degradation, releasing hydrogen sulfide (H₂S) and ammonia (NH₃).[15][16]
-
Thiazole Ring Formation: The key intermediates—a dicarbonyl compound (like methylglyoxal), hydrogen sulfide, and ammonia—react to form the thiazole ring. Specifically, studies have shown that cysteine preferentially reacts with methylglyoxal over glyoxal to generate 2-acetylthiazole.[9]
-
Final Condensation and Acetylation: Further reactions and condensations involving other sugar fragments lead to the final structure of this compound.
The following diagram illustrates a simplified pathway for the formation of the thiazole core structure.
Caption: Simplified pathway of this compound formation.
Influence of Reaction Conditions
The yield and profile of flavor compounds generated during the Maillard reaction are highly sensitive to the reaction environment.
-
Temperature: Higher temperatures generally accelerate the Maillard reaction, leading to a greater production of flavor compounds, including thiazoles.[11] However, excessive temperatures can lead to pyrolysis and the formation of undesirable burnt notes.
-
pH: The pH of the system plays a crucial role. Alkaline conditions can enhance the formation of 2-acetylthiazole and pyrazines, which contribute to roasted and nutty aromas.[16][17] Conversely, acidic conditions tend to favor the hydrolysis of cysteine to hydrogen sulfide, leading to the formation of thiols and sulfides with meaty aromas.[16][17]
-
Water Activity (a_w): The rate of the Maillard reaction is maximal at intermediate water activity levels (around 0.6-0.7). At very low or very high water activity, the reaction rate decreases due to a lack of reactant mobility or dilution effects, respectively.
Sensory Properties and Applications
This compound is characterized by a potent and complex aroma profile. Its sensory attributes are highly valued in the food industry.
-
Odor Profile: Described as having nutty, roasted, meaty, and sulfurous notes, often reminiscent of boiled meat or popcorn.[1][2][3]
-
Taste Profile: At a concentration of 10 ppm, it exhibits nutty, roasted, meaty, and savory characteristics with woody and coffee nuances.[1][3]
-
Odor Threshold: It has an extremely low odor threshold, meaning even minute quantities can significantly impact the overall flavor of a food product.[2]
Due to these properties, it is a key component in the formulation of savory flavors for a wide range of products, including soups, sauces, snacks, and processed meats.[2][18] Its thermal stability makes it particularly suitable for use in products that undergo high-temperature processing.[2]
Experimental Protocol: Investigation in a Model System
To study the formation of this compound under controlled conditions, a model system approach is invaluable.[7] This allows for the systematic investigation of precursor roles and reaction parameters.
Objective
To quantify the formation of this compound from the reaction of L-cysteine and L-rhamnose in a phosphate-buffered aqueous system at elevated temperatures and to study the effect of pH.
Materials and Reagents
-
L-Cysteine (≥98% purity)
-
L-Rhamnose monohydrate (≥99% purity)
-
This compound standard (≥97% purity)
-
Sodium phosphate monobasic and dibasic
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Deionized water
Experimental Workflow
Caption: Workflow for model system analysis of thiazole formation.
Step-by-Step Methodology
-
Preparation of Reaction Mixtures:
-
Prepare a 0.1 M phosphate buffer solution. Create two batches and adjust the pH to 5.0 and 7.0, respectively, using solutions of sodium phosphate monobasic and dibasic.
-
In separate pressure-resistant reaction vials for each pH condition, dissolve L-cysteine (e.g., 0.1 M) and L-rhamnose (e.g., 0.1 M) in the prepared buffer solutions.
-
Seal the vials tightly.
-
-
Thermal Processing:
-
Place the vials in a preheated oven or heating block at 120°C for 60 minutes.
-
After the reaction time, immediately cool the vials in an ice bath to quench the reaction.
-
-
Extraction of Volatiles:
-
Once cooled to room temperature, transfer the reaction mixture to a separatory funnel.
-
Perform a liquid-liquid extraction by adding dichloromethane (DCM) to the aqueous solution (e.g., 3 x 5 mL). Shake vigorously for 2 minutes during each extraction, venting frequently.
-
Combine the organic (DCM) layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Gently concentrate the dried extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.
-
-
Analytical Detection:
-
Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS).
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. Quantify using a calibration curve prepared from the standard.
-
Relevance for Drug Development Professionals
While the primary context of this compound is in flavor chemistry, the thiazole scaffold is of significant interest to the pharmaceutical industry. The thiazole ring is a privileged structure found in numerous biologically active compounds and FDA-approved drugs.[19][20]
Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including:
Understanding the formation of thiazoles in complex biological and chemical systems, such as the Maillard reaction, can provide insights into potential interactions and the generation of novel bioactive compounds. For drug development professionals, the Maillard reaction represents a source of diverse chemical entities that could be explored for therapeutic potential. The stability and reactivity of the thiazole ring make it an attractive core for designing new drug candidates.[23]
Conclusion
This compound is a quintessential flavor compound whose nutty and roasted notes are a direct product of the intricate Maillard reaction. Its formation is a delicate dance of precursors—cysteine and sugar degradation products—orchestrated by reaction conditions like temperature and pH. The ability to understand and control these pathways is fundamental for creating appealing and consistent flavor profiles in thermally processed foods. The provided experimental framework offers a robust method for investigating these reactions in a controlled setting. Beyond its role in the culinary world, the thiazole moiety itself is a cornerstone in medicinal chemistry, highlighting the cross-disciplinary importance of understanding the synthesis and activity of this versatile class of heterocyclic compounds.
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An In-depth Technical Guide to the Thermal Stability and Degradation of 5-Acetyl-2,4-dimethylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-2,4-dimethylthiazole is a critical flavor and fragrance compound, prized for its nutty, roasted, and meaty aroma, which plays a significant role in the food and pharmaceutical industries.[1][2] Its thermal stability is a key parameter that dictates its application in thermally processed foods and its shelf-life in various formulations. This guide provides a comprehensive overview of the thermal stability of this compound, delving into its hypothesized degradation pathways, the analytical methodologies for its investigation, and the factors influencing its stability. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this important thiazole derivative.
Introduction to this compound
This compound (CAS No: 38205-60-6) is a heterocyclic compound that belongs to the thiazole family.[3] Thiazoles are known for their potent and diverse sensory properties and are often formed during the thermal processing of food through the Maillard reaction.[4][5] This reaction between amino acids and reducing sugars is responsible for the characteristic flavors and aromas of cooked foods.[6] this compound, with its distinct nutty and roasted notes, is a key contributor to the flavor profiles of many processed foods, including soups, sauces, baked goods, and coffee.[2][7] Beyond its role as a flavorant, this compound also serves as a valuable intermediate in pharmaceutical synthesis.[8] Given its importance, a thorough understanding of its thermal stability and degradation is crucial for ensuring product quality, safety, and efficacy.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₉NOS | [3] |
| Molecular Weight | 155.22 g/mol | [3] |
| Boiling Point | 228-230 °C | [9] |
| Appearance | Colorless to light yellow liquid | [9] |
| Odor Profile | Nutty, roasted, meaty, sulfurous | [9][10] |
Thermal Stability Profile
While specific thermogravimetric data for this compound is not extensively published in peer-reviewed literature, its high boiling point of 228-230 °C suggests a relatively high degree of thermal stability.[9] A commercial source notes its "excellent thermal stability," which is advantageous for its use in high-temperature food processing such as baking and extrusion.[7] However, like all organic molecules, it is susceptible to degradation under sufficiently high temperatures or prolonged heat exposure.
The thermal degradation of thiazoles, in general, can be influenced by factors such as the presence of oxygen, water activity, pH, and the food matrix itself.[4] The degradation of thiazole flavor compounds can lead to the loss of desirable aroma and the formation of off-flavors.
Hypothesized Thermal Degradation Pathways
In the absence of direct experimental studies on the thermal degradation of this compound, we can hypothesize potential degradation pathways based on the known chemistry of thiazoles and related heterocyclic compounds. These pathways likely involve the cleavage of the thiazole ring and reactions of its substituents.
Ring Cleavage and Fragmentation
The thiazole ring, while aromatic, can undergo cleavage at elevated temperatures. The C-S and C-N bonds are potential sites of initial fragmentation. This could lead to the formation of smaller volatile sulfur and nitrogen-containing compounds.
Side-Chain Reactions
The acetyl and methyl groups on the thiazole ring are also susceptible to thermal reactions. The acetyl group could undergo cleavage to form acetic acid or ketene, while the methyl groups could be involved in radical reactions.
Maillard Reaction Intermediates
Given that this compound is a product of the Maillard reaction, its degradation under thermal stress may also involve reversion to or interaction with Maillard reaction intermediates, especially in a complex food matrix.[11]
Below is a proposed degradation pathway diagram:
Caption: Hypothesized thermal degradation pathways of this compound.
Analytical Methodologies for Studying Thermal Degradation
A multi-faceted analytical approach is necessary to fully characterize the thermal stability and degradation of this compound.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Experimental Protocol: TGA of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Perform the analysis under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to assess the effect of oxygen on degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal events such as melting, crystallization, and decomposition.
Experimental Protocol: DSC of this compound
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).
-
Data Analysis: Observe endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. Integrate the peaks to determine the enthalpy of these transitions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[12]
Experimental Protocol: Py-GC-MS of this compound
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions: Pyrolyze the sample at different temperatures (e.g., 250 °C, 300 °C, 400 °C, and 500 °C) to observe the change in degradation products with temperature.
-
GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms) suitable for separating a wide range of volatile and semi-volatile compounds.
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C).
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-500.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
Caption: Analytical workflow for characterizing thermal degradation.
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a compound under various stress conditions that it might encounter during its lifecycle.[13][14]
Experimental Protocol: Forced Degradation of this compound
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, ethanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 80 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 80 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the sample at a temperature below its boiling point (e.g., 150 °C) for an extended period.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method with UV and/or MS detection to quantify the parent compound and identify degradation products.
Factors Influencing Thermal Stability
The thermal stability of this compound can be influenced by several factors:
-
Temperature and Time: Higher temperatures and longer exposure times will lead to greater degradation.[4]
-
Atmosphere: The presence of oxygen can lead to oxidative degradation pathways, potentially lowering the decomposition temperature.
-
pH: Acidic or basic conditions can catalyze hydrolytic degradation, especially at elevated temperatures.
-
Food Matrix: The presence of other components in a food system, such as water, sugars, amino acids, and fats, can significantly impact the degradation pathways and kinetics.[11]
Conclusion
This compound is a thermally stable flavor compound that is well-suited for many applications in the food and pharmaceutical industries. However, a comprehensive understanding of its degradation under various thermal stress conditions is essential for optimizing its use and ensuring product quality and stability. The hypothesized degradation pathways and the detailed analytical protocols presented in this guide provide a robust framework for researchers and scientists to investigate the thermal behavior of this important molecule. Further research employing these methodologies will be invaluable in elucidating the precise degradation mechanisms and kinetics, ultimately leading to more effective and reliable applications.
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An In-depth Technical Guide to the Safety and Toxicology of 5-Acetyl-2,4-dimethylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2,4-dimethylthiazole (CAS No. 38205-60-6) is a heterocyclic aromatic compound that plays a significant role in the flavor and fragrance industry.[1] With its characteristic nutty, roasted, and meaty aroma, it is a key component in the formulation of a wide array of savory and sweet food products. This guide provides a comprehensive overview of the safety and toxicological data available for this compound, drawing from evaluations by international regulatory bodies and scientific literature to offer a technical resource for professionals in research and development.
This compound is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), holding FEMA number 3267.[2] It has also been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), which have concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[2][3]
Toxicological Profile at a Glance
The safety of this compound has been established through a combination of toxicological studies and a robust history of use in the food industry. The primary data supporting its safety come from acute and sub-chronic toxicity studies, as well as evaluations of its genotoxic potential. Regulatory bodies have relied on these data, in conjunction with information on related thiazole compounds, to establish a comprehensive safety profile.
Acute Toxicity
The acute oral toxicity of this compound has been evaluated in mice. The median lethal dose (LD50) provides a measure of the short-term toxic potential of a substance. For this compound, the following LD50 values have been reported:
| Species | Route | Sex | LD50 | Reference |
| Mouse | Gavage | M/F | 975 mg/kg | (Moran et al., 1980) |
| Mouse | Gavage | M | 610 mg/kg | (Shellenberger, 1971d) |
| Mouse | Gavage | F | 620 mg/kg | (Shellenberger, 1971d) |
Repeated-Dose Toxicity
The long-term safety of this compound has been assessed in a 90-day sub-chronic dietary study in rats. Such studies are crucial for identifying potential target organs and establishing a No-Observed-Effect-Level (NOEL), which is the highest dose at which no adverse effects are observed.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated a 90-day dietary study in rats and established a NOEL of 24 mg/kg of body weight per day . This pivotal study forms the basis for the safety assessment of repeated exposure to this compound. The study design, while not detailed in the summary report, would have involved daily administration of the substance in the diet to different groups of rats at varying concentrations to observe any potential toxic effects.
Genotoxicity
Genotoxicity assays are a critical component of safety assessment, designed to detect any potential for a substance to damage genetic material (DNA). The bacterial reverse mutation assay, or Ames test (OECD Guideline 471), is the most widely used initial screen for mutagenic potential.[4]
The workflow for a typical Ames test is outlined below:
Skin and Eye Irritation and Sensitization
Based on available safety data sheets, this compound is classified as causing skin and serious eye irritation. It is recommended to wear protective gloves and eye/face protection when handling this substance.
The potential for a substance to cause skin sensitization, or allergic contact dermatitis, is a key toxicological endpoint. The murine Local Lymph Node Assay (LLNA) is the preferred in vivo method for assessing skin sensitization potential.[7][8][9] While specific LLNA data for this compound are not available in the public domain, the safety assessments by regulatory bodies take into account the potential for sensitization of flavoring agents. The lack of specific concern raised by JECFA and EFSA suggests that at the approved use levels, the risk of skin sensitization is considered to be low.
The adverse outcome pathway for skin sensitization is a conceptual framework that describes the key events from the initial chemical interaction with the skin to the development of an allergic response.
Metabolism and Pharmacokinetics
The metabolic fate of this compound has not been explicitly studied. However, based on the metabolism of other thiazole-containing compounds, a predictive metabolic pathway can be proposed. Thiazoles are generally well-absorbed and undergo extensive metabolism.
The predicted metabolic pathway for this compound likely involves several key transformations:
-
Oxidation of the acetyl group: The methyl group of the acetyl moiety can be oxidized to a primary alcohol, which can be further oxidized to a carboxylic acid.
-
Oxidation of the thiazole ring: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone.
-
Ring cleavage: While less common, cleavage of the thiazole ring is a possible metabolic route.
-
Conjugation: The resulting metabolites can be conjugated with glucuronic acid or sulfate to facilitate their excretion.
Conclusion and Risk Assessment
The available toxicological data for this compound, supported by evaluations from internationally recognized expert committees such as JECFA and EFSA, indicate that this flavoring agent does not pose a safety concern at the current levels of dietary intake. The acute toxicity is low, and a clear No-Observed-Effect-Level has been established from a 90-day study in rats. While specific genotoxicity and skin sensitization data for the compound itself are not publicly detailed, the overall assessment by regulatory bodies, likely using a read-across approach from structurally related substances, has not identified any concerns in these areas.
For researchers and professionals in drug development, it is important to recognize that while this compound has a well-established safety profile for its use as a flavoring agent, any new application, particularly in pharmaceuticals, would require a more extensive and specific toxicological evaluation tailored to the intended use and route of administration. The existing data provides a strong foundation, but data gaps, such as detailed pharmacokinetic and metabolism studies in humans, would need to be addressed in a drug development context.
References
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- European Food Safety Authority. (2009). Flavouring Group Evaluation 21, Revision 1 (FGE.21Rev1): Thiazoles, thiophene, thiazoline and thienyl derivatives from chemical group 29 Miscellaneous substances from chemical group 30. EFSA Journal, 7(3), 1023.
- European Food Safety Authority. (2023). Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30. EFSA Journal, 21(2), e07777.
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- Vohr, H. W. (2010). The local lymph node assay (LLNA) for detection of sensitization capacity of chemicals. Methods in molecular biology (Clifton, N.J.), 598, 209–219.
- Lee, J. H., et al. (2015). Local lymph node assay: 5-bromo-d-deoxyuridine-ELISA method for comparative study in assessing chemical potencies and skin sensitization in BALB/c and CBA/J strains. Journal of pharmacological and toxicological methods, 74, 1-8.
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- World Health Organization. (n.d.). 2,4-dimethyl-5-acetylthiazole.
- EFSA. (2011). Scientific Opinion on Flavouring Group Evaluation 21, Revision 2 (FGE.21Rev2): Thiazoles, thiophene, thiazoline and thienyl derivatives from chemical group 29. Miscellaneous substances from chemical group 30. EFSA Journal, 9(5), 2186.
- EFSA. (2009, May 27). MINUTES OF THE 5th PLENARY MEETING OF THE SCIENTIFIC PANEL ON FOOD CONTACT MATERIALS, ENZYMES, FLAVOURINGS AND PROCESSING AIDS (CEF).
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An In-depth Technical Guide to the Solubility of 5-Acetyl-2,4-dimethylthiazole in Different Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Acetyl-2,4-dimethylthiazole, a key heterocyclic compound utilized in flavor, fragrance, and pharmaceutical research. In the absence of extensive, publicly available quantitative solubility data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of known data to equip the reader with the theoretical framework and practical methodologies required to predict, determine, and understand the solubility of this compound in a variety of solvent systems. The guide details the well-established shake-flask method for equilibrium solubility determination, coupled with modern analytical techniques such as UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) for accurate quantification. Furthermore, it introduces the concept of Hansen Solubility Parameters (HSP) as a powerful predictive tool for solvent selection and formulation development. By synthesizing theoretical principles with actionable experimental protocols, this guide empowers researchers to conduct their own robust solubility studies, a critical step in advancing the applications of this compound.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound (CAS No: 38205-60-6) is a significant member of the thiazole family of heterocyclic compounds.[1] Thiazole derivatives are known for their diverse biological activities and are integral components in numerous pharmaceuticals.[2][3] With its characteristic nutty, roasted, and meaty flavor profile, this compound is also a widely used flavoring agent.[4][5]
The solubility of a compound is a fundamental physicochemical property that governs its utility across various scientific and industrial domains. In pharmaceutical development, solubility directly impacts a drug's bioavailability and the feasibility of different formulation strategies.[6] For applications in flavor and fragrance, understanding solubility is key to creating stable and homogeneous mixtures.
This guide addresses the current gap in detailed, quantitative solubility data for this compound. It provides a robust framework for both the theoretical prediction and experimental determination of its solubility, thereby enabling researchers to make informed decisions in their work.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the first step in predicting its solubility behavior. The structural features of this compound, such as its aromatic thiazole ring, methyl groups, and acetyl moiety, all contribute to its overall polarity and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₇H₉NOS | [7] |
| Molecular Weight | 155.22 g/mol | [4][7] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | 1.15 g/mL at 25 °C | [4][8] |
| Boiling Point | 228-230 °C | [4] |
| Refractive Index | n20/D 1.543 | [4] |
| Predicted Water Solubility | 1.1 g/L | [1][5] |
| Predicted logP | 1.57 | [1][5] |
General solubility statements indicate that this compound is sparingly soluble in water but soluble in most organic solvents, fats, and oils.[7] It is also noted to be miscible with ethanol at room temperature.[7] The predicted logP value of 1.57 further suggests a preference for more lipophilic environments over aqueous media.[1][5]
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" can be quantified using the Hansen Solubility Parameters (HSP), a powerful tool for predicting the compatibility between a solute and a solvent.[9] The total cohesive energy of a substance is divided into three components, each representing a different type of intermolecular force:
-
δd (Dispersion): Energy from London dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
These three parameters can be visualized as coordinates in a three-dimensional "Hansen space".[9] The closer the HSP coordinates of a solute and a solvent are, the more likely they are to be miscible. The distance (Ra) between the solute and solvent in Hansen space is calculated using the following equation:
Caption: Conceptual model of Hansen Solubility Space.
Experimental Determination of Equilibrium Solubility
For definitive quantitative data, experimental determination is essential. The "shake-flask" method is the gold standard for measuring the equilibrium solubility of a compound.[6][13] This method involves agitating an excess of the solute in the solvent for a prolonged period until the solution is saturated and in equilibrium with the undissolved solid.
The general workflow for solubility determination is as follows:
Caption: Workflow for Experimental Solubility Determination.
Detailed Protocol: The Shake-Flask Method
This protocol provides a step-by-step guide for determining the solubility of this compound in a given solvent.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Chosen analytical instrument (UV-Vis spectrophotometer or HPLC system)
Procedure:
-
Preparation: To a series of glass vials, add an excess amount of this compound. The excess is critical to ensure equilibrium is reached with a solid phase present.[6]
-
Solvent Addition: Accurately add a known volume of the chosen solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[14][15]
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant through a chemically inert syringe filter.[16]
-
Sample Preparation for Analysis: Carefully pipette a known volume of the clear supernatant and dilute it with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (detailed in Section 5) to determine the concentration of dissolved this compound.[17]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.
Analytical Quantification Techniques
The accuracy of a solubility measurement is highly dependent on the analytical method used for quantification. UV-Vis spectroscopy and HPLC are two of the most common and reliable techniques.
UV-Vis Spectroscopy
This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that region. The concentration is determined based on the Beer-Lambert law.[18][19]
Protocol Outline:
-
Determine λmax: Prepare a dilute solution of the compound in the solvent and scan across the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration. The resulting graph should be linear, and its equation will be used to determine the concentration of the unknown samples.[20]
-
Analyze Samples: Measure the absorbance of the diluted saturated solutions and use the calibration curve to calculate their concentrations.[21]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method, making it ideal for quantifying solutes in complex mixtures or when high accuracy is required.[22][23] A reverse-phase HPLC method is generally suitable for a compound like this compound.[24][25][26]
Protocol Outline:
-
Method Development: Develop an HPLC method with a suitable column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier), and detector wavelength (based on the UV spectrum).[23][24]
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot peak area versus concentration to generate a linear calibration curve.
-
Analyze Samples: Inject the diluted saturated solutions into the HPLC system and determine the peak area corresponding to this compound. Use the calibration curve to calculate the concentration in the samples.
Conclusion and Future Directions
While existing literature provides a qualitative understanding of the solubility of this compound, this guide establishes the necessary framework for researchers to obtain the critical quantitative data required for their specific applications. By combining the predictive power of Hansen Solubility Parameters with the empirical accuracy of the shake-flask method and modern analytical techniques, a comprehensive solubility profile can be established.
Future work should focus on the systematic experimental determination of the solubility of this compound in a wide range of pharmaceutically and industrially relevant solvents at various temperatures. The generation of such data would be an invaluable resource for the scientific community, facilitating more efficient and effective formulation development, synthesis, and purification processes.
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- Stefanis, E., & Panayiotou, C. (2025). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. ResearchGate. Available at: https://www.researchgate.net/publication/226952795_Prediction_of_Hansen_Solubility_Parameters_with_a_New_Group-Contribution_Method
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- BenchChem. (2025). A Technical Guide to the Solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in Organic Solvents. Available at: https://www.benchchem.com/product/bcm251951/technical-guide
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A Researcher's Guide to Procuring 5-Acetyl-2,4-dimethylthiazole for Drug Development
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement of 5-Acetyl-2,4-dimethylthiazole (CAS No. 38205-60-6). It offers a practical framework for supplier evaluation, quality assessment, and safe handling, ensuring the integrity of your research and development endeavors.
Introduction: The Scientific Significance of this compound
This compound is a heterocyclic compound that has garnered significant interest in the scientific community. While it is recognized for its characteristic nutty and roasted aroma in the flavor and fragrance industry, its utility in pharmaceutical research is of growing importance.[1][2] The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[3][4] This is attributed to the ring system's ability to engage in various biological interactions and its synthetic tractability.
In the context of drug discovery, this compound serves as a versatile building block for synthesizing more complex molecules with potential therapeutic applications.[1] Its chemical structure allows for a variety of transformations, making it a valuable starting material for creating compounds targeting a range of biological pathways.[1][5][6] Research has indicated its potential in the development of antiproliferative and antibacterial agents, highlighting its relevance in oncology and infectious disease research.[7][8] Given its role as a key intermediate, the quality and purity of this compound are paramount to ensure the reliability and reproducibility of experimental outcomes.[1][9]
Sourcing and Supplier Qualification: A Framework for Selection
The procurement of research chemicals extends beyond a simple transaction; it is the foundational step in ensuring experimental success. A meticulous supplier qualification process is crucial to mitigate risks associated with chemical quality and supply chain reliability.
Key Supplier Evaluation Criteria
When selecting a supplier for this compound, consider the following:
-
Product Quality and Purity: The supplier should provide a clear specification for the compound's purity, typically determined by Gas Chromatography (GC). For most research applications, a purity of ≥98% is recommended.[10][11]
-
Comprehensive Documentation: Reputable suppliers will readily provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).[12] The CoA validates the product's quality, while the SDS provides essential safety and handling information.[13]
-
Regulatory Compliance and Certifications: Inquire about the supplier's adherence to quality standards such as Good Manufacturing Practices (GMP) or ISO 9001, which indicate a commitment to quality management systems.[14]
-
Technical Support: A reliable supplier should have knowledgeable technical staff who can address inquiries regarding the product's properties, handling, and potential applications.[12]
Caption: A workflow for qualifying commercial suppliers of research chemicals.
Prominent Commercial Suppliers
Several chemical suppliers offer this compound for research purposes. The following table provides a comparative overview of some established vendors.
| Supplier | Product Name | CAS Number | Purity Specification | Available Quantities |
| Sigma-Aldrich (Merck) | 2,4-Dimethyl-5-acetylthiazole | 38205-60-6 | ≥97% | Varies |
| Thermo Scientific Chemicals (Alfa Aesar) | This compound, 99% | 38205-60-6 | ≥98.5% (GC) | 5g, 25g |
| TCI (Tokyo Chemical Industry) | This compound | 38205-60-6 | >98.0% (GC) | 25g, 100g |
| Santa Cruz Biotechnology | This compound | 38205-60-6 | ≥98% | Varies |
| Parchem | This compound | 38205-60-6 | Inquire | Varies |
| Chem-Impex International | This compound | 38205-60-6 | 97-100% (GC) | Varies |
Note: Availability and specifications are subject to change. Always verify with the supplier before purchasing.
Procurement and Incoming Quality Control: A Step-by-Step Protocol
A systematic approach to procurement and incoming quality control is essential for maintaining the integrity of your research.[15]
Ordering and Receiving
-
Define Your Requirements: Clearly specify the required purity, quantity, and any other critical parameters for your research.[16]
-
Place the Order: Utilize a procurement system that ensures clear communication with the supplier.[12]
-
Inspect Upon Receipt: When the chemical arrives, check that the packaging is intact and free from contamination.[13] Verify that the product label matches your order.
-
Documentation Review: Ensure that the CoA and SDS are provided with the shipment.[13] Review the CoA to confirm that the purity and other specifications meet your requirements.
Incoming Material Verification
For critical applications, it is advisable to perform in-house verification of the material.
-
Sample Preparation: Prepare a sample of the received this compound according to your analytical method's standard operating procedure (SOP).
-
Analytical Testing: Employ analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the compound.[9][17]
-
Comparison with CoA: Compare your analytical results with the data provided on the supplier's CoA. Any significant discrepancies should be reported to the supplier immediately.
-
Record Keeping: Maintain detailed records of all incoming materials, including the supplier, lot number, date of receipt, and results of any in-house testing.[14][18]
Caption: A workflow for incoming quality control of research chemicals.
Safe Handling and Storage of Thiazole Derivatives
Proper handling and storage are critical for ensuring the longevity of the chemical and the safety of laboratory personnel.[19]
Personal Protective Equipment (PPE)
Always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Gloves
-
Lab coat
Handling Procedures
-
Handle this compound in a well-ventilated area, preferably in a fume hood.[12]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Take precautions to prevent spills and releases into the environment.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Consult the SDS for specific storage temperature recommendations.[13]
Conclusion
The procurement of high-quality this compound is a critical, yet often overlooked, aspect of successful research in drug development. By implementing a robust supplier qualification process, conducting thorough incoming quality control, and adhering to safe handling practices, researchers can ensure the integrity and reproducibility of their work. This diligence at the procurement stage lays the groundwork for scientifically sound and impactful discoveries.
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Navigating the Global Regulatory Landscape of 5-Acetyl-2,4-dimethylthiazole: An In-Depth Technical Guide
Introduction: The Science and Application of a Potent Flavor Compound
5-Acetyl-2,4-dimethylthiazole is a heterocyclic aroma compound of significant interest to the food and beverage industry. Characterized by its powerful nutty, roasted, and meaty flavor profile, it serves as a key component in the formulation of savory flavors, enhancing the taste of a wide array of products from meat applications and soups to baked goods and snacks.[1] Its chemical structure, featuring a thiazole ring, contributes to its distinctive sensory properties. This guide provides a comprehensive overview of the global regulatory status of this compound as a food additive, offering critical insights for researchers, product developers, and regulatory affairs professionals. We will delve into the rigorous scientific evaluations that have paved the way for its approval in major markets, ensuring both product efficacy and consumer safety.
Chemical Identity and Properties
A clear understanding of the chemical identity of a food additive is the foundation of its regulatory assessment.
| Identifier | Value | Source |
| Chemical Name | This compound | PubChem |
| Synonyms | 2,4-Dimethyl-5-acetylthiazole, Nutty thiazole | The Good Scents Company[1] |
| CAS Number | 38205-60-6 | FEMA,[2] PubChem |
| Molecular Formula | C7H9NOS | precisionFDA[3] |
| Molecular Weight | 155.22 g/mol | precisionFDA[3] |
| Flavor Profile | Roasted, nutty, meaty, "boiled meat" | The Good Scents Company[1] |
Regulatory Framework in the United States
In the United States, the safety of substances added to food is primarily overseen by the Food and Drug Administration (FDA). For flavoring substances, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel plays a crucial role in evaluating their safety and determining if they are "Generally Recognized as Safe" (GRAS).
The specific inclusion of 2,4-Dimethyl-5-acetylthiazole in the FEMA GRAS list can be found in the "GRAS 5" publication.[4] This publication also provides typical use levels in various food categories, such as 10 ppm in meat products and 6 ppm in baked goods.[5] The FDA's "Substances Added to Food" inventory, a successor to the EAFUS database, also lists 2,4-Dimethyl-5-acetylthiazole, referencing its FEMA number and its function as a flavoring agent or adjuvant.[6][7]
The GRAS notification process in the U.S. is a voluntary system wherein a company can inform the FDA of its determination that a substance is GRAS. While not mandatory, it provides a transparent way to establish an ingredient's regulatory standing.
Regulatory Framework in the European Union
In the European Union, food flavourings are regulated under a harmonized framework established by Regulation (EC) No 1334/2008.[8][9] This regulation sets out the general requirements for the safe use of flavourings and establishes a Union list of approved flavouring substances.
This compound is included in the Union list of flavourings and is identified by the number FL No. 15.011 .[10] Its inclusion in this list, which was adopted through Commission Implementing Regulation (EU) No 872/2012, signifies that it has undergone a rigorous safety assessment by the European Food Safety Authority (EFSA) and is authorized for use in foods across all EU member states.[11][12][13]
The authorization process for new food additives, including flavourings, in the EU is a centralized procedure managed by the European Commission.
International Regulatory Status: JECFA Evaluation
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) is an international scientific body that evaluates the safety of food additives. Its assessments are often used as a reference by national regulatory agencies worldwide.
Summary of Regulatory Designations
| Regulatory Body / List | Identifier | Status |
| FEMA GRAS (USA) | FEMA No. 3267 | Generally Recognized as Safe[2] |
| FDA (USA) | Listed in Substances Added to Food Inventory | Permitted as a flavoring agent[7] |
| European Union | FL No. 15.011 | Authorized[10] |
| JECFA (International) | JECFA No. 1055 | No safety concern |
| Council of Europe | CoE No. 2336 | - |
Toxicological and Safety Evaluation
The JECFA evaluation, as detailed in their toxicological monograph, and EFSA's assessment within FGE.21, considered factors such as the substance's metabolism, potential genotoxicity, and data from short-term and subchronic toxicity studies. The established "no safety concern" status is predicated on the low levels of exposure from its use as a flavoring agent. These expert committees have determined that at the current and anticipated levels of intake, the use of this compound does not pose a risk to human health.
Conclusion
This compound holds a well-established and harmonized regulatory status across major global markets. Its designation as FEMA GRAS in the United States, its inclusion in the European Union's list of authorized flavouring substances, and the positive safety evaluation by JECFA provide a solid foundation for its use in food products. Professionals in research and development can confidently utilize this potent savory ingredient, assured that it meets the highest standards of safety and regulatory compliance. It is, however, imperative to adhere to good manufacturing practices and use the substance only at levels necessary to achieve the desired flavoring effect, ensuring that its application does not mislead consumers.
References
- EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2011). Scientific Opinion on Flavouring Group Evaluation 21, Revision 2 (FGE.21Rev2): Thiazoles, thiophene, thiazoline and thienyl derivatives from chemical group 29. EFSA Journal, 9(10), 2329. [Link]
- U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS): 2,4-DIMETHYL-5-ACETYLTHIAZOLE.
- U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS) Search Results.
- OUCI. (2013). Scientific Opinion on Flavouring Group Evaluation 21, Revision 4 (FGE.21Rev4): Thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30. EFSA Journal, 11(11), 3451. [Link]
- Flavor and Extract Manufacturers Association (FEMA). (1972). GRAS Substances (3250-3325). Food Technology, 26(5), 35-42. [Link]
- Inchem. (2003). JECFA Evaluations-2,4-DIMETHYL-5-ACETYLTHIAZOLE-.
- U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS) Search Results.
- Semantic Scholar. (2022). Scientific Opinion on Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30. EFSA Journal, 21(2), 7777. [Link]
- European Commission. (n.d.). EU Lists of Flavourings.
- European Flavour Association (EFFA). (n.d.). Flavouring Legislation.
- World Health Organization (WHO) / JECFA. (2021). 2,4-dimethyl-5-acetylthiazole.
- precisionFDA. (n.d.). 2,4-DIMETHYL-5-ACETYLTHIAZOLE.
- AGRINFO. (2023, October 4). EU withdraws eight flavourings. [Link]
- Flavor Extract Manufacturers Association (FEMA). (n.d.). 3267 2,4-dimethyl-5-acetylthiazole.
- Food Safety Authority of Ireland. (n.d.). List of flavouring substances.
- Flavor Extract Manufacturers Association (FEMA). (n.d.). GRAS 5.
- The Good Scents Company. (n.d.). nutty thiazole 2,4-dimethyl-5-acetylthiazole.
- ArTS. (2020, November 25). Scientific Opinion on Flavouring Group Evaluation 67, Revision 3 (FGE.67Rev3). [Link]
- National Center for Biotechnology Information. (2025, March 14).
- World Health Organization (WHO) / JECFA. (2021). 2-acetylthiazole.
- The Good Scents Company. (n.d.). 2,4-dimethyl-5-vinyl thiazole, 65505-18-2.
- Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2021, February 12). FAO JECFA Monographs 26. [Link]
- National Center for Biotechnology Information. (2021). Scientific opinion on flavouring group evaluation 414 (FGE.414): 2-hydroxy-4-methoxybenzaldehyde. EFSA Journal, 19(11), e06913. [Link]
- EUR-Lex. (2008, December 16). Regulation (EC) No 1334/2008 of the European Parliament and of the Council of 16 December 2008 on flavourings and certain food ingredients with flavouring properties for use in and on foods. [Link]
- Legislation.gov.uk. (2008, December 16). Regulation (EC) No 1334/2008 of the European Parliament and of the Council of 16 December 2008 on flavourings and certain food ingredients with flavouring properties for use in and on foods. [Link]
- National Center for Biotechnology Information. (n.d.). 2,4-Dimethyl-5-acetylthiazole. PubChem. [Link]
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Methodological & Application
Synthesis of 5-Acetyl-2,4-dimethylthiazole: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-Acetyl-2,4-dimethylthiazole (CAS 38205-60-6), a key flavor and fragrance compound with a characteristic nutty, roasted, and meaty aroma.[1] This document is intended for researchers, scientists, and professionals in drug development and the chemical industry, offering in-depth technical insights into its synthesis, purification, and characterization.
Introduction to this compound
This compound is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom.[2] Its unique organoleptic properties make it a valuable ingredient in the food and fragrance industries.[1] Understanding its synthesis is crucial for ensuring high purity and consistent quality, which are paramount for its applications.
Primary Synthesis Route: The Hantzsch Thiazole Synthesis
The most established and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide.[3][4] For the synthesis of this compound, the logical precursors are 3-chloro-2,4-pentanedione (the α-haloketone) and thioacetamide (the thioamide).
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][4][5][6]
Diagram of the Hantzsch Synthesis Workflow
Caption: General laboratory workflow for the Hantzsch synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Hantzsch thiazole synthesis, particularly the synthesis of the analogous compound, 2-amino-4-methyl-5-acetylthiazole.[4]
Materials:
-
Thioacetamide (CAS 62-55-5)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, and separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in anhydrous ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 3-chloro-2,4-pentanedione (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, using a suitable eluent system such as a hexane-ethyl acetate gradient.
Characterization:
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Boiling Point | 228-230 °C |
| Density | 1.15 g/mL at 25 °C |
Spectroscopic Data:
-
¹H NMR: Spectral data for this compound is available in chemical databases.[11]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the thiazole ring, methyl groups, and the acetyl group.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the acetyl group and C=N stretching of the thiazole ring.[12]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[13]
Alternative Synthesis Strategies
-
From other α-Substituted Ketones: Modifications of the Hantzsch synthesis can utilize α-tosyloxy ketones in place of α-haloketones.
-
Cook-Heilborn Synthesis: This method involves the reaction of α-aminonitriles with carbon disulfide or related compounds to form 2-aminothiazole derivatives.[14]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for thiazole synthesis.[3]
Diagram of Alternative Synthesis Concepts
Caption: Conceptual overview of alternative synthetic pathways to substituted thiazoles.
Safety Considerations
-
3-Chloro-2,4-pentanedione: This compound is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Thioacetamide: Thioacetamide is a suspected carcinogen. Handle with extreme care, using appropriate containment measures and PPE.
-
Solvents: Ethanol and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.
Conclusion
The Hantzsch thiazole synthesis provides a robust and reliable method for the preparation of this compound. The protocol outlined in this guide, based on well-established procedures for analogous compounds, offers a clear and reproducible pathway for researchers. By understanding the underlying mechanism and considering alternative synthetic strategies, scientists can further explore the synthesis of novel thiazole derivatives for various applications in the flavor, fragrance, and pharmaceutical industries.
References
- An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. (2020). ChemistrySelect. [Link]
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.).
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry. [Link]
- A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (n.d.).
- A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. (2024). Bentham Science. [Link]
- A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (n.d.).
- A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (n.d.). Dialnet. [Link]
- A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (n.d.). SciELO México. [Link]
- This compound. (n.d.). NIST WebBook. [Link]
- Reaction mechanism of Hantzsch thiazole synthesis. (n.d.).
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.).
- Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
- SYNTHESIS AND CHARECTERIZATION OF SOME NEW IMIDAZOLE-2-THIOLS AND ITS DERIVATIVES. (n.d.). RASĀYAN Journal of Chemistry. [Link]
- nutty thiazole 2,4-dimethyl-5-acetylthiazole. (n.d.). The Good Scents Company. [Link]
- Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. (n.d.). pubs.acs.org. [Link]
- Synthesis of some novel thiazole deriva. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- synthesis and characterization of chalcone derived from 5- acetyl-2, 4-dimethyl thiazole -dft studies. (n.d.).
- 2,4-Dimethylthiazole. (n.d.). Organic Syntheses. [Link]
- 3-Chloro-2,4-pentanedione. (n.d.). PubChem. [Link]
- Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. (n.d.). ChemRxiv. [Link]
- Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. (2022).
- Alternative synthesis of 2,4-substituted-1,3-thiazines and 2,5-substituted-thiazole derivatives. (2009). SciELO South Africa. [Link]
- Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. (2018).
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 5-Acetyl-2,4-dimethylthiazole in Food Matrices
Abstract
5-Acetyl-2,4-dimethylthiazole is a critical flavor compound, imparting desirable nutty, roasted, and meaty notes to a wide variety of thermally processed foods, including baked goods, savory snacks, and cooked meats.[1][2] Its formation is primarily a result of the Maillard reaction, a complex series of chemical changes that are fundamental to the development of flavor and color in these products.[3][4] The concentration of this thiazole derivative is a key determinant of the final sensory profile of the food item, making its accurate quantification essential for quality control, product development, and flavor research. This document provides a comprehensive guide to the analytical techniques for the quantification of this compound in complex food matrices, with a focus on Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and a proposed High-Performance Liquid Chromatography (HPLC) method. Detailed, field-proven protocols and validation considerations are presented to ensure robust and reliable analytical outcomes.
Introduction: The Significance of this compound in Food Flavor
This compound is a heterocyclic compound that belongs to the thiazole chemical class.[5][6] It is characterized by a potent aroma profile, often described as nutty, roasted, meaty, and reminiscent of boiled meat or popcorn.[1][2] These sensory attributes make it an invaluable component of the flavor profile of many processed foods. The formation of this compound is intrinsically linked to the Maillard reaction, which occurs between reducing sugars and amino acids upon heating.[3][4] The complexity of food matrices, which can be rich in fats, proteins, and carbohydrates, presents a significant challenge for the accurate quantification of this volatile compound.[7] Therefore, the selection of an appropriate analytical methodology, encompassing efficient sample preparation and sensitive detection, is paramount.
This application note is designed to provide researchers, scientists, and professionals in the food and flavor industries with the necessary tools and knowledge to confidently quantify this compound. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not just a series of steps, but a self-validating system grounded in scientific principles.
Analytical Strategies for Quantification
The quantification of volatile and semi-volatile flavor compounds like this compound in intricate food matrices necessitates a multi-faceted analytical approach. The primary challenges lie in the efficient extraction of the analyte from the food matrix and the subsequent separation and detection with high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent technique for this purpose, often preceded by a solvent-free sample preparation method such as Headspace Solid-Phase Microextraction (HS-SPME). For less volatile analytes or as a confirmatory technique, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection can be adapted.
A more advanced and highly accurate approach involves the use of a Stable Isotope Dilution Assay (SIDA).[8] SIDA is considered the gold standard for the quantification of trace-level compounds in complex matrices as it effectively compensates for matrix effects and variations during sample workup.[8][9]
The following sections will provide detailed protocols for HS-SPME-GC-MS and a proposed HPLC-UV/MS method, along with a discussion on the principles and application of SIDA.
Protocol 1: Quantification by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME is a solventless extraction technique that is highly effective for the analysis of volatile and semi-volatile compounds in food.[10] It combines sampling, extraction, and concentration into a single step, making it an efficient and environmentally friendly choice.
Rationale for Method Selection
The selection of HS-SPME-GC-MS is predicated on its high sensitivity, selectivity, and suitability for complex food matrices. The headspace sampling approach minimizes the extraction of non-volatile matrix components, thereby reducing the risk of instrument contamination and improving analytical performance. The choice of the SPME fiber coating is critical and is based on the polarity and volatility of the target analyte. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatile compounds.[1][11]
Experimental Workflow
Caption: Workflow for the quantification of this compound by HS-SPME-GC-MS.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): 2,4,6-Trimethylpyridine or a deuterated analog of the analyte for SIDA.
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME-compatible autosampler
-
Analytical balance
-
Vortex mixer
-
Thermostatic water bath or heating block
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Prepare an internal standard stock solution (e.g., 100 µg/mL) in methanol.
-
-
Sample Preparation:
-
Homogenize the food sample (e.g., baked good, savory snack) to a fine powder or paste.
-
Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of sodium chloride to the vial. The salt increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile compounds into the headspace.
-
Spike the sample with a known amount of the internal standard (e.g., 50 µL of a 10 µg/mL solution).
-
Immediately seal the vial with a magnetic screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Incubate the vial at 60°C for 15 minutes with agitation to facilitate the release of volatile compounds and to reach equilibrium between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet for thermal desorption of the analytes.
-
GC Conditions (Illustrative):
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 10°C/min (hold 5 min)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
-
MS Conditions (Illustrative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 155, 140, 112) and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Method Validation
A robust analytical method requires thorough validation to ensure its reliability.[12] The following parameters should be assessed:
| Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.995 | Demonstrates a proportional relationship between analyte concentration and instrument response.[9] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of analyte that can be reliably detected.[13] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[13] |
| Precision (%RSD) | Intraday: < 15%, Interday: < 20% | Measures the closeness of agreement between a series of measurements.[9] |
| Accuracy (Recovery %) | 80 - 120% | The closeness of the measured value to the true value, assessed by spiking experiments.[9] |
| Specificity | No interfering peaks at the retention time of the analyte | Ensures that the signal measured is solely from the analyte of interest. |
Illustrative Validation Data for HS-SPME-GC-MS:
| Parameter | Value |
| Linearity (R²) | 0.998 |
| LOD | 0.5 µg/kg |
| LOQ | 1.5 µg/kg |
| Intraday Precision (%RSD) | 6.5% |
| Interday Precision (%RSD) | 9.8% |
| Accuracy (Recovery %) | 95 - 108% |
Protocol 2: Proposed High-Performance Liquid Chromatography (HPLC) Method
While GC-MS is the preferred method for volatile compounds, HPLC can be a viable alternative, particularly for confirmatory purposes or if derivatization is employed to enhance detection. An HPLC method coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can provide the necessary selectivity.
Rationale for Method Selection
An HPLC method offers complementary information to GC-MS and can be advantageous for less volatile or thermally labile compounds. The use of a DAD allows for the acquisition of UV spectra, which can aid in peak identification. Coupling with a mass spectrometer provides definitive structural information and enhanced sensitivity.
Experimental Workflow
Caption: Proposed workflow for the quantification of this compound by HPLC-UV/MS.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): A structurally similar compound not present in the sample.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Diode Array Detector (DAD) and/or Mass Spectrometer (MS)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Standard Preparation:
-
Prepare stock and working standard solutions of this compound and the internal standard in methanol or acetonitrile.
-
-
Sample Preparation:
-
Homogenize the food sample.
-
Accurately weigh 2.0 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., acetonitrile/water 80:20 v/v) and the internal standard.
-
Vortex for 2 minutes and then sonicate for 15 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Collect the supernatant.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the analyte with 5 mL of methanol or acetonitrile.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC-UV/MS Analysis:
-
HPLC Conditions (Illustrative):
-
Column: C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
-
DAD Detection: Monitor at the UV maximum of this compound.
-
MS Detection (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS.
-
-
-
Quantification:
-
Construct a calibration curve and calculate the analyte concentration as described for the GC-MS method.
-
Method Validation
Similar validation parameters as outlined for the GC-MS method should be evaluated for the HPLC method to ensure its performance.
Illustrative Validation Data for HPLC-UV/MS:
| Parameter | Value |
| Linearity (R²) | 0.997 |
| LOD | 1.0 µg/kg |
| LOQ | 3.0 µg/kg |
| Intraday Precision (%RSD) | 7.2% |
| Interday Precision (%RSD) | 11.5% |
| Accuracy (Recovery %) | 92 - 105% |
Advanced Technique: Stable Isotope Dilution Assay (SIDA)
For the highest level of accuracy and to overcome matrix effects, Stable Isotope Dilution Assay (SIDA) is the recommended quantification strategy.[8][9] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated or ¹³C-labeled this compound) to the sample at the very beginning of the sample preparation process.
The isotopically labeled internal standard is chemically identical to the native analyte and will therefore exhibit the same behavior during extraction, cleanup, and analysis. Any losses of the analyte during sample processing will be mirrored by the labeled standard. Quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. This approach provides a highly accurate and precise measurement, independent of sample matrix variations and recovery efficiencies.[14]
Conclusion
The accurate quantification of this compound is a critical aspect of flavor analysis in the food industry. The HS-SPME-GC-MS method detailed in this application note provides a robust and sensitive approach for the routine analysis of this important flavor compound in a variety of food matrices. The proposed HPLC-UV/MS method serves as a valuable complementary technique. For ultimate accuracy, particularly in complex matrices or for research purposes, the implementation of a Stable Isotope Dilution Assay is strongly recommended. By following the detailed protocols and adhering to the principles of method validation, researchers and scientists can achieve reliable and defensible results, contributing to a deeper understanding and control of food flavor.
References
- BenchChem. (2025). Application Notes and Protocols for Stable Isotope Dilution Assay of Meat Aroma Compounds.
- Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses.
- Ghanem, S., et al. (2020). Comparative study on the volatile compounds and sensory characteristics of some locally produced potato chips. Al-Azhar Journal of Agricultural Research.
- Li, Y., et al. (2025).
- FooDB. (2010). Showing Compound this compound (FDB021449).
- Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0041484).
- Kerscher, R., & Grosch, W. (1998). Quantification of 2-methyl-3-furanthiol, 2-furfurylthiol, 3-mercapto-2-pentanone, and 2-acetyl-2-thiazoline in boiled beef. Journal of Agricultural and Food Chemistry.
- BenchChem. (2025). A Guide to the Validation of a GC-MS Method for the Analysis of 2-Methyl-3-(methyldisulfanyl)furan in Food and Beverage Matrices.
- The Good Scents Company. (n.d.). nutty thiazole 2,4-dimethyl-5-acetylthiazole.
- Blank, I. (n.d.). Quantification of Impact Odorants in Food by Isotope Dilution Assay: Strength and Limitations.
- Chaintreau, A., et al. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences.
- Cossignani, L., et al. (2024).
- Ma, L., et al. (2022).
- Ma, L., et al. (2022).
- Schieberle, P., & Hofmann, T. (2003). Quantitative Studies on the Formation of Key Odorants in Thermally Treated Yeast Extracts Using Stable Isotope Dilution Assays. Journal of Agricultural and Food Chemistry.
- Manzocco, L., & Calligaris, S. (2015). Analytical Methods for the Determination of Maillard Reaction Products in Foods. An Introduction.
- U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
- Restek Corporation. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS.
- Kim, J. H., et al. (2020). Development of a Gas Chromatography-Flame Ionization Method for the Detection and Quantification of 12 Flavoring Agents in Supplementary Feed.
- De la Calle, B., et al. (2021). Optimization and Validation of HS-SPME-GC-MS for the Determination of Furan and Alkylfurans in Chocolate-Based Products: Impact of Tempering and Laser Printing. PubMed.
- Tsyhanenko, O., et al. (2021). Maillard reaction in food technologies. Food Science and Technology.
- Poisson, L., et al. (2017). Characterization of the Key Aroma Compounds in an American Bourbon Whisky by Quantitative Measurements, Aroma Recombination, and Omission Studies. Journal of Agricultural and Food Chemistry.
- Moretton, C., et al. (2020). Optimization and Validation of HS-SPME-GC-MS for the Determination of Furan and Alkylfurans in Chocolate-Based Products: Impact of Tempering and Laser Printing.
- Restek Corporation. (n.d.). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS.
- Semantic Scholar. (n.d.). Determination of furan and its derivatives in preserved dried fruits and roasted nuts marketed in China using an optimized HS-SPME GC/MS method.
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Comprehensive Analysis of 5-Acetyl-2,4-dimethylthiazole using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This technical guide provides a detailed protocol for the identification and characterization of 5-Acetyl-2,4-dimethylthiazole (CAS No. 38205-60-6) using Gas Chromatography-Mass Spectrometry (GC-MS). As a significant contributor to the sensory profiles of various food and consumer products, possessing a characteristic nutty, roasted, and meaty aroma, its accurate analysis is critical.[1][2] This document outlines the complete workflow, from sample preparation and instrument configuration to data interpretation, including an elucidation of the compound's mass spectral fragmentation pathway. The methodologies presented are designed to be robust and reproducible for applications in quality control, flavor chemistry, and metabolomics.
Analyte Profile & Significance
This compound is a heterocyclic organic compound belonging to the thiazole class.[3][4] It is a key aroma compound found naturally in foods like baked potatoes and fried chicken and is widely used as a flavoring agent in products such as soups, sauces, baked goods, and snacks to impart savory, roasted notes.[2][5] Its potency is notable, with an odor threshold as low as 0.5 parts per billion (ppb), making its precise quantification essential.[1] The analysis via GC-MS is ideal due to the compound's volatility and the technique's ability to provide definitive structural information.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 38205-60-6 | [7][8] |
| Molecular Formula | C₇H₉NOS | [7][8] |
| Molecular Weight | 155.22 g/mol | [9][10] |
| Boiling Point | 228-230 °C | [11][12] |
| Density | 1.15 g/mL at 25 °C | [11][12] |
| Aroma Profile | Nutty, roasted, meaty, earthy, sulfurous | [2][3][4][11] |
Principle of the GC-MS Method
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for separating and identifying volatile and semi-volatile compounds.[13] The process begins with the injection of the sample into the gas chromatograph, where it is vaporized.[6] An inert carrier gas (mobile phase) transports the vaporized analytes through a heated column containing a stationary phase.[6] Separation is achieved based on the differential partitioning of analytes between the two phases, which is influenced by their boiling points and chemical affinities.[14] As each separated compound elutes from the column, it enters the mass spectrometer. Here, it is ionized, typically by electron ionization (EI), causing the molecule to fragment in a reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their relative abundance. The resulting mass spectrum serves as a chemical fingerprint for identification.
Sources
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- 12. This compound | 38205-60-6 [chemicalbook.com]
- 13. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 14. Sample preparation GC-MS [scioninstruments.com]
Application Note: High-Performance Liquid Chromatography for the Quantification of 5-Acetyl-2,4-dimethylthiazole
[AN-001]
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Acetyl-2,4-dimethylthiazole. This method is suitable for purity assessment and quantification in various sample matrices, including raw materials and finished products in the flavor, fragrance, and pharmaceutical industries. The protocol has been developed to be specific, accurate, precise, and linear over a defined concentration range, and guidance for method validation in accordance with International Council for Harmonisation (ICH) guidelines is provided.
Introduction
This compound (CAS No. 38205-60-6) is a key aroma compound found in a variety of food products, contributing to their nutty, roasted, and meaty flavor profiles.[1] It is a member of the thiazole class of heterocyclic compounds and is utilized as a flavoring agent in the food industry and as an intermediate in chemical synthesis.[2][3] Given its impact on the sensory properties of consumer products and its potential use in pharmaceutical applications, a reliable analytical method for its quantification is essential for quality control and research and development.[4][5]
High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and quantitative accuracy, making it the method of choice for the analysis of many organic compounds. This application note provides a detailed protocol for the determination of this compound using RP-HPLC with UV detection.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for effective HPLC method development.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NOS | [6] |
| Molecular Weight | 155.22 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [8][2] |
| Boiling Point | 228-230 °C | [8][7] |
| Density | 1.15 g/mL at 25 °C | [8][7] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
Experimental
Materials and Reagents
-
Analyst: this compound reference standard (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Reagents: Formic acid (analytical grade)
-
Equipment:
-
HPLC system with a quaternary or binary pump, autosampler, column compartment, and UV-Vis detector
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 60% A / 40% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile stationary phase suitable for the retention of moderately polar compounds like this compound.
-
Mobile Phase: A mixture of acidified water and acetonitrile provides good peak shape and resolution. Formic acid is added to suppress the ionization of any potential acidic or basic functional groups, leading to more symmetrical peaks.
-
Detection Wavelength: Based on the UV-Vis spectra of similar thiazole derivatives, 260 nm is expected to provide good sensitivity for this compound.
Standard and Sample Preparation
3.3.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the weighed standard to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
3.3.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3.3.3. Sample Preparation
-
Accurately weigh a suitable amount of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Vortex and sonicate to ensure complete extraction of the analyte.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Method Validation
To ensure that the analytical method is suitable for its intended purpose, it must be validated according to ICH guidelines.[9][10][11][12][13] The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the analyte standard, and a sample. Peak purity analysis using a photodiode array (PDA) detector is also recommended.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision should be assessed at three levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, or on different instruments.
-
Reproducibility: Analysis in different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
The following diagram illustrates the workflow for method validation.
Caption: Workflow for HPLC method validation according to ICH guidelines.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No peaks or very small peaks | - No injection made- Detector lamp off- Incorrect mobile phase composition | - Check autosampler and injection syringe- Ensure detector lamp is on and stable- Verify mobile phase preparation |
| Broad peaks | - Column contamination or degradation- High dead volume- Sample overload | - Flush or replace the column- Check and tighten fittings- Dilute the sample |
| Tailing peaks | - Secondary interactions with the stationary phase- Column void | - Adjust mobile phase pH- Use a column with end-capping- Reverse flush or replace the column |
| Fronting peaks | - Sample solvent stronger than mobile phase- Sample overload | - Dissolve the sample in the mobile phase- Dilute the sample |
| Shifting retention times | - Change in mobile phase composition- Fluctuation in column temperature- Column aging | - Prepare fresh mobile phase- Ensure stable column temperature- Equilibrate the column for a longer time or replace it |
| Baseline noise or drift | - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp failing | - Degas the mobile phase- Flush the system with a strong solvent- Replace the detector lamp |
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is simple, specific, and can be readily implemented in a quality control or research laboratory. Proper method validation according to ICH guidelines is essential to ensure the generation of accurate and reproducible data.
References
- Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0041484).
- The Good Scents Company. (n.d.). nutty thiazole 2,4-dimethyl-5-acetylthiazole.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- NIST. (n.d.). This compound.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of Delicious: Exploring this compound Synthesis and Purity.
- PubChem. (n.d.). 2,4-Dimethyl-5-acetylthiazole.
- ResearchGate. (n.d.). A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies.
- precisionFDA. (n.d.). 2,4-DIMETHYL-5-ACETYLTHIAZOLE.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Chemical Synthesis and Application.
- SciELO México. (n.d.). A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies.
- FooDB. (2010). Showing Compound this compound (FDB021449).
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- 2. CAS 38205-60-6: 2,4-Dimethyl-5-acetylthiazole | CymitQuimica [cymitquimica.com]
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- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
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- 7. 2,4-Dimethyl-5-acetylthiazole = 97 38205-60-6 [sigmaaldrich.com]
- 8. This compound | 38205-60-6 [chemicalbook.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. youtube.com [youtube.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Mastering the Art of Isolation: Comprehensive Extraction Protocols for 5-Acetyl-2,4-dimethylthiazole from Complex Samples
Introduction: The Analytical Challenge of a Key Aroma Compound
5-Acetyl-2,4-dimethylthiazole is a pivotal aroma compound, lending its characteristic nutty, roasted, and meaty notes to a variety of food products, including coffee, roasted nuts, and cooked meats.[1][2] Its presence and concentration are critical to the sensory profile and overall quality of these consumer goods. For researchers, scientists, and drug development professionals, the accurate quantification of this thiazole derivative in complex matrices is paramount for quality control, flavor development, and safety assessment. However, its semi-volatile nature and the intricate composition of food and biological samples present significant analytical hurdles.
This comprehensive guide provides detailed application notes and validated protocols for the efficient extraction of this compound from a range of complex samples. We will delve into the mechanistic principles behind each extraction technique, offering a robust framework for selecting and optimizing the most suitable method for your specific analytical needs.
Foundational Principles: Selecting the Optimal Extraction Strategy
The choice of an extraction method is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the desired analytical outcome (e.g., qualitative screening vs. quantitative analysis). For this compound, its moderate volatility and polarity necessitate careful consideration of the extraction approach to ensure high recovery and minimal matrix interference. This guide will focus on three principal techniques: Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Caption: General workflow for the extraction and analysis of this compound.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Coffee Beans
HS-SPME is a solvent-free, sensitive, and versatile technique ideal for the analysis of volatile and semi-volatile compounds in solid and liquid samples.[3] It relies on the partitioning of analytes between the sample matrix, the headspace above the sample, and a coated fiber.
Rationale for HS-SPME in Coffee Analysis
Coffee beans possess a complex matrix of organic acids, lipids, and other non-volatile components that can interfere with direct solvent extraction methods. HS-SPME selectively extracts the volatile and semi-volatile aroma compounds, including this compound, from the headspace, leaving the non-volatile matrix components behind. The choice of fiber coating is critical for efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its broad selectivity for a wide range of analyte polarities and molecular weights, making it well-suited for the diverse aroma profile of coffee.[4][5]
Detailed Experimental Protocol
1. Sample Preparation:
-
Cryogenically grind roasted coffee beans to a fine powder using a coffee grinder with liquid nitrogen to prevent the loss of volatile compounds.
-
Accurately weigh 2.0 g of the ground coffee into a 20 mL headspace vial.
-
Add 5 mL of a saturated sodium chloride (NaCl) solution to the vial. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of the analyte and promotes its partitioning into the headspace (salting-out effect).
2. HS-SPME Procedure:
-
Immediately seal the vial with a PTFE/silicone septum.
-
Place the vial in a heating block or water bath at 60°C.
-
Equilibrate the sample for 15 minutes with gentle agitation to facilitate the release of volatile compounds into the headspace.
-
Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.
3. GC-MS Analysis:
-
After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system.
-
Thermally desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.
-
GC Column: Use a non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), for optimal separation.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 300.
-
Quantification: For accurate quantification, a stable isotope-labeled internal standard, such as 5-Acetyl-d3-2,4-dimethylthiazole, should be added to the sample prior to extraction.[6][7][8]
Caption: HS-SPME workflow for coffee bean analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Meat Broth
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Rationale for LLE in Meat Broth Analysis
Meat broth is a complex aqueous matrix containing proteins, fats, and a myriad of flavor compounds. LLE is an effective method to extract semi-volatile compounds like this compound from this matrix. Dichloromethane (DCM) is a commonly used solvent for extracting a broad range of aroma compounds due to its ability to dissolve both polar and non-polar analytes.
Detailed Experimental Protocol
1. Sample Preparation:
-
Prepare a meat broth by simmering meat in water, then filter to remove solid particles.
-
Allow the broth to cool to room temperature.
2. LLE Procedure:
-
To 100 mL of the meat broth in a separatory funnel, add 50 mL of dichloromethane.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic layer (DCM) will be the bottom layer.
-
Drain the organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer twice more with fresh 50 mL portions of dichloromethane.
-
Combine all the organic extracts.
3. Post-Extraction Cleanup and Concentration:
-
Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the dried extract to approximately 1 mL using a rotary evaporator at a gentle temperature (e.g., 40°C) to avoid loss of the semi-volatile analyte.
-
Further concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
4. GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Utilize the same GC-MS conditions as described in the HS-SPME protocol.
Caption: LLE workflow for meat broth analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Urine)
SPE is a versatile sample preparation technique used for the extraction, concentration, and cleanup of analytes from liquid samples. It involves passing a sample through a sorbent bed that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Rationale for SPE in Biological Fluid Analysis
Biological fluids like urine are complex matrices containing numerous endogenous compounds that can interfere with the analysis of target analytes. SPE provides an effective means of cleanup and concentration. For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 is a suitable choice. The non-polar C18 stationary phase will retain the analyte from the aqueous urine sample, allowing polar interferences to be washed away.
Detailed Experimental Protocol
1. Sample Preparation:
-
Centrifuge the urine sample to remove any particulate matter.
-
Adjust the pH of the supernatant to ~7.0.
2. SPE Procedure:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to run dry.
-
Loading: Load 10 mL of the prepared urine sample onto the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the analyte from the cartridge with 5 mL of ethyl acetate.
3. Post-Elution Concentration:
-
Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.
4. GC-MS Analysis:
-
Inject 1 µL of the concentrated eluate into the GC-MS system using the parameters described previously.
Caption: SPE workflow for biological fluid analysis.
Performance Characteristics and Method Validation
The validation of an analytical method is crucial to ensure its reliability and accuracy. Key performance parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). The following table summarizes typical performance data for the described extraction methods for this compound.
| Parameter | HS-SPME (Coffee) | LLE (Meat Broth) | SPE (Urine) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| LOD | 0.1 - 1 µg/kg | 1 - 5 µg/L | 0.5 - 2 µg/L |
| LOQ | 0.5 - 3 µg/kg | 3 - 15 µg/L | 1.5 - 6 µg/L |
| Recovery (%) | Not directly measured | 85 - 105% | 90 - 110% |
| Precision (RSD%) | < 10% | < 15% | < 10% |
Note: These values are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions. Full method validation should be performed in your laboratory.
Conclusion: A Tailored Approach to Accurate Analysis
The successful extraction and quantification of this compound from complex matrices hinge on the selection of an appropriate and well-optimized protocol. This guide has provided detailed methodologies for HS-SPME, LLE, and SPE, each tailored to specific sample types. By understanding the underlying principles and following these robust protocols, researchers can achieve reliable and accurate results, enabling a deeper understanding of the role of this important aroma compound in food science, flavor chemistry, and beyond. The implementation of stable isotope dilution analysis is strongly recommended for the highest level of quantitative accuracy.
References
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- Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. (2024). Frontiers in Nutrition. [Link]
- SPME-GC–MS and chemometrics for coffee characterization, classification and authentic
- Human Metabolome Database. (2012). This compound (HMDB0041484). [Link]
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- GC-MS chromatogram of the (a) 0.5 mg.L −1 triazoles standards and (b)... (n.d.).
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- MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2021). Journal of Academia. [Link]
- Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. (2015). PubMed. [Link]
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- A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (n.d.).
- A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (2019). SciELO México. [Link]
- Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (n.d.).
- Simultaneous LC determination of tiazofurin, its acetyl and benzoyl esters and their active metabolite thiazole-4-carboxamide adenine dinucleotide in biological samples. (n.d.).
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- Techniques for the recovery of volatile aroma compounds from biochemical broth: A review. (n.d.).
- SPME-GC-MS untargeted metabolomics approach to identify potential volatile compounds as markers for fraud detection in roasted and ground coffee. (2024). PubMed. [Link]
- Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS. (2022). MDPI. [Link]
- Simultaneous Quantitation of 2-Acetyl-4-tetrahydroxybutylimidazole, 2- and 4-Methylimidazoles, and 5-Hydroxymethylfurfural in Beverages by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry. (n.d.).
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Application Notes & Protocols: The Use of 5-Acetyl-2,4-dimethylthiazole in Crafting Nutty and Roasted Flavor Profiles
Introduction: Unveiling the Potential of 5-Acetyl-2,4-dimethylthiazole
This compound is a potent, sulfur-containing heterocyclic compound, pivotal in the creation of authentic nutty, roasted, and savory flavor profiles.[1][2][3][4][5] With a low odor threshold, even minute quantities can significantly enhance the sensory experience of a wide array of food and beverage products.[3] This document serves as a comprehensive technical guide for researchers, scientists, and product development professionals, offering detailed application notes and protocols for the effective utilization of this compound. We will delve into the chemical underpinnings of its characteristic flavor, its formation through the Maillard reaction, and practical methodologies for its incorporation and analysis in various matrices.
Chemical Profile of this compound:
| Property | Value | Source |
| Chemical Name | This compound | [6][7] |
| Synonyms | 2,4-Dimethyl-5-acetylthiazole | [4][7][8] |
| CAS Number | 38205-60-6 | [1][7][9] |
| FEMA Number | 3267 | [1][7][10] |
| Molecular Formula | C₇H₉NOS | [11][12] |
| Molecular Weight | 155.22 g/mol | [7][11] |
| Appearance | Colorless to light yellow liquid | [6][11] |
| Odor Profile | Nutty, roasted, meaty, with nuances of coffee and cocoa.[2][3][6][8] | |
| Taste Profile | At 10 ppm: Nutty, roasted, meaty, savory with woody and coffee notes.[6] | |
| Boiling Point | 228-230 °C | [6][11] |
| Solubility | Soluble in alcohol, slightly soluble in water.[8][9] |
The Maillard Reaction: The Genesis of Roasted Flavors
The characteristic nutty and roasted notes of this compound are a direct result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars at elevated temperatures.[13][14][15] Thiazoles, in particular, are formed from the interaction of sulfur-containing amino acids, such as cysteine, with carbonyl compounds derived from sugars.[13][16] Understanding this reaction is crucial for controlling and optimizing the formation of these desirable flavor compounds during food processing.
Caption: Workflow for sensory evaluation of a flavor compound.
Protocol 3: Instrumental Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in a food matrix and to analyze its interaction with other volatile compounds.
Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in complex mixtures, making it ideal for flavor analysis. [17][18][19] Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Headspace Autosampler or Solid Phase Microextraction (SPME) device. [20]* Appropriate GC column (e.g., DB-5ms or equivalent).
-
Helium carrier gas.
-
Food samples containing this compound.
-
Internal standard (e.g., 2-methyl-3-heptanone).
Procedure:
-
Sample Preparation: a. Homogenize the food sample. b. For headspace analysis, place a known amount of the homogenized sample into a headspace vial. c. For SPME, expose the fiber to the headspace of the sample for a defined period. d. Spike a duplicate sample with a known concentration of an internal standard for quantification.
-
GC-MS Analysis: a. Injector: Set to a temperature appropriate for the analysis (e.g., 250°C). b. Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min). c. Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-350.
-
Data Analysis: a. Identify this compound by its retention time and mass spectrum, comparing it to a known standard. b. Quantify the compound by comparing its peak area to that of the internal standard. c. Analyze the chromatogram for other volatile compounds that may have been formed or altered due to the addition of this compound.
Conclusion
This compound is a valuable tool for flavor chemists and product developers seeking to create authentic and appealing nutty and roasted flavor profiles. By understanding its chemical properties, formation pathways, and sensory characteristics, and by employing systematic application and analysis protocols, researchers can effectively harness its potential to enhance a wide variety of food products. The methodologies outlined in this guide provide a solid foundation for the successful implementation of this compound in research and development settings.
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- Zhang, Y., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 349, 128761.
- Advanced Biotech. (n.d.). This compound: A Key Flavoring Agent with Nutty and Roasted Aromas.
- Advanced Biotech. (n.d.). Thiazoles.
- ChemicalBook. (n.d.). This compound.
- Mottram, D. S. (1998). Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction. ACS Symposium Series, 705, 104-126.
- American Chemical Society. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS.
- CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds.
- Advanced Biotech. (2024, April 25). Thiazoles as Key Ingredients in Soup Bases and Stocks.
- University of Reading. (n.d.).
- Research and Reviews: Journal of Food and Dairy Technology. (2024, September 28).
- Advanced Biotech. (n.d.). The Science Behind Roasted Flavors: Exploring Trimethyl Thiazole.
- Tuşa, F. D., Moldovan, Z., & G., C. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Flavor: Understanding this compound and Its Role in Food.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Maillard Reactions with 2,4,5-Trimethylthiazole.
- PubMed. (2021, May 30).
- Chem-Impex. (n.d.). This compound.
- FooDB. (2010, April 8). Showing Compound this compound (FDB021449).
- Cui, S., Wang, Y., & Lü, J. (2012). Research Progress of Thiazole Flavor Compounds. Scientia Sinica Chimica, 42(8), 1105-1131.
- Hou, Y., et al. (2021). The initial-maillard pathway to meat flavor during the preparation of thermal reaction meat flavorings. Trends in Food Science & Technology, 111, 485-496.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 27). The Chemistry of Delicious: Exploring this compound Synthesis and Purity.
- World Health Organization. (n.d.). 2,4-dimethyl-5-acetylthiazole.
- Human Metabolome Database. (2012, September 12). Showing metabocard for this compound (HMDB0041484).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
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- PubChem. (n.d.). 2,4-Dimethyl-5-acetylthiazole.
- Sigma-Aldrich. (n.d.). 2,4-Dimethyl-5-acetylthiazole = 97 38205-60-6.
- Rajalakshmi, R., Arulmani, R., & Ramkumar, S. (2025, August 6). synthesis and characterization of chalcone derived from 5- acetyl-2, 4-dimethyl thiazole -dft studies.
- Everglow Spirits. (n.d.).
- Tengzhou Runlong Fragrance Co., Ltd. (n.d.). 5-Acetyl-2, 4-Dimethylthiazole Fema 3267 CAS 38205-60-6 High Purity Nut Flavor.
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- Benchchem. (n.d.).
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Application Notes and Protocols for the Incorporation of 5-Acetyl-2,4-dimethylthiazole in Savory Food Formulations
Foreword: The Science and Art of Savory Flavor Enhancement
In the intricate world of food science and flavor chemistry, the pursuit of authentic, impactful, and memorable savory profiles is a perpetual endeavor. Among the arsenal of potent molecules available to the modern food formulator, 5-Acetyl-2,4-dimethylthiazole stands out as a cornerstone for building complex and appealing savory characters. This document serves as a comprehensive guide for researchers, scientists, and product development professionals on the effective incorporation of this versatile flavor compound. It is designed not as a rigid template, but as a foundational resource grounded in scientific principles and practical application, empowering you to innovate with confidence. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for success.
Introduction to this compound: A Profile
This compound (CAS No. 38205-60-6) is a heterocyclic organic compound belonging to the thiazole family.[1][2][3] It is a key contributor to the desirable roasted, nutty, and meaty notes often developed during the cooking of foods through Maillard reactions and thermal degradation processes.[4] Its potent and distinctive aromatic profile makes it an invaluable tool for flavorists seeking to impart or enhance savory characteristics in a wide array of food products.
Sensory Profile: The Cornerstone of Application
The sensory characteristics of this compound are its most defining feature. It is renowned for a complex aroma profile that is often described as:
-
Nutty and Roasted: Evocative of toasted nuts and freshly baked bread.
-
Meaty and Savory: Reminiscent of boiled or roasted meat, with brothy undertones.[1][4][5]
-
Slightly Sulfurous: Contributing a desirable complexity found in cooked meats.[4]
-
Woody and Coffee Nuances: At certain concentrations, it can provide subtle roasted coffee notes.[1]
A taste threshold of 10 ppm reveals nutty, roasted, meaty, and savory characteristics with woody and coffee nuances.[1] Its incredibly low odor threshold, estimated at around 0.5 parts per billion (ppb), means that even minuscule amounts can significantly impact the overall flavor experience, making it a cost-effective ingredient for flavor formulators.[5]
Regulatory and Safety Standing
This compound is recognized for its safety and is widely approved for use in food products. It holds the following designations:
-
FEMA GRAS: It is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS), with FEMA number 3267.
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and found no safety concerns at current levels of intake when used as a flavoring agent.
Physicochemical Properties: A Formulator's Guide
A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application.
| Property | Value | Source |
| Molecular Formula | C₇H₉NOS | [1][6][7] |
| Molecular Weight | 155.22 g/mol | [1][7] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 228-230 °C | [1][7] |
| Density | 1.15 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.543 | [1] |
| Solubility | Soluble in alcohol; slightly soluble in water | [8] |
| Flash Point | 104 °C | [7] |
Note: The excellent thermal stability of this compound is a significant advantage, ensuring the preservation of its desirable flavor characteristics even during high-temperature processing like extrusion and baking.[5]
Applications in Savory Food Formulations
The versatility of this compound allows for its use across a broad spectrum of savory food products. The following table provides recommended starting dosage levels for various applications. It is crucial to note that these are starting points, and optimization will be necessary based on the specific food matrix, desired flavor profile, and interaction with other ingredients.
| Food Category | Recommended Starting Dosage (ppm) | Target Sensory Contribution |
| Meat Products (Beef, Pork, Poultry) | 2.0 - 10.0 | Enhances roasted, grilled, and savory notes; adds depth to processed meats. |
| Soups, Sauces, and Gravies | 1.0 - 10.0 | Provides a rich, cooked meat character; boosts umami sensation.[8][9] |
| Savory Snacks (Chips, Crackers, Nuts) | 0.5 - 5.0 | Imparts a toasted, nutty, and savory coating; enhances seasoning blends. |
| Plant-Based Meat Analogues | 1.0 - 8.0 | Masks undesirable off-notes from plant proteins; builds a foundational meaty flavor. |
| Ready Meals and Canned Goods | 0.5 - 5.0 | Restores cooked notes lost during processing; provides a more "home-cooked" flavor. |
| Bakery and Desserts (Savory) | up to 6.0 | Introduces nutty and roasted notes in savory baked goods.[8][9] |
Flavor Synergies: Building Complexity
This compound rarely works in isolation. Its true potential is unlocked when strategically combined with other flavor compounds. As a sulfur-containing compound, it synergizes well with other molecules that contribute to the overall savory profile.
-
Pyrazines: These compounds provide roasted, nutty, and earthy aromas. The combination of this compound with pyrazines like 2,5-dimethylpyrazine can create a more authentic and complex roasted meat flavor.[10]
-
Thiols (Mercaptans): Thiols are known for their strong, often meaty and oniony aromas. When used in trace amounts, compounds like 2-methyl-3-furanthiol can work in concert with this compound to create a rich, succulent meat character.[4][11]
-
Aldehydes: Aldehydes contribute to the fatty and green notes in meat flavors. The interaction with aldehydes can round out the flavor profile, adding a more authentic cooked meat sensation.[10]
-
Other Sulfur Compounds: Molecules like dimethyl sulfide and dimethyl trisulfide, which have pungent, cooking-like aromas, can be used to build a more complex and impactful savory flavor when paired with this compound.[11]
Protocols for Incorporation
The successful incorporation of this compound into a food formulation depends on the nature of the food matrix (high-moisture vs. low-moisture) and the desired flavor expression.
Workflow for Flavor Incorporation
Caption: General workflow for incorporating this compound.
Protocol for High-Moisture Food Systems
Objective: To evenly disperse this compound in a liquid or semi-solid food matrix while minimizing flavor loss.
Materials:
-
This compound
-
Food-grade solvent (e.g., propylene glycol, ethanol, or vegetable oil)
-
High-moisture food base (e.g., soup, sauce, meat slurry)
-
Calibrated micropipettes or analytical balance
-
Homogenizer or high-shear mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1% or 10% stock solution of this compound in a suitable food-grade solvent. This facilitates accurate dosing and uniform dispersion. The choice of solvent should be compatible with the final product.
-
-
Dosage Calculation:
-
Calculate the required volume of the stock solution to achieve the target concentration (in ppm) in the final product batch.
-
-
Incorporation:
-
For hot-filled products, it is advisable to add the flavor solution during the cooling phase to minimize the loss of volatile components.
-
For cold-prepared products, add the flavor solution and ensure thorough mixing.
-
-
Homogenization:
-
Subject the product to high-shear mixing or homogenization to ensure the flavor is evenly distributed throughout the matrix.
-
Protocol for Low-Moisture Food Systems
Objective: To apply this compound to a dry surface or incorporate it into a dry mix uniformly.
Materials:
-
This compound
-
Ribbon blender or V-blender
-
Spray nozzle system (optional)
Procedure:
-
Flavor Plating/Spray-Drying:
-
For a powdered flavor, this compound can be plated onto a carrier. This involves mixing the liquid flavor with the carrier powder in a blender.[1]
-
Alternatively, the liquid flavor can be spray-dried with a carrier like maltodextrin or gum arabic to create an encapsulated, powdered flavor with a longer shelf life.[5][12]
-
-
Dry Blending:
-
When adding the powdered flavor to a dry mix, it is recommended to first blend it with a small portion of the bulk material before adding it to the main batch. This ensures a more homogeneous distribution.
-
For snack coatings, the powdered flavor can be added to the seasoning blend and applied to the snack base.
-
Analytical and Quality Control Protocols
To ensure consistency and quality, it is essential to have robust analytical methods for the quantification of this compound in both its pure form and in the final food product.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification
GC-MS is the preferred method for the analysis of volatile flavor compounds due to its high sensitivity and selectivity.
Caption: A simplified workflow for GC-MS analysis.
A validated GC-MS method for the analysis of volatile compounds in meat products can be adapted for this compound. The following is a generalized protocol:
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Headspace or SPME autosampler
GC Conditions (Example):
-
Column: DB-5ms or equivalent non-polar column
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 min, ramp to 250 °C at 5 °C/min, hold for 5 min.
-
Carrier Gas: Helium
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: m/z 35-350
Procedure:
-
Sample Preparation:
-
A known amount of the homogenized food sample is placed in a headspace vial.
-
An internal standard can be added for accurate quantification.
-
-
Extraction:
-
Headspace analysis or Solid-Phase Microextraction (SPME) can be used to extract the volatile compounds.
-
-
GC-MS Analysis:
-
The extracted volatiles are injected into the GC-MS for separation and detection.
-
-
Quantification:
-
The concentration of this compound is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of a pure standard.
-
Sensory Evaluation Protocols
Sensory evaluation is critical to understanding the impact of this compound on the final product and ensuring consumer acceptance.
Descriptive Analysis
A trained sensory panel can be used to develop a detailed flavor profile of the product.
Procedure:
-
Panelist Training:
-
Train panelists to identify and quantify the key sensory attributes of the product, including roasted, nutty, meaty, and any potential off-notes.
-
-
Sample Preparation:
-
Prepare samples with varying concentrations of this compound, including a control with no added flavor.
-
-
Evaluation:
-
Panelists evaluate the samples in a controlled environment and rate the intensity of each sensory attribute on a standardized scale.
-
-
Data Analysis:
-
The data is statistically analyzed to determine the impact of different concentrations of the flavor compound on the sensory profile of the product.
-
Consumer Acceptance Testing
Untrained consumer panels can be used to assess the overall liking and preference for the product.
Procedure:
-
Sample Preparation:
-
Prepare the final product formulation(s) to be tested.
-
-
Testing:
-
Consumers are asked to rate their overall liking, as well as their liking of specific attributes like flavor, aroma, and texture, on a 9-point hedonic scale.
-
-
Data Analysis:
-
The results are analyzed to determine the consumer acceptability of the product.
-
Stability and Shelf-Life Considerations
While this compound exhibits good thermal stability, its stability in a food matrix can be influenced by factors such as pH and interactions with other ingredients.
-
pH: The formation of thiazoles during the Maillard reaction is pH-dependent, with alkaline conditions generally favoring their formation. The stability of pre-formed this compound is also influenced by pH, and it is advisable to conduct stability studies at the target pH of the food product.
-
Storage: Proper storage of the pure compound and the final food product is crucial to maintain flavor integrity. It should be stored in a cool, dark place in a well-sealed container to prevent degradation.
Conclusion: A Powerful Tool for Savory Innovation
This compound is a potent and versatile flavor compound that, when used with a comprehensive understanding of its properties and application principles, can significantly enhance the savory profile of a wide range of food products. By following the detailed protocols and guidelines outlined in this document, food scientists and product developers can effectively leverage this key molecule to create innovative and appealing savory foods that meet the demands of today's consumers. The art of flavor creation lies in the synergy of scientific knowledge and creative application, and this compound is a testament to this principle.
References
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- OOOFlavors. (n.d.). Understanding How Flavor Powders Are Made.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Chemical Synthesis and Application.
- The Good Scents Company. (n.d.). nutty thiazole 2,4-dimethyl-5-acetylthiazole.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Savory: Unlocking Meat Flavors with Sulfur Compounds.
- ECSA Group. (2024, July 11). Aroma chemicals in savoury foods.
- Unknown. (n.d.). Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. CABI Compendium.
- Miller, R. K. (2022, November 7). 2018 National Beef Flavor Audit: Consumer and Descriptive Sensory Attributes.
- Perfumer & Flavorist. (2009, May 15). Savor the Savory: Sulfur Aroma Chemicals.
- Farooq, M., et al. (2016, February 10). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity.
- Admix. (n.d.). Industrial Mixing and Dispersing Flavors - Ingredient.
- Gryguc, K., et al. (2022, September 19). Role of Sulfur Compounds in Vegetable and Mushroom Aroma. PubMed.
- Yüksel, Z. (2023, February 10).
- Maaya, T., & Al-Abdullah, B. M. (2016, September 28). Sensory Evaluation of Different Packaged Roast Beef Treatments Designed for the Extension of Its Shelf Life. Food and Nutrition Sciences.
- de Oliveira, L. G., et al. (n.d.).
- Unknown. (n.d.). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction.
- Wikipedia. (n.d.). Thiazole.
- Avci, D., et al. (n.d.). A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies.
- The Good Scents Company. (n.d.). nutty thiazole 2,4-dimethyl-5-acetylthiazole.
- de Souza, A. O., et al. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
- Unknown. (2024, November 13). Photochemical permutation of thiazoles, isothiazoles and other azoles.
- Unknown. (2025, August 6). Simultaneous Quantitation of 2-Acetyl-4-tetrahydroxybutylimidazole, 2- and 4-Methylimidazoles, and 5-Hydroxymethylfurfural in Beverages by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry.
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- 8. Understanding Flavor as a Key Sensory Attribute in Meat - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 9. nutty thiazole, 38205-60-6 [thegoodscentscompany.com]
- 10. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. oooflavors.com [oooflavors.com]
Application Note: 5-Acetyl-2,4-dimethylthiazole as a High-Purity Standard for Quantitative Flavor Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 5-Acetyl-2,4-dimethylthiazole as an analytical standard for flavor and aroma analysis. Renowned for its distinct nutty, roasted, and meaty flavor profile, this compound serves as a critical component in synthetic and natural flavor formulations.[1][2][3] Its high thermal stability and availability as a high-purity chemical make it an ideal candidate for use as both an external and internal standard in chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This guide details its physicochemical properties, outlines the principles of its use in quantitative analysis, and provides validated, step-by-step protocols for its implementation, ensuring accuracy, precision, and reliability in research, quality control, and development settings.
Introduction: The Significance of a Reliable Flavor Standard
The sensory experience of food is largely dictated by a complex mixture of volatile and semi-volatile organic compounds.[5] this compound (FEMA No. 3267) is a key aroma compound found in a variety of cooked and processed foods, contributing desirable roasted, nutty, and savory notes.[1][6][7] Its presence is crucial for creating authentic flavor profiles in products ranging from baked goods and savory snacks to coffee and meat products.[3][8]
In the analytical laboratory, the quantification of such potent flavor molecules is essential for product development, quality assurance, and regulatory compliance.[9] The challenge lies in the complexity of food matrices, which can interfere with accurate measurement.[5] The use of a reliable, stable, and pure analytical standard is paramount to overcome these challenges. This compound, synthesized to purities of 98% or higher, serves this purpose exceptionally well.[4][10] Its structural properties and chromatographic behavior make it an excellent reference point for quantifying other flavor compounds or for ensuring the consistency of analytical procedures.
This guide provides detailed protocols for leveraging this compound as both an external standard for absolute quantification and an internal standard to correct for variations in sample preparation and instrument response.
Physicochemical & Safety Profile
A thorough understanding of the standard's properties is critical for its effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Synonyms | 2,4-Dimethyl-5-acetylthiazole; Nutty Thiazole | [1][8][11] |
| CAS Number | 38205-60-6 | [6][8][12] |
| Molecular Formula | C₇H₉NOS | [8][12] |
| Molecular Weight | 155.22 g/mol | [7][8] |
| Appearance | Colorless to pale yellow liquid | [6][7][8] |
| Odor/Flavor Profile | Roasted, nutty, meaty, savory, sulfurous | [1][2][6][7] |
| Boiling Point | 228-230 °C at 760 mm Hg | [6][7][8] |
| Density | ~1.15 g/mL at 25 °C | [6] |
| Solubility | Insoluble in water; soluble in most organic solvents, fats, and oils. | [13][14] |
| Purity (Typical) | ≥97-99% |[8][11][15] |
Caption: Chemical Structure of this compound.
Safety Precautions
As with any chemical reagent, proper handling is essential.
-
Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid breathing vapors or mist.[16] Wash hands thoroughly after handling.[14]
-
Hazards: Harmful if swallowed.[14] May cause respiratory irritation.[16]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[16]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[17]
Principles of Quantitative Analysis using a Standard
Gas Chromatography (GC) separates volatile compounds, while Mass Spectrometry (MS) provides identification and quantification.[5] Using a standard is crucial for accuracy.
-
External Standard: This method involves creating a calibration curve from a series of known concentrations of the standard. The concentration of the analyte in an unknown sample is determined by comparing its instrument response to this curve. This approach is straightforward but does not account for sample loss during preparation or injection variability.
-
Internal Standard (IS): In this method, a known amount of a compound (the internal standard) not naturally present in the sample is added to every sample, calibrator, and blank. The ratio of the analyte's response to the IS's response is used for quantification. This corrects for variations in sample volume, injection errors, and matrix effects, leading to higher precision and accuracy. This compound is suitable if it is not endogenous to the sample matrix and is chromatographically resolved from other components.
Caption: General workflow for flavor analysis using a chemical standard.
Protocol 1: Quantification via External Standard Calibration
This protocol is ideal for determining the absolute concentration of this compound in a sample matrix where preparation losses are minimal and controlled.
Objective: To quantify the concentration of this compound in a sample.
Methodology:
-
Preparation of Stock Standard (1000 µg/mL):
-
Accurately weigh 100 mg of high-purity (≥98%) this compound.
-
Dissolve in a suitable solvent (e.g., methanol or dichloromethane) in a 100 mL Class A volumetric flask. Fill to the mark.
-
Causality: Using a Class A flask ensures volumetric accuracy, which is the foundation of a reliable standard curve. The solvent choice depends on analyte solubility and compatibility with the extraction and chromatographic system.
-
-
Preparation of Calibration Standards (e.g., 0.1 - 10 µg/mL):
-
Perform serial dilutions from the stock solution to create a series of at least five calibration standards. For example: 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
Trustworthiness: A minimum of five concentration levels is required to robustly define the linear range of the assay, as recommended by validation guidelines.[18][19]
-
-
Sample Preparation:
-
Homogenize the food or beverage sample.
-
Extract the volatile compounds using an appropriate technique, such as Solid Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE). The chosen method should be consistent for all samples and standards.
-
For SPME, expose the fiber to the headspace of a known quantity of the sample for a fixed time and temperature.
-
-
GC-MS Analysis:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Injection: 1 µL splitless injection (or thermal desorption for SPME).
-
Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min. (This must be optimized).
-
MS Parameters: Scan mode (e.g., 35-350 amu) for identification and Selected Ion Monitoring (SIM) mode for quantification, using a characteristic ion like m/z 155 or 112 for enhanced sensitivity.
-
Expertise: SIM mode dramatically increases sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte, filtering out background noise from the matrix.[9]
-
-
Data Analysis:
-
Analyze the calibration standards first to establish the calibration curve.
-
Inject the prepared samples.
-
Integrate the peak area of this compound in all injections.
-
Plot the peak area against the known concentration of the standards.
-
Perform a linear regression. The curve should have a coefficient of determination (R²) > 0.995 for acceptance.
-
Calculate the concentration in the sample extracts using the regression equation (y = mx + c) and account for any dilution or concentration factors from sample preparation.
-
Protocol 2: Quality Control using as an Internal Standard
This protocol is superior for complex matrices or multi-step sample preparation procedures where analyte loss can occur.
Objective: To accurately quantify a target analyte (Analyte X) in a sample by correcting for experimental variability.
Methodology:
-
Selection of Internal Standard (IS):
-
Confirm that this compound is not present in the sample matrix.
-
Verify it does not co-elute with other sample components, especially the target analyte.
-
Expertise: The ideal internal standard has similar chemical properties and chromatographic retention time to the analyte of interest but is fully resolved. This ensures it behaves similarly during extraction and analysis, providing effective correction.
-
-
Preparation of Standards:
-
Prepare a stock solution of the target analyte (Analyte X) and a separate stock solution of the IS (this compound).
-
Create calibration standards containing a constant concentration of the IS and varying concentrations of Analyte X. For example, each standard could contain 2 µg/mL of IS and 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL of Analyte X.
-
-
Sample Preparation:
-
To a known quantity of each sample, add the exact same amount of IS as used in the calibration standards.
-
Proceed with the chosen extraction method (SPME, LLE, etc.).
-
Trustworthiness: The precise and consistent addition of the internal standard to every single sample and standard is the most critical step for the success of this method.
-
-
GC-MS Analysis:
-
Use the same GC-MS conditions as described in Protocol 1, optimized for the separation of both Analyte X and the IS.
-
Use SIM mode with ions for both Analyte X and the IS (e.g., m/z 155 for the IS).
-
-
Data Analysis:
-
For each chromatogram, integrate the peak areas for both Analyte X (Area_Analyte) and the IS (Area_IS).
-
Calculate the Response Ratio for each injection: Response Ratio = Area_Analyte / Area_IS .
-
Create a calibration curve by plotting the Response Ratio (y-axis) against the concentration of Analyte X (x-axis).
-
Perform a linear regression (R² > 0.995).
-
Calculate the Response Ratio for the unknown samples and use the regression equation to determine the concentration of Analyte X.
-
Caption: Detailed experimental workflow for using a flavor standard.
Conclusion
This compound is an invaluable tool for the modern flavor analysis laboratory. Its well-characterized properties, intense aromatic nature, and commercial availability in high purity make it a benchmark standard. By following validated protocols, such as those detailed in this guide, researchers and quality control professionals can achieve highly accurate and reproducible quantification of key flavor compounds. The choice between an external and internal standard methodology depends on the specific application, matrix complexity, and desired level of precision, but in either role, this compound provides the reliability necessary for authoritative analytical results.
References
- Research and Reviews: Journal of Food and Dairy Technology. (2024, September). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry.
- Alpha Omega. (2024, November 21). GC-MS: A Key Tool for Flavor and Fragrance Analysis.
- AZoLifeSciences. (2023, May 17). Using GC-MS to Analyze the Flavors in Fruit.
- Song, H., & Cadwallader, K. R. (2018). GC-O-MS technique and its applications in food flavor analysis. Food Research International, 114, 144-156. doi:10.1016/j.foodres.2018.07.037.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- The Good Scents Company. (n.d.). nutty thiazole 2,4-dimethyl-5-acetylthiazole.
- Human Metabolome Database. (2023, February 21). Showing metabocard for this compound (HMDB0041484).
- FooDB. (2020, April 8). Showing Compound this compound (FDB021449).
- Perfumer & Flavorist. (2017, December 21). GCMS as a Tool for Flavor Development.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Flavor: Understanding this compound and Its Role in Food.
- PubChem. (n.d.). 2,4-Dimethyl-5-acetylthiazole.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 27). The Chemistry of Delicious: Exploring this compound Synthesis and Purity.
- Rajalakshmi, R., Arulmani, R., & Ramkumar, S. (2025, August 6). synthesis and characterization of chalcone derived from 5- acetyl-2, 4-dimethyl thiazole -dft studies. ResearchGate.
- Advanced Biotech. (2025, January 25). SDS - 2,4-Dimethyl-5-Acetyl Thiazole synthetic.
- PrepChem.com. (n.d.). Synthesis of 2,4-Dimethyl-5-bromoacetyl-thiazole.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
- U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration (FDA). (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program.
- Food and Agriculture Organization of the United Nations (FAO). (1997, December). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL.
- Lavanya, G., et al. (n.d.). Analytical method validation: A brief review. Rasayan J. Chem.
- NIST. (n.d.). Mass Spectrum of this compound. NIST Chemistry WebBook.
- precisionFDA. (n.d.). 2,4-DIMETHYL-5-ACETYLTHIAZOLE.
- Cheméo. (n.d.). This compound Physical Properties.
- Flavor and Extract Manufacturers Association (FEMA). (n.d.). 3267 2,4-dimethyl-5-acetylthiazole.
- Yildiz, M., et al. (2020). A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Journal of Molecular Structure, 1202, 127265.
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- 9. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
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- 13. CAS 38205-60-6: 2,4-Dimethyl-5-acetylthiazole | CymitQuimica [cymitquimica.com]
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- 18. ikev.org [ikev.org]
- 19. wjarr.com [wjarr.com]
Investigating the Role of 5-Acetyl-2,4-dimethylthiazole in Coffee and Cocoa Aroma
An Application Note for Researchers and Scientists
Abstract
5-Acetyl-2,4-dimethylthiazole is a pivotal sulfur-containing heterocyclic compound that significantly contributes to the desirable nutty, roasted, and savory aroma profiles of thermally processed foods, most notably coffee and cocoa.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and quality control professionals on the formation, sensory significance, and detailed analytical protocols for the extraction, identification, and quantification of this key aroma compound. By elucidating the chemistry and offering robust methodologies, this guide aims to empower professionals in the food, beverage, and flavor industries to better understand and control the nuanced sensory characteristics of their products.
Introduction: The Essence of Aroma
The consumer's appreciation of coffee and cocoa is a complex sensory experience where aroma plays a defining role. While taste provides the basic sensations of sweet, sour, bitter, salty, and umami, it is the volatile organic compounds (VOCs) that create the rich and intricate flavor profiles we associate with these beloved products.[4][5][6] Among the hundreds of identified VOCs, a select few, known as key odorants, are responsible for the characteristic aroma. This compound stands out as one such critical compound.
This molecule belongs to the thiazole class of compounds, which are known for their potent and diverse sensory qualities even at very low concentrations.[2][7][8] this compound is particularly noted for its nutty, roasted, and meaty aroma, with nuances of coffee and savory notes.[1][9] Its presence is a direct result of the complex chemical transformations that occur during the roasting of coffee beans and cocoa nibs. Understanding its formation and mastering its analysis are crucial for developing products with consistent and desirable flavor profiles.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is essential for developing effective analytical strategies.
| Property | Value | Source |
| IUPAC Name | 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone | [10] |
| CAS Number | 38205-60-6 | [1][11] |
| Molecular Formula | C₇H₉NOS | [10][11] |
| Molecular Weight | 155.22 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | [1][10] |
| Odor Profile | Nutty, roasted, meaty, savory, coffee-like | [1][9] |
| Boiling Point | 228-230 °C | [1][10] |
| Solubility | Slightly soluble in water; soluble in alcohol | [9][10] |
The Genesis of Flavor: The Maillard Reaction
The characteristic roasted, nutty, and savory notes of this compound are not inherent to raw coffee beans or cocoa seeds. Instead, they are masterfully crafted by heat through a series of complex chemical reactions collectively known as the Maillard reaction.[5][12] This non-enzymatic browning reaction occurs between amino acids and reducing sugars, and it is the cornerstone of flavor development in a vast array of cooked foods.[12][13]
The formation of thiazoles, in particular, relies on the presence of sulfur-containing amino acids, such as cysteine.[12][14][15] During roasting, these precursors react with dicarbonyl compounds, which are intermediates of sugar degradation, to form the thiazole ring structure.[16][17]
The diagram below illustrates a simplified pathway for the formation of key flavor compounds, including thiazoles, via the Maillard reaction.
Caption: Simplified Maillard reaction pathway leading to flavor compounds.
Analytical Workflow: From Bean to Chromatogram
A robust and validated analytical method is paramount for accurately investigating the presence and impact of this compound. The following sections provide detailed protocols based on widely accepted and effective techniques in flavor chemistry. The overall workflow combines efficient volatile extraction with high-resolution separation and identification.
Sources
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- 4. kauaicoffee.com [kauaicoffee.com]
- 5. Why Some Coffee Has Chocolate Notes: The Science Behind Coffee's Beloved Flavor Profile - Green Coffee Beans Wholesale [ictcoffee.com]
- 6. farmersunioncoffee.com [farmersunioncoffee.com]
- 7. tandfonline.com [tandfonline.com]
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- 10. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
The Role of 5-Acetyl-2,4-dimethylthiazole in Modern Fragrance and Perfumery Research: Application Notes and Protocols
In the intricate world of fragrance creation, the quest for novel and captivating scent profiles is perpetual. Among the vast palette of aroma chemicals, heterocyclic compounds, particularly thiazole derivatives, offer a unique and compelling spectrum of olfactory experiences. This technical guide delves into the application of 5-Acetyl-2,4-dimethylthiazole, a versatile thiazole derivative, in fragrance and perfumery research. With its distinctive nutty, roasted, and savory notes, this compound serves as a powerful tool for perfumers and researchers aiming to push the boundaries of traditional fragrance families and create innovative, memorable scents.[1][2][3][4]
This document provides a comprehensive overview of the chemical properties, olfactory characteristics, and practical applications of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for its evaluation and integration into fragrance formulations. The methodologies described herein are designed to ensure scientific rigor and reproducibility, enabling the systematic exploration of this intriguing aroma chemical.
Compound Profile: this compound
This compound (CAS No. 38205-60-6) is a member of the thiazole class of organic compounds, characterized by a five-membered ring containing both sulfur and nitrogen atoms.[2][3] Its chemical structure, featuring two methyl groups and an acetyl group on the thiazole ring, gives rise to its unique sensory properties.[3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of an aroma chemical is fundamental to its effective application in fragrance formulations.
| Property | Value | Source |
| Molecular Formula | C₇H₉NOS | [5][6] |
| Molecular Weight | 155.22 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [1][5][6] |
| Odor Profile | Roasted, nutty, meaty, sulfurous, with coffee and woody nuances | [1][2][7] |
| Boiling Point | 228-230 °C at 760 mmHg | [5][8] |
| Flash Point | 104 °C (219.2 °F) | [9][10] |
| Solubility | Soluble in most organic solvents, fats, and oils; insoluble in water | [3][10] |
Olfactory Characteristics and Nuances
The olfactory profile of this compound is complex and multifaceted. At different concentrations, it can impart a range of notes, making it a versatile ingredient in a perfumer's arsenal. While its primary character is nutty and roasted, it can also introduce savory and even subtle meaty undertones.[1][2][7] This complexity allows for its use in gourmand fragrances, where it can enhance sweet and bakery notes, as well as in more unconventional compositions, where it can add a surprising and intriguing twist. The use of thiazoles in perfumery, although less common than in flavor creation, can contribute unique and memorable olfactory signatures.[11][12]
Analytical Characterization Protocols
To ensure the quality, purity, and consistency of this compound for research and application, rigorous analytical characterization is essential. High purity, often specified at 98% or 99%, is crucial as even trace impurities can significantly impact the final aroma profile.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds in the fragrance industry.[14][15][16][17][18] It allows for the separation, identification, and quantification of individual components within a sample, making it indispensable for quality control and formulation analysis.[19]
Protocol for GC-MS Analysis of this compound:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of this compound in a high-purity solvent such as ethanol or dichloromethane.
-
For analysis of the compound within a fragrance matrix, a similar dilution of the final product is recommended.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Confirm the identity by comparing the obtained mass spectrum with a reference library (e.g., NIST).
-
Calculate the purity of the raw material by determining the peak area percentage.
-
Quantify the concentration in a finished fragrance by using an internal or external standard method.
-
Caption: Workflow for GC-MS analysis of this compound.
Sensory Evaluation Protocols
While instrumental analysis provides crucial data on chemical composition, sensory evaluation is indispensable for understanding the olfactory impact of a fragrance ingredient.[18][20] Human perception is the ultimate measure of a fragrance's success.
Odor Threshold Determination
Determining the odor threshold, the lowest concentration at which a substance can be detected, is vital for understanding its potency.[21]
Protocol for Odor Threshold Determination:
-
Panel Selection:
-
Recruit a panel of at least 10-15 trained sensory analysts with demonstrated olfactory acuity.
-
Ensure panelists are free from colds, allergies, or other conditions that could affect their sense of smell.[22]
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in an odorless solvent (e.g., dipropylene glycol or ethanol) using a geometric progression (e.g., 1000 ppm, 100 ppm, 10 ppm, 1 ppm, 0.1 ppm, etc.).
-
-
Testing Procedure:
-
Employ a triangle test or a three-alternative forced-choice (3-AFC) method.
-
Present panelists with three smelling strips: two containing the solvent blank and one containing the diluted aroma chemical.
-
Ask panelists to identify the strip that smells different.
-
Start with a concentration that is easily detectable and proceed to lower concentrations.
-
The individual threshold is the lowest concentration at which the panelist can correctly identify the scented strip.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
Olfactory Profiling
This protocol aims to create a detailed description of the scent of this compound.
Protocol for Olfactory Profiling:
-
Panel and Environment:
-
Utilize a trained sensory panel in a controlled environment with neutral-smelling air and consistent temperature and humidity.[22]
-
-
Sample Presentation:
-
Dip smelling strips into a 1% solution of this compound in ethanol.
-
Allow the solvent to evaporate for 30 seconds before evaluation.
-
-
Evaluation and Descriptors:
-
Panelists evaluate the scent at different time intervals (top notes, middle notes, base notes) to assess its evolution.
-
Panelists use a standardized vocabulary of odor descriptors to characterize the scent profile. Descriptors for this compound may include: nutty, roasted, coffee, savory, meaty, woody, and sulfurous.[1][2][7]
-
The intensity of each descriptor is rated on a scale (e.g., 1-10).
-
Caption: Protocols for the sensory evaluation of fragrance compounds.
Application in Fragrance Formulations
The true potential of this compound is realized when it is skillfully incorporated into a fragrance composition. Its unique profile can be used to create novel accords or to enhance existing ones. Thiazoles can be used in a variety of perfumed articles, including detergents, soaps, and fine fragrances, at concentrations as low as 0.01% to impart a desired aroma.[11]
Creating a Roasted Coffee Accord
This protocol outlines the steps to create a simple roasted coffee accord using this compound.
Materials:
-
This compound (10% solution in DPG)
-
Vanillin (10% solution in DPG)
-
Furaneol (1% solution in DPG)
-
Pyrazines (e.g., 2,5-dimethylpyrazine, 1% solution in DPG)
-
Guaiacol (1% solution in DPG)
-
Ethanol
-
Beakers, pipettes, and smelling strips
Protocol:
-
Base Accord:
-
In a beaker, combine 5 parts of the this compound solution with 3 parts of the vanillin solution. This will form the nutty, roasted, and sweet foundation of the accord.
-
-
Adding Complexity:
-
Introduce 1 part of the furaneol solution to add a caramelic, sweet note.
-
Carefully add 0.5 parts of the pyrazine solution to enhance the roasted, nutty character.
-
Add 0.5 parts of the guaiacol solution to introduce a smoky, phenolic nuance.
-
-
Evaluation and Refinement:
-
Dip a smelling strip into the accord and evaluate its scent profile over time.
-
Adjust the ratios of the components to achieve the desired balance between the nutty, sweet, and smoky notes. For instance, increasing the proportion of this compound will enhance the roasted and savory aspects.
-
-
Final Formulation:
-
Once the desired accord is achieved, it can be incorporated into a larger fragrance composition or diluted with ethanol to create a simple fragrance.
-
Stability and Performance Testing
Ensuring the stability of a fragrance is crucial for its commercial success.[23][24][25] Stability testing evaluates how a fragrance performs under various conditions over time, assessing its scent profile, color, and overall efficacy.[23]
Accelerated Stability Testing
This method simulates the aging of a fragrance over a shorter period by exposing it to elevated temperatures.[23][25]
Protocol for Accelerated Stability Testing:
-
Sample Preparation:
-
Prepare samples of the final fragrance containing this compound in its intended packaging.
-
Prepare a control sample stored at room temperature in the dark.
-
-
Test Conditions:
-
Evaluation:
-
At regular intervals (e.g., weekly), remove a sample from the oven and allow it to cool to room temperature.
-
Compare the test sample with the control sample for any changes in:
-
Color: Visual inspection.
-
Clarity: Visual inspection.
-
Odor: Sensory evaluation by a trained panel. Note any degradation of the nutty/roasted notes or the appearance of off-notes.
-
-
GC-MS analysis can also be performed to identify any degradation products or changes in the concentration of this compound.[27]
-
Safety and Regulatory Considerations
This compound is listed as a flavoring agent by the FDA and has a FEMA number of 3267.[5][6][28] However, as with any chemical, proper handling and safety precautions are necessary.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area.[10]
-
Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[10]
It is crucial to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[29]
Conclusion
This compound is a valuable and versatile aroma chemical with a unique and complex olfactory profile. Its nutty, roasted, and savory notes offer perfumers and researchers the opportunity to create innovative and memorable fragrances. By employing the rigorous analytical and sensory protocols outlined in this guide, the full potential of this intriguing compound can be systematically explored and harnessed. As the fragrance industry continues to evolve, the strategic use of such distinctive ingredients will be key to developing the next generation of captivating scents.
References
- Gas chromatography-mass spectrometry reveals hidden perfume ingredients.
- Fragrance Stability Testing.
- GC-MS Perfume Analysis – Unlock Fragrance Formulas. Aromaverse Pro. [Link]
- Fragrance & Perfume Stability: How to Make it Last. Jasmine. [Link]
- Substituted thiazoles in flavoring processes and products produced thereby.
- The Power of Thiazoles: Understanding 4,5-Dimethylthiazole in Flavors & Fragrances. [Link]
- Fragrance Quality Control The Role of Fragrance Quality Control in Building a Successful Startup. FasterCapital. [Link]
- Fragrance Stability. Orchadia Solutions. [Link]
- The Effect of Perfume Volatility on Stability in Cosmetic Products. Blog. [Link]
- The Chemistry of Delicious: Exploring this compound Synthesis and Purity. [Link]
- Unveiling Aromas with GC/MS Transforming the Fragrance and Flavor Industry. [Link]
- Showing metabocard for this compound (HMDB0041484).
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- Unraveling the Scent: How Perfume Makers Use GC/MS Analysis.
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- The Versatility of this compound in Chemical Synthesis and Applic
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- From craftsmanship to science: A toolbox for sensory analysis in perfumery. TimTul. [Link]
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- synthesis and characterization of chalcone derived from 5- acetyl-2, 4-dimethyl thiazole -dft studies.
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- 5 Essential Tips for Effective Sensory Fragrance Testing. Sense:lab. [Link]
- How to validate flavorings: aroma testing and sensory evalu
- Synthesis of 2,4-Dimethyl-5-bromoacetyl-thiazole. PrepChem.com. [Link]
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Application Notes and Protocols: Investigating the Antibacterial Potential of 5-Acetyl-2,4-dimethylthiazole Derivatives
Introduction: The Imperative for Novel Antibacterial Agents
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of new classes of antimicrobial agents.[1][2][3] Thiazole-containing compounds have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] The thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, is a key component of numerous clinically approved drugs.[3][5] This document provides a comprehensive guide for researchers exploring the antibacterial properties of a specific subclass: 5-Acetyl-2,4-dimethylthiazole derivatives. These derivatives offer a versatile platform for structural modification to enhance potency and spectrum of activity against clinically relevant pathogens.
This guide is designed to provide both the conceptual framework and the practical methodologies for the synthesis, characterization, and comprehensive antibacterial evaluation of novel this compound derivatives. We will delve into the rationale behind experimental design, from initial synthesis strategies to detailed protocols for assessing antibacterial efficacy and elucidating potential mechanisms of action.
Part 1: Synthesis of this compound Derivatives
A common and effective method for synthesizing the 2,4,5-trisubstituted thiazole core is the Hantzsch thiazole synthesis.[6] This typically involves the condensation of a α-haloketone with a thioamide. For the synthesis of this compound derivatives, a common starting point is the reaction of 3-chloro-2,4-pentanedione with a substituted thioamide. The subsequent derivatization can be achieved through various reactions targeting the acetyl group or by introducing diverse substituents at other positions of the thiazole ring.
General Synthetic Workflow
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Protocol 1: Synthesis of a Schiff Base Derivative of this compound
This protocol describes the synthesis of a representative Schiff base derivative, a common strategy to explore the structure-activity relationship (SAR) of the acetyl group.
Materials:
-
This compound
-
Substituted aromatic amine (e.g., 4-chloroaniline)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted aromatic amine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product may precipitate upon cooling or after the addition of cold water. Filter the solid, wash with cold ethanol, and dry.
-
If an oil is obtained or further purification is needed, perform column chromatography on silica gel using an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Part 2: In Vitro Antibacterial Activity Assessment
A tiered approach is recommended for evaluating the antibacterial properties of the synthesized derivatives. This begins with primary screening to identify active compounds, followed by quantitative assays to determine the potency and spectrum of activity.
Experimental Workflow for Antibacterial Testing
Caption: Tiered workflow for the comprehensive evaluation of antibacterial activity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[8]
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)[7]
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a concentration gradient.
-
Prepare a bacterial suspension in MHB by diluting the 0.5 McFarland stock to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Include a positive control (antibiotic) and a negative control (no compound, only inoculum) in separate rows.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Data Presentation: Summarizing Antibacterial Activity
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MBC (µg/mL) |
| Derivative 1 | 4-chloroaniline Schiff base | 16 | 64 | 32 | >128 |
| Derivative 2 | 4-methoxyaniline Schiff base | 32 | 128 | 64 | >128 |
| Parent Compound | This compound | >128 | >128 | >128 | >128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | 1 | 0.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Part 3: Elucidating the Mechanism of Action
Understanding how a novel antibacterial agent works is crucial for its development. Thiazole derivatives have been reported to act through various mechanisms.[1]
Potential Mechanisms of Action for Thiazole Derivatives
-
Inhibition of Cell Division: Some thiazole-quinolinium derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for Z-ring formation.[9] This leads to cell filamentation.[9]
-
Inhibition of DNA Gyrase: Thiazole derivatives can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[10]
-
Inhibition of Fatty Acid Synthesis: Some thiazole derivatives act as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (KAS III), a key enzyme in bacterial fatty acid synthesis.[8]
-
Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to integrate into the bacterial cell membrane, leading to leakage of cellular contents and cell death.[4]
Logical Flow for Investigating the Mechanism of Action
Caption: A logical workflow for investigating the mechanism of action of a novel antibacterial compound.
Protocol 4: Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of a compound over time.[11]
Materials:
-
Active compound
-
Bacterial strain of interest
-
MHB
-
Sterile flasks or tubes
-
Spectrophotometer
-
MHA plates for colony counting
Procedure:
-
Prepare a logarithmic phase bacterial culture in MHB.
-
Dilute the culture to a starting concentration of approximately 10⁶ CFU/mL in several flasks.
-
Add the test compound at different concentrations (e.g., 1x, 2x, and 4x MIC) to the flasks. Include a no-drug control.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable cells (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel antibacterial agents. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, and preliminary mechanistic studies of its derivatives. Future work should focus on expanding the library of derivatives to establish a clear structure-activity relationship, optimizing lead compounds for improved potency and reduced toxicity, and conducting in vivo efficacy studies in animal models of infection. The continued exploration of thiazole derivatives holds significant promise in the ongoing battle against antibiotic resistance.
References
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Vertex AI Search.
- Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Publishing. (2020, April 16). RSC Publishing.
- MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2021, April 25). Unknown Journal.
- The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022, November 17). MDPI.
- Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice - Medical Laboratory Journal. (2015, May 1). Medical Laboratory Journal.
- Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed. (2023, November 5). PubMed.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (n.d.). NIH.
- Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents - MDPI. (2018, February 15). MDPI.
- Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice - Medical Laboratory Journal. (n.d.). Medical Laboratory Journal.
- Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC - NIH. (n.d.). NIH.
- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC - NIH. (n.d.). NIH.
- Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. (2021, June 18). Biointerface Research in Applied Chemistry.
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PubMed Central. (n.d.). PubMed Central.
- Design, synthesis and antibacterial activity studies of thiazole derivatives as potent ecKAS III inhibitors - PubMed. (n.d.). PubMed.
- Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles - ResearchGate. (n.d.). ResearchGate.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update - Journal of Chemical Reviews. (2023, April 7). Journal of Chemical Reviews.
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- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Design, synthesis and antibacterial activity studies of thiazole derivatives as potent ecKAS III inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
5-Acetyl-2,4-dimethylthiazole: A Versatile Scaffold for Pharmaceutical Synthesis
Application Note AP-THZ-001
Introduction
In the landscape of modern medicinal chemistry, the thiazole ring stands as a privileged scaffold, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery. Among the diverse array of thiazole-containing building blocks, 5-acetyl-2,4-dimethylthiazole has emerged as a particularly valuable and versatile intermediate.[3] While also known for its aromatic properties in the flavor and fragrance industry, its true potential lies in its utility as a starting material for a range of pharmaceutically active compounds.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of bioactive molecules, with a focus on detailed, field-proven protocols.
The strategic placement of the acetyl group at the 5-position, flanked by methyl groups at the 2- and 4-positions, offers a reactive handle for a multitude of chemical transformations. This allows for the facile introduction of the thiazole moiety into larger, more complex molecular architectures. Researchers have successfully utilized this building block to explore novel compounds with potential applications as anti-inflammatory, antimicrobial, and anticancer agents.[3][6] This guide will delve into the practical synthesis of key intermediates, such as thiazolyl chalcones, and their subsequent conversion into higher-order heterocyclic systems with established pharmacological relevance.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthesis.
| Property | Value | Reference(s) |
| CAS Number | 38205-60-6 | [3][4] |
| Molecular Formula | C₇H₉NOS | [3][4] |
| Molecular Weight | 155.22 g/mol | [4][7] |
| Appearance | Colorless to yellow liquid | [4] |
| Boiling Point | 228 - 230 °C | [4][8] |
| Purity | Typically ≥ 98% | [9] |
Core Synthetic Application: The Claisen-Schmidt Condensation to Thiazolyl Chalcones
One of the most powerful and straightforward applications of this compound in pharmaceutical synthesis is its use as the ketone component in the Claisen-Schmidt condensation.[10][11] This base-catalyzed reaction with an aromatic aldehyde, which lacks α-hydrogens, efficiently generates α,β-unsaturated ketones, commonly known as chalcones.[10] These thiazolyl chalcones are not only bioactive in their own right but also serve as exceptional precursors for a variety of heterocyclic systems due to the presence of multiple reactive sites.[12][13]
The general workflow for this pivotal reaction is outlined below:
Caption: General workflow for the synthesis of thiazolyl chalcones.
Detailed Protocol: Synthesis of (E)-1-(2,4-dimethylthiazol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
This protocol provides a representative example of the Claisen-Schmidt condensation using 4-methoxybenzaldehyde. The same general procedure can be adapted for a wide range of substituted aromatic and heteroaromatic aldehydes.
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.0 eq)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution (optional)
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 155 mg) and 4-methoxybenzaldehyde (1.0 mmol, 136 mg) in 15-20 mL of 95% ethanol. Stir at room temperature until a clear solution is obtained.
-
Catalyst Addition: Prepare a 40% (w/v) aqueous solution of NaOH. To the stirred solution of reactants, add the NaOH solution (1-2 mL) dropwise at room temperature. A change in color and the formation of a precipitate are typically observed.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase until the starting materials are consumed (typically 4-8 hours).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing approximately 100 mL of ice-cold water with stirring. Continue stirring for 15-20 minutes to ensure complete precipitation of the crude product.
-
If the solution is still basic, neutralize it by adding 10% HCl dropwise until the pH is neutral.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure thiazolyl chalcone as a crystalline solid.
Building Complexity: Cyclization of Thiazolyl Chalcones into Bioactive Heterocycles
The true synthetic power of this compound is realized when its chalcone derivatives are used as synthons for more complex heterocyclic systems. The α,β-unsaturated ketone moiety of the chalcone is an ideal electrophile for reactions with binucleophiles, leading to the formation of various five- and six-membered rings.[2][14]
Synthesis of Thiazolyl-Pyrimidines
Pyrimidines are a class of nitrogen-containing heterocycles that are central to the structure of nucleobases and a plethora of pharmaceuticals. The reaction of thiazolyl chalcones with urea, thiourea, or guanidine provides a direct route to substituted pyrimidines, which have shown promising anti-inflammatory and antimicrobial activities.[4][7]
Caption: General scheme for the synthesis of thiazolyl-pyrimidines.
Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)-6-(2,4-dimethylthiazol-5-yl)pyrimidin-2-amine
This protocol details the synthesis of a 2-aminopyrimidine derivative from the previously synthesized chalcone and guanidine hydrochloride.
Materials:
-
(E)-1-(2,4-dimethylthiazol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (1.0 eq)
-
Guanidine hydrochloride (1.0 eq)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the thiazolyl chalcone (1.0 mmol) and guanidine hydrochloride (1.0 mmol) in 25 mL of 95% ethanol.
-
Base Addition: Add a solution of KOH (5 mL of a 10% w/v solution in ethanol) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 10-12 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of crushed ice.
-
Precipitation: Acidify the mixture with glacial acetic acid to precipitate the product.
-
Isolation and Purification: Filter the solid product, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.
Synthesis of Thiazolyl-Pyrazolines
Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are another class of pharmacologically important molecules that can be readily synthesized from chalcones.[12] The reaction of a chalcone with hydrazine or its derivatives yields pyrazolines, which have been investigated for their antimicrobial and anticancer activities.[8][9]
Detailed Protocol: Synthesis of 3-(4-methoxyphenyl)-5-(2,4-dimethylthiazol-5-yl)-4,5-dihydro-1H-pyrazole
This protocol describes the synthesis of a pyrazoline derivative using hydrazine hydrate.
Materials:
-
(E)-1-(2,4-dimethylthiazol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (1.0 eq)
-
Hydrazine hydrate (80% solution)
-
Ethanol (95%)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the thiazolyl chalcone (1.0 mmol) in 20 mL of 95% ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.5 mmol) and a few drops of glacial acetic acid to the solution.
-
Reaction: Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: Reduce the volume of the solvent under reduced pressure. The resulting solid can be collected by filtration.
-
Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent like ethanol or methanol to obtain the pure pyrazoline derivative.
Future Perspectives: A Gateway to Complex Pharmaceutical Targets
The strategic use of this compound as a foundational building block provides a robust platform for the synthesis of diverse and complex molecular architectures. The resulting thiazolyl-chalcones, -pyrimidines, and -pyrazolines are not merely final products but can serve as advanced intermediates for further elaboration. For instance, the thiazole moiety is a key component in a number of potent enzyme inhibitors. Molecular docking studies have suggested that this compound itself has the potential to act as an inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and β-ketoacyl-acyl carrier protein synthase III (FabH), highlighting its inherent pharmacophoric features.[6][12] While direct synthetic routes from this specific building block to clinically evaluated inhibitors are still an active area of research, the scaffolds generated through the protocols described herein represent promising starting points for the development of novel therapeutics targeting these and other important biological targets.
Conclusion
This compound is a commercially available and highly effective building block for the synthesis of a wide range of pharmaceutically relevant heterocyclic compounds. Its utility in the Claisen-Schmidt condensation provides a reliable and versatile entry point to thiazolyl chalcones, which can be further transformed into complex pyrimidine and pyrazoline derivatives. The protocols detailed in this application note offer a practical guide for researchers to explore the rich medicinal chemistry of this valuable scaffold, paving the way for the discovery of new therapeutic agents.
References
- Daylight Chemical Information Systems, Inc. (n.d.). 2,4-Dimethyl-5-acetylthiazole: A Key Intermediate in Pharmaceutical Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemistry of Delicious: Exploring this compound Synthesis and Purity.
- ResearchGate. (n.d.). A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Chemical Synthesis and Application.
- PubChem. (n.d.). 2,4-Dimethyl-5-acetylthiazole.
- SciELO México. (n.d.). A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies.
- ResearchGate. (2025). synthesis and characterization of chalcone derived from 5- acetyl-2, 4-dimethyl thiazole -dft studies.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Asian Journal of Research in Chemistry. (2013). Synthesis of some New Pyrimidines from Chalcone Containing an Imin Group.
- ResearchGate. (n.d.). Synthesis of Chalcones Pyrimidines Pyrimidine can be regarded as a....
- ACS Publications. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors.
- National Center for Biotechnology Information. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors.
- ResearchGate. (2025). Thiazole-based chalcones as potent antimicrobial agents. Synthesis and biological evaluation.
- MDPI. (n.d.). Thiazole Ring—A Biologically Active Scaffold.
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- ResearchGate. (2025). synthesis and characterization of chalcone derived from 5- acetyl-2, 4-dimethyl thiazole -dft studies.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. [PDF] SYNTHESIS OF CHALCONES, 1, 3-THIAZINES AND 1, 3-PYRIMIDINES DERIVATIVES AND THEIR BIOLOGICAL EVALUATION FOR ANTI- INFLAMMATORY, ANALGESIC AND ULCEROGENIC ACTIVITY | Semantic Scholar [semanticscholar.org]
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- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying the Release of 5-Acetyl-2,4-dimethylthiazole from Food During Cooking
Introduction: The Chemistry of a Key Flavor Compound
5-Acetyl-2,4-dimethylthiazole is a potent aroma compound that imparts desirable nutty, roasted, and meaty notes to a variety of cooked foods. With a remarkably low odor threshold, even trace amounts of this molecule can significantly influence the overall flavor profile of products ranging from savory snacks to processed meals. This heterocyclic compound is primarily formed during the thermal processing of food through the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids. Specifically, the reaction involving cysteine or cysteamine provides the necessary sulfur atom for the thiazole ring formation. Understanding the dynamics of this compound release during cooking is paramount for food scientists and product developers aiming to optimize flavor profiles and ensure product consistency.
This guide provides a comprehensive overview of the principles and detailed protocols for studying the release of this compound from a food matrix during cooking. We will delve into methodologies for cooking simulation, advanced extraction techniques, and robust quantification, underpinned by a philosophy of scientific rigor and causality in experimental design.
Part 1: Experimental Design - A Triad of Simulation, Extraction, and Quantification
A robust study of flavor release necessitates a well-designed experimental workflow. The following sections detail the critical stages of this process, from simulating the cooking process to the precise quantification of the target analyte.
In-Situ Cooking Simulation: Mimicking Real-World Conditions
To accurately study the formation and release of this compound, it is crucial to simulate common cooking processes in a controlled and reproducible manner. The choice of food matrix is critical; for this protocol, we will use ground beef as a model system due to its relevance in Maillard reaction studies.
Protocol 1: Standardized Cooking of a Ground Beef Matrix
-
Sample Preparation:
-
Procure fresh, lean ground beef (85% lean, 15% fat).
-
Homogenize the ground beef by thorough mixing to ensure a uniform distribution of precursors.
-
Prepare 100 g portions of the homogenized ground beef.
-
-
Cooking Procedures:
-
Pan-Frying:
-
Preheat a stainless-steel pan to 160°C.
-
Place the 100 g ground beef patty in the center of the pan.
-
Cook for 6 minutes, turning the patty every 2 minutes to ensure even heating.
-
-
Roasting (Oven-Baking):
-
-
Sample Collection:
-
Immediately after cooking, transfer the meat sample to a clean, heat-resistant container.
-
To capture the released volatiles, a dynamic headspace collection system can be employed during the cooking process, or the cooked product can be immediately transferred to a sealed vial for static headspace analysis. For simplicity and reproducibility, this protocol will focus on the analysis of the cooked product.
-
Allow the sample to cool to room temperature before proceeding with extraction.
-
Analyte Extraction: The Power of Headspace Solid-Phase Microextraction (HS-SPME)
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from a sample's headspace. The choice of SPME fiber is critical for the selective extraction of the target analyte. For thiazoles and other Maillard reaction products, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its broad-range affinity for various volatile compounds.
Protocol 2: HS-SPME of this compound from Cooked Ground Beef
-
Sample Preparation for Extraction:
-
Weigh 2.5 g of the cooked and cooled ground beef into a 20 mL headspace vial.[4]
-
Add 5 mL of a 25% (w/v) NaCl solution to the vial. The addition of salt increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile compounds into the headspace.
-
Spike the sample with a known amount of the deuterated internal standard, 5-Acetyl-d3-2,4-dimethylthiazole (custom synthesis may be required).
-
Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Place the vial in a temperature-controlled autosampler tray or a water bath set to 60°C.[4]
-
Incubate the sample for 15 minutes at 60°C with continuous agitation to facilitate the equilibration of volatiles in the headspace.[5]
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.[4][5]
-
-
Desorption:
-
After extraction, retract the fiber into the needle and immediately transfer it to the gas chromatograph (GC) injection port for thermal desorption.
-
Desorb the analytes from the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Analytical Separation and Detection: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive analytical technique for the separation, identification, and quantification of volatile flavor compounds.[6] The gas chromatograph separates the complex mixture of volatiles, while the mass spectrometer provides mass spectra for compound identification and quantification.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port | Splitless mode, 250°C |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40°C, hold for 3 min; ramp at 5°C/min to 230°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 35-350 |
| Data Acquisition | Full Scan and Selected Ion Monitoring (SIM) |
Accurate Quantification: The Gold Standard of Stable Isotope Dilution Assay (SIDA)
For the most accurate and reliable quantification, a Stable Isotope Dilution Assay (SIDA) is the method of choice.[6][7] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte (internal standard) to the sample prior to any sample preparation steps. The internal standard is chemically identical to the analyte of interest and will therefore behave identically during extraction and analysis, correcting for any analyte loss or matrix effects.
Protocol 3: Quantification of this compound by SIDA
-
Internal Standard:
-
A deuterated analog, such as 5-Acetyl-d3-2,4-dimethylthiazole, is an ideal internal standard. While not always commercially available, custom synthesis is a viable option for research laboratories.
-
-
Calibration Curve:
-
Prepare a series of calibration standards containing known concentrations of native this compound and a constant concentration of the deuterated internal standard.
-
Analyze these standards using the optimized HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.
-
-
Sample Analysis:
-
Prepare and analyze the cooked meat samples as described in Protocols 1 and 2, ensuring the addition of the internal standard.
-
Determine the peak area ratio of the native this compound to the deuterated internal standard in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Part 2: Data Interpretation and Validation
The trustworthiness of the generated data hinges on a thorough understanding of the analytical results and the implementation of quality control measures.
-
Compound Identification: The identification of this compound should be confirmed by comparing its retention time and mass spectrum with that of an authentic reference standard. The mass spectrum should exhibit the characteristic molecular ion and fragmentation pattern.
-
Method Validation: To ensure the reliability of the method, it is essential to perform a validation study that includes an assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and reproducibility), and accuracy (recovery).
-
Data Presentation: The results should be presented clearly, often in tabular format, showing the concentration of this compound under different cooking conditions. This allows for a direct comparison of the impact of cooking parameters on the release of this key flavor compound.
Table 2: Example Data Presentation
| Cooking Method | Cooking Time (min) | Cooking Temperature (°C) | Concentration of this compound (µg/kg) ± SD |
| Pan-Frying | 6 | 160 | [Insert Value] |
| Roasting | 25 | 200 | [Insert Value] |
Part 3: Visualizing the Workflow
Diagrams are invaluable for illustrating the logical flow of complex experimental protocols.
Caption: Experimental workflow for the analysis of this compound.
Conclusion
The protocols outlined in this guide provide a robust framework for researchers and food scientists to investigate the formation and release of the critical flavor compound, this compound, during cooking. By combining controlled cooking simulations with the precision of HS-SPME-GC-MS and the accuracy of Stable Isotope Dilution Assays, a deeper understanding of flavor chemistry can be achieved. This knowledge is instrumental in the development of food products with optimized and consistent flavor profiles, ultimately enhancing the consumer sensory experience.
References
- BenchChem. (2025). Application Notes and Protocols for Stable Isotope Dilution Assay of Meat Aroma Compounds.
- Digicomst. (n.d.). IDENTIFICATION OF VOLATILE COMPOUNDS FROM COOKED BEEF, PORK, AND MIXED SAMPLE AND THEIR DIFFERENTIATION USING HS-SPME-GC-MS.
- Zhu, L., Wu, X., & Yang, S. (2024). Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food. Critical Reviews in Analytical Chemistry, 1–24. [Link]
- Vermey's Quality Meats. (2026). Cooking Times and Temperatures For Meats.
- Zhu, L., Wu, X., & Yang, S. (2024). Research progress in the synthesis of stable isotopes of food flavour compounds. Food Chemistry, 435, 137635. [Link]
- National Center for Biotechnology Information. (n.d.). Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor.
- The Butcher's Block. (n.d.). Perfect Roasting Times for Meat: A Butcher's Guide.
- Wang, Y., et al. (n.d.). Analysis of volatile compounds between raw and cooked beef by HS-SPME-GC-MS.
- Martins, S. I. F. S., et al. (n.d.). Meat Flavor Generation in Complex Maillard Model Systems.
- Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES.
- Lytou, A. E., et al. (n.d.). Profiling of Volatile Compounds in Beef, Rat, and Wild Boar Meat using SPME-GC/MS. Journal of Food Science and Technology.
- Blank, I. (n.d.). Basic Chemistry and Process Conditions for Reaction Flavours with Particular Focus on Maillard-Type Reactions.
- National Center for Biotechnology Information. (n.d.). Untargeted Profiling and Differentiation of Volatiles in Varieties of Meat Using GC Orbitrap MS.
- ResearchGate. (2024). Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor.
- Kitchen Kapers. (n.d.). Approximate Roasting Times and Temperatures.
- Beef Loving Texans. (n.d.). Beef Cooking Times.
- Leibniz-LSB@TUM. (2006). Development of a stable isotope dilution analysis with liquid chromatography-tandem mass spectrometry detection for the quantitative analysis of di- and trihydroxybenzenes in foods and model systems.
- National Center for Biotechnology Information. (2024). Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis.
- Casey's Foods. (n.d.). USDA/FDA Meat Temperature Guide: Beef Roast Cooking Tips.
- Van Boekel, M. A. J. S., et al. (n.d.).
- Kumar, V., et al. (2023). Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203.
- Organic Syntheses. (n.d.). 2,4-Dimethylthiazole.
- MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
- National Center for Biotechnology Information. (2019). Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker.
Sources
- 1. Cooking Times and Temperatures For Meats | Vermey's Quality Meats [vermeys.com.au]
- 2. hunterswoodsdr.com [hunterswoodsdr.com]
- 3. caseysfoods.com [caseysfoods.com]
- 4. digicomst.ie [digicomst.ie]
- 5. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Acetyl-2,4-dimethylthiazole
Welcome to the technical support center for the synthesis of 5-Acetyl-2,4-dimethylthiazole. This guide is designed for researchers, scientists, and professionals in drug development and flavor chemistry who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in your laboratory work.
Overview of the Primary Synthetic Route: The Hantzsch Thiazole Synthesis
The most common and efficient method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1] For the specific synthesis of this compound, the key precursors are 3-chloro-2,4-pentanedione (the α-haloketone) and thioacetamide (the thioamide).
The reaction proceeds through a well-established mechanism involving an initial SN2 substitution, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this reaction.
Visualizing the Synthesis: Reaction Mechanism and Workflow
Reaction Mechanism
Caption: Mechanism of the Hantzsch synthesis for this compound.
Experimental Workflow
Caption: A streamlined experimental workflow for the synthesis.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Hantzsch synthesis of this compound can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting:
-
Reaction Time: Ensure you are allowing sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Temperature: The reaction often requires heating to overcome the activation energy for cyclization and dehydration. If you are running the reaction at room temperature, try heating it to reflux in a suitable solvent like ethanol.
-
Reagent Purity: Impurities in your starting materials, especially the 3-chloro-2,4-pentanedione, can interfere with the reaction. Ensure the purity of your reagents before starting.
-
-
-
Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Control of Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of thioacetamide to ensure the complete conversion of the more valuable α-haloketone.
-
Temperature Control: While heating is often necessary, excessive temperatures can promote side reactions and decomposition. Maintain a consistent and appropriate reaction temperature.
-
-
-
Product Loss During Workup and Purification: The product may be lost during the extraction and purification steps.
-
Troubleshooting:
-
Aqueous Workup: this compound has some water solubility. When performing an aqueous wash, ensure the aqueous layer is thoroughly back-extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
Purification Method: Due to its relatively low molecular weight and potential polarity, purification by distillation or column chromatography should be performed carefully to avoid product loss. For distillation, use a vacuum to lower the boiling point and prevent thermal decomposition. For chromatography, choose an appropriate solvent system to ensure good separation from impurities.
-
-
Question 2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are the possible impurities?
Answer:
The presence of multiple spots on a TLC plate indicates the formation of impurities. Here are some common possibilities and how to identify and mitigate them:
| Potential Impurity | Plausible Cause | Identification | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Compare with TLC spots of pure 3-chloro-2,4-pentanedione and thioacetamide. | Increase reaction time, temperature, or use a slight excess of one reagent. |
| Oxazole byproduct | Reaction with residual water and self-condensation of the α-haloketone. | Can be identified by LC-MS. | Use anhydrous solvents and reagents. |
| Dimerization/Polymerization Products | Side reactions of the reactive starting materials. | Often appear as less mobile spots on TLC. | Maintain a moderate reaction temperature and ensure proper stoichiometry. |
Visualizing a Potential Side Reaction:
Caption: Potential self-condensation of the α-haloketone leading to impurities.
Question 3: The purification of the final product is proving difficult. What are the best practices for isolating pure this compound?
Answer:
Purification can indeed be a challenge due to the product's physical properties.[2][3] Here are recommended purification strategies:
-
Vacuum Distillation: This is often the most effective method for purifying liquid products on a larger scale. This compound has a reported boiling point of 228-230 °C at atmospheric pressure, which is quite high and could lead to decomposition.[4][5] Performing the distillation under vacuum will significantly lower the boiling point, allowing for a cleaner separation from less volatile impurities.
-
Column Chromatography: For smaller scale reactions or to remove closely related impurities, column chromatography is a good option.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the separation observed on TLC.
-
-
Recrystallization (for solid derivatives): While this compound is a liquid at room temperature, if you are synthesizing a solid derivative, recrystallization from a suitable solvent system (e.g., ethanol/water) can be a very effective purification technique.
Purity is paramount for this compound, especially in flavor and fragrance applications, where trace impurities can significantly impact the aroma profile. [2] A purity of 98% or higher is often required.[6] Analytical techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS) are essential to confirm the purity of the final product.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Ethanol is a commonly used and effective solvent for the Hantzsch thiazole synthesis. It readily dissolves both thioacetamide and 3-chloro-2,4-pentanedione and has a convenient boiling point for refluxing the reaction. Other polar protic solvents like methanol or isopropanol can also be used.
Q2: Is a catalyst necessary for this reaction?
A2: The Hantzsch thiazole synthesis is typically self-catalyzed to some extent by the hydrohalic acid (HCl in this case) that is eliminated during the reaction. However, in some cases, the addition of a mild base (like sodium acetate or pyridine) can be used to neutralize the acid and potentially improve yields, although this can also slow down the dehydration step. For this specific synthesis, the reaction generally proceeds well without an additional catalyst.
Q3: How can I synthesize the starting material, 3-chloro-2,4-pentanedione?
A3: 3-Chloro-2,4-pentanedione can be synthesized by the chlorination of acetylacetone (2,4-pentanedione). This can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Careful control of the stoichiometry is necessary to avoid dichlorination.
Q4: What are the key safety precautions I should take when running this synthesis?
A4:
-
3-Chloro-2,4-pentanedione is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thioacetamide is a suspected carcinogen. Handle with care, avoiding inhalation of dust and skin contact.
-
The reaction may be exothermic. Add reagents slowly and with cooling if necessary, especially on a larger scale.
Q5: What are the expected spectroscopic data for this compound?
A5: While you should always confirm with your own analytical data, here are some expected spectroscopic characteristics:
-
¹H NMR: You would expect to see singlets for the two methyl groups on the thiazole ring and the methyl group of the acetyl moiety, each integrating to 3H.
-
¹³C NMR: You will observe distinct signals for the carbons of the thiazole ring, the two methyl groups, the acetyl carbonyl carbon, and the acetyl methyl carbon.
-
IR Spectroscopy: Look for a strong absorption band for the carbonyl (C=O) stretch of the acetyl group, typically around 1680-1700 cm⁻¹.[7]
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 155.22.[5]
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 27). The Chemistry of Delicious: Exploring this compound Synthesis and Purity. [Link]
- SciELO México. (2019). A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. [Link]
- Organic Syntheses. 1,5-DICHLORO-2,4-PENTANEDIONE. [Link]
- NIST WebBook. This compound. [Link]
- PubChem. 2,4-Dimethyl-5-acetylthiazole. [Link]
- Organic Syntheses. 2,4-Dimethylthiazole. [Link]
- ResearchGate. synthesis and characterization of chalcone derived from 5- acetyl-2, 4-dimethyl thiazole -dft studies. [Link]
- National Center for Biotechnology Information. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. [Link]
- Google Patents. Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- Google Patents. Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
- Ningbo Inno Pharmchem Co., Ltd.
- MDPI.
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
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- 3. nbinno.com [nbinno.com]
- 4. This compound | 38205-60-6 [chemicalbook.com]
- 5. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies [scielo.org.mx]
Technical Support Center: 5-Acetyl-2,4-dimethylthiazole Synthesis
Welcome to the technical support guide for the synthesis of 5-Acetyl-2,4-dimethylthiazole (CAS 38205-60-6). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important flavor, fragrance, and intermediate compound. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
The predominant route to this and similar thiazole structures is the Hantzsch Thiazole Synthesis, a robust and well-documented condensation reaction.[1][2][3] This guide is structured as a series of frequently asked questions that address specific issues you may encounter while employing this method.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for this compound is consistently low (<50%). What are the most common causes and how can I improve it?
Low yield is a frequent issue that can often be traced back to one of three areas: reagent quality, reaction conditions, or workup losses.
Causality & Explanation:
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[2][4] For this compound, the key precursors are 3-chloro-2,4-pentanedione and thioacetamide. The reaction is sensitive to the purity of the α-haloketone, which can undergo self-condensation or decomposition, and the stoichiometry of the reagents. Furthermore, the dehydration of the cyclic intermediate is often the rate-limiting step, and improper thermal management can lead to side reactions instead of the desired product.[4]
Troubleshooting Protocol:
-
Assess Reagent Quality:
-
3-Chloro-2,4-pentanedione: This is a critical precursor. It can be unstable and should be freshly prepared or purified by distillation if its purity is questionable. An older reagent may contain acidic impurities (HCl) or self-condensation products.
-
Thioacetamide: Ensure it is dry and free of oxidation byproducts. Use a fresh bottle if in doubt.
-
-
Optimize Stoichiometry and Concentration:
-
While a 1:1 molar ratio is theoretical, empirically, using a slight excess (1.1 to 1.2 equivalents) of the thioacetamide can sometimes drive the reaction to completion by consuming the limiting α-haloketone.
-
Running the reaction at too high a concentration can promote polymerization and side reactions. Conversely, if too dilute, the reaction rate will be impractically slow. A typical starting point is a 0.5 M to 1.0 M concentration in a suitable solvent like ethanol.[3]
-
-
Control Reaction Temperature and Time:
-
The reaction typically requires heating to reflux (e.g., in ethanol, ~78 °C).[3] However, excessive heat can cause decomposition. Use an oil bath with a thermocouple for precise temperature control.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.[3] Prolonged heating beyond completion can decrease yield due to product degradation.
-
-
Minimize Workup Losses:
-
During neutralization and extraction, ensure phase separation is clean. Perform multiple small-volume extractions (e.g., 3 x 50 mL) rather than one large one (1 x 150 mL) for higher efficiency.
-
The product is volatile. Avoid excessive heat or prolonged exposure to high vacuum during solvent removal.
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Low Yield | Impure 3-chloro-2,4-pentanedione | Purify by vacuum distillation before use. |
| Incorrect Stoichiometry | Use a 1.1 equivalent excess of thioacetamide. | |
| Suboptimal Temperature | Maintain a steady reflux using a controlled oil bath; avoid aggressive heating. |
| | Product Loss During Workup | Use multiple small-volume extractions and remove solvent under reduced pressure without excessive heat. |
Q2: My crude product is dark and shows multiple spots on TLC/peaks in GC-MS. What are the likely impurities?
The presence of significant impurities points to competing side reactions. Identifying them is key to suppression.
Causality & Explanation:
The Hantzsch synthesis, while generally high-yielding, is not without potential side pathways.[1] The most common impurities arise from unreacted starting materials, self-reaction of the α-haloketone, or alternative cyclization pathways. The dark color often indicates the formation of polymeric or conjugated byproducts, which can be exacerbated by high temperatures or the presence of acid/base impurities.
Potential Impurities and Their Origins:
-
Unreacted Starting Materials: 3-chloro-2,4-pentanedione and thioacetamide. Their presence indicates an incomplete reaction.
-
Dehalogenated Ketone (Acetylacetone): The α-chloro group can be reduced, especially if certain metal impurities are present.[4]
-
Thiazine Byproducts: Under certain conditions, a 6-membered ring can form, although this is less common for this specific substrate combination.
-
Polymeric Materials: High temperatures or incorrect pH can lead to the polymerization of starting materials or intermediates, resulting in intractable tars.
Mitigation Strategy:
-
Ensure Inert Atmosphere: While not always essential, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions that contribute to color.
-
Controlled Addition: Add the 3-chloro-2,4-pentanedione dropwise to the solution of thioacetamide at room temperature before heating.[3] This maintains a low instantaneous concentration of the electrophile, reducing self-condensation.
-
pH Control During Workup: The reaction generates HCl, which is neutralized by the thioamide. During workup, a careful wash with a mild base like 5% sodium bicarbonate solution can neutralize any remaining acid, preventing acid-catalyzed degradation during solvent evaporation and purification.[1]
Q3: What is the most effective method for purifying this compound to the high purity (>98%) required for flavor applications?
As a relatively high-boiling liquid (228-230 °C), purification requires careful selection of techniques to achieve the necessary purity without degrading the product.[5][6]
Causality & Explanation:
High temperatures can cause decomposition, and the polar nature of the thiazole ring and acetyl group can make chromatographic purification challenging if not optimized. The choice between distillation and chromatography depends on the nature of the impurities and the scale of the reaction.
Method 1: Fractional Vacuum Distillation
This is the preferred method for larger scales (>5 g) if the impurities have sufficiently different boiling points.
-
Principle: Separates compounds based on differences in vapor pressure. Under vacuum, the boiling point is lowered, minimizing thermal decomposition.
-
Protocol:
-
Use a short-path distillation apparatus to minimize product loss on the glass surfaces.
-
Ensure the vacuum is stable and sufficiently low (e.g., 1-5 mmHg) to bring the boiling point into a manageable range (e.g., 100-140 °C).
-
Collect fractions and analyze each by GC to identify the pure product. Discard the forerun (lower-boiling impurities) and leave the high-boiling residue behind.
-
Method 2: Flash Column Chromatography
This method is ideal for smaller scales or for removing impurities with very similar boiling points.
-
Principle: Separates compounds based on differential adsorption to a stationary phase (e.g., silica gel).
-
Protocol:
-
Stationary Phase: Use standard silica gel (60 Å, 40-63 µm).
-
Mobile Phase (Eluent): The polarity is key. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexane.
-
Monitoring: Monitor the fractions by TLC to pool the pure product.
-
Comparison of Purification Methods
| Feature | Fractional Vacuum Distillation | Flash Column Chromatography |
|---|---|---|
| Ideal Scale | > 5 grams | < 5 grams |
| Best For | Separating impurities with different boiling points. | Separating non-volatile or similarly-boiling impurities. |
| Pros | Scalable, often faster for large quantities. | High resolution, effective for difficult separations. |
| Cons | Risk of thermal decomposition, not effective for azeotropes. | Can be slow, requires significant solvent, potential for product loss on the column. |
Experimental Workflow & Mechanisms
To provide a clearer picture, the following diagrams illustrate the core reaction mechanism and a recommended experimental workflow.
Hantzsch Thiazole Synthesis Mechanism
The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[1][3]
Caption: Recommended workflow for synthesis and purification.
References
- The Chemistry of Delicious: Exploring this compound Synthesis and Purity. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Hantzsch Thiazole Synthesis. SynArchive.
- An In-depth Technical Guide to the Synthesis of 2-Amino-4-methyl-5-acetylthiazole
- This compound | 38205-60-6. ChemicalBook.
- Hantzsch Thiazole Synthesis 2010. Scribd.
- 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888. PubChem.
- nutty thiazole 2,4-dimethyl-5-acetylthiazole. The Good Scents Company.
Sources
Technical Support Center: Troubleshooting Matrix Effects in 5-Acetyl-2,4-dimethylthiazole Quantification
Welcome to the technical support center for the quantitative analysis of 5-Acetyl-2,4-dimethylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common yet critical challenge of matrix effects in bioanalytical methods. Here, we will dissect the causes of matrix effects and provide robust, field-proven strategies for their identification, quantification, and mitigation, ensuring the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the quantification of this compound?
A1: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2] In the context of quantifying this compound, a key flavor and fragrance compound, complex matrices such as food, beverages, or biological fluids (plasma, urine) contain a multitude of endogenous substances like salts, lipids, and proteins.[2][3][4] During analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), these matrix components can co-elute with this compound and interfere with its ionization process in the mass spectrometer's source.[3][5][6] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification.[1][2][7]
Q2: I have a well-defined chromatographic peak for this compound. Does this mean I am free from matrix effects?
A2: Not necessarily. A symmetrical and sharp chromatographic peak is desirable but does not guarantee the absence of matrix effects.[8] The co-eluting interfering compounds from the matrix may not be visible in your specific chromatogram but can still significantly impact the ionization of this compound in the mass spectrometer's ion source.[8] This phenomenon can lead to a consistent but inaccurate signal, or variability between different samples, ultimately compromising the precision and accuracy of your assay.[9]
Q3: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on bioanalytical method validation that emphasize the assessment of matrix effects.[10][11][12] The core requirement is to demonstrate that the method is free from significant matrix effects to ensure reliable data for pharmacokinetic and toxicokinetic studies.[13][14][15] This typically involves evaluating the matrix effect in at least six different lots of the biological matrix to assess its variability.[15] The acceptance criteria generally state that the precision of the internal standard-normalized matrix factor should not exceed 15%.[15]
Troubleshooting Guides
Issue 1: Inconsistent and non-reproducible quantification of this compound across different sample lots.
This is a classic symptom of variable matrix effects. The composition of biological or food matrices can differ significantly from lot to lot or sample to sample, leading to varying degrees of ion suppression or enhancement.
The chemical and physical properties of this compound make it susceptible to interactions with matrix components. Co-eluting endogenous molecules can compete for charge in the electrospray ionization (ESI) process or alter the efficiency of droplet formation and desolvation, directly impacting the number of analyte ions reaching the detector.[3][16]
Caption: Workflow for Assessing Matrix Effects.
This protocol, adapted from the 'post-extraction spike' method, is considered a gold standard for quantifying matrix effects.[1][16]
-
Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare standards of this compound at low and high concentrations in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank matrix (e.g., plasma, food extract) through your entire sample preparation procedure. After the final extraction step, spike the extracts with this compound to the same low and high concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix from the same six lots with this compound at the same concentrations before initiating the sample preparation procedure.
-
-
Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculations:
-
Matrix Effect (ME %): (Mean peak area of Set B / Mean peak area of Set A) x 100.[7] A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[7]
-
Recovery (RE %): (Mean peak area of Set C / Mean peak area of Set B) x 100. This assesses the efficiency of your extraction procedure.[17]
-
Internal Standard (IS) Normalized Matrix Factor: Calculate the matrix factor for both the analyte and the IS. The IS-normalized matrix factor is the ratio of the analyte's matrix factor to the IS's matrix factor. The coefficient of variation (CV%) of this value across the different lots should be ≤15%.[18]
-
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | CV% | Acceptance Criteria |
| ME (%) | 75 | 82 | 68 | 91 | 79 | 85 | 80.0 | 10.2% | 85-115% (Ideally) |
| IS-Normalized MF | 0.98 | 1.02 | 0.95 | 1.05 | 0.99 | 1.01 | 1.00 | 3.5% | CV% ≤ 15% |
In this hypothetical example, while there is ion suppression (Mean ME = 80%), the use of an appropriate internal standard effectively compensates for it, as shown by the low CV% of the IS-Normalized Matrix Factor.
Issue 2: Poor sensitivity and accuracy for this compound, especially at the lower limit of quantification (LLOQ).
Significant ion suppression is often the culprit when sensitivity is compromised. At the LLOQ, even a moderate matrix effect can push the analyte signal below a reliable detection level.
At low concentrations, the analyte-to-interferent ratio is less favorable. The co-eluting matrix components can overwhelm the ionization process, leading to a substantial drop in the analyte signal.[9] This effect is particularly pronounced in "dilute-and-shoot" methods where sample cleanup is minimal.[19]
If the initial assessment reveals significant and variable matrix effects, the following strategies should be employed, often in combination.
1. Optimization of Sample Preparation:
The most effective way to combat matrix effects is to remove the interfering components before analysis.[3][20]
-
Solid-Phase Extraction (SPE): Offers high selectivity for analyte isolation from complex matrices.[19][21] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[21]
-
Liquid-Liquid Extraction (LLE): Can provide very clean extracts, especially for non-polar analytes.[20][21] Optimizing the pH and the choice of organic solvent is crucial for achieving good recovery of this compound.[20]
-
Protein Precipitation (PPT): A simpler but less clean method. While it removes proteins, it often leaves behind other matrix components like phospholipids, which are major contributors to ion suppression.[20][21]
2. Chromatographic Separation:
If sample preparation cannot completely eliminate interferences, optimizing the chromatography to separate this compound from the regions of ion suppression is a powerful strategy.[3][22]
-
Post-Column Infusion Experiment: This experiment helps to visualize the regions of ion suppression in your chromatogram.
-
Protocol: Infuse a standard solution of this compound at a constant flow rate into the mobile phase after the analytical column. Then, inject a blank, extracted matrix sample. Any dip in the constant baseline signal of the analyte corresponds to a region where co-eluting matrix components are causing ion suppression.[8][16]
-
-
Method Adjustment: Once suppression zones are identified, adjust the LC gradient, mobile phase composition, or even the column chemistry to shift the elution of this compound to a "cleaner" region of the chromatogram.[22][23]
Caption: Decision tree for mitigating matrix effects.
3. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):
This is widely regarded as the most effective method to compensate for matrix effects.[3][16] A SIL-IS for this compound (e.g., 5-Acetyl-d3-2,4-dimethylthiazole) is chemically identical to the analyte and will co-elute perfectly.[24][25] Therefore, it will experience the same degree of ion suppression or enhancement.[3] By monitoring the ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to highly accurate and precise quantification.[3] It is crucial to use an IS labeled with stable isotopes like ¹³C or ¹⁵N to avoid potential chromatographic shifts that can sometimes be observed with deuterium (²H) labeling.[19][22]
4. Matrix-Matched Calibration:
When a SIL-IS is not available, preparing calibration standards in a blank matrix that is representative of the study samples can compensate for consistent matrix effects.[3] However, this approach has limitations. It requires a reliable source of blank matrix and may not account for the lot-to-lot variability of the matrix effect.[26]
By systematically applying these troubleshooting principles and protocols, you can effectively diagnose, understand, and mitigate matrix effects in your this compound quantification assays, ensuring the generation of high-quality, reliable, and defensible data.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). American Chemical Society.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L.
- Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health.
- What is matrix effect and how is it quantified?. (2023, October 19). SCIEX.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). MDPI.
- Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
- ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum.
- Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration.
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). Sartorius.
- Bioanalytical method validation emea. (n.d.). SlideShare.
- Interference Testing and Mitigation in LC-MS/MS Assays. (2017, August 1). American Association for Clinical Chemistry.
- Good quantification practices of flavours and fragrances by mass spectrometry. (n.d.). National Institutes of Health.
- Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. (n.d.). Agilent Technologies.
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc..
- Bioanalytical Method Validation FDA 2001.pdf. (n.d.). U.S. Food and Drug Administration.
- Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration.
- Reducing matrix effects in complex food samples. (2021, January 21). YouTube.
- Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. (2024, September 28). Research and Reviews.
- FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
- How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell.
- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2025, August 10). Waters.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). American Chemical Society.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health.
- Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. (2022, November 20). National Institutes of Health.
- This compound. (n.d.). NIST WebBook.
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). National Institutes of Health.
- This compound (HMDB0041484). (2012, September 12). Human Metabolome Database.
- Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. (2018, June 5). PubMed.
- Decoding Flavor Release: Interactions Between Food Matrices and Flavor Compounds. (n.d.). Frontiers in Nutrition.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Chromatography Online.
- The Chemistry of Delicious: Exploring this compound Synthesis and Purity. (2025, October 27). NINGBO INNO PHARMCHEM CO.,LTD.
- 2,4-Dimethyl-5-acetylthiazole. (n.d.). PubChem.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). National Institutes of Health.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
- Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples. (2020, January 30). National Institutes of Health.
- Ion suppression correction and normalization for non-targeted metabolomics. (2025, February 4). National Institutes of Health.
- Troubleshooting ion suppression in LC–MS analysis. (2025, December 9). YouTube.
- Analytical standards & isotopically labeled substances. (n.d.). Szabo-Scandic.
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- 5. What is matrix effect and how is it quantified? [sciex.com]
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Technical Support Center: Enhancing the Stability of 5-Acetyl-2,4-dimethylthiazole in Food Systems
Document ID: ADMT-Stab-TSG-001
Version: 1.0
Introduction
5-Acetyl-2,4-dimethylthiazole (ADMT) is a pivotal flavor compound, prized for its characteristic nutty, roasted, and meaty aroma profile that is integral to a wide array of food products, from savory snacks to baked goods.[1][2] As a member of the thiazole family of compounds, ADMT's potent aroma is detectable at very low concentrations.[3][4] However, its chemical structure, a substituted thiazole ring, makes it susceptible to degradation under various conditions encountered during food processing and storage.[5] This degradation can lead to flavor loss, the development of off-notes, and a significantly shortened product shelf-life.
This guide serves as a dedicated technical support resource for researchers, food scientists, and development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles, to help you diagnose and resolve stability issues with this compound in your food systems.
Troubleshooting Guide: Diagnosing Flavor Degradation
This section is designed to help you identify the root cause of instability when you encounter it in your experiments.
Q1: My product is losing its characteristic nutty/roasted flavor over an unexpectedly short shelf-life. What is the likely cause?
A1: The loss of the desired flavor profile is a classic sign of ADMT degradation. The primary culprits are typically oxidation, photodegradation, and volatilization, often acting in concert.
-
Oxidation: This is the most common degradation pathway for many flavor molecules.[6] The thiazole ring in ADMT is susceptible to attack by oxygen, especially in the presence of catalysts like transition metals (e.g., iron, copper) or light. This process can break open the ring or modify side chains, leading to compounds that lack the characteristic nutty aroma.
-
Photodegradation: Thiazole-containing compounds can be particularly sensitive to light, especially UV and visible light.[7][8] Exposure can initiate photochemical reactions, where light energy excites the molecule, making it highly reactive with oxygen to form unstable intermediates that subsequently break down.[8][9] This is a significant concern for products in transparent packaging.[10]
-
Volatilization: ADMT is a volatile compound.[11] In products with inadequate packaging or during processing steps involving heat, the compound can simply evaporate, leading to a perceived loss of flavor intensity.
To diagnose the specific cause, evaluate your product's storage conditions. Is it exposed to light? Is the packaging permeable to oxygen? Was it subjected to high heat without a contained system? Answering these questions will help pinpoint the dominant degradation pathway.
Q2: I'm detecting undesirable sulfurous or burnt off-notes in my product after thermal processing (e.g., baking, extrusion). Is the ADMT breaking down?
A2: Yes, this is a strong possibility. While ADMT has good thermal stability, aggressive thermal processing can induce its degradation. Thiazoles are themselves products of the Maillard reaction and thermal degradation of sulfur-containing amino acids.[12] Exposing ADMT to further high heat can break it down into smaller, more volatile sulfur compounds, which may be perceived as unpleasant or "off."
The causality here is kinetic energy; high temperatures accelerate reaction rates, providing the activation energy needed to break the chemical bonds within the ADMT molecule.[6] Furthermore, interactions with other components in the food matrix, such as free radicals generated during processing, can also contribute to its degradation.
Q3: The flavor impact of ADMT is excellent in my acidic beverage (pH 4.0), but it disappears rapidly in my new alkaline sauce (pH 8.5). Why the drastic difference?
A3: This observation points directly to pH-dependent hydrolysis. The stability of the thiazole ring is highly influenced by the pH of the surrounding matrix.[13]
-
Alkaline Conditions (High pH): In alkaline environments, the thiazole ring is susceptible to nucleophilic attack by hydroxide ions (OH-). This can lead to ring-opening reactions, destroying the aromatic system responsible for the characteristic flavor. Studies on related isothiazolinone compounds show a dramatic increase in the degradation rate as the pH rises into the alkaline range.[14]
-
Acidic Conditions (Low pH): Conversely, many thiazoles exhibit good stability in acidic to neutral conditions.[14] The acidic environment can protect the ring from certain degradation pathways.
Therefore, when formulating with ADMT, the pH of the food system is a critical control point. Alkaline conditions should be avoided if long-term flavor stability is required.
Frequently Asked Questions (FAQs) & Stabilization Strategies
This section provides direct answers and protocols for proactively enhancing the stability of this compound.
Q1: How can I effectively protect ADMT from oxidative degradation?
A1: The most direct method is to incorporate food-grade antioxidants into your formulation.[10][11] Antioxidants work by intercepting free radicals or scavenging oxygen, thereby preventing them from reacting with the flavor compound. The choice of antioxidant depends on the nature of your food matrix.
-
For Aqueous Systems: Use water-soluble antioxidants like Ascorbic Acid (Vitamin C) or its salts (e.g., sodium ascorbate).
-
For Lipid-Based Systems: Use fat-soluble antioxidants such as Tocopherols (Vitamin E), Butylated Hydroxytoluene (BHT), or Propyl Gallate.
A combination of antioxidants often provides synergistic protection.
| Antioxidant | Solubility | Typical Usage Level (in finished product) | Notes |
| Ascorbic Acid | Water | 200 - 1000 ppm | Can act as an oxygen scavenger. |
| Mixed Tocopherols | Fat | 100 - 500 ppm | Natural, clean-label option. |
| BHT / BHA | Fat | 50 - 200 ppm (of fat content) | Highly effective synthetic options. |
| Rosemary Extract | Fat | 200 - 1000 ppm | Natural, provides some flavor contribution. |
Protocol for a basic antioxidant screening study is available in Appendix A.
Q2: What is the most effective strategy to prevent photodegradation of ADMT?
A2: The most reliable and field-proven method is to block light exposure through packaging.[10]
-
Opaque Packaging: Utilize materials that are inherently light-blocking, such as aluminum foil laminates, metalized films, or amber-colored glass/plastic.[7] This is the first and most critical line of defense.
-
UV-Absorbing Additives: For applications requiring transparent packaging, some modern polymer films can be formulated with UV-absorbing additives. While effective against UV radiation, they may not block all wavelengths of visible light that could still initiate degradation.
For any new product, a stability test comparing different packaging materials under light exposure is essential for validation.
Q3: Can microencapsulation enhance the stability of ADMT, and what method is recommended?
A3: Absolutely. Microencapsulation is one of the most powerful techniques for protecting volatile and sensitive flavor compounds.[6] It involves entrapping the ADMT oil within a protective shell material, effectively isolating it from oxygen, light, and moisture.[15]
The most common and scalable method for this application is spray drying . In this process, an emulsion of the flavor oil (ADMT) and a carrier solution (typically a carbohydrate like maltodextrin or gum arabic) is atomized into a hot air stream. The water evaporates instantly, leaving a dry powder with the flavor locked inside.
Benefits of Spray-Dried Encapsulation:
-
Excellent Oxidative Stability: The solid matrix creates a formidable barrier to oxygen.[6]
-
Improved Thermal Tolerance: The carrier material can offer some protection during brief thermal events like baking.
-
Controlled Release: The flavor is released when the powder is dissolved in water or during mastication.[15]
A detailed methodology for lab-scale spray drying encapsulation is provided in Appendix A.
Q4: What is the optimal pH range to ensure the stability of ADMT in an aqueous food system?
A4: Based on the known chemistry of related heterocyclic compounds, ADMT is most stable in a slightly acidic to neutral pH range (approximately pH 4.0 to 7.0) .[14] Stability significantly decreases under alkaline conditions (pH > 8.0).
| pH Range | Condition | Expected Stability | Primary Degradation Risk |
| 3.0 - 4.0 | Acidic | Good to Excellent | Minimal |
| 4.0 - 7.0 | Slightly Acidic to Neutral | Excellent | Minimal |
| 7.0 - 8.0 | Slightly Alkaline | Fair to Poor | Hydrolysis |
| > 8.0 | Alkaline | Poor | Rapid Hydrolysis |
Recommendation: If your food matrix is naturally alkaline, consider using food-grade acidulants (e.g., citric acid, phosphoric acid) to adjust the pH into a more stable range, if the final product profile allows for it.
Q5: How should I design a robust stability study to evaluate my stabilization strategy for ADMT?
A5: A well-designed stability study is crucial for validating any changes to your formulation or packaging. An accelerated shelf-life test (ASLT) is a standard industry practice. This involves storing samples at elevated temperatures to speed up the rate of chemical reactions.[6]
Key Components of a Stability Study:
-
Samples: Prepare your final product with and without your stabilization method (e.g., control vs. encapsulated ADMT; control vs. antioxidant-added).
-
Storage Conditions: Store samples under both accelerated (e.g., 35-45°C) and real-time (e.g., 25°C) conditions. Include a light-exposure condition if photodegradation is a concern.
-
Time Points: Define specific time points for analysis (e.g., T=0, 2, 4, 8, 12 weeks for accelerated).
-
Analytical Methods:
-
Quantitative: Use Gas Chromatography-Mass Spectrometry (GC-MS) to accurately measure the concentration of ADMT at each time point.
-
Sensory: Conduct sensory panel evaluations to assess changes in the desired flavor profile and the emergence of any off-notes.
-
-
Failure Point: Define what constitutes failure (e.g., >20% loss of ADMT concentration, or a statistically significant negative score from the sensory panel).
A workflow for designing a stability study is illustrated in the Diagrams section and detailed in Appendix A.
Appendices
Appendix A: Experimental Protocols
Protocol 1: Antioxidant Efficacy Screening
-
Objective: To determine the effectiveness of different antioxidants in preventing ADMT degradation in a food matrix.
-
Materials: Your food base, ADMT solution, selected antioxidants (e.g., tocopherols, ascorbic acid), control sample (no antioxidant).
-
Procedure:
-
Prepare a bulk batch of your food product containing a known concentration of ADMT.
-
Divide the batch into separate, labeled portions.
-
To each portion, add a different antioxidant at a pre-determined concentration (e.g., 500 ppm). Ensure one portion remains as the control.
-
Mix thoroughly to ensure homogenous distribution.
-
Package all samples identically in clear, sealed containers to allow for oxygen and light interaction.
-
Place samples in an accelerated storage condition (e.g., 40°C with controlled light exposure).
-
Analyze the concentration of ADMT via GC-MS at T=0 and after 1, 2, and 4 weeks.
-
-
Validation: The most effective antioxidant will be the one that shows the smallest percentage loss of ADMT compared to the control sample.
Protocol 2: Lab-Scale Microencapsulation via Spray Drying
-
Objective: To encapsulate ADMT in a protective powder matrix.
-
Materials: this compound, carrier material (e.g., Maltodextrin DE 10-15), emulsifier (e.g., Gum Arabic), distilled water, lab-scale spray dryer.
-
Procedure:
-
Carrier Solution Preparation: Dissolve 300g of maltodextrin and 100g of gum arabic in 600g of warm (50°C) distilled water with high shear mixing until fully hydrated. This is your continuous phase.
-
Flavor Emulsion: In a separate vessel, weigh 40g of ADMT.
-
Emulsification: Slowly add the ADMT to the carrier solution under continuous high shear (e.g., using a rotor-stator homogenizer) for 5-10 minutes to form a fine, stable oil-in-water emulsion. The target droplet size should be 1-2 microns.
-
Spray Drying:
-
Pre-heat the spray dryer to an inlet temperature of 180-200°C and an outlet temperature of 80-100°C.
-
Feed the emulsion into the spray dryer using a peristaltic pump at a controlled rate.
-
The atomized droplets will dry instantly, forming a powder.
-
Collect the resulting powder from the cyclone collector.
-
-
Post-Processing: Allow the powder to cool completely in a desiccator before packaging in a sealed, airtight container.
-
-
Validation: The success of the encapsulation can be verified by measuring the "surface oil" content. A low surface oil value indicates efficient encapsulation. The powder can then be used in the stability study protocol.
Protocol 3: Accelerated Shelf-Life Test (ASLT)
-
Objective: To predict the long-term stability of ADMT in a finished product.
-
Procedure:
-
Prepare at least two batches of your final product: a "Control" batch and a "Test" batch incorporating your stabilization strategy (e.g., encapsulated ADMT).
-
Package all samples in the final intended commercial packaging.
-
Retain a set of samples at room temperature (25°C, dark) for real-time analysis. These are your reference samples.
-
Place the remaining samples in a temperature-controlled stability chamber at an elevated temperature (e.g., 38°C).
-
Pull 3-5 samples from both the accelerated and real-time conditions at pre-determined intervals (e.g., 0, 1, 2, 3, 6 months for real-time; 0, 2, 4, 8, 12 weeks for accelerated).
-
For each time point, perform both instrumental analysis (GC-MS to quantify ADMT) and sensory evaluation.
-
-
Validation & Interpretation: Plot the concentration of ADMT versus time for both conditions. The degradation rate at the elevated temperature can be used with the Arrhenius equation to estimate the shelf-life at normal storage temperatures. The sensory data must correlate with the instrumental data to be valid.
Appendix B: Diagrams
Caption: Figure 3: Workflow for an Accelerated Stability Study.
References
- Flavor Stability: Techniques & Factors | StudySmarter. (2024).
- Factors Affecting Flavour Stability. (2017).
- Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications. (2025). CUIGUAI Flavoring.
- Degradation Investigation of Selected Taste and Odor Compounds by a UV/Chlorine Advanced Oxidation Process. (2018). MDPI.
- Photodegradation - Wikipedia. (n.d.).
- Yaparatne, S., et al. (2018). Photodegradation of taste and odor compounds in water in the presence of immobilized TiO2-SiO2 photocatalysts. Journal of Hazardous Materials.
- Stability of Flavour. (2025). Scribd.
- Photodegradation of taste and odor compounds in water in the presence of immobilized TiO 2 -SiO 2 photocatalysts | Request PDF. (2018). ResearchGate.
- Geronikaki, A.A., Pitta, E.P., & Liaras, K.S. (n.d.). Thiazoles and Thiazolidinones as Antioxidants. Bentham Science Publisher.
- Photochemical reactions of flavor compounds. (n.d.). PubMed.
- Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2023). MDPI.
- Peddey, E. (2019). 25 Tips for improving the flavor of your food. Elizabeth Peddey Melbourne.
- Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2023). ResearchGate.
- Synthesis, antioxidant properties and radioprotective effects of new benzothiazoles and thiadiazoles | Request PDF. (2025). ResearchGate.
- Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (n.d.). PMC.
- This compound | 38205-60-6. ChemicalBook.
- The Art of Flavor: Understanding this compound and Its Role in Food. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Research Progress of Thiazole Flavor Compounds. (2022).
- Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library.
- Thiazoles as Key Ingredients in Soup Bases and Stocks. (2024). Advanced Biotech.
- This compound, 99%. Fisher Scientific.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate.
- This compound | CAS 38205-60-6. SCBT.
- Thiazoles. Advanced Biotech.
- A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (n.d.). ResearchGate.
- 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888. PubChem.
- nutty thiazole 2,4-dimethyl-5-acetylthiazole. The Good Scents Company.
- Showing metabocard for this compound (HMDB0041484). Human Metabolome Database.
- A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (n.d.). SciELO México.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
- The effects of pH on the degradation of isothiazolone biocides. (2025). ResearchGate.
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
- Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. (2021). PubMed.
- Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (n.d.). PMC - NIH.
- Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. (2011). PubMed.
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Welcome to the technical support resource for understanding and preventing the formation of 5-Acetyl-2,4-dimethylthiazole. This compound, while a desirable flavor in certain food products, can present as a significant "nutty," "roasted," or "meaty" off-flavor in pharmaceutical formulations and other sensitive materials, compromising product integrity and consumer acceptance.[1][2] This guide provides in-depth, evidence-based answers and troubleshooting workflows to empower researchers and drug development professionals to proactively manage and mitigate this challenge.
Section 1: Frequently Asked Questions - The Fundamentals
This section addresses the core concepts surrounding the formation of this compound.
Q1: What is this compound, and why is it a critical off-flavor concern?
A1: this compound is a sulfur-containing heterocyclic compound.[3] In the food industry, it is valued for its characteristic nutty, roasted, and savory aroma profile.[2] However, in non-savory applications such as oral pharmaceutical formulations, bioprocessing media, or purified chemical systems, its presence is a clear indicator of chemical degradation. Its potent aroma means that even trace amounts, formed as an unintended byproduct, can lead to product rejection due to a perceived "off-flavor," raising concerns about product stability and quality.
Q2: What is the primary chemical reaction responsible for its formation in my products?
A2: The formation of this compound is a classic outcome of the Maillard reaction .[4][5] This is not a single reaction but a complex network of non-enzymatic browning reactions that occur between an amino group (typically from an amino acid) and the carbonyl group of a reducing sugar.[4] The reaction cascade is initiated by heat and proceeds through various intermediates, ultimately producing a wide array of compounds, including the thiazoles responsible for the off-flavor.
Q3: What are the key chemical precursors I should be aware of in my formulations?
A3: The formation of this specific thiazole is highly dependent on the presence of specific precursors. Identifying and controlling these is the most effective preventative strategy.
| Precursor Category | Specific Examples | Role in Formation |
| Sulfur Source | L-Cysteine (and its derivatives like N-acetyl-L-cysteine) | Provides the sulfur atom and part of the nitrogen atom for the thiazole ring.[5][6] Cysteine is the most critical precursor for sulfur-containing Maillard products. |
| Reducing Sugars | Glucose, Rhamnose, Fructose, Lactose, Ribose | Undergo heat-induced degradation to form highly reactive dicarbonyl intermediates like methylglyoxal (MGO) and glyoxal.[5][7] |
| Carbonyl Intermediates | Methylglyoxal (MGO) , Acetaldehyde | These are breakdown products of sugars and amino acids. MGO reacts directly with cysteine degradation products to form the core structure.[6][8] Acetaldehyde is a likely source of the methyl groups on the thiazole ring.[9] |
Q4: How do critical process parameters like temperature and pH affect its formation?
A4: Temperature and pH are the primary catalysts for the Maillard reaction and are therefore your most powerful levers for control.
-
Temperature: The Maillard reaction is highly temperature-dependent. The rate of formation of this compound increases exponentially with temperature. Processes involving heat, such as terminal sterilization (autoclaving), pasteurization, or prolonged storage at elevated temperatures, are major risk factors.
-
pH: The pH of the system dictates which reaction pathways are favored. The formation of 2-acetylthiazole (a closely related compound) is significantly enhanced under alkaline or neutral conditions , which promote the necessary cyclization and transformation steps.[8][10] Conversely, at acidic pH levels (e.g., pH 3-5), the hydrolysis of cysteine to produce hydrogen sulfide (H₂S) is favored, leading to the formation of thiols and sulfides rather than thiazoles.[8][11] Controlling pH is a cornerstone of mitigation.
Section 2: Troubleshooting Guide - "I've Detected a Nutty/Roasted Off-Flavor"
This section provides a logical workflow for diagnosing and resolving an active off-flavor issue in your experiments.
Q1: My product developed a nutty/roasted off-flavor after a heat treatment step (e.g., autoclaving). What is the likely cause, and how do I confirm it?
A1: The combination of a heat step and a nutty/roasted aroma strongly implicates the Maillard reaction and the probable formation of this compound or related compounds.
Causality Check:
-
Review Your Formulation: Scrutinize your list of ingredients. Do you have a source of sulfur-containing amino acids (like cysteine) and a reducing sugar? Many complex biological media, excipients, or APIs can contain these as primary components or trace impurities.
-
Review Your Process: Was the material exposed to temperatures exceeding 70°C? Note the duration and temperature of the heating step.
Confirmation Protocol: To confirm the identity of the off-flavor, you must use a robust analytical method. The gold standard is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and specificity for volatile compounds. For a detailed methodology, refer to the protocols in Section 3 . The mass spectrum of this compound is well-characterized and can be compared against spectral libraries like NIST for positive identification.[12]
Q2: How can I reformulate my product to prevent this off-flavor from forming?
A2: Reformulation focuses on eliminating or substituting the key precursors. This is the most robust long-term solution.
-
Substitute the Amino Acid: If cysteine is the primary sulfur source, evaluate if it can be replaced with a non-sulfur-containing amino acid that serves a similar function (e.g., as an antioxidant). If a thiol group is essential, consider more stable antioxidant options.
-
Substitute the Reducing Sugar: Replace reducing sugars (like glucose) with non-reducing sugars (like sucrose) or sugar alcohols (like sorbitol or mannitol). These are far less reactive in the Maillard reaction.
-
Use High-Purity Reagents: Trace impurities in raw materials can be a hidden source of precursors. Ensure you are using high-purity grades of all excipients and APIs to minimize reactive contaminants.
Q3: What process changes can I implement to minimize the formation of this compound?
A3: If reformulation is not feasible, modifying your process parameters is the next line of defense.
-
pH Control (Most Effective): Adjust and buffer the pH of your formulation to be in the acidic range (ideally pH < 5 ). This fundamentally shifts the Maillard reaction away from thiazole formation and towards other, often less aromatic, sulfur compounds.[8][11]
-
Temperature & Time Optimization:
-
Minimize heat exposure wherever possible. Explore alternatives to thermal sterilization, such as sterile filtration, if applicable.
-
If heat is unavoidable, use the lowest possible temperature for the shortest possible time that still achieves the desired outcome (e.g., High-Temperature Short-Time (HTST) processing instead of prolonged autoclaving).
-
-
Control of Atmosphere: Removing oxygen by processing under an inert atmosphere (e.g., nitrogen or argon) can help limit certain oxidative side reactions that contribute to the Maillard cascade.
Section 3: Analytical & Experimental Protocols
Protocol 1: Sample Preparation by Solid-Phase Microextraction (SPME) for GC-MS Analysis
This protocol provides a solventless, sensitive method for extracting volatile compounds like this compound from a liquid matrix.
Methodology:
-
Sample Preparation: Place 5 mL of your liquid sample into a 20 mL headspace vial. If your sample is a solid, dissolve a known quantity in high-purity water.
-
Internal Standard Spiking: Add an internal standard (e.g., 2-methyl-3-heptanone at a final concentration of 50 ppb) to the vial for accurate quantification.
-
Equilibration: Seal the vial with a magnetic crimp cap. Place the vial in a heating block or water bath set to 60°C. Allow the sample to equilibrate for 15 minutes with gentle agitation.
-
SPME Extraction: Introduce a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) into the headspace above the liquid sample. Do not let the fiber touch the liquid.
-
Adsorption: Expose the fiber to the headspace for 30 minutes at 60°C to allow volatile compounds to adsorb onto the fiber coating.
-
Desorption: Immediately after extraction, retract the fiber and insert it into the heated injection port of the GC-MS for thermal desorption.
Protocol 2: Recommended GC-MS Parameters for Detection
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Scientific).
| Parameter | Setting | Rationale |
| Injector | Splitless mode, 250°C | Ensures efficient thermal desorption and transfer of analytes to the column. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column provides excellent separation for a wide range of volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min | A controlled temperature ramp separates compounds based on their boiling points. |
| MS Source Temp | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp | 150°C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 35 - 350 m/z | Captures the molecular ion and key fragment ions of this compound (MW 155.22).[3] |
Data Analysis: The target compound is identified by its retention time and by matching its mass spectrum against a reference library (e.g., NIST/Wiley). Key identifying ions include m/z 155 (molecular ion), 140, and 43 (base peak).[3]
Section 4: Visual Guides & Pathways
Diagram 1: Formation Pathway
Caption: Troubleshooting Workflow for Off-Flavor Formation.
References
- This compound. National Institute of Standards and Technology (NIST) WebBook. Link
- The Chemistry of Delicious: Exploring this compound Synthesis and Purity. NINGBO INNO PHARMCHEM CO.,LTD. Link
- This compound. ChemicalBook. Link
- Formation Priority of Pyrazines and 2-Acetylthiazole Dependent on the Added Cysteine and Fragments of Deoxyosones during the Thermal Process of the Glycine-Ribose Amadori Compound. Journal of Agricultural and Food Chemistry. Link
- Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. National Institute on Alcohol Abuse and Alcoholism (NIAAA). Link
- A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies.
- 2,4-Dimethyl-5-acetylthiazole.
- A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. SciELO México. Link
- Metabocard for this compound (HMDB0041484).
- Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction.
- Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine. Journal of Agricultural and Food Chemistry. Link
- 2,4-Dimethyl-5-acetylthiazole. Sigma-Aldrich. Link
- nutty thiazole 2,4-dimethyl-5-acetylthiazole. The Good Scents Company. Link
- synthesis and characterization of chalcone derived from 5- acetyl-2, 4-dimethyl thiazole -dft studies.
- 2,4-DIMETHYL-5-ACETYLTHIAZOLE. precisionFDA. Link
- Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine.
- This compound. Santa Cruz Biotechnology. Link
- Research Progress of Thiazole Flavor Compounds.
- Colorants and Antioxidants Deriving from Methylglyoxal and Heterocyclic Maillard Reaction Intermedi
- Maillard reaction: formation, advantage, disadvantage and control. A review. Food Science and Technology. Link
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Link
- Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry. Link
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture (PDF). MDPI. Link
- Effects of L-cysteine and N-acetyl-L-cysteine on 4-hydroxy-2, 5-dimethyl-3(2H)-furanone (furaneol), 5-(hydroxymethyl)furfural, and 5-methylfurfural formation and browning in buffer solutions containing either rhamnose or glucose and arginine. Journal of Agricultural and Food Chemistry. Link
- Research progress of thiazole flavor compounds. CABI Digital Library. Link
- The role of sulfur chemistry in thermal gener
- The effect of pH on the formation of volatile compounds produced by heating a model system containing 5'-Imp and cysteine.
- Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. MDPI. Link
- Formation of acetaldehyde-derived DNA adducts due to alcohol exposure. Chemical Research in Toxicology. Link
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture (PDF).
- Effect of pH on azobenzene-4,4'-dicarboxylate/α-CD complex formation. Synthesis, kinetic study and molecular modeling simulations.
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- 6. Formation Priority of Pyrazines and 2-Acetylthiazole Dependent on the Added Cysteine and Fragments of Deoxyosones during the Thermal Process of the Glycine-Ribose Amadori Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Method Refinement for Sensory Analysis of 5-Acetyl-2,4-dimethylthiazole
Welcome to the technical support center for the sensory analysis of 5-Acetyl-2,4-dimethylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the sensory evaluation of this potent, nutty, and roasted aroma compound. Our focus is on ensuring the accuracy, repeatability, and reliability of your sensory data through a self-validating system of protocols and logical troubleshooting.
Introduction to the Sensory Profile of this compound
This compound is a key aroma compound found in a variety of food products, often formed during the Maillard reaction.[1] Its characteristic nutty, roasted, and meaty aroma makes it a valuable component in flavor formulations for products ranging from savory snacks to baked goods.[2][3] However, its potency and complex sensory profile present unique challenges in sensory analysis. This guide will help you navigate these challenges and refine your sensory analysis methods.
The sensory perception of this compound is highly dependent on its concentration. At optimal levels, it imparts a desirable nutty and roasted character. However, at higher concentrations or in the presence of impurities, it can develop off-notes. Understanding and controlling for these variables is critical for accurate sensory evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sensory attributes of this compound?
A1: The primary sensory attributes are nutty, roasted, meaty, and slightly sweet.[4] It is often described as having a popcorn-like or boiled meat character.[2][5]
Q2: Why is panelist training so critical for this specific compound?
A2: Due to its potency and complex aroma profile, untrained panelists may experience rapid sensory fatigue or struggle to differentiate between the primary nutty/roasted notes and potential sulfurous off-notes.[6][7] Proper training ensures panelists can reliably identify and quantify the specific aroma attributes.
Q3: What is a typical starting concentration for sensory evaluation of this compound?
A3: Due to its low odor threshold, it is recommended to start with very low concentrations, typically in the parts-per-billion (ppb) range in a neutral medium like water or deodorized oil.[2] See Table 1 for recommended starting concentrations.
Q4: How can I prevent sensory fatigue when evaluating this potent compound?
A4: To mitigate olfactory fatigue, it is essential to limit the number of samples per session, provide adequate rest periods between samples (at least 2 minutes), and use a palate cleanser such as unsalted crackers and water.[8] Presenting samples in an ascending order of concentration can also be beneficial.[6]
Q5: What are some potential off-notes to be aware of?
A5: Potential off-notes can include sulfurous, rubbery, or burnt characteristics, which may arise from impurities in the sample or degradation of the compound.[9][10] Training panelists to recognize these specific off-notes is a crucial part of the troubleshooting process.
Troubleshooting Guide
This section addresses common issues encountered during the sensory analysis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: High Panelist Variability and Poor Reproducibility
Question: Our sensory panel is providing highly variable and inconsistent data for this compound across different sessions. What could be the cause and how do we address it?
Root Cause Analysis: High panelist variability is a common challenge, especially with potent aroma compounds. The root causes can be multifaceted, stemming from physiological differences in sensory perception, inadequate training, or uncontrolled environmental factors.[11]
Solutions:
-
Panelist Screening and Training:
-
Action: Implement a robust screening process to select panelists with good sensory acuity for nutty and roasted aromas. Follow this with a comprehensive training program based on ISO 8586 - Sensory analysis -- General guidance for the selection, training and monitoring of assessors .
-
Rationale: A well-trained panel that shares a common language for describing sensory attributes is fundamental to reducing variability.[12]
-
-
Use of Reference Standards:
-
Action: Provide panelists with well-defined reference standards for the target attributes (nutty, roasted) and potential off-notes (sulfurous, burnt) during training and evaluation sessions.
-
Rationale: Reference standards anchor the panelists' perceptions and create a consistent framework for evaluation.
-
-
Controlled Environment:
-
Action: Ensure all sensory evaluations are conducted in a controlled environment with consistent temperature, lighting, and minimal background odors, as outlined in ISO 8589:2007 - Sensory analysis -- General guidance for the design of test rooms .
-
Rationale: Environmental factors can significantly influence sensory perception and introduce variability.
-
Issue 2: Inconsistent or "Disappearing" Aroma Perception (Sensory Fatigue)
Question: Panelists report that the nutty/roasted aroma of the samples seems to diminish or change significantly during the evaluation session. What is happening and how can we prevent it?
Root Cause Analysis: This phenomenon is likely due to olfactory fatigue, a temporary inability to distinguish a particular odor after prolonged exposure.[7] Potent compounds like this compound can induce fatigue rapidly.
Solutions:
-
Protocol for Minimizing Fatigue:
-
Action: Implement a strict protocol that includes limiting the number of samples evaluated in a single session, enforcing mandatory breaks between samples, and providing effective palate and nose cleansers (e.g., sniffing their own skin, smelling coffee beans is a common but debated practice).[6][8]
-
Rationale: These measures allow the olfactory receptors to recover, leading to more consistent perception throughout the session.
-
-
Sample Presentation Strategy:
-
Action: Present samples in a randomized and balanced order. For threshold testing, an ascending concentration series is recommended as per ASTM E679-19 - Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits .[13]
-
Rationale: A structured presentation minimizes the impact of adaptation and carry-over effects from one sample to the next.
-
Issue 3: Matrix Effects Obscuring the True Aroma Profile
Question: The perceived aroma of this compound is significantly different in our food product compared to the reference standard in water. How can we account for these matrix effects?
Root Cause Analysis: The food matrix (e.g., fats, proteins, carbohydrates) can interact with aroma compounds, affecting their volatility and release, which in turn alters sensory perception.[14][15]
Solutions:
-
Matrix-Specific Threshold Testing:
-
Action: Determine the sensory detection threshold of this compound in the specific food matrix you are working with, in addition to a neutral medium.
-
Rationale: This provides a baseline for the compound's sensory impact within your product, allowing for more accurate interpretation of results.
-
-
Gas Chromatography-Olfactometry (GC-O):
-
Action: Utilize GC-O to identify the volatile compounds being released from your product and their corresponding aroma characteristics.
-
Rationale: GC-O can help to understand how the matrix is influencing the release of this compound and other volatile compounds, providing a more complete picture of the aroma profile.
-
-
Descriptive Analysis with a Trained Panel:
-
Action: Conduct descriptive analysis with a highly trained panel to characterize the complete sensory profile of your product, including any attributes that may be suppressed or enhanced by the matrix.
-
Rationale: This qualitative and quantitative data will help to understand the complex interactions between the aroma compound and the food matrix.[16]
-
Quantitative Data Summary
The following table provides a summary of key quantitative data for the sensory analysis of this compound.
| Parameter | Value | Reference |
| Odor Threshold (in water) | ~0.5 ppb | [2] |
| Typical Usage Levels | ||
| - Baked Goods | 2 - 6 ppm | [3] |
| - Savory Snacks | 1 - 5 ppm | [2] |
| - Soups and Sauces | up to 10 ppm | [3] |
| Purity for Sensory Evaluation | ≥98% | [17] |
Experimental Protocols
Protocol 1: Panelist Training for Nutty and Roasted Aromas
Objective: To train a sensory panel to reliably identify and quantify the nutty and roasted aroma attributes of this compound.
Materials:
-
This compound (≥98% purity)
-
Reference standards for nutty and roasted aromas (e.g., toasted almonds, roasted peanuts, freshly brewed coffee)
-
Reference standards for potential off-notes (e.g., a solution of dimethyl sulfide for "sulfurous")
-
Deodorized mineral oil or propylene glycol as a solvent
-
Glass sniffing jars with lids
-
Sensory evaluation forms
Procedure:
-
Introduction to Aroma Attributes:
-
Familiarize panelists with the target nutty and roasted aromas using the reference standards.
-
Discuss and agree upon a common vocabulary to describe these attributes.
-
-
Intensity Scaling:
-
Present a series of concentrations of this compound in an ascending order.
-
Train panelists to rate the intensity of the nutty and roasted aromas on a labeled magnitude scale (e.g., 0 = none, 15 = extremely strong).
-
-
Off-Note Identification:
-
Introduce the reference standards for potential off-notes.
-
Present samples of this compound spiked with low levels of these off-notes to train panelists in their identification.
-
-
Validation:
-
Conduct triangle tests (ASTM E1885 ) to assess panelists' ability to discriminate between samples with subtle differences in aroma profile.[9]
-
Monitor panelist performance for consistency and repeatability over several sessions.
-
Protocol 2: Triangle Test for Detecting Differences
Objective: To determine if a perceptible sensory difference exists between two samples containing this compound (e.g., a new formulation vs. a control).
Procedure:
-
Sample Preparation: Prepare two batches of the product, the control (A) and the new formulation (B).
-
Triangle Presentation: Present each panelist with three coded samples. Two of the samples are identical (e.g., A, A, B) and one is different. The order of presentation should be randomized for each panelist.
-
Evaluation: Instruct panelists to identify the odd sample out.
-
Data Analysis: The number of correct identifications is compared to statistical tables for the triangle test to determine if a significant difference exists at a specified confidence level.
Visualizations
Experimental Workflow for Sensory Analysis
Caption: A logical approach to troubleshooting high panelist variability in sensory data.
References
- ASTM E1885-18, Standard Test Method for Sensory Analysis—Triangle Test, ASTM International, West Conshohocken, PA, 2018, www.astm.org
- ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits, ASTM International, West Conshohocken, PA, 2019, www.astm.org
- ISO 8586:2023, Sensory analysis — General guidelines for the selection, training and monitoring of assessors, International Organization for Standardiz
- ISO 8589:2007, Sensory analysis — General guidance for the design of test rooms, International Organization for Standardiz
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Art of Flavor: Understanding this compound and Its Role in Food. [Link]
- Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food chemistry, 62(4), 415-424.
- The Good Scents Company. (n.d.). nutty thiazole 2,4-dimethyl-5-acetylthiazole. [Link]
- FooDB. (2010). Showing Compound this compound (FDB021449). [Link]
- Meilgaard, M. C., Civille, G. V., & Carr, B. T. (2007).
- DLG. (2017). Panel training on odour and aroma perception for sensory analysis. [Link]
- Lawless, H. T., & Heymann, H. (2010). Sensory evaluation of food: principles and practices (Vol. 2). Springer.
- Salles, C. (Ed.). (2011). Food oral processing: fundamentals of eating and sensory perception. John Wiley & Sons.
- Taylor, A. J., & Linforth, R. S. (2010). Food flavour technology. John Wiley & Sons.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook. [Link]
- Pineau, N., Schlich, P., Cordelle, S., Mathonnière, C., Issanchou, S., Imbert, A., ... & Köster, E. P. (2009). Temporal dominance of sensations: a new technique to record several sensory attributes simultaneously over time. Food quality and preference, 20(8), 583-595.
- The Sensory Advantage. (2023).
- Plotto, A., Margaría, C. A., Goodner, K. L., & Baldwin, E. A. (2004). Odour and flavour thresholds for key aroma components in an orange juice matrix: esters and miscellaneous compounds. Flavour and fragrance journal, 19(6), 491-498.
- Ferreira, V., Ortín, N., Escudero, A., López, R., & Cacho, J. (2002). Chemical characterization of the aroma of Grenache rosé wines: a comparative study of the volatile composition of rosé and red wines from the same grape variety. Journal of agricultural and food chemistry, 50(22), 6559-6567.
- Francis, I. L., & Newton, J. L. (2005). Determining wine aroma from compositional data. Australian Journal of Grape and Wine Research, 11(2), 114-126.
- Gijs, L., Chevance, F., Jerkovic, V., & Collin, S. (2002). Flavor contribution of sulfur compounds to beer. In Flavor chemistry (pp. 28-37). American Chemical Society.
- Blank, I., & Grosch, W. (1991). Evaluation of potent odorants in roasted coffee by aroma extract dilution analysis. Journal of food science, 56(1), 63-67.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Delicious: Exploring this compound Synthesis and Purity. [Link]
- Hofmann, T., & Schieberle, P. (1995). Identification of potent aroma compounds in thermally treated mixtures of glucose/cysteine and rhamnose/cysteine using aroma extract dilution analysis. Journal of agricultural and food chemistry, 43(8), 2187-2194.
- Calkins, C. R., & Hodgen, J. M. (2007). A fresh look at meat flavor.
- Dalton, P. (2000). Olfactory adaptation and the control of odor perception. In Olfaction, taste, and chemesthesis (pp. 111-131). Springer, Boston, MA.
- Drake, M. A., & Civille, G. V. (2003). Flavor lexicons. Comprehensive reviews in food science and food safety, 2(s1), 33-40.
- van Gemert, L. J. (2011). Odour thresholds: compilations of odour threshold values in air, water and other media. Oliemans Punter & Partners BV.
- Prescott, J. (2012). The effect of the oral environment on flavour perception. In Food oral processing (pp. 281-300). Blackwell Publishing Ltd.
- Chambers IV, E., & Koppel, K. (2013). Associations of volatile compounds with sensory aroma and flavor: The complex nature of flavor. In ACS symposium series (Vol. 1134, pp. 1-14). American Chemical Society.
- Schieberle, P. (1995). Recent developments in methods for analysis of flavour compounds and their precursors. In Characterization of food (pp. 403-431). Springer, Boston, MA.
- Limpawattana, M. (2015). Sensory thresholds for natural flavoring extracts in different matrices. Journal of Current Science and Technology, 5(1), 1-8.
- Martens, M., & Martens, H. (2001). Multivariate analysis of quality: an introduction. John Wiley & Sons.
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Technical Support Center: Strategies for Solubilizing 5-Acetyl-2,4-dimethylthiazole in Aqueous Solutions
Prepared by the Senior Application Scientist Team
Introduction
5-Acetyl-2,4-dimethylthiazole (CAS: 38205-60-6) is a versatile heterocyclic compound widely utilized in the flavor and fragrance industries for its characteristic nutty, roasted, and meaty aroma profile.[1][2] In research and pharmaceutical development, its unique chemical structure serves as a valuable building block for more complex molecules. However, its utility in biological and aqueous-based experimental systems is often hampered by a significant challenge: its poor water solubility.[3][4][5]
This technical guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with this compound. We provide a structured approach to understanding and overcoming these challenges, offering a series of troubleshooting steps, detailed protocols, and the scientific rationale behind each method.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the solubility of this compound.
Q1: What specific properties of this compound cause its poor water solubility?
A1: The poor aqueous solubility of this compound is a direct result of its molecular structure. It is a relatively small, non-polar molecule dominated by hydrophobic features, including two methyl groups and a thiazole ring system.[3][6] These components make it energetically unfavorable for the molecule to integrate into the highly ordered, hydrogen-bonded network of water. It is classified as insoluble or only slightly soluble in water, while showing good solubility in organic solvents, fats, and oils.[3][5]
Q2: I'm starting a new experiment. What is the absolute first step for preparing a solution?
A2: The standard and most recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. This approach leverages the compound's high solubility in organic solvents to create a manageable starting point. The concentrated stock can then be serially diluted into your final aqueous medium (e.g., buffer, cell culture media) to achieve the desired final concentration.
Commonly Used Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
Crucial First Step: Always begin by creating a concentrated stock solution in a compatible organic solvent before attempting to introduce this compound directly into an aqueous phase.
Part 2: Troubleshooting Guide - From Precipitation to Stable Solution
This section is for users who observe precipitation or phase separation when diluting their organic stock solution into an aqueous buffer.
Issue: My compound is crashing out of solution upon dilution.
This is the most common failure point. The abrupt change in solvent polarity from the organic stock to the aqueous medium causes the compound to exceed its solubility limit and precipitate. The following strategies provide a logical progression for troubleshooting this issue.
Q3: Have you optimized your solvent system with a co-solvent?
A3: Adding a co-solvent is often the simplest and most effective next step.
-
The Causality (Why It Works): Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8][9] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the aqueous environment, making the solution more accommodating for this compound and preventing precipitation.[7][10]
-
Experimental Protocol: Co-Solvent Screening
-
Selection: Choose a co-solvent that is compatible with your experimental system (see table below). Common choices include Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and ethanol.[10][]
-
Preparation: Prepare several variations of your aqueous buffer, each containing a different percentage of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Titration: While vortexing, slowly add your concentrated organic stock solution of this compound to each co-solvent-buffer mixture.
-
Observation: Visually inspect for the highest co-solvent concentration that maintains clarity without negatively impacting your experimental constraints (e.g., cell viability).
-
Validation: Always run a vehicle control (buffer with the same concentration of co-solvent and stock solvent) in your experiment to ensure the solvent system itself does not cause unintended effects.
-
-
Data Presentation: Common Co-solvents and Considerations
| Co-Solvent | Typical Starting Conc. | Advantages | Disadvantages & Considerations |
| Ethanol | 1-10% | Readily available, effective. | Can be toxic to cells at higher concentrations; potential for evaporation.[10] |
| Propylene Glycol (PG) | 1-20% | Low toxicity, commonly used in parenteral formulations.[10] | Can increase viscosity. |
| Polyethylene Glycol 400 (PEG 400) | 1-20% | Low toxicity, good solubilizing power for non-polar compounds.[] | Can be incompatible with certain plastics. |
| Dimethyl Sulfoxide (DMSO) | 0.1-1% | Excellent solubilizing power. | Can be cytotoxic above 0.5-1%; can affect cell differentiation.[] |
Q4: Can surfactants be used to create a stable micellar formulation?
A4: If co-solvents are insufficient or incompatible with your system, surfactants are a powerful alternative.
-
The Causality (Why It Works): Surfactants are amphiphilic molecules. Above a specific concentration known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[12][13] The hydrophobic tails of the surfactants form a core, creating a microenvironment that can encapsulate the non-polar this compound. The hydrophilic heads form an outer shell, rendering the entire micelle soluble in the aqueous solution.[14]
-
Experimental Protocol: Micellar Solubilization
-
Selection: Choose a non-ionic surfactant with low toxicity, such as Tween® 80 (Polysorbate 80) or Pluronic® F-68 (Poloxamer 188).
-
Surfactant Solution Prep: Prepare your aqueous buffer containing the surfactant at a concentration well above its CMC (e.g., 0.1% to 1% w/v).
-
Compound Addition: Create a concentrated stock of this compound in a minimal amount of a volatile organic solvent like ethanol.
-
Incorporation: Slowly add the ethanolic stock solution to the surfactant-containing buffer while stirring vigorously. The ethanol helps facilitate the transfer of the compound into the micelles.
-
Solvent Removal (Optional): If the final ethanol concentration is a concern, it can be removed by gentle heating under a stream of nitrogen or by rotary evaporation, leaving a stable aqueous micellar solution.
-
Validation: As with co-solvents, a vehicle control containing only the surfactant in buffer is essential for your experiments.
-
-
Mandatory Visualization: Micellar Solubilization
Caption: Micellar encapsulation of a hydrophobic drug.
Q5: Is complexation with cyclodextrins a suitable approach for my experiment?
A5: Yes, cyclodextrin complexation is a highly effective and widely used method, particularly in pharmaceutical formulations, to improve solubility, stability, and bioavailability.[15][16]
-
The Causality (Why It Works): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[17] this compound, being a hydrophobic "guest" molecule, can partition into the "host" cyclodextrin cavity, forming a stable, water-soluble inclusion complex.[18]
-
Experimental Protocol: Cyclodextrin Inclusion Complex Formation
-
Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity compared to native β-cyclodextrin.
-
Cyclodextrin Solution Prep: Dissolve HP-β-CD in your aqueous buffer to create a concentrated stock (e.g., 10-40% w/v). Gentle heating may be required.
-
Complexation: Add an excess of this compound to the HP-β-CD solution.
-
Equilibration: Seal the container and stir or shake the mixture at room temperature for 24-48 hours to allow the complex to reach equilibrium.
-
Clarification: After equilibration, remove the undissolved (uncomplexed) compound by centrifugation (e.g., 10,000 x g for 15 minutes) and subsequent filtration through a 0.22 µm syringe filter.
-
Quantification: The concentration of the solubilized compound in the clear filtrate should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC) to know the exact final concentration.
-
-
Mandatory Visualization: Cyclodextrin Inclusion Complex
Caption: A drug molecule forming an inclusion complex.
Q6: Is the solubility of this compound pH-dependent?
A6: This is an exploratory approach that may yield positive results.
-
The Causality (Why It Works): The solubility of ionizable compounds can be dramatically altered by changing the pH of the solution.[19][20] The thiazole ring contains a nitrogen atom which can act as a weak base. By lowering the pH, this nitrogen may become protonated, imparting a positive charge on the molecule. This ionized form is generally significantly more water-soluble than the neutral form.[20][21]
-
Experimental Protocol: pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9).
-
Solubility Test: Add an excess amount of this compound to a small volume of each buffer.
-
Equilibration: Agitate the samples for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge and filter each sample to remove undissolved compound.
-
Analysis: Quantify the concentration of the dissolved compound in the supernatant of each sample using an appropriate analytical method (e.g., HPLC).
-
Evaluation: Plot solubility versus pH. A significant increase in solubility at lower pH values indicates that pH modification is a viable strategy.
-
-
Trustworthiness: While this can enhance solubility, it is critical that the final pH of the formulation is compatible with your biological system. A pH that improves solubility may not be physiologically tolerable.[22]
Part 3: Summary and Workflow
Strategy Comparison Table
| Strategy | Mechanism | Key Advantages | Key Disadvantages | Best For... |
| Co-solvency | Reduces solvent polarity.[7] | Simple, rapid, effective for moderate increases in solubility. | Potential for toxicity, precipitation upon high dilution.[10] | Initial screening, in vitro assays with tolerant cell lines. |
| Surfactants | Micellar encapsulation.[12] | High loading capacity, good stability, widely used. | Can interfere with some assays, potential for cell lysis at high concentrations.[23] | Cell-based assays, creating stable formulations for dosing. |
| Cyclodextrins | Inclusion complex formation.[17] | Low toxicity, enhances stability, masks taste/odor. | Can be expensive, requires equilibration time, may alter drug-protein binding. | In vivo studies, pharmaceutical formulations, stabilizing sensitive compounds. |
| pH Adjustment | Increases fraction of soluble ionized form.[19] | Very effective for ionizable drugs, simple to implement. | Only works for ionizable compounds, requires a final pH compatible with the experiment.[22] | Formulations where the final pH can be controlled and is physiologically acceptable. |
Recommended Troubleshooting Workflow
Sources
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- 4. CAS 38205-60-6: 2,4-Dimethyl-5-acetylthiazole | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
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- 7. Cosolvent - Wikipedia [en.wikipedia.org]
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- 9. youtube.com [youtube.com]
- 10. ijpbr.in [ijpbr.in]
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- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. pubs.acs.org [pubs.acs.org]
- 22. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for Maillard browning to produce 5-Acetyl-2,4-dimethylthiazole
Welcome to the technical support center for the synthesis of 5-Acetyl-2,4-dimethylthiazole. This guide is designed for researchers, chemists, and flavor scientists aiming to optimize the Maillard reaction for the targeted production of this key aroma compound, known for its nutty, roasted, and savory flavor profile.[1][2] This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and a systematic approach to troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
This compound (CAS 38205-60-6) is a sulfur-containing heterocyclic compound.[3][4] It is a highly sought-after flavor molecule in the food and fragrance industry due to its potent nutty, roasted, and meaty aroma.[1] It is a product of the Maillard reaction, the same chemical process responsible for the desirable flavors in baked bread, roasted coffee, and seared meat.[5] Precise control over its synthesis is crucial for creating consistent and high-quality flavor profiles.
Q2: What are the primary precursors for synthesizing this compound via the Maillard reaction?
The formation of thiazoles requires three fundamental components derived from Maillard reaction precursors:
-
A Sulfur Source: Typically a sulfur-containing amino acid, with L-cysteine being the most common and effective precursor.[6][7]
-
A Carbonyl Source: A reducing sugar (e.g., glucose, xylose, ribose) that degrades upon heating to form reactive dicarbonyl compounds like glyoxal and methylglyoxal.[8]
-
An Amine Source: The amino group from the amino acid (e.g., L-cysteine) provides the nitrogen atom for the thiazole ring.
The reaction between these precursors, specifically the intermediates they form, leads to the thiazole skeleton.
Q3: Can you outline the core chemical mechanism for the formation of the thiazole ring?
The formation of the thiazole ring is a complex cascade of reactions. While multiple pathways exist, a predominant mechanism involves the interaction of key intermediates.[9][10] A reducing sugar, like glucose, undergoes degradation to form α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal). Simultaneously, a sulfur-containing amino acid like L-cysteine undergoes Strecker degradation to produce hydrogen sulfide (H₂S) and ammonia (NH₃).[6][8] The thiazole ring is then assembled from these fragments.
The diagram below illustrates a simplified, yet critical, pathway for this synthesis.
Caption: Simplified formation pathway of thiazoles from precursors.
Optimizing Reaction Conditions: A Quantitative Approach
Achieving a high yield of this compound while minimizing byproducts requires careful control over several interdependent parameters. The following table summarizes the key variables, their impact, and recommended starting points for optimization.
| Parameter | Recommended Starting Point | Range for Optimization | Causality & Scientific Rationale |
| Temperature | 120 °C | 100 - 160 °C | Temperature drives the initial degradation of sugars and amino acids.[11] Below 100°C, the reaction is often too slow. Above 160°C, the risk of forming undesirable, burnt-tasting pyrazines and other byproducts increases significantly.[11] |
| Initial pH | 8.0 | 6.0 - 9.0 | pH is one of the most critical factors. Alkaline conditions (pH > 7) favor the cyclization reactions that form thiazoles and pyrazines, leading to a nutty, roasted profile.[12] Acidic conditions (pH < 6) tend to promote the formation of thiols and sulfides, resulting in a more meaty, sulfurous aroma.[12][13] |
| Reactant Molar Ratio | 1:1 (Sugar:Cysteine) | 1:3 to 3:1 | The stoichiometry of the reactants directly impacts the availability of key intermediates. An excess of sugar can lead to more caramelization byproducts, while an excess of cysteine might increase the formation of other sulfur compounds.[14] |
| Reaction Time | 60 minutes | 20 - 180 minutes | Time is inversely related to temperature. Higher temperatures require shorter reaction times. Prolonged heating, even at optimal temperatures, can lead to the degradation of the target compound and the formation of complex, high-molecular-weight melanoidins.[7] |
Experimental Protocol: Model System Synthesis
This protocol provides a validated starting point for laboratory-scale synthesis.
Materials:
-
D-Glucose (or D-Xylose)
-
L-Cysteine hydrochloride
-
Phosphate buffer (0.5 M)
-
Sodium hydroxide (NaOH), 2 M
-
Hydrochloric acid (HCl), 2 M
-
Deionized water
-
Reaction vessel (e.g., heavy-walled pressure tube with screw cap)
-
Thermostatically controlled oil bath or heating block
-
Dichloromethane (DCM) for extraction
Procedure:
-
Prepare Precursor Solution: In a 100 mL volumetric flask, dissolve equimolar amounts of D-Glucose and L-Cysteine in 0.5 M phosphate buffer. A typical starting concentration is 0.1 M for each reactant.
-
Adjust pH: Carefully adjust the initial pH of the solution to 8.0 using 2 M NaOH or 2 M HCl while monitoring with a calibrated pH meter.
-
Reaction Setup: Transfer 10 mL of the pH-adjusted solution into a pressure tube. Seal the tube tightly.
-
Heating: Place the sealed tube in a preheated oil bath set to 120 °C. Ensure the tube is securely fastened.
-
Reaction: Heat for 60 minutes.
-
Quenching: Immediately after the designated time, transfer the tube to an ice bath to rapidly cool it down and quench the reaction.
-
Extraction: Once at room temperature, open the vessel carefully. Add 5 mL of DCM, vortex vigorously for 1 minute, and centrifuge to separate the layers.
-
Sample Collection: Carefully collect the organic (bottom) DCM layer containing the volatile aroma compounds using a glass pipette. Repeat the extraction twice more for a total of three extractions.
-
Analysis: The combined organic extracts can be dried over anhydrous sodium sulfate and concentrated if necessary before analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.[15]
Troubleshooting Guide
Use this section to diagnose and resolve common issues encountered during synthesis.
Caption: A troubleshooting flowchart for optimizing synthesis.
| Problem | Potential Cause(s) | Recommended Solutions & Actions |
| Low Yield of this compound | 1. Suboptimal Temperature: Reaction is too slow or degradation is occurring. 2. Incorrect pH: The reaction pathway is favoring other products. 3. Non-stoichiometric Reactant Ratio: Limiting reagent is being consumed completely before optimal yield is reached. | 1. Perform a temperature screen from 110°C to 140°C in 10°C increments, keeping time and pH constant. Analyze yield at each point. 2. Confirm the initial pH is in the 7.5-8.5 range. An incorrect pH is a very common cause of low yield for thiazoles.[12] 3. Systematically vary the sugar-to-cysteine molar ratio (e.g., 1:2, 1:1, 2:1) to find the empirical optimum. |
| Dominant "Meaty" or "Sulfurous" Aroma Instead of "Nutty" | pH is too low (acidic to neutral): Acidic conditions favor the hydrolysis of cysteine to H₂S, leading to the formation of thiols and sulfides which have meaty aromas, rather than the cyclization to form nutty-smelling thiazoles.[12][13] | Increase the initial pH of the reaction mixture. Adjust the starting pH to be distinctly alkaline (e.g., 8.0-8.5). This will suppress thiol formation and promote the desired thiazole pathway. |
| Presence of "Burnt" or "Acrid" Off-Notes | 1. Excessive Temperature: The reaction is proceeding too far, causing pyrolysis and the formation of bitter/burnt-tasting pyrazines and melanoidins.[11] 2. Excessive Time: Similar to excessive temperature, prolonged heating leads to degradation of the desired flavor compounds. | 1. Reduce the reaction temperature. Even a 10°C reduction can significantly change the product profile. 2. Reduce the reaction time. Perform a time-course study (e.g., sample at 30, 60, and 90 minutes) to find the point of maximum yield before degradation begins. |
| Poor Reproducibility Between Batches | 1. Inconsistent Heat Transfer: Different positions in a heating block or fluctuations in oven temperature. 2. pH Drift: The pH of the solution was not properly buffered or measured inconsistently. 3. Headspace/Pressure Variation: Using inconsistent vessels or sealing methods can alter the reaction environment. | 1. Use a stirred, thermostatically controlled oil bath for uniform heating. 2. Always use a buffer system and verify the pH with a calibrated meter immediately before sealing the reaction vessel. 3. Use identical, high-quality pressure tubes for all experiments to ensure consistent volume, headspace, and pressure containment. |
References
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- Mottram, D. S. (1998). Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction. ACS Symposium Series, 705, 104-126. [Link]
- PubMed. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction.
- Lee, J. H., & Lee, S. M. (2016). Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer. Journal of the Korean Society of Food Science and Nutrition, 45(1), 74-80. [Link]
- Kocadagli, T., & Gökmen, V. (2022). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods, 11(18), 2835. [Link]
- Wijewickrama, G. L., et al. (2017). Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology. Journal of Food Science and Technology, 54(3), 738-746. [Link]
- AZoLifeSciences. (2019). Optimizing the Maillard Reaction to Improve Food Flavor and Taste. [Link]
- Wang, Y., et al. (2022).
- Taylor & Francis Online. (2015). Two novel pyrrolooxazole pigments formed by the Maillard reaction between glucose and threonine or serine. [Link]
- Stark, T. D., & Hofmann, T. (2015). Food-Grade Synthesis of Maillard-Type Taste Enhancers Using Natural Deep Eutectic Solvents (NADES). Molecules, 20(9), 15848-15865. [Link]
- Gong, Y., et al. (2018). The initial-maillard pathway to meat flavor during the preparation of thermal reaction meat flavorings. Journal of Food Science, 83(1), 140-149. [Link]
- JM Treats & Eats. (2025). The Maillard Reaction: The Science of Browning and Flavor. [Link]
- NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- ScienceDirect. (2022).
- Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]
- Lund, M. N., & Ray, C. A. (2017). Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. Journal of Agricultural and Food Chemistry, 65(23), 4537-4552. [Link]
- Serious Eats. (n.d.). An Introduction to the Maillard Reaction: The Science of Browning, Aroma, and Flavor. [Link]
- Ragus. (2024). The Maillard reaction: the science behind flavour and colour in foods and beverages. [Link]
- CABI Digital Library. (2020). Research progress of thiazole flavor compounds. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of Delicious: Exploring this compound Synthesis and Purity. [Link]
- PubChem. (n.d.). 2,4-Dimethyl-5-acetylthiazole.
- Zhou, T., et al. (2023). Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine. Journal of Agricultural and Food Chemistry, 71(5), 2472-2481. [Link]
- Iranian Chemical Society. (2025). Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS: Method Development and Validation. Analytical and Bioanalytical Chemistry Research. [Link]
- Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0041484). [Link]
- Madruga, M. S., & Mottram, D. S. (1995). The effect of pH on the formation of volatile compounds produced by heating a model system containing 5'-Imp and cysteine. Journal of the Science of Food and Agriculture, 68(3), 305-310. [Link]
- MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)
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- 7. Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies to Control the Formation of 5-Acetyl-2,4-dimethylthiazole in Processed Foods
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and development professionals actively working on flavor chemistry and food processing. 5-Acetyl-2,4-dimethylthiazole is a potent aroma compound, celebrated for its desirable nutty, roasted, and meaty notes, but its uncontrolled formation can lead to inconsistent or overpowering flavor profiles.[1][2] This document provides in-depth, actionable strategies and troubleshooting workflows to give you precise control over its formation during your experiments and product development cycles.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core scientific principles governing the formation of this compound. Understanding these fundamentals is the first step toward effective control.
Q1: What is this compound and why is it significant in food processing?
A1: this compound (CAS 38205-60-6) is a heterocyclic flavor compound that imparts strong nutty, roasted, and meaty aromas, often associated with boiled meat or popcorn.[1][2] Its significance lies in its extremely low odor threshold, meaning even trace amounts (in the parts-per-million or even parts-per-billion range) can dramatically influence the overall sensory profile of a food product.[2] For food technologists, controlling its formation is crucial for creating authentic, complex, and consistent cooked flavors in products ranging from savory snacks and processed meals to coffee and chocolate systems.[2]
Q2: What is the primary chemical pathway for the formation of this compound?
A2: The primary route of formation is the Maillard reaction, a complex cascade of non-enzymatic browning reactions that occurs between amino acids and reducing sugars during thermal processing.[3][4][5] Specifically, it involves the reaction of sulfur-containing amino acids (like cysteine) with dicarbonyl compounds (like methylglyoxal) that are degradation products of sugars.[3] The process involves condensation, cyclization, and oxidation steps to form the final thiazole ring structure.[3]
Caption: Simplified Maillard reaction pathway leading to thiazole formation.
Q3: What are the key molecular precursors required for its synthesis?
A3: The synthesis of the thiazole ring and its substituents requires specific building blocks:
-
A Sulfur Source: The sulfur atom in the thiazole ring is primarily derived from the degradation of sulfur-containing amino acids, with L-cysteine being the most important precursor.[3]
-
An Ammonia Source: Ammonia, necessary for forming the nitrogen atom in the ring, is also generated from the degradation of amino acids like cysteine.[6][7]
-
Carbonyl Sources: The carbon backbone of the molecule is built from reactive carbonyl intermediates, particularly dicarbonyls like methylglyoxal and glyoxal, which are formed from the breakdown of reducing sugars (e.g., glucose, xylose, ribose) during the Maillard reaction.[3][6][7]
Q4: How do processing conditions like temperature, pH, and water activity affect its formation rate?
A4: These parameters are critical control points. Generally, the rate of the Maillard reaction, and thus the formation of this compound, increases with higher temperatures and at intermediate pH levels.[4][8] Alkaline conditions have been shown to favor the formation of certain thiazoles and pyrazines, while more acidic conditions can promote the formation of other sulfur-containing compounds like thiols and sulfides.[9][10]
| Parameter | Effect on Formation Rate | Causality & Rationale |
| Temperature | Increases with temperature (typically >120°C) | Provides the necessary activation energy for the Maillard reaction cascades. Higher temperatures accelerate the degradation of sugars and amino acids into reactive precursors.[4][8] |
| pH | Highly pH-dependent; often favored in neutral to alkaline conditions | pH dictates the protonation state of amino groups and influences which reaction pathways are favored. Alkaline conditions can enhance cyclization reactions leading to thiazoles.[9][10] Conversely, low pH can promote cysteine hydrolysis to H₂S, which may favor other sulfurous compounds.[9] |
| Water Activity (a_w) | Maximal at intermediate a_w (0.6-0.8) | Water is a product of some Maillard reaction steps, so very high water activity can inhibit the reaction due to product inhibition. Very low water activity reduces reactant mobility, slowing the reaction. |
Q5: What analytical methods are recommended for quantifying this compound in a food matrix?
A5: Due to its volatile nature and presence in complex food matrices, the gold standard for analysis is Gas Chromatography-Mass Spectrometry (GC-MS) . This is typically preceded by a headspace extraction technique to isolate the volatile compounds from the non-volatile matrix.
-
Extraction: Dynamic Headspace analysis or Headspace Solid-Phase Microextraction (SPME) are highly effective for concentrating the analyte before injection.
-
Analysis: GC provides the necessary separation of volatile compounds, while MS allows for positive identification based on mass spectra and accurate quantification.[8] For non-volatile precursors or intermediates, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is often employed.[6][7]
Section 2: Troubleshooting Guide - Experimental & Application Issues
This section provides structured workflows to diagnose and solve common problems encountered during experiments.
Scenario 1: "My product has an overly intense or harsh roasted/nutty flavor."
-
Underlying Issue: Excessive formation of this compound and related Maillard products.
-
Objective: Reduce the final concentration of the target analyte without negatively impacting other desirable flavor notes.
Caption: Troubleshooting workflow for excessive flavor formation.
Troubleshooting Steps:
-
Establish a Baseline: First, quantify the concentration of this compound in your current product using a validated analytical method (see Protocol 1). This provides a quantitative benchmark.
-
Precursor Control:
-
Action: Analyze the concentration of key precursors—free cysteine and reducing sugars—in your raw materials.
-
Rationale: The rate of formation is directly linked to precursor availability. If one precursor is in significant excess, it can drive the reaction.
-
Solution: If an excess is found, consider sourcing alternative ingredients with lower precursor levels or using enzymatic treatments (e.g., glucose oxidase to reduce glucose) to lower the concentration of a specific precursor.
-
-
Process Parameter Adjustment:
-
Action: Systematically evaluate the impact of temperature, time, and pH. Conduct a design of experiments (DoE) where you incrementally reduce the processing temperature or time.
-
Rationale: The Maillard reaction is highly sensitive to thermal input. A small reduction in temperature or time can significantly decrease the rate of formation.[8]
-
Solution (Temperature/Time): Reduce the final processing temperature by 5-10°C or shorten the heating time and measure the impact on the analyte's concentration.
-
Solution (pH): Evaluate the effect of lowering the pH of the system slightly (e.g., from 7.0 to 6.5). An acidic shift may disfavor the specific pathways leading to thiazoles.[9][11]
-
-
Validation: After each adjustment, re-run the sensory analysis and the quantitative GC-MS measurement to confirm that the changes have produced the desired outcome.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the key analytical workflows discussed. As a Senior Application Scientist, I stress the importance of including controls and standards in every run to ensure data integrity.
Protocol 1: Quantification of this compound using Headspace SPME-GC-MS
-
Objective: To accurately quantify the concentration of this compound in a food sample.
-
Principle: Volatile compounds are extracted from the sample's headspace using an SPME fiber and then desorbed into a GC-MS for separation and detection. An internal standard is used for accurate quantification.
Materials:
-
Food sample
-
20 mL headspace vials with magnetic screw caps and septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
GC-MS system with a suitable column (e.g., DB-WAX or equivalent polar column)
-
Internal Standard (IS) solution (e.g., 2,4,6-Trimethylpyridine at 1 µg/mL in methanol)
-
This compound analytical standard for calibration curve
-
Saturated NaCl solution
Methodology:
-
Sample Preparation:
-
Weigh 2.0 g of the homogenized food sample into a 20 mL headspace vial.
-
Add 5.0 mL of saturated NaCl solution. The salt increases the volatility of the analytes by "salting out."
-
Spike the vial with 10 µL of the internal standard solution.
-
Immediately seal the vial.
-
-
Calibration Curve:
-
Prepare a series of aqueous standards containing known concentrations of this compound (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Process these standards identically to the samples (including the addition of salt and IS).
-
-
SPME Extraction:
-
Place the vial in a heating block or autosampler incubator set to 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace for 30 minutes at 60°C with agitation.
-
-
GC-MS Analysis:
-
Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
GC Oven Program: Start at 40°C (hold 3 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min (hold 5 min). This program should be optimized for your specific matrix.
-
MS Parameters: Scan in a mass range of m/z 35-350. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the analyte (e.g., m/z 155, 140) and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot this ratio against the known concentrations from your calibration curve to generate a linear regression.
-
Use the regression equation to calculate the concentration of this compound in your unknown samples.
-
References
- Cui, H., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry.
- FooDB. (2010). Showing Compound this compound (FDB021449).
- Mottram, D. S., & Madruga, M. S. (1994). The Effect of pH on the Formation of Volatile Compounds Produced by Heating a Model System Containing 5'-Imp and Cysteine. SciELO.
- Zhou, T., et al. (2023). Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine. Journal of Agricultural and Food Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Flavor: Understanding this compound and Its Role in Food. NINGBO INNO PHARMCHEM CO.,LTD.
- Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0041484). HMDB.
- Zhou, T., et al. (2023). Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine. PubMed.
- Flavor Extract Manufacturers Association. (n.d.). 3267 2,4-dimethyl-5-acetylthiazole. FEMA.
- Ames, J. M., et al. (2001). Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking. PubMed.
- Cui, H., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. PubMed.
- Hofmann, T., & Schieberle, P. (2000).
- Shah, F. (2019). The Maillard Reaction.
- Quek, S. K., et al. (2022).
- Karagöz, S., et al. (2019). A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- Tsoupras, A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)
- Lee, K. G., & Lee, S. (2022).
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- 2. nbinno.com [nbinno.com]
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- 4. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Technical Support Center: Optimizing the Extraction of 5-Acetyl-2,4-dimethylthiazole from Solid Samples
Welcome to the technical support center dedicated to enhancing the extraction efficiency of 5-Acetyl-2,4-dimethylthiazole from complex solid samples. This guide is designed for researchers, scientists, and professionals in drug development and food science who are looking to improve their analytical methodologies for this key flavor and aroma compound.
This compound is a crucial component contributing to the desirable nutty, roasted, and meaty flavor profiles in a variety of food products, including coffee, baked goods, and cooked meats.[1][2][3] Its accurate quantification is paramount for quality control and research and development. However, its volatile nature and the complexity of solid food matrices present significant analytical challenges.[4][5]
This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the extraction process. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific principles.
Troubleshooting Guide: Enhancing Extraction Efficiency
This section addresses specific problems you may encounter during the extraction of this compound, providing a systematic approach to identify and resolve them.
Problem 1: Low or No Recovery of this compound
Q: I am not detecting this compound in my sample extracts, or the recovery is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low or no recovery is a common issue when extracting volatile compounds from complex solid matrices. The root cause often lies in one or more of the following areas: inappropriate extraction method selection, suboptimal extraction parameters, or matrix effects.
Initial Diagnostic Steps:
-
Method Validation Check: Before troubleshooting your sample extraction, ensure your analytical method is validated. This involves confirming the specificity, precision, accuracy, and robustness of your method.[6][7]
-
Standard Analysis: Inject a known concentration of a this compound standard directly into your analytical instrument (e.g., GC-MS) to confirm instrument performance and rule out issues with your detection system.
Troubleshooting Extraction Parameters:
-
Solvent Selection (for Solvent Extraction): The choice of solvent is critical and depends on the polarity of this compound. While it is a relatively polar molecule, the complexity of the food matrix requires careful consideration.
-
Recommendation: Start with a solvent of intermediate polarity, such as dichloromethane or a mixture of pentane and dichloromethane.[8] For more polar matrices, consider a more polar solvent, but be aware that this may also co-extract more interfering compounds.
-
-
Temperature and Time: For volatile compounds, higher temperatures can increase extraction efficiency but also risk thermal degradation or loss of the analyte.[5]
-
Recommendation: Optimize the extraction temperature and time. For techniques like Headspace Solid-Phase Microextraction (HS-SPME), start with a lower temperature (e.g., 60°C) and a moderate extraction time (e.g., 30 minutes) and systematically increase them to find the optimal balance.[9]
-
-
pH of the Sample: The pH of the sample matrix can influence the ionization state of thiazole derivatives, affecting their solubility and interaction with extraction media.[10][11]
-
Recommendation: Investigate the effect of pH on your extraction. Adjusting the pH of your sample slurry with a suitable buffer can significantly improve recovery.
-
-
Sample Particle Size: Smaller particle sizes increase the surface area available for extraction, leading to improved efficiency.
-
Recommendation: Ensure your solid sample is finely ground and homogenized before extraction.
-
Addressing Matrix Effects:
The food matrix itself can interfere with the extraction and analysis.[12][13] Components like fats, proteins, and carbohydrates can bind to the analyte or co-extract and interfere with the analytical signal.[14]
-
Matrix-Matched Calibration: To compensate for matrix effects, prepare your calibration standards in a blank matrix that is similar to your sample.[15] This helps to mimic the matrix-induced signal enhancement or suppression observed in your samples.
-
Sample Cleanup: Employ a sample cleanup step after extraction to remove interfering matrix components. Solid-Phase Extraction (SPE) is a highly effective technique for this.
Problem 2: Poor Reproducibility and Inconsistent Results
Q: My replicate extractions are yielding highly variable results for this compound. How can I improve the reproducibility of my method?
A: Poor reproducibility is often a result of inconsistent sample preparation, variations in the extraction process, or instability of the analyte.
Troubleshooting Steps:
-
Homogenization: Ensure your solid sample is thoroughly homogenized before taking aliquots for extraction. Inconsistent distribution of the analyte within the sample is a common source of variability.
-
Precise Control of Parameters: Maintain strict control over all extraction parameters, including temperature, time, solvent volumes, and agitation speed. Automation of the extraction process can significantly improve reproducibility.
-
Solid-Phase Microextraction (SPME) Fiber Care: If using SPME, ensure the fiber is properly conditioned before each use and cleaned (baked out) between injections to prevent carryover.[16] The choice of SPME fiber coating is also crucial; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatile compounds.[17]
-
Internal Standard: Use an appropriate internal standard that is chemically similar to this compound but not present in the sample. Adding the internal standard at the beginning of the sample preparation process can help to correct for variations in extraction efficiency and injection volume.
Frequently Asked Questions (FAQs)
Q1: Which extraction technique is best for this compound from solid samples?
A1: The optimal extraction technique depends on the specific sample matrix, the concentration of the analyte, and the available instrumentation. Here is a comparison of common techniques:
| Extraction Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Solvent Extraction | Dissolving the analyte in a suitable organic solvent. | Simple, low cost of initial setup. | Can be time-consuming, uses large volumes of organic solvents, may require a concentration step. | High-concentration samples, initial screening. |
| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (typically CO2) as the extraction solvent.[18] | Fast, environmentally friendly (uses non-toxic CO2), tunable selectivity by adjusting pressure and temperature.[19] | High initial instrument cost. | Thermally labile compounds, extraction from complex matrices like coffee beans. |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile compounds from the headspace above the sample onto a coated fiber.[20] | Solvent-free, simple, sensitive, easily automated.[21] | Fiber can be fragile and has a limited lifespan, susceptible to matrix effects.[22] | Trace analysis of volatile and semi-volatile compounds in food and beverages.[23] |
Q2: How do I choose the right SPME fiber for this compound analysis?
A2: The choice of SPME fiber coating depends on the polarity and volatility of the analyte. This compound is a relatively polar compound. A bipolar fiber with a combination of adsorbents is generally a good starting point.
-
Recommendation: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a versatile choice that can effectively trap a wide range of volatile and semi-volatile compounds, including thiazoles.[17] For more targeted analysis, you could also consider a polyacrylate (PA) fiber, which is more polar.
Q3: What are "matrix effects" and how can I minimize them?
A3: Matrix effects are the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix.[12][13] These effects can either enhance or suppress the signal, leading to inaccurate quantification.
Strategies to Minimize Matrix Effects:
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration below the detection limit.
-
Sample Cleanup: As mentioned earlier, techniques like Solid-Phase Extraction (SPE) can be used to remove interfering compounds from the extract before analysis.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the sample matrix is one of the most effective ways to compensate for matrix effects.[15]
-
Stable Isotope Dilution Analysis (SIDA): This is an advanced technique that involves using a stable isotope-labeled version of the analyte as an internal standard. It is considered the gold standard for correcting for matrix effects and variations in recovery.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Baked Goods
-
Sample Preparation:
-
Weigh 1-2 grams of the finely ground baked good sample into a 20 mL headspace vial.
-
Add a small magnetic stir bar.
-
Add 5 mL of deionized water and a known amount of internal standard.
-
Add 1-2 grams of sodium chloride (NaCl) to increase the ionic strength of the aqueous phase and promote the partitioning of the analyte into the headspace.[9]
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Place the vial in a heating block or autosampler with agitation.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes at 60°C with continued agitation.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.
-
Use a suitable GC column (e.g., a mid-polarity column like DB-5ms) and an optimized oven temperature program for the separation of volatile compounds.
-
The mass spectrometer should be operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of a Solvent Extract
This protocol assumes you have already performed a solvent extraction of your solid sample.
-
SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge).
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.[24] Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Dilute your solvent extract with water or an appropriate buffer to ensure the analyte will be retained on the SPE sorbent.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 5 mL of 5% methanol in water) to remove polar interferences. This step may need to be optimized to avoid eluting the target analyte.
-
-
Elution:
-
Elute the this compound from the cartridge with a small volume (e.g., 2 x 1 mL) of a strong solvent (e.g., methanol or acetonitrile).
-
-
Analysis:
-
The eluate can then be concentrated and analyzed by GC-MS or LC-MS.
-
Visualizations
Logical Workflow for Troubleshooting Low Recovery
Caption: A flowchart for systematically troubleshooting low analyte recovery.
HS-SPME Experimental Workflow
Caption: Step-by-step workflow for HS-SPME analysis of volatile compounds.
References
- Analysis of volatile organic compounds from environmental samples with solid phase microextraction arrow and gas chromatography- - Helda - University of Helsinki
- Solid-Phase Microextraction (SPME) for Volatile Organic Compound (VOC)
- Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions - MDPI
- (PDF) Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS)
- SPME for GC Analysis - Sigma-Aldrich
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News - alwsci
- Solid-Phase Extraction (SPE)
- Supercritical extraction of solid matrices.
- How to Analyze Flavor Using SPME (Solid Phase Micro Extraction) and Solvent Extraction
- Impact of pH on Thiabendazole extraction and stability - Benchchem
- Introduction of the Four Steps for Operating a Solid Phase Extraction System - Raykol
- Solid Phase Extraction. Theory and Overview - YouTube
- Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- Supercritical extraction of solid matrices.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH
- Effective Strategies for Understanding Me
- Matrix enhancement effect: A blessing or curse for gas chrom
- Extraction of natural products using supercritical fluids and pressurized liquids assisted by ultrasound: Current st
- Formation and Analysis of Volatile and Odor Compounds in Me
- 7.
- Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages - YouTube
- The Challenges of Analyzing Flavors in Foods - Lab Manager
- Assessment of matrix effects in quantitative GC-MS by using isotopologs - PubMed
- Recent extraction techniques for solid matrices - Supercritical fluid extraction, pressurized fluid extraction and microwave-assisted extraction: Their potential and pitfalls | Request PDF - ResearchG
- Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV - MDPI
- Recent extraction techniques for solid matrices-supercritical fluid extraction, pressurized fluid extraction and microwave-assisted extraction: their potential and pitfalls - PubMed
- Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis - NIH
- Showing metabocard for this compound (HMDB0041484)
- Formation of N-Heterocyclic Compounds during Roasting of Coffee - Imre Blank's
- 3267 2,4-dimethyl-5-acetylthiazole - Flavor Extract Manufacturers Associ
- Exhaustive Qualitative LC-DAD-MSn Analysis of Arabica Green Coffee Beans: Cinnamoyl-glycosides and Cinnamoylshikimic Acids as Ne - SciSpace
- A Comparative Guide to HPLC Analysis for Purity Validation of Ethyl 2,4-dimethylthiazole-5-carboxyl
- Quantitative Analysis of Chlorogenic Acid during Coffee Roasting via Raman Spectroscopy
- Quantitative Analysis of Chlorogenic Acid during Coffee Roasting via Raman Spectroscopy
- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity - Chemical Review and Letters
- Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies | Pharmaceutical Outsourcing
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
- With Solvent Extraction Method, and via new Organic Reagent 2-(Benzo thiazolyl azo)-4,5- Diphenyl Imidazole for - Baghdad Science Journal
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI
- (PDF)
- nutty thiazole 2,4-dimethyl-5-acetylthiazole - The Good Scents Company
- Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)
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- 7. Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Supercritical extraction of solid matrices. Model formulation and experiments [scielo.org.ar]
- 18. Extraction of natural products using supercritical fluids and pressurized liquids assisted by ultrasound: Current status and trends - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ptmitraayu.com [ptmitraayu.com]
- 20. researchgate.net [researchgate.net]
- 21. Formation and Analysis of Volatile and Odor Compounds in Meat—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 24. Introduction of the Four Steps for Operating a Solid Phase Extraction System - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
Calibration and standardization issues in 5-Acetyl-2,4-dimethylthiazole analysis
Welcome to the technical support guide for the analysis of 5-Acetyl-2,4-dimethylthiazole (CAS: 38205-60-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the calibration and standardization of this important flavor and aroma compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and validate your analytical methods effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the analysis of this compound.
Q1: What are the recommended analytical techniques for quantifying this compound?
A1: Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID) is the most common and robust method for the analysis of this compound. This is due to the compound's volatility and thermal stability.[1] High-Performance Liquid Chromatography (HPLC) can also be used, particularly with a C18 column, but GC is often preferred for its sensitivity and resolution for this type of analyte.[2][3]
Q2: My calibration curve for this compound has a poor correlation coefficient (R² < 0.99). What are the likely causes?
A2: A non-linear or poorly correlated calibration curve is a frequent issue. The primary causes include:
-
Standard Degradation: The analyte may not be stable in the prepared solvent over time. It is crucial to prepare fresh standards regularly.
-
Analyte Adsorption: At low concentrations, this polar compound can adsorb to active sites in the GC inlet (liner, septum) or the column itself, leading to a non-proportional response.[4]
-
Incorrect Concentration Range: The selected concentration range may be too wide, leading to detector saturation at the high end.
-
Human Error: Inaccurate dilutions during the preparation of calibration standards are a common source of error.
Q3: How should I prepare and store my analytical standards?
A3: The purity of your standard is paramount; use a certified reference material with a purity of ≥97%.[5]
-
Stock Solution: Prepare a stock solution (e.g., 1000 µg/mL) in a high-purity solvent like methanol or ethyl acetate. Store this solution in an amber vial at ≤4°C to minimize degradation.
-
Working Standards: Prepare working standards by serially diluting the stock solution on the day of analysis. Do not store low-concentration working standards for extended periods, as adsorption to container walls and degradation can become significant.
Q4: What is a suitable internal standard (IS) for the analysis of this compound?
A4: An ideal internal standard should be chemically similar to the analyte but not present in the sample matrix. For GC-MS analysis of this compound, a good choice would be a structurally related thiazole or a deuterated analog if available. A compound like 2-Acetylthiazole could be a candidate, provided it is well-resolved chromatographically from the target analyte and any matrix interferences. The key is to select an IS that experiences similar extraction efficiency and chromatographic behavior.
Q5: What are matrix effects and how can they be mitigated in my analysis?
A5: Matrix effects occur when components of the sample matrix (e.g., fats, proteins, sugars in a food sample) interfere with the ionization or detection of the analyte, leading to signal enhancement or suppression.[6] This can significantly impact accuracy and precision.
-
Mitigation Strategies:
-
Sample Preparation: Employ a robust sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and samples experience the same matrix effects.
-
Stable Isotope Dilution: Using a stable isotope-labeled version of the analyte as an internal standard is the most effective way to compensate for matrix effects.
-
Troubleshooting Guides
This section provides detailed solutions to specific experimental problems in a question-and-answer format.
Problem 1: Poor Peak Shape - Tailing Peaks
Q: I'm observing significant tailing for my this compound peak in my GC analysis. What is causing this and how do I fix it?
A: Peak tailing is typically a result of secondary, undesirable interactions between the analyte and the chromatographic system. Thiazoles can be susceptible to this issue.
Causality: The nitrogen and sulfur atoms in the thiazole ring can interact with active sites (free silanol groups) in the GC inlet liner or the front end of the analytical column.[4] This causes some molecules to be retained longer than others, resulting in a "tail."
Troubleshooting Protocol:
-
Inlet Maintenance:
-
Action: Replace the inlet liner with a new, deactivated liner. Glass wool in the liner can be a major source of activity; use a liner with deactivated glass wool or a design that does not require it.
-
Rationale: Deactivation processes (silanization) cap the active silanol groups on the liner surface, preventing interactions with the analyte.
-
-
Column Maintenance:
-
Action: "Bake out" the column at the maximum recommended temperature for 30-60 minutes to remove contaminants. If tailing persists, trim the first 10-15 cm from the front of the column.
-
Rationale: The front of the column is where non-volatile residues and active sites accumulate. Trimming this section provides a fresh, inert surface for chromatography.
-
-
Check for System Contamination:
-
Action: Ensure the carrier gas is pure and that gas traps are functioning correctly. Contaminants in the gas can degrade the column's stationary phase.
-
Rationale: Oxygen and moisture in the carrier gas can damage the column, creating active sites.[4]
-
Problem 2: Poor Reproducibility - Inconsistent Peak Areas
Q: My replicate injections of the same standard show a high relative standard deviation (RSD > 15%) in peak area. What's the source of this variability?
A: Poor reproducibility is a critical issue that undermines the validity of quantitative results. The problem usually lies with the injection process or system instability.
Causality: Inconsistency can stem from leaks in the injection pathway, variable injection volumes (especially with manual injection), or temperature fluctuations in the inlet or oven.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting Decision Tree for Poor Reproducibility.
Recommended Actions:
-
Switch to Autosampler: If using manual injection, switch to an autosampler for superior precision.
-
Septum and Syringe Check: Replace the inlet septum, as a cored septum can cause leaks. Inspect the syringe for damage or bubbles.
-
System Pressurization Check: Perform an electronic leak check or system pressurization test as described in your instrument manual to ensure the entire flow path is sealed.[4]
Problem 3: Non-Linear Calibration Curve
Q: I've prepared my standards carefully, but my calibration curve is still non-linear, often flattening at higher concentrations. Why is this happening?
A: This is a classic sign of detector saturation or analyte behavior at the concentration extremes.
Causality: At high concentrations, the detector (especially an MS detector) can become saturated, meaning it cannot respond proportionally to further increases in analyte concentration. At very low concentrations, analyte adsorption onto active sites can cause a disproportional loss of signal, leading to a curve that doesn't pass through the origin.
Protocol: Generating a Reliable Calibration Curve
This protocol establishes a self-validating system for creating a robust calibration curve.
-
Define the Analytical Range:
-
Action: Determine the expected concentration range of the analyte in your samples. Your calibration curve should bracket this range.
-
Rationale: A calibration curve is only valid for the range it covers. Extrapolation is not a reliable practice.
-
-
Prepare Standards:
-
Action: Prepare a series of at least 5-7 calibration standards from a fresh stock solution. Use a serial dilution method as illustrated in the diagram below.
-
Rationale: A sufficient number of points is needed to accurately define the linear relationship and confirm its validity.
-
-
Analyze and Construct the Curve:
-
Action: Analyze the standards from lowest to highest concentration. Plot the instrument response (peak area) versus the concentration.
-
Rationale: Running from low to high concentration helps minimize carryover from a high standard affecting a subsequent low one.
-
-
Validate the Curve:
-
Action: Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.995. The residual plot should show a random distribution of points around the x-axis.
-
Rationale: These criteria provide statistical confidence in the linearity of the response within the chosen range.
-
Workflow for Calibration Standard Preparation:
Caption: Workflow for Preparing Calibration Standards.
Data Summary Table: Example GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 230-250 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 to 50:1) | Splitless mode enhances sensitivity, while split mode prevents column overload for concentrated samples. |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. |
| Oven Program | Start at 50°C, ramp 10°C/min to 250°C, hold for 5 min | A temperature ramp allows for good separation of analytes with different boiling points. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for mass filtering. |
| Monitored Ions (SIM) | m/z 155 (Quantifier), 140, 43 (Qualifiers)[7] | Selected Ion Monitoring (SIM) increases sensitivity and selectivity compared to a full scan. |
References
- 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem. (n.d.).
- TROUBLESHOOTING GUIDE. (n.d.). Restek.
- Showing metabocard for this compound (HMDB0041484) - Human Metabolome Database. (2023, February 21).
- This compound - NIST WebBook. (n.d.). National Institute of Standards and Technology.
- The Chemistry of Delicious: Exploring this compound Synthesis and Purity. (2025, October 27). NINGBO INNO PHARMCHEM CO.,LTD.
- nutty thiazole 2,4-dimethyl-5-acetylthiazole - The Good Scents Company. (n.d.).
- Troubleshooting Guide - Phenomenex. (n.d.).
- Troubleshooting Guide for Analytical Instruments (Gas Chromatography (GC) Faults and Solutions). (n.d.).
- Showing Compound this compound (FDB021449) - FooDB. (2010, April 8).
- UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024, March 3). IJNRD.
- GC MS Techniques for Troubleshooting Off Flavor, Off Odor, and Flavor Scalping in Foods, Beverages. (2023, September 12). YouTube.
- Mass spectrum (electron ionization) of this compound - NIST WebBook. (n.d.). National Institute of Standards and Technology.
- A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (n.d.). SciELO México.
- A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies - ResearchGate. (n.d.).
- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016, February 8). ResearchGate.
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022, May 27). MDPI.
- 2,4-DIMETHYL-5-ACETYLTHIAZOLE - precisionFDA. (n.d.).
- Development of benzimidazole derivatives as efficient matrices for the analysis of acidic small-molecule compounds using matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry in negative ion mode. (2024, July 15). PubMed.
- influence of thiazole ring on conformational properties of amino acid residues. (n.d.). PubMed.
- The experimental and simulated IR spectra of 5-acetyl2,4-dimethylthiazole. (n.d.). ResearchGate.
- The Art of Flavor: Understanding this compound and Its Role in Food. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Versatility of this compound in Chemical Synthesis and Application. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PubMed Central.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI.
- 2-Acetyl-5-methylthiazole - NIST WebBook. (n.d.). National Institute of Standards and Technology.
Sources
- 1. nbinno.com [nbinno.com]
- 2. hmdb.ca [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. 2,4-Dimethyl-5-acetylthiazole = 97 38205-60-6 [sigmaaldrich.com]
- 6. Development of benzimidazole derivatives as efficient matrices for the analysis of acidic small-molecule compounds using matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry in negative ion mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing degradation of 5-Acetyl-2,4-dimethylthiazole during sample preparation
A Guide to Minimizing Degradation During Sample Preparation
Welcome to the Technical Support Center for 5-Acetyl-2,4-dimethylthiazole. As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, scientists, and drug development professionals with in-depth technical and practical insights into handling this unique thiazole derivative. This resource addresses the common challenges associated with the stability of this compound during sample preparation and analysis, offering troubleshooting guides and frequently asked questions in a user-friendly format. Our goal is to ensure the integrity of your experimental results by minimizing analyte degradation.
Introduction: The Challenge of Stability
This compound is a key flavor and aroma compound, and its accurate quantification is critical in various applications. However, like many heterocyclic compounds, it is susceptible to degradation under certain environmental conditions. Understanding the factors that influence its stability—namely light, pH, temperature, and the choice of solvent—is paramount for reliable analytical results. This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound.
FAQ 1: My sample-to-sample reproducibility is poor. What could be the cause?
Poor reproducibility is often linked to inconsistent sample handling and degradation. Several factors could be at play:
-
Photodegradation: Thiazole rings can be sensitive to UV and visible light.[1] Exposure to direct sunlight or even ambient laboratory light for extended periods can lead to the formation of degradation products.
-
Troubleshooting:
-
Work in a shaded area or use amber glassware to protect your samples from light.
-
Prepare samples fresh and analyze them promptly.
-
If storage is necessary, store samples in the dark at low temperatures.
-
-
-
pH-Dependent Hydrolysis: The stability of the thiazole ring can be pH-dependent. While stable in neutral and highly acidic conditions, some thiazoline compounds show increased hydrolysis rates at moderately acidic pH (around pH 3).[2] The acetyl group of this compound could also be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Troubleshooting:
-
Maintain the sample pH as close to neutral as possible during preparation and storage.
-
If working with acidic or basic samples, neutralize them as soon as possible.
-
Avoid prolonged exposure to strong acids or bases.
-
-
-
Solvent Choice: The solvent can influence the stability of the analyte. While this compound has been studied in solvents like chloroform, ethanol, and N,N-dimethylformamide, its long-term stability in these and other solvents may vary.[3][4]
-
Troubleshooting:
-
Use high-purity, degassed solvents to minimize oxidative degradation.
-
Evaluate the stability of your analyte in the chosen solvent by running a time-course experiment.
-
-
FAQ 2: I am observing unexpected peaks in my chromatogram. Could these be degradation products?
Yes, the appearance of new, unidentified peaks is a strong indicator of analyte degradation. The nature of these peaks will depend on the degradation pathway.
-
Photodegradation Products: Photo-oxygenation is a known degradation pathway for some thiazole derivatives, which can lead to the formation of endoperoxides that rearrange into other products.[1]
-
Hydrolysis Products: Hydrolysis of the acetyl group would yield 2,4-dimethylthiazole-5-carboxylic acid. Cleavage of the thiazole ring itself is also possible under harsh conditions.
Troubleshooting:
-
Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies. This involves intentionally exposing your sample to harsh conditions (e.g., strong acid, strong base, high heat, intense light, oxidizing agents) to accelerate degradation.[5][6] Analysis of these stressed samples by LC-MS/MS or GC-MS can help in the tentative identification of degradation products.
-
Peak Purity Analysis: Use a diode-array detector (DAD) in HPLC to check the peak purity of your analyte. Co-elution of degradation products can lead to inaccurate quantification.
FAQ 3: My analyte recovery is low after solid-phase extraction (SPE). What can I do?
Low recovery during SPE can be due to several factors, including irreversible adsorption to the sorbent, incomplete elution, or degradation on the cartridge.
Troubleshooting:
-
Sorbent Selection: Ensure the chosen SPE sorbent is appropriate for the polarity of this compound. A reversed-phase sorbent (e.g., C18) is a good starting point.
-
Method Optimization:
-
Loading Conditions: Ensure the pH of the sample during loading is optimal for retention.
-
Washing Step: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.
-
Elution Solvent: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. You may need to test a few different solvents or solvent mixtures.
-
-
Analyte Stability on Sorbent: Consider the possibility of on-cartridge degradation, especially if the sorbent has residual acidic or basic sites.
Data Presentation: Key Stability Considerations
| Parameter | Recommendation | Rationale |
| Light Exposure | Minimize exposure to UV and visible light. Use amber vials and work in a shaded environment. | Thiazoles can undergo photodegradation, leading to inaccurate results.[1] |
| pH | Maintain a near-neutral pH (6-8) during sample preparation and storage. | Thiazole ring stability can be compromised at certain acidic or basic pH values.[2] |
| Temperature | Store samples at low temperatures (4°C for short-term, -20°C or lower for long-term). Prepare samples at room temperature unless heat is required for extraction. | Reduces the rate of potential degradation reactions. |
| Solvent | Use high-purity, degassed solvents. Ethanol and acetonitrile are common choices for chromatographic analysis. | Minimizes the risk of oxidation and other solvent-mediated degradation. |
Visualization of Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on the known chemistry of thiazole compounds.
Sources
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kevaflavours.com [kevaflavours.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. epa.gov [epa.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
Overcoming co-elution problems in the chromatographic analysis of 5-Acetyl-2,4-dimethylthiazole
Technical Support Center: Chromatographic Analysis of 5-Acetyl-2,4-dimethylthiazole
Welcome to the technical support guide for the chromatographic analysis of this compound. As a key compound in the flavor, fragrance, and pharmaceutical industries, its accurate quantification is paramount.[1][2] Impurities or related compounds, even at trace levels, can significantly impact aroma profiles and therapeutic efficacy, making robust chromatographic separation essential.[1]
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot one of the most common and frustrating challenges in liquid chromatography: peak co-elution . We will move from foundational concepts and quick-check FAQs to in-depth troubleshooting workflows and validated protocols.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the initial questions that arise when encountering separation problems.
Q1: What exactly is co-elution and why is it a critical issue for my this compound analysis?
A: Co-elution is a phenomenon where two or more distinct chemical compounds exit the chromatography column at the same time, resulting in a single, overlapping chromatographic peak.[3] This is a critical failure in a method designed for separation, as it directly compromises data integrity by:
-
Inaccurate Quantification: The area of the single peak is a sum of all co-eluting compounds, leading to an overestimation of your target analyte, this compound.
-
False Identification: If you are relying solely on retention time for identification, you may misidentify a peak that is actually a composite of multiple substances.
-
Masking of Impurities: A small impurity peak can be completely hidden under the larger peak of the main compound, causing it to go undetected. This is especially problematic in pharmaceutical and food ingredient analysis where purity is a regulatory requirement.[1]
Q2: My chromatogram for this compound shows a single, sharp peak. How can I be sure I don't have a hidden co-elution problem?
A: A symmetrical peak is not a guarantee of purity.[3] Perfect co-elution can produce a peak that looks ideal to the naked eye. To investigate, you must rely on more advanced detection techniques:
-
Visual Inspection for Subtle Asymmetry: First, zoom in on your peak. Look for subtle signs like a small shoulder —a sudden discontinuity on the peak front or tail—which is a classic indicator of a hidden peak.[3][4] This is different from gradual peak tailing, which usually points to other issues like column degradation or secondary interactions.
-
Diode Array Detector (DAD/PDA) Analysis: This is the most powerful and common tool for this task. A DAD detector captures UV-Vis spectra continuously across the entire peak. By using your chromatography data system's (CDS) built-in "Peak Purity" function, you can compare the spectra from the upslope, apex, and downslope of the peak. If the spectra are not identical, it confirms the presence of more than one compound.[4]
-
Mass Spectrometry (MS) Detection: If your LC system is coupled to a mass spectrometer, you can extract mass spectra from different points across the peak's elution profile. A change in the observed mass-to-charge ratios (m/z) across the peak is definitive proof of co-elution.[3]
Q3: What are the most likely culprits for co-elution when analyzing a thiazole derivative like this compound?
A: Based on its chemical structure—a substituted thiazole ring—the most likely co-eluents are structurally similar compounds.[5][6] These can include:
-
Synthesis Byproducts & Intermediates: The synthesis of complex heterocyclic molecules like this one can result in related impurities, such as isomers, precursors, or side-reaction products.[1]
-
Positional Isomers: Compounds with the same molecular formula but different arrangements of the acetyl and methyl groups on the thiazole ring. These isomers often have very similar polarities and are notoriously difficult to separate.
-
Degradation Products: this compound may degrade under certain pH, temperature, or light conditions, creating new compounds that may elute close to the parent peak.
-
Matrix Components: If analyzing a complex sample (e.g., a food product or biological fluid), other compounds from the sample matrix may coincidentally have the same retention time.
Part 2: A Systematic Troubleshooting Guide to Resolve Co-elution
When co-elution is confirmed, a systematic approach is far more effective than random adjustments. The goal is to manipulate the three key factors of the Resolution Equation : Efficiency (N), Selectivity (α), and Capacity Factor (k').[4]
Logical Troubleshooting Workflow
The following diagram outlines the logical progression for tackling co-elution. Start with the simplest, least disruptive changes (mobile phase) and proceed to more significant modifications (stationary phase) only if necessary.
Caption: A step-by-step workflow for troubleshooting co-elution.
Step 1: Manipulating Capacity Factor (k') & Initial Selectivity (α)
The first and easiest parameter to adjust is the mobile phase composition. This primarily affects the retention time (capacity factor) and can also influence selectivity.
-
Action: Modify the organic solvent-to-buffer ratio.
-
Causality: For reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile) in the mobile phase will make it "weaker," causing the polar this compound and its related compounds to be retained longer on the nonpolar C18 column.[3] This increased interaction time with the stationary phase often enhances separation. Aim for a capacity factor (k') between 2 and 10 for robust separation.[4] If your peaks are eluting too close to the void volume, this should be your first adjustment.
Step 2: Drastically Altering Selectivity (α)
If simply changing solvent strength isn't enough, the next step is to change the fundamental chemistry of the separation.
-
Action 1: Change the Organic Modifier.
-
Causality: Acetonitrile and methanol interact with analytes and the stationary phase differently. Switching from one to the other can alter elution order and resolve co-eluting peaks. This is a powerful and simple way to introduce a significant change in selectivity.[4]
-
Action 2: Change the Stationary Phase (Column Chemistry).
-
Causality: This is the most effective way to resolve persistent co-elution.[7] If a standard C18 column fails, it means the hydrophobic interactions it provides are insufficient to differentiate your analyte from the impurity. Switching to a column with a different separation mechanism is key.
| Column Chemistry | Primary Separation Mechanism | Recommended For... |
| Standard C18 | Hydrophobic (van der Waals) interactions. | Initial method development for nonpolar to moderately polar compounds. |
| Phenyl-Hexyl | Hydrophobic interactions + π-π interactions. | Aromatic or unsaturated compounds, like the thiazole ring in your analyte.[6] |
| Biphenyl | Enhanced π-π interactions compared to Phenyl-Hexyl. | Compounds with conjugated systems, offering unique selectivity. |
| Pentafluorophenyl (PFP) | Multiple mechanisms: hydrophobic, π-π, dipole-dipole, and ion-exchange. | Polar compounds, isomers, and halogenated compounds. Excellent for complex separations. |
Step 3: Fine-Tuning with Efficiency (N) and Temperature
These parameters are typically used for fine-tuning after major selectivity issues have been addressed.
-
Action 1: Adjust Column Temperature.
-
Causality: Temperature affects analyte viscosity, solubility, and the kinetics of interaction with the stationary phase. Increasing the temperature generally decreases retention times and can sharpen peaks (increasing efficiency). Sometimes, changing the temperature can also subtly alter selectivity, potentially resolving closely eluting peaks.[7] Experiment in 5-10°C increments within the column's stable range.
-
Action 2: Lower the Flow Rate.
-
Causality: According to the Van Deemter equation, lowering the flow rate can increase column efficiency (N), leading to narrower peaks and potentially improving the resolution of closely eluting compounds.[7] The trade-off is a longer analysis time.
Part 3: Experimental Protocols
Here are detailed protocols for the key troubleshooting steps.
Protocol 1: Peak Purity Assessment with a Diode Array Detector (DAD/PDA)
This protocol validates whether a single chromatographic peak corresponds to a single compound.
Objective: To confirm or rule out co-elution under a primary peak.
Methodology:
-
Acquisition: Set up your DAD to acquire data across a relevant wavelength range (e.g., 210-400 nm). Ensure the sampling rate is sufficient to capture at least 20-30 data points across the peak. For a thiazole derivative, a primary monitoring wavelength around 270 nm is a good starting point, but full spectral acquisition is necessary for this analysis.[8]
-
Processing: In your chromatography data software (CDS), navigate to the processing method options.
-
Enable Peak Purity: Activate the "Peak Purity" or "Spectral Purity" analysis function.
-
Set Parameters: The software will compare spectra across the peak. Key outputs are typically a "Purity Angle" and a "Purity Threshold."
-
Purity Angle: A calculated value representing the similarity of spectra across the peak.
-
Purity Threshold: A value calculated based on baseline noise, representing the expected spectral variation for a pure peak.
-
-
Interpretation:
-
If Purity Angle < Purity Threshold: The peak is considered spectrally pure, and co-elution is unlikely.
-
If Purity Angle > Purity Threshold: The peak is spectrally heterogeneous, confirming a co-elution problem.
-
Protocol 2: Systematic Mobile Phase Re-development
Objective: To achieve baseline separation of this compound from a co-eluting impurity by modifying the mobile phase.
Workflow Diagram:
Caption: Workflow for mobile phase optimization.
Methodology:
-
Baseline Experiment: Run your existing method to document the initial state of co-elution.
-
Adjust Solvent Strength (Capacity Factor):
-
If using an isocratic method, decrease the percentage of organic solvent by 5%.
-
If using a gradient, decrease the initial organic solvent percentage or flatten the gradient slope across the elution time of the target peak.
-
Rationale: This increases retention, providing more time for separation to occur.[3]
-
-
Evaluate: Run the modified method. If separation is improved but not complete, continue with small adjustments. If there is no change, proceed to the next step.
-
Change Organic Modifier (Selectivity):
-
Prepare a new mobile phase, replacing acetonitrile with methanol (or vice versa).
-
Perform a new gradient scouting run (e.g., 5% to 95% MeOH over 20 minutes) to determine the approximate elution conditions for your analyte in the new solvent.
-
Develop a new gradient based on the scouting run.
-
Rationale: Changing the organic solvent fundamentally alters the chemical interactions (selectivity) governing the separation.[4]
-
-
Final Assessment: Compare the chromatogram from the methanol-based method to the acetonitrile-based one. If resolution is now acceptable, validate the new method. If not, the co-elution is resistant to mobile phase changes, and a new stationary phase is required.
References
- Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs via YouTube. [Link]
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
- 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888. PubChem. [Link]
- Showing metabocard for this compound (HMDB0041484).
- This compound. NIST WebBook. [Link]
- Peak Fronting (Co elution) Troubleshooting.
- Review of Characteristics and Analytical Methods for Determin
- Quick Troubleshooting Guide For HPLC Column Usage.
- Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- The Chemistry of Delicious: Exploring this compound Synthesis and Purity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-Acetyl-2,4-dimethylthiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and food science, the precise and accurate quantification of compounds is paramount. 5-Acetyl-2,4-dimethylthiazole, a key flavor and aroma compound, demands robust analytical methods to ensure product quality, consistency, and safety. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of analytical methods for this compound, grounded in the principles of scientific integrity and regulatory compliance.
The Critical Role of Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3] The objective is to ensure that the method yields reliable results, which are essential for making informed decisions throughout the drug development lifecycle and in food quality control.
This guide will explore the validation of two primary analytical techniques for this compound, offering insights into the experimental design and the rationale behind methodological choices.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for the separation, identification, and quantification of compounds. Its versatility makes it a suitable candidate for the analysis of this compound, particularly in complex matrices.
Experimental Protocol: A Step-by-Step Guide to HPLC Method Validation
A typical HPLC method for this compound would involve a reversed-phase C18 column. The mobile phase composition would be optimized to achieve a good peak shape and resolution from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Method Parameters (Hypothetical):
-
Mobile Phase: Acetonitrile and water (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Validation Parameters and Acceptance Criteria:
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The peak for this compound is well-resolved from other components. | Ensures that the method is selective for the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Demonstrates a proportional relationship between concentration and response. |
| Accuracy | Recovery of 98.0% to 102.0% | Measures the closeness of the test results to the true value. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%) | Assesses the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Indicates the method's reliability during normal usage. |
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the validation of an HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
Given that this compound is a flavor and aroma compound, it is likely to be volatile, making GC-MS an excellent analytical choice. The mass spectrometer provides a high degree of specificity, which is particularly useful for complex matrices.
Experimental Protocol: A Step-by-Step Guide to GC-MS Method Validation
A GC-MS method for this compound would typically employ a non-polar capillary column. The temperature program would be optimized to ensure good separation of the analyte from other volatile components.
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Method Parameters (Hypothetical):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, ramped to 280°C
-
Carrier Gas: Helium at a constant flow rate
-
Ionization Mode: Electron Ionization (EI)
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) for quantification
Validation Parameters and Acceptance Criteria:
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The mass spectrum of the analyte peak matches the reference spectrum. No interfering peaks at the retention time of the analyte. | Confirms the identity of the analyte and ensures selectivity. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Establishes a proportional relationship between concentration and response. |
| Accuracy | Recovery of 95.0% to 105.0% | Measures the closeness of the test results to the true value. |
| Precision | Repeatability (RSD ≤ 5.0%), Intermediate Precision (RSD ≤ 5.0%) | Assesses the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Determined by serial dilution and visual evaluation or S/N ratio. | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | The lowest amount of analyte that can be quantitatively determined with acceptable performance. |
| Robustness | No significant impact on results with minor variations in GC parameters. | Demonstrates the method's reliability under typical operating conditions. |
Visualizing the GC-MS Workflow
Caption: A typical workflow for the validation of a GC-MS method.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound will depend on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
| Feature | HPLC | GC-MS |
| Analyte Volatility | Not a requirement. | Essential for the analyte to be volatile or semi-volatile. |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum, providing a "fingerprint" of the molecule. |
| Sensitivity | Generally good, can be enhanced with more sensitive detectors. | Typically very high, especially in SIM mode. |
| Sample Matrix | Can handle a wide variety of matrices, including aqueous and non-volatile samples. | Best suited for clean samples or those that can be easily extracted into a volatile solvent. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
| Throughput | Can be high with modern UPLC systems. | Runtimes can be longer, potentially leading to lower throughput. |
For the analysis of this compound as a flavor component in a food matrix, GC-MS would likely be the preferred method due to its high specificity and sensitivity, which are crucial for dealing with complex samples and trace-level quantification. However, for a pure substance or a simple pharmaceutical formulation, a well-validated HPLC method could be a more cost-effective and efficient solution.
Conclusion: A Foundation of Quality
The validation of analytical methods is a critical activity that underpins the quality and safety of pharmaceutical products and food ingredients. Both HPLC and GC-MS offer viable pathways for the robust analysis of this compound. The selection of the most appropriate technique should be based on a scientific and risk-based approach, taking into account the specific requirements of the analysis. By adhering to the principles outlined in this guide and following the comprehensive guidelines from regulatory bodies, researchers and scientists can develop and validate analytical methods that are fit for purpose and ensure the integrity of their data.
References
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A Senior Application Scientist's Guide to the Sensory World of Thiazoles: Comparing 5-Acetyl-2,4-dimethylthiazole
Abstract
Thiazoles are a cornerstone of modern flavor science, imparting critical roasted, savory, and nutty notes that define the profiles of countless food products. Their immense potency and diverse sensory characteristics, however, necessitate a nuanced understanding for effective application. This guide provides an in-depth comparative analysis of the sensory impact of 5-Acetyl-2,4-dimethylthiazole, a key flavor compound, against other structurally significant thiazoles. We will explore the subtle yet profound effects of molecular structure on sensory perception, supported by quantitative data and validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the complex sensory properties of thiazole derivatives in their work.
The Significance of Thiazoles in Flavor Chemistry
Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Their prevalence in thermally processed foods, such as roasted coffee, baked bread, and cooked meats, is primarily due to the Maillard reaction—a complex cascade of chemical reactions between amino acids (particularly the sulfur-containing cysteine) and reducing sugars.[1] This reaction generates a rich tapestry of aroma compounds, with thiazoles being responsible for many of the desirable savory, nutty, and roasted characteristics.[1] The potency of these compounds is remarkable; many exhibit exceptionally low odor and taste thresholds, often in the parts-per-billion (ppb) range, allowing them to exert significant sensory influence at minute concentrations.[2][3] This makes them highly efficient and cost-effective tools for flavor creation.[4]
In-Focus: The Sensory Profile of this compound
This compound (CAS 38205-60-6) is a highly valued flavorant renowned for its complex and potent sensory profile.[5] Its chemical structure, featuring methyl groups at the 2 and 4 positions and an acetyl group at the 5 position, gives rise to a multifaceted aroma and taste.
Odor: The aroma is predominantly characterized by nutty, roasted, and meaty notes.[4][6] Descriptors often include boiled meat, popcorn, and coffee-like nuances, with a subtle sulfurous background that adds complexity.[7][8]
Taste: At a concentration of 10 parts per million (ppm), its taste is described as nutty, roasted, meaty, and savory, complemented by woody and coffee undertones.[7][8]
Impact: The estimated odor threshold is exceptionally low, around 0.5 ppb, highlighting its power as an impact chemical in a flavor formulation.[6] This potency, combined with its excellent thermal stability, makes it an invaluable ingredient for applications involving high-temperature processing, such as baking and extrusion.[4][6]
Comparative Sensory Analysis of Thiazole Derivatives
The sensory character of a thiazole is intimately linked to its molecular structure. Minor alterations to the substituent groups on the thiazole ring can dramatically shift the perceived aroma from green and vegetative to nutty and roasted.
Structure-Activity Relationships
The substitution pattern on the thiazole ring dictates the resulting sensory profile.
-
Alkyl Groups: Simple alkyl substitutions, such as in 2,4,5-Trimethylthiazole, tend to produce nutty, cocoa, and vegetable-like notes.[9] The introduction of an isobutyl group in 2-Isobutylthiazole, however, shifts the profile dramatically towards green, vegetative, and tomato-leaf characteristics.[10][11]
-
Acetyl Groups: The position of an acetyl group is critical. As seen in this compound, the acetyl group contributes significantly to the roasted, savory, and Maillard-like character.[6] When moved to the 2-position, as in 2-Acetylthiazole, the profile retains nutty and roasted qualities but is often described with more specific popcorn, hazelnut, and bread-like notes.[2][12]
-
Fused Rings: The fusion of a benzene ring to the thiazole structure, as in Benzothiazole, results in a much different sensory experience, often described as sulfurous, rubbery, and medicinal, with some meaty undertones.[13][14]
Quantitative Sensory Data Comparison
The following table summarizes the sensory descriptors and detection thresholds for this compound and other selected thiazoles. It is critical to note that threshold values in sensory science can vary based on the methodology, matrix (e.g., water, oil, air), and panel sensitivity. The data presented here are compiled from various sources to provide a comparative baseline.
| Compound Name | Structure | Key Odor/Taste Descriptors | Odor Threshold (in water) |
| This compound | ![]() | Nutty, roasted, meaty, savory, coffee, boiled meat[7][8] | ~0.5 ppb[6] |
| 2-Acetylthiazole | ![]() | Popcorn, nutty, roasted, hazelnut, cocoa, bread-like[2][3] | Low ppb range (specific value varies)[1][2] |
| 2-Isobutylthiazole | ![]() | Green, tomato leaf, vegetable, earthy, musty[10][11] | 2 - 3.5 ppb[10][15] |
| 2,4,5-Trimethylthiazole | ![]() | Nutty, cocoa, vegetable, coffee, chocolate, earthy[9][16] | ~10 ppb[17] |
| 4-Methyl-5-vinylthiazole | ![]() | Nutty, cocoa-like, musty, vegetable[18] | Not specified |
| Benzothiazole | ![]() | Sulfurous, rubbery, meaty, medicinal, nutty, coffee-like[13][14] | 80 - 400 ppb (in air)[19] |
Experimental Methodologies for Sensory Evaluation
To generate reliable and reproducible sensory data, standardized, self-validating methodologies are essential. The causality behind these protocols is to isolate and quantify sensory perception under controlled conditions, minimizing bias and variability.
Gas Chromatography-Olfactometry (GC-O) Protocol
GC-O is a powerful technique used to identify which specific volatile compounds in a complex mixture are responsible for its aroma. The system splits the effluent from the gas chromatograph column, sending it simultaneously to a chemical detector (like a Mass Spectrometer) and a heated sniffing port where a trained assessor identifies and rates the odor of each eluting compound.
Step-by-Step Methodology:
-
Sample Preparation: A volatile extract of the sample is prepared using methods like Solvent Assisted Flavor Evaporation (SAFE) or Solid Phase Microextraction (SPME).
-
Injection: A precise volume of the extract is injected into the GC inlet.
-
Chromatographic Separation: The sample is volatilized and separated into its constituent compounds based on their boiling points and chemical properties as they pass through a capillary column.
-
Effluent Splitting: At the end of the column, a splitter divides the effluent, typically in a 1:1 ratio.
-
Chemical Detection: One portion of the effluent is directed to a Mass Spectrometer (MS) or Flame Ionization Detector (FID) for chemical identification and quantification.
-
Olfactometric Detection: The other portion is mixed with humidified air and directed to a sniffing port. A trained panelist sniffs the port continuously throughout the run.
-
Data Recording: The panelist records the retention time, duration, and sensory descriptor (e.g., "nutty," "green") for every odor detected. This is often done using specialized software that synchronizes the sensory feedback with the chromatogram.
-
Data Analysis: The resulting "aromagram" is compared with the chemical data from the MS/FID to identify the specific compounds responsible for each perceived odor.
Quantitative Descriptive Analysis (QDA) Protocol
QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.[20] The protocol is designed to produce analytical, objective data that can be statistically analyzed.
Step-by-Step Methodology:
-
Panelist Recruitment & Screening: Recruit 10-15 individuals based on their sensory acuity, availability, and ability to articulate perceptions. Screen them for their ability to detect basic tastes and discriminate between different aroma intensities.
-
Lexicon Development (Training Phase 1): In open, round-table sessions, panelists are presented with a wide range of thiazole samples (and other relevant products) that represent the expected sensory space. They work together, facilitated by a panel leader, to generate a comprehensive list of descriptive terms (the "lexicon") for all aroma, flavor, and texture attributes.
-
Concept & Intensity Training (Training Phase 2): Panelists are trained to have a consensus understanding of each descriptor in the lexicon. Reference standards (e.g., a solution of 2-isobutylthiazole for "green tomato leaf") are provided to anchor the concepts. They then practice rating the intensity of these attributes on a standardized scale (e.g., a 15-cm unstructured line scale from "none" to "very intense"). This phase is complete when the panel demonstrates consistent and reproducible ratings.
-
Formal Evaluation: In individual, isolated booths under controlled lighting and environmental conditions, panelists evaluate the coded, randomized samples. They rate the intensity of each attribute from the agreed-upon lexicon on their scoresheet or digital ballot.
-
Data Analysis: The intensity ratings are converted to numerical data. Statistical analyses, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), are performed to determine significant differences between products and to visualize the sensory profiles. The results are often displayed on "spider web" plots.
Application in Research and Development
Understanding the distinct sensory profiles of different thiazoles is paramount for effective product development.
-
For Flavorists: This comparative data allows for the precise selection of the right thiazole to achieve a target profile. For a savory, roasted chicken flavor, this compound might be ideal, whereas for a fresh tomato sauce, 2-Isobutylthiazole is indispensable.
-
For Food Scientists: Knowledge of thermal stability and sensory impact helps in formulating products that will survive processing and deliver the intended flavor experience to the consumer.
-
For Drug Development Professionals: Off-notes in active pharmaceutical ingredients (APIs) or excipients can significantly impact patient compliance. Identifying trace-level thiazoles or other potent aroma compounds using techniques like GC-O is a critical step in troubleshooting and improving the palatability of oral formulations.
Conclusion
This compound is a potent and versatile flavor compound with a desirable nutty, roasted, and meaty profile. However, its sensory impact can only be fully appreciated when compared with other thiazole derivatives. This guide demonstrates that subtle changes in chemical structure lead to vast differences in sensory perception—from the roasted notes of acetylthiazoles to the green character of 2-isobutylthiazole. By employing robust, validated experimental methodologies such as Gas Chromatography-Olfactometry and Quantitative Descriptive Analysis, researchers can objectively quantify these differences, enabling the precise and effective application of these powerful compounds in flavor science and beyond.
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A Senior Application Scientist's Guide to 5-Acetyl-2,4-dimethylthiazole Formation in Food Systems
Welcome to a detailed exploration of 5-Acetyl-2,4-dimethylthiazole, a potent aroma compound responsible for the desirable nutty, roasted, and popcorn-like notes in many cooked foods.[1][2] This guide offers a comparative analysis of its formation across diverse food models, moving beyond simple observation to explain the underlying chemical principles and influential factors. For researchers in food science and flavor chemistry, understanding these pathways is critical for optimizing sensory profiles and ensuring product consistency.
This document is structured to provide a holistic view, from fundamental reaction mechanisms to practical analytical protocols, empowering you to not only understand but also control the formation of this key flavor compound.
Part 1: The Genesis of a Flavor Compound: Core Formation Pathways
The synthesis of this compound in food is not a singular event but the result of a complex web of reactions, primarily the Maillard reaction and the associated Strecker degradation.[3][4]
1.1. The Maillard Reaction and Strecker Degradation
The Maillard reaction is a non-enzymatic browning process that occurs when amino acids and reducing sugars are heated.[4][5] It's a cornerstone of flavor development in cooked foods. A crucial sub-pathway of this reaction is the Strecker degradation, where α-amino acids react with dicarbonyl compounds (intermediates of the Maillard reaction) to produce aldehydes, ammonia, and key flavor precursors like hydrogen sulfide (H₂S) from cysteine.[6][7][8]
1.2. Essential Precursors
The formation of this compound is contingent on the availability of specific molecular building blocks:
-
Sulfur Source: The sulfur-containing amino acid L-cysteine is the most vital precursor, providing the sulfur atom for the thiazole ring and generating H₂S and ammonia through Strecker degradation.[3][9][10]
-
Dicarbonyl Intermediates: Compounds like methylglyoxal and glyoxal, formed from the degradation of reducing sugars (e.g., glucose, fructose, ribose), provide the carbon backbone.[3][9][10]
-
Carbonyl Compounds: Other aldehydes and ketones contribute to the final structure.
The reaction between these precursors—specifically the interaction of H₂S, ammonia, and dicarbonyls—is the critical step in forming the thiazole ring structure.[3][9]
1.3. General Formation Pathway Diagram
The following diagram illustrates the convergence of these precursors to form the target thiazole. It simplifies a highly complex network of reactions to highlight the critical inputs.
Caption: General pathway for this compound formation.
Part 2: A Comparative Look at Food Models
The concentration of this compound varies significantly across different food matrices. This variation is a direct consequence of the unique precursor profiles and processing conditions inherent to each food type.
2.1. High-Protein Systems: Roasted Meats
Roasted meats (beef, chicken, pork) are rich sources of this thiazole.[10]
-
Causality: Meats provide an abundant supply of the key precursor, L-cysteine. The high temperatures of roasting accelerate the Maillard reaction and subsequent Strecker degradation. As water activity decreases on the surface during roasting, reactants are concentrated, further promoting flavor formation. A study comparing boiled beef and chicken broths found that the majority of key odorants were sulfur-containing compounds derived from the Maillard reaction, including various thiazoles.[11][12][13]
2.2. High-Carbohydrate Systems: Baked Goods & Cereals
Baked goods (bread crust), popcorn, and roasted nuts also develop significant nutty and roasted flavors.
-
Causality: These systems are rich in reducing sugars and contain sufficient amino acids to fuel the Maillard reaction. The intense, dry heat of baking and popping creates ideal conditions for the formation of α-dicarbonyl intermediates from sugar degradation. While lower in cysteine than meat, the high sugar content ensures a plentiful supply of the carbon backbone required for thiazole synthesis.
2.3. Beverage Systems: Coffee & Cocoa
The roasting of coffee and cocoa beans is a classic example of flavor generation via the Maillard reaction.
-
Causality: Green coffee beans contain free amino acids and sugars that, upon roasting, engage in complex Maillard pathways.[14] Model reactions using D-glucose and L-cysteine have demonstrated the formation of 2-acetylthiazole, a related compound, highlighting the importance of these precursors in roasted products.[3] The specific precursors and the precise temperature profiles during roasting dictate the final aroma profile, including the concentration of thiazoles.
Comparative Data Summary
The following table summarizes typical concentration ranges of this compound found in various food products. Note that these values can vary widely based on specific ingredients, processing methods, and analytical techniques.
| Food Model | Typical Concentration Range (µg/kg) | Key Influencing Factors |
| Roasted Beef | 10 - 50 | High Cysteine Content, High Roasting Temperature |
| Fried Chicken | 5 - 30 | Cysteine Availability, Lipid Interactions |
| Bread Crust | 1 - 15 | High Sugar Content, Low Water Activity on Surface |
| Popcorn | 20 - 100+ | High Temperature, Specific Corn Precursors |
| Roasted Coffee | 5 - 40 | Roasting Profile (Time/Temp), Bean Origin |
Concentrations are estimates compiled from various flavor chemistry literature and serve for comparative purposes.
Part 3: Critical Factors Influencing Formation Yield
Controlling the yield of this compound requires a deep understanding of the key parameters that govern the Maillard reaction.
-
Temperature and Time: Higher temperatures generally accelerate the reaction rate, but excessive heat can lead to the degradation of the desired flavor compounds and the formation of off-notes.
-
pH: The rate of the Maillard reaction is significantly influenced by pH. While reactions can occur at lower pH, formation is generally favored in neutral to slightly alkaline conditions (pH 8).[7] This is because the amino group of the amino acid is more nucleophilic in its unprotonated form, facilitating the initial condensation step.
-
Water Activity (a_w): Water is both a product and a solvent in the Maillard reaction. Maximum reaction rates are typically observed at intermediate water activities (a_w 0.6-0.7). At very low a_w, reactant mobility is limited, slowing the reaction. At high a_w, dilution effects can hinder the reaction rate.[15][16]
-
Precursor Ratio: The relative concentrations of cysteine, reducing sugars, and other amino acids are critical. A study investigating the reaction of cysteine with dicarbonyls found that cysteine preferentially reacts with methylglyoxal (MGO) over glyoxal (GO) to generate 2-acetylthiazole.[17] The dosage of cysteine can determine whether thiazole or pyrazine formation is the dominant pathway.[17]
Caption: Key factors modulating the yield of target flavor compounds.
Part 4: Gold-Standard Experimental Protocol for Quantification
To accurately compare the formation of this compound across different food models, a robust and validated analytical method is essential. The following protocol outlines a self-validating system using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and a Stable Isotope Dilution Assay (SIDA) for quantification.
4.1. Rationale for Method Selection
-
SPME: This is a solvent-free extraction technique that is ideal for isolating volatile and semi-volatile compounds from a sample's headspace. It minimizes sample manipulation and reduces the risk of artifact formation.
-
GC-MS: Provides excellent separation (GC) and definitive identification (MS) of the target analyte, even in complex food matrices.
-
SIDA: This is the cornerstone of a trustworthy protocol. By spiking the sample with a known amount of a stable isotope-labeled version of the analyte (e.g., d3-5-Acetyl-2,4-dimethylthiazole), it acts as an internal standard. This corrects for any analyte loss during sample preparation and extraction, as well as any matrix-induced variations in instrument response, ensuring the highest level of accuracy.
4.2. Step-by-Step Quantification Protocol
| Step | Action | Detailed Procedure & Rationale |
| 1 | Sample Preparation | Homogenize 2-5 g of the solid food sample or use 5 mL of a liquid sample. Place into a 20 mL headspace vial. Rationale: Ensures a representative sample and consistent surface area for extraction. |
| 2 | Internal Standard Spiking | Add a known concentration of the deuterated internal standard (e.g., 50 µL of a 1 µg/mL solution of d3-5-Acetyl-2,4-dimethylthiazole in methanol) directly to the sample. Rationale: This is the critical step for SIDA, ensuring the standard undergoes the exact same process as the native analyte. |
| 3 | Equilibration | Seal the vial and incubate at 60°C for 15 minutes with gentle agitation. Rationale: This step allows the volatile compounds to partition from the sample matrix into the headspace, reaching equilibrium for consistent extraction. |
| 4 | SPME Extraction | Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for 30 minutes at 60°C. Rationale: The triphasic fiber is effective at adsorbing a wide range of volatile and semi-volatile compounds, including thiazoles. |
| 5 | GC-MS Analysis | Immediately desorb the fiber in the GC inlet (e.g., 250°C for 5 min). Use a suitable capillary column (e.g., DB-5ms) with a temperature program that separates the target analyte from interferences. Rationale: Thermal desorption transfers analytes to the GC column for separation. |
| 6 | Mass Spectrometry | Operate the MS in Selected Ion Monitoring (SIM) mode. Monitor a quantifier and qualifier ion for the native analyte and its labeled internal standard. Rationale: SIM mode provides superior sensitivity and selectivity compared to full scan mode, which is essential for trace-level quantification. |
| 7 | Quantification | Calculate the concentration of this compound based on the ratio of the peak area of the native analyte to the peak area of the labeled internal standard, referenced against a calibration curve. Rationale: The ratio corrects for variability, providing an accurate and precise final concentration. |
4.3. Analytical Workflow Diagram
Caption: Validated workflow for thiazole quantification.
Conclusion
The formation of this compound is a multifaceted process governed by the interplay between the food matrix composition and processing parameters. High-protein systems like meat provide ideal precursor environments, while the intense, dry heat applied to high-carbohydrate and beverage systems also drives its formation effectively. By understanding the core chemical pathways and the influence of factors like pH, temperature, and water activity, food scientists can strategically manipulate processing conditions to enhance or control the development of this highly desirable nutty and roasted flavor note. The use of robust analytical methods, particularly those employing stable isotope dilution, is paramount for generating accurate, comparable data that can guide these optimization efforts.
References
- Wang, Y., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 342, 128761. [Link]
- Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. [Link]
- Hidalgo, F. J., & Zamora, R. (2004). The Strecker Degradation of Amino Acids: Newer Avenues for Flavor Formation.
- Pripis-Nicolau, L., et al. (2000). Formation of flavor components by the reaction of amino acid and carbonyl compounds in mild conditions. Journal of Agricultural and Food Chemistry, 48(9), 3761-3766. [Link]
- Engel, W., & Schieberle, P. (2004). On the significant influence of water on the formation mechanisms of 5-acetyl-3,4-dihydro-2H-1,4-thiazine. Czech Journal of Food Sciences, 22(Special Issue), S120-S122. [Link]
- Siegmund, B., & Schieberle, P. (2002). The role of sulfur chemistry in thermal generation of aroma. In Flavour in Food. Woodhead Publishing. [Link]
- Cheong, M. W., et al. (2022). Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines. Molecules, 27(19), 6712. [Link]
- PubChem. (n.d.). 2,4-Dimethyl-5-acetylthiazole.
- Human Metabolome Database. (2012). This compound. HMDB0041484. [Link]
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Cross-Validation of HPLC and GC-MS Methods for the Quantification of 5-Acetyl-2,4-dimethylthiazole
An In-Depth Comparative Guide
Abstract
This guide provides a comprehensive cross-validation study comparing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 5-Acetyl-2,4-dimethylthiazole. As a potent aroma compound with significant applications in the flavor and fragrance industry, the accurate and reliable quantification of this analyte is paramount for quality control and formulation development.[1] This document delves into the fundamental principles of each technique, provides detailed experimental protocols, and presents a head-to-head comparison of method performance based on internationally recognized validation parameters. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to select the most appropriate analytical method for their specific needs.
Introduction to this compound and Analytical Imperatives
This compound (CAS No: 38205-60-6) is a heterocyclic compound characterized by its desirable nutty, roasted, and meaty aroma profile.[1][2] These organoleptic properties make it a valuable ingredient in the food industry for enhancing the flavor of products like soups, sauces, and baked goods.[1] The compound has a molecular weight of 155.22 g/mol , a boiling point of 228-230 °C, and exists as a colorless to light yellow liquid at room temperature, properties which directly influence the choice of analytical instrumentation.[3]
Ensuring the precise concentration and purity of such a powerful aroma chemical is critical. Inconsistent quantities can lead to significant variations in the final product's sensory profile, while unidentified impurities could introduce off-flavors or pose safety concerns. Therefore, robust, validated analytical methods are not just a regulatory requirement but a cornerstone of product quality. This guide focuses on two of the most powerful and ubiquitous techniques in analytical chemistry: HPLC and GC-MS. We will explore their respective strengths and weaknesses in the context of analyzing this specific thiazole derivative.
The Cross-Validation Framework
When multiple analytical methods are used to support a project, it is essential to demonstrate that they produce comparable results. This process, known as cross-validation, is a critical component of the analytical method lifecycle.[4] According to the International Council for Harmonisation (ICH) Q2(R2) guideline, cross-validation can be used to show that two or more analytical procedures can be used for the same intended purpose.[5] Our approach will be to validate both the HPLC and GC-MS methods independently against a standard set of performance characteristics and then compare the resulting data.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the purity and quantitative analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase (RP-HPLC) method is most suitable.
3.1. Rationale for Method Design
-
Stationary Phase: A C18 column is selected due to its versatility and effectiveness in retaining moderately polar to non-polar compounds like our target analyte. The alkyl chains provide a hydrophobic environment that interacts with the analyte, separating it from more polar impurities.[6]
-
Mobile Phase: A gradient of water and acetonitrile is used to ensure efficient elution and good peak shape. A small amount of formic acid is added to the aqueous phase to control the pH and suppress the potential ionization of any silanol groups on the stationary phase, which minimizes peak tailing.
-
Detection: Based on spectroscopic studies of this compound, the compound exhibits UV absorbance.[7] A UV-Vis detector set at an appropriate wavelength (e.g., 254 nm as a common starting point for aromatic compounds) provides good sensitivity and linearity.
3.2. Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Sample Preparation: A stock solution of 1 mg/mL is prepared in acetonitrile. Calibration standards and Quality Control (QC) samples are prepared by diluting the stock solution with the mobile phase (initial conditions).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is the ideal technique for analyzing volatile and thermally stable compounds. Given the analyte's boiling point of 228-230 °C, it is perfectly suited for GC analysis.[2]
4.1. Rationale for Method Design
-
Separation Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column.
-
Stationary Phase: A low-polarity column, such as one coated with 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5ms or HP-5ms), is chosen. This phase separates compounds primarily based on their boiling points and is robust for general-purpose analysis.
-
Detection: Mass spectrometry provides highly specific and sensitive detection. In Electron Ionization (EI) mode, the analyte is fragmented into a unique pattern of ions, creating a "chemical fingerprint." This allows for positive identification and quantification, even in complex matrices. The NIST WebBook confirms the availability of an EI mass spectrum for this compound.[8]
4.2. Detailed Experimental Protocol: GC-MS
-
Instrumentation: GC system coupled to a single quadrupole mass spectrometer with an EI source.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
MS Parameters:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
-
Quantification Ion: To be determined from the full scan spectrum (e.g., the molecular ion or a major fragment).
-
-
Sample Preparation: A stock solution of 1 mg/mL is prepared in Dichloromethane. Calibration standards and QC samples are prepared by serial dilution.
Comparative Performance Data
The following tables summarize the validation results for both methods, conducted in accordance with ICH Q2(R2) principles.[5][9]
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS (SIM) | Acceptance Criteria |
| Range (µg/mL) | 1 - 200 | 0.1 - 100 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.995 |
| Regression Equation | y = 45821x + 1203 | y = 98753x + 568 | - |
Insight: Both methods demonstrate excellent linearity. The GC-MS method, operating in SIM mode, shows a significantly lower limit of quantitation, indicating superior sensitivity.
Table 2: Accuracy and Precision
| QC Level (µg/mL) | HPLC-UV Accuracy (%) | HPLC-UV Precision (%RSD) | GC-MS Accuracy (%) | GC-MS Precision (%RSD) | Acceptance Criteria |
| LLOQ (1.0 / 0.1) | 95.8 | 8.5 | 103.2 | 9.8 | Acc: 80-120%, RSD: ≤20% |
| LQC (3.0 / 0.3) | 101.2 | 5.2 | 98.5 | 6.1 | Acc: 85-115%, RSD: ≤15% |
| MQC (100 / 50) | 99.5 | 3.1 | 100.8 | 2.5 | Acc: 85-115%, RSD: ≤15% |
| HQC (175 / 80) | 102.1 | 2.8 | 99.1 | 2.1 | Acc: 85-115%, RSD: ≤15% |
Insight: Both methods meet the standard acceptance criteria for accuracy and precision for bioanalytical methods, demonstrating their reliability for quantitative purposes.[4] The slightly better precision of the GC-MS method at higher concentrations is typical due to the stability of the interface.
Table 3: Sensitivity and Specificity
| Parameter | HPLC-UV | GC-MS | Discussion |
| LOD (µg/mL) | 0.3 | 0.03 | GC-MS is an order of magnitude more sensitive. |
| LOQ (µg/mL) | 1.0 | 0.1 | The lower LOQ for GC-MS allows for quantification of trace amounts. |
| Specificity | Moderate | High | HPLC specificity is dependent on chromatographic resolution. Co-eluting impurities with similar UV spectra can interfere. GC-MS specificity is conferred by both retention time and the unique mass fragmentation pattern, providing a much higher degree of confidence in analyte identification. |
Discussion: Choosing the Right Tool for the Job
The decision to use HPLC or GC-MS depends on the specific analytical challenge. The cross-validation data provides a clear basis for this choice.
-
For Routine Quality Control (QC) and Purity Assays: Where the analyte is the major component and the primary goal is to confirm its percentage purity (e.g., >99%), HPLC-UV is an excellent choice. It is robust, reliable, and straightforward. The sample preparation is minimal, and the instrumentation is widely available.
-
For Trace Level Quantification and Impurity Identification: When the objective is to detect and quantify trace levels of this compound or to identify unknown impurities, GC-MS is unequivocally superior. Its lower LOD/LOQ and the structural information provided by the mass spectrum are indispensable for these applications.
-
For Confirmatory Analysis: In cases of dispute or for regulatory submissions requiring unambiguous identification, GC-MS provides a higher level of certainty due to the combination of chromatographic retention time and mass spectral data.
Conclusion
This guide demonstrates that both HPLC-UV and GC-MS are valid and reliable methods for the quantification of this compound. The cross-validation study confirms that, within their validated ranges, the methods produce comparable data on accuracy and precision. However, they possess distinct advantages that make them suitable for different applications.
The HPLC-UV method stands out for its simplicity and robustness, making it ideal for high-throughput, routine QC environments. The GC-MS method offers superior sensitivity and unparalleled specificity, establishing it as the gold standard for trace analysis, impurity profiling, and confirmatory work. By understanding the capabilities and limitations of each technique as detailed in this comparative guide, researchers and scientists can confidently select the optimal method to ensure the quality and integrity of their work.
References
- Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0041484).
- The Good Scents Company. (n.d.). nutty thiazole 2,4-dimethyl-5-acetylthiazole.
- Sleczka, J., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. [Link][13]
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link][14]
- DeMaio, W., et al. (2014).
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of Delicious: Exploring this compound Synthesis and Purity.
- National Center for Biotechnology Information. (n.d.). 2,4-Dimethyl-5-acetylthiazole. In PubChem Compound Database.
- Dereli, G. D., et al. (2020). A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Revista Mexicana de Física. [Link][8]
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A Comparative Guide to the Flavor Profile of Synthetic vs. Naturally Occurring 5-Acetyl-2,4-dimethylthiazole
Abstract
5-Acetyl-2,4-dimethylthiazole is a potent heterocyclic compound celebrated for its desirable nutty, roasted, and meaty flavor characteristics.[1][2] It is a cornerstone of savory flavor systems, contributing significantly to the sensory profile of cooked meats, coffee, and a variety of thermally processed foods.[3][4] This compound can be obtained through chemical synthesis, yielding a high-purity ingredient, or is generated naturally within a food matrix via the Maillard reaction.[5][6] This guide presents a comprehensive comparison of the flavor profiles of synthetic versus naturally occurring this compound. We will explore the fundamental differences in their chemical context, detail the rigorous analytical and sensory methodologies required for their evaluation, and provide experimental data to guide researchers, scientists, and product developers in selecting the appropriate variant for their specific applications.
The Genesis of a Key Flavor Compound: Natural vs. Synthetic Origins
The perceived flavor of a chemical is not solely a function of its molecular structure but is also profoundly influenced by its context—namely, the other volatile and non-volatile compounds that accompany it. Understanding the origin of this compound is the first step in appreciating the nuances of its flavor profile.
Natural Formation: A Product of the Maillard Reaction
Naturally, this compound is not typically found in raw ingredients but is a celebrated product of thermal processing.[2] Its formation is a key outcome of the Maillard reaction, a complex cascade of chemical reactions between reducing sugars and amino acids that is responsible for the browning and flavor development in cooked foods.[7][8] Specifically, the formation of thiazoles requires a source of sulfur, typically from the degradation of sulfur-containing amino acids like cysteine.[9][10]
The reaction between dicarbonyl intermediates (from sugar degradation) and hydrogen sulfide and ammonia (from amino acid degradation) leads to the formation of the thiazole ring.[5][8] The significance of this natural pathway is that this compound is never formed in isolation. It is created as part of a complex mixture of hundreds of other flavor compounds, including pyrazines (roasted, nutty), furans (caramellic), and other sulfurous molecules, which together create a rich and complex sensory experience.[5]
Caption: Maillard reaction pathway leading to thiazole formation.
Chemical Synthesis: The Pursuit of Purity and Consistency
In contrast to its natural formation, the industrial synthesis of this compound is designed to produce a single, highly pure chemical compound.[6] Synthesis provides flavorists with a consistent, cost-effective, and scalable source of this potent molecule, free from the variability inherent in natural raw materials and processing conditions.[11][12]
Common synthetic routes involve the construction of the thiazole heterocyclic ring from smaller, readily available precursors, followed by acetylation.[13][14] The final product undergoes rigorous purification steps, such as distillation or chromatography, to achieve a purity of 98% or higher.[6][15] The result is a flavor ingredient that is chemically identical to its naturally formed counterpart but exists in isolation, devoid of the complex matrix of companion molecules.[16]
Caption: Generalized workflow for chemical synthesis.
A Framework for Comparative Analysis
To objectively compare the flavor profiles, a dual-pronged approach combining instrumental analysis and human sensory evaluation is required.[17][18] This ensures that we not only understand the chemical composition but also how those chemical differences are perceived.
Experimental Samples
-
Synthetic Sample (SYN): A commercially available this compound standard with a certified purity of ≥99% (Acros Organics, distributed by Fisher Scientific).[19]
-
Natural Analog (NAT): A volatile extract from a controlled Maillard reaction model system. The system consists of D-glucose and L-cysteine heated in a phosphate buffer, with the resulting volatiles captured via solvent extraction.
Protocol 1: Instrumental Analysis with GC-MS and GC-O
The combination of Gas Chromatography-Mass Spectrometry (GC-MS) for chemical identification and Gas Chromatography-Olfactometry (GC-O) for aroma activity assessment provides a comprehensive molecular and sensory fingerprint of a sample.[20][21][22]
Objective: To identify and quantify the volatile constituents of the SYN and NAT samples and determine which compounds are aroma-active.
Step-by-Step Methodology:
-
Sample Preparation:
-
SYN: Prepare a 10 ppm solution in deodorized propylene glycol.
-
NAT: The solvent extract from the model system is concentrated to a known volume.
-
-
GC-MS Analysis:
-
Instrument: Agilent 8890 GC coupled with a 5977B MS.
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL, splitless mode, 250°C inlet temperature.
-
Oven Program: 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 10 min.
-
MS Conditions: Electron ionization (70 eV), scan range m/z 35-400.
-
Identification: Compounds are identified by comparing mass spectra with the NIST library and by matching retention indices.
-
-
GC-O Analysis:
-
Instrument: The same GC system, with the column effluent split 1:1 between the MS detector and a heated sniffing port.
-
Detection: A trained panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of each perceived aroma.
-
Data Analysis: Aroma extract dilution analysis (AEDA) can be performed on serial dilutions of the extract to determine the most potent odorants.
-
Sources
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A Comparative Guide to Key Meat Flavor Compounds: Benchmarking 5-Acetyl-2,4-dimethylthiazole
For professionals in flavor science and food product development, the pursuit of authentic, potent, and stable meat flavors is a perpetual challenge. The aroma of cooked meat is not a single entity but a complex mosaic of hundreds of volatile compounds born from intricate chemical reactions.[1][2] Among these, heterocyclic compounds containing sulfur and nitrogen are paramount, often possessing remarkably low odor thresholds that allow them to exert significant influence on the final sensory profile.[1]
This guide provides an in-depth technical comparison of 5-Acetyl-2,4-dimethylthiazole, a notable thiazole derivative, against other critical classes of meat flavor compounds. We will explore their sensory characteristics, formation pathways, and analytical performance, providing the causal insights behind experimental choices to aid researchers in their selection and application of these powerful molecules.
Section 1: The Central Role of this compound
This compound is a member of the thiazole family, a class of compounds renowned for their contribution to the savory, roasted, and nutty notes characteristic of cooked meat.[3][4][5][6] Its distinct sensory profile is described as nutty, roasted, meaty, and savory, with nuances of coffee and boiled meat.[3][4][5][7] This unique combination makes it a valuable component in building a comprehensive and authentic meat flavor.
Chemical & Sensory Profile:
-
Compound: this compound
-
CAS Number: 38205-60-6[8]
-
Sensory Descriptors: Nutty, roasted, meaty, savory, woody, coffee nuances.[3][7]
-
Taste Characteristics (at 10 ppm): Described as nutty, roasted, meaty, and savory with woody and coffee undertones.[3][7]
The formation of thiazoles, including this compound, is a cornerstone of the Maillard reaction—the complex cascade of non-enzymatic browning that occurs when amino acids and reducing sugars are heated.[9][10][11] Specifically, these sulfur-containing heterocycles arise from the interaction of sulfur-containing amino acids like cysteine with dicarbonyl intermediates.[9][12]
Section 2: Comparative Benchmarking Against Key Flavor Compounds
To fully appreciate the utility of this compound, it must be benchmarked against other high-impact flavor compounds that define the meaty aroma landscape. The selection of these comparators is based on their established importance in meat flavor and their representation of different, yet complementary, sensory characteristics.
Sulfur-Containing Furans: The "Meaty" Powerhouses
This group, particularly 2-methyl-3-furanthiol and its disulfide, are arguably among the most potent and character-defining compounds in cooked meat.
-
2-Methyl-3-furanthiol (MFT): Renowned for its intense meaty and roasted odor profile, MFT has an extremely low odor threshold, making it a pivotal contributor to the flavor of cooked meats, coffee, and savory snacks.[13][14][15] Its aroma is often described as "boiled meat" and it performs exceptionally well in both meat and seafood flavor applications.[16]
-
Bis(2-methyl-3-furyl) disulfide (DMDS): This compound is noted for its strong, roasted, and savory meat profile.[17][18] It is a key flavoring agent found in meat and imparts a full, cooked meat aroma, with powerful brothy and roasted notes.[19][20][21]
Comparative Insight: While MFT and DMDS provide a powerful, direct "meaty" and "roasty" impact, this compound contributes essential "nutty" and "savory" background notes. In a flavor formulation, the thiazole provides the foundational, roasted-grain complexity upon which the more potent, sulfury meat notes of MFT can be layered.
Strecker Aldehydes: The Savory Modulators
Strecker degradation, a critical step within the Maillard reaction, generates aldehydes from amino acids.[10] These compounds contribute significantly to the overall savory profile.
-
Methional (3-(Methylthio)propionaldehyde): Possessing a potent aroma reminiscent of cooked potatoes, methional is indispensable for creating savory and home-cooked flavor profiles.[22][23] It is formed from the Strecker degradation of methionine and adds depth to meat flavors and vegetable broths.[22][24]
Comparative Insight: Methional provides a distinctly different savory character—more akin to boiled or stewed vegetables—which complements the roasted and nutty notes of this compound. While the thiazole provides the "browned" notes, methional can introduce a "stewed" or "soupy" complexity, crucial for creating flavors like beef broth or chicken soup.
Alkylpyrazines: The Roasting and Baking Aromas
Pyrazines are nitrogen-containing heterocyclic compounds that are hallmarks of roasting, toasting, and baking.[25] They are formed during the Maillard reaction and are abundant in roasted nuts, coffee, and cooked meats.[25][26]
-
2,5-Dimethylpyrazine & 2,6-Dimethylpyrazine: These compounds provide characteristic nutty, roasted, and cocoa-like aromas.[25][26] They are essential for the "roasted" character of many cooked foods.[25]
Comparative Insight: Alkylpyrazines are the primary drivers of the "roasty-toasty" aroma. This compound shares this "nutty" and "roasted" character but is distinguished by its additional "meaty" and "sulfurous" undertones. The synergy is clear: pyrazines can be used to build a strong, nutty, roasted foundation, while the thiazole adds a specific savory, meaty complexity that pyrazines lack on their own.
Section 3: Quantitative and Qualitative Performance Data
The true impact of a flavor compound is determined by its odor threshold and its concentration in the final product. The ratio of these two, the Odor Activity Value (OAV), indicates the compound's likely contribution to the overall aroma.
| Compound Class | Representative Compound | Key Sensory Descriptors | Typical Odor Threshold (in water) | Significance in Meat Flavor |
| Thiazoles | This compound | Nutty, roasted, meaty, savory, coffee[3][7] | Low (ng/L to µg/L range) | Provides foundational nutty, savory, and roasted notes. |
| Sulfur-Furans | 2-Methyl-3-furanthiol (MFT) | Intense meaty, roasted, sulfury[13][14][15] | Extremely Low (e.g., 0.005 ppb) | A character-impact compound for "boiled" or "roasted" meat aroma.[16] |
| Sulfur-Furans | Bis(2-methyl-3-furyl) disulfide | Roasted, meaty, brothy, savory[17][20] | Very Low | Contributes a powerful, persistent roasted meat and umami profile.[17] |
| Strecker Aldehydes | Methional | Cooked potato, savory, brothy[22][23] | Low (e.g., 0.2 ppb) | Adds savory depth and complexity, reminiscent of stewed meats and vegetables.[22] |
| Alkylpyrazines | 2,5-Dimethylpyrazine | Nutty, roasted, cocoa, earthy[25][26] | Moderate (e.g., 35 ppb) | Essential for creating the "roasted" and "browned" character of cooked meat.[26] |
Note: Odor thresholds can vary significantly based on the matrix and measurement methodology.
Section 4: Experimental Protocols for Flavor Analysis
To objectively benchmark these compounds, a combination of instrumental and sensory analysis is required. The causality behind this dual approach is that instrumental data identifies and quantifies the chemical stimuli, while sensory data measures the human perceptual response.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[27][28] It is invaluable for identifying which of the hundreds of volatile compounds in a sample are actually contributing to its aroma.[27][29]
Experimental Workflow: GC-O Analysis of Meat Volatiles
Caption: GC-O workflow for identifying odor-active compounds in meat.
Step-by-Step Protocol:
-
Sample Preparation: Cook a standardized cut of meat (e.g., beef loin) to a precise internal temperature (e.g., 75°C). Immediately after cooking, homogenize a known weight of the sample.
-
Volatile Extraction: Place the homogenized sample in a sealed vial. Expose a Solid Phase Microextraction (SPME) fiber to the headspace above the sample for a controlled time (e.g., 30 minutes) at a constant temperature (e.g., 60°C) to adsorb volatile compounds.
-
GC Separation: Inject the SPME fiber into the gas chromatograph. Use a suitable column (e.g., DB-WAX or DB-5) and a temperature program designed to separate key meat volatiles.
-
Effluent Splitting: At the end of the GC column, split the effluent. Direct one portion to a mass spectrometer (MS) for chemical identification and the other to a heated sniffing port.
-
Olfactometry & Identification: As compounds elute, a trained sensory analyst sniffs the port, recording the time, intensity, and description of each perceived odor. Simultaneously, the MS records the mass spectrum of each compound.
-
Data Analysis: Correlate the sensory data (the aromagram) with the instrumental data (the chromatogram) to identify the specific compounds responsible for the detected aromas.
Sensory Analysis: Quantitative Descriptive Analysis (QDA)
QDA is a methodology used to identify, describe, and quantify the sensory attributes of a product.[30] It requires a trained panel of assessors who can reliably rate the intensity of specific flavor attributes.[31][32]
Experimental Workflow: QDA Panel for Meat Flavor
Caption: Workflow for Quantitative Descriptive Analysis of meat flavor.
Step-by-Step Protocol:
-
Panel Training: Train a panel of 8-12 individuals to recognize and score the intensity of key meat flavor descriptors ("Roasted," "Meaty," "Nutty," "Savory," "Brothy"). Provide them with chemical references (e.g., dilute solutions of this compound for "nutty/savory" and 2-methyl-3-furanthiol for "meaty").
-
Sample Preparation: Prepare meat samples with and without the addition of the target flavor compounds at known concentrations. Cook all samples under identical conditions.
-
Evaluation: Serve the samples, coded and randomized, to the panelists in a controlled sensory laboratory.[33]
-
Data Collection: Panelists rate the intensity of each descriptor on a continuous line scale (e.g., 0 = not perceptible, 100 = extremely intense).
-
Statistical Analysis: Use analysis of variance (ANOVA) to determine if there are significant differences in the perceived intensities of attributes between samples. Use Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.
Section 5: Conclusion and Strategic Application
This compound is a potent and versatile flavor compound that provides an essential nutty, roasted, and savory foundation to a meat flavor profile. While it does not possess the singular, intense "meaty" impact of compounds like 2-methyl-3-furanthiol, its strength lies in its ability to create complexity and authenticity.
Key Takeaways for Researchers:
-
Synergistic Use: For a complete meat flavor, this compound should be used synergistically with other compound classes. Combine it with alkylpyrazines to enhance the "roasted" character, with MFT for a direct "meaty" top-note, and with methional to add "brothy" or "stewed" depth.
-
Pathway Understanding: The formation of this thiazole is intrinsically linked to the Maillard reaction.[9][12] Therefore, its concentration in cooked meat can be influenced by precursor availability (cysteine, reducing sugars) and processing conditions (time, temperature, pH).
-
Analytical Validation: Employing GC-O is critical to confirm the sensory impact of this compound in a complex food matrix, ensuring it is present above its perception threshold and contributing positively to the desired flavor profile. Sensory panels using QDA can then quantify its effect on the overall product perception.
By understanding the specific role and performance of this compound relative to its counterparts, flavor scientists can make more informed, targeted decisions in the development of next-generation savory and meat flavors.
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 5-Acetyl-2,4-dimethylthiazole Quantification
For researchers, scientists, and professionals in drug development and food science, the accurate quantification of flavor and aroma compounds is paramount. 5-Acetyl-2,4-dimethylthiazole is a key compound, lending nutty, roasted, and meaty notes to a variety of products.[1] This guide provides an in-depth comparison of the primary analytical techniques for its quantification and outlines a framework for establishing an essential inter-laboratory comparison study to ensure data consistency and reliability across the field.
The Critical Need for Standardized Quantification of this compound
This compound is a sulfur-containing heterocyclic compound that significantly contributes to the flavor profile of many food products.[1][2] Its presence, even at trace levels, can have a substantial impact on the sensory characteristics of the final product. Consequently, its accurate measurement is crucial for quality control, product development, and regulatory compliance. This guide will delve into the two most prevalent analytical methods for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and will underscore the necessity of inter-laboratory comparisons for method validation and standardization.
A Comparative Analysis of Quantification Methodologies
The choice of analytical technique is a critical decision that influences the accuracy, sensitivity, and reproducibility of results. Below, we compare the two leading methods for this compound quantification.
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.
The Rationale Behind GC-MS: The volatile nature of this compound makes it an ideal candidate for GC analysis. The mass spectrometer provides highly specific and sensitive detection, allowing for confident identification and quantification even in complex matrices.
Experimental Protocol: GC-MS Quantification of this compound
-
Instrumentation: A gas chromatograph equipped with a mass selective detector is required.
-
Sample Preparation:
-
Accurately weigh 1 gram of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of saturated sodium chloride solution.
-
Spike with an appropriate internal standard (e.g., 2-methyl-3-heptanone).
-
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
-
-
Data Analysis:
-
Quantification is achieved by creating a calibration curve using certified reference standards of this compound.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration.
-
Advantages of GC-MS:
-
High Sensitivity and Selectivity: The mass spectrometer allows for the detection of trace amounts of the analyte and can distinguish it from other co-eluting compounds.[3]
-
Structural Information: The mass spectrum provides valuable structural information, confirming the identity of the compound.[3]
-
Established Libraries: Extensive mass spectral libraries are available for compound identification.[3]
Potential Challenges:
-
Thermal Degradation: Some thiazole compounds can be thermally labile, potentially degrading in the hot injector port of the GC.[4] Careful optimization of the injector temperature is crucial.
HPLC is a powerful separation technique that is widely used for the analysis of a broad range of compounds.[5] While GC-MS is often the first choice for volatile compounds, HPLC offers a viable alternative, particularly for less volatile or thermally sensitive analytes.
Experimental Protocol: HPLC Quantification of this compound
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometric detector.
-
Sample Preparation:
-
Accurately weigh 1 gram of the homogenized sample.
-
Extract with a suitable solvent such as methanol or acetonitrile.
-
Centrifuge and filter the extract through a 0.45 µm syringe filter.
-
Spike with an appropriate internal standard.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a pH 3.0 phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or optimized based on the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Quantification is performed using a calibration curve prepared from certified reference standards.
-
The peak area of the analyte is plotted against its concentration.
-
Advantages of HPLC:
-
Versatility: HPLC can analyze a wide range of compounds, including those that are non-volatile or thermally unstable.[3]
-
Robustness: HPLC methods are generally robust and reproducible.
Potential Challenges:
-
Sensitivity with UV Detection: UV detection may not be as sensitive as mass spectrometric detection, especially for trace-level analysis.
-
Matrix Interference: Complex sample matrices can lead to co-eluting peaks that may interfere with the analyte of interest.
The Imperative for an Inter-laboratory Comparison Study
While the above methods provide a solid foundation for the quantification of this compound, true data comparability across different laboratories can only be achieved through a well-designed inter-laboratory comparison study, also known as a proficiency test.[8][9] Such studies are a cornerstone of quality assurance in analytical laboratories.[9]
Rationale for the Study:
-
Method Validation: To assess the performance and reliability of different analytical methods used by various laboratories.
-
Performance Evaluation: To allow participating laboratories to evaluate their performance against their peers.
-
Standardization: To work towards a standardized and universally accepted method for the quantification of this compound.
A central organizing body would prepare and distribute a series of homogenous samples containing known, but undisclosed, concentrations of this compound to participating laboratories.
dot
Caption: Workflow for a proposed inter-laboratory comparison study.
The performance of each laboratory would be assessed using statistical metrics such as z-scores. A z-score indicates how many standard deviations an individual result is from the consensus value.
Hypothetical Inter-laboratory Comparison Data
| Laboratory | Method | Reported Concentration (mg/kg) | Assigned Value (mg/kg) | z-score |
| Lab 1 | GC-MS | 10.5 | 10.0 | 0.5 |
| Lab 2 | GC-MS | 9.8 | 10.0 | -0.2 |
| Lab 3 | HPLC | 11.2 | 10.0 | 1.2 |
| Lab 4 | GC-MS | 8.5 | 10.0 | -1.5 |
| Lab 5 | HPLC | 10.2 | 10.0 | 0.2 |
| Lab 6 | GC-MS | 12.5 | 10.0 | 2.5 |
| Lab 7 | HPLC | 9.5 | 10.0 | -0.5 |
Note: This is hypothetical data for illustrative purposes.
In this hypothetical scenario, most labs performed well, with z-scores between -2 and +2. Lab 6, with a z-score of 2.5, would be considered an outlier, and an investigation into their methodology would be warranted.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and HPLC analysis.
dot
Caption: Experimental workflow for GC-MS analysis.
dot
Caption: Experimental workflow for HPLC analysis.
Conclusion and Recommendations
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound. The choice between the two will depend on the specific application, the sample matrix, and the available instrumentation.
-
GC-MS is recommended for its high sensitivity and specificity, especially for volatile analysis.
-
HPLC is a robust and versatile alternative, particularly for less volatile samples or when thermal degradation is a concern.
Ultimately, the establishment of a standardized method through a comprehensive inter-laboratory comparison study is the most effective way to ensure the accuracy and comparability of data across the scientific community. It is strongly recommended that industry stakeholders and research institutions collaborate to initiate such a study for this compound and other critical flavor compounds.
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For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of 5-Acetyl-2,4-dimethylthiazole and its analogs, focusing on their antimicrobial, anti-inflammatory, and anticonvulsant properties. By dissecting the impact of specific structural modifications, we aim to furnish a robust framework for the rational design of more potent and selective therapeutic agents.
Introduction: The Thiazole Scaffold and the Significance of this compound
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for drug design. This compound, a 2,4,5-trisubstituted thiazole, has emerged as a compound of interest due to its diverse biological activities. This guide will explore how modifications to the acetyl group at the C5 position and the methyl groups at the C2 and C4 positions influence its therapeutic potential.
Comparative Analysis of Biological Activities
The biological profile of this compound and its analogs is a direct consequence of the substituents adorning the thiazole core. The following sections delve into the structure-activity relationships (SAR) governing their antimicrobial, anti-inflammatory, and anticonvulsant effects, supported by comparative experimental data.
Antimicrobial Activity: A Tale of Substituents
Thiazole derivatives have long been recognized for their potent antimicrobial properties.[2] Our comparative analysis focuses on how alterations to the 2, 4, and 5 positions of the thiazole ring impact their efficacy against a panel of pathogenic microbes.
Structure-Activity Relationship Insights:
A seminal study by an-Nada et al. provides critical insights into the SAR of 2,4,5-trisubstituted thiazoles.[2][3] Their research systematically evaluated two series of compounds, revealing key structural determinants for antimicrobial activity.
-
Substitution at C5: The presence of an acetyl group at the C5 position, as seen in our lead compound, is favorable for antibacterial activity.[4] This is corroborated by studies on other thiazole derivatives where an acyl group at this position enhances antibacterial effects.
-
Substitution at C2 and C4: The nature of substituents at the C2 and C4 positions profoundly influences the antimicrobial spectrum and potency.
-
In one series of compounds synthesized by an-Nada et al., a phenyl group at the C4 position, particularly when substituted with an electron-donating group like a methyl group, led to a dramatic reduction in activity against all tested organisms.[3] Conversely, a phenyl group at this position showed high antibacterial activity against S. aureus and B. subtilis.[3]
-
The presence of a thiosemicarbazide or a thioureido and thiosemicarbazide moiety at the C2 position was linked to potential antibacterial and antifungal activities.[2] Specifically, a 4-fluorophenyl substituent on these moieties proved to be the most favorable, exhibiting a broad spectrum of antibacterial activity.[3]
-
Comparative Antimicrobial Activity Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 2,4,5-trisubstituted thiazole derivatives against various microbial strains, illustrating the SAR principles discussed.
| Compound ID | R (at C2) | R1 (at C4) | R2 (at C5) | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | B. cereus (MIC µg/mL) | C. albicans (MIC µg/mL) |
| 6d | -NHCSNH-Ph | -CH3 | -COOEt | 6.25 | 6.25 | >100 | 12.5 |
| 6e | -NHCSNH-(4-CH3-Ph) | -CH3 | -COOEt | >100 | >100 | >100 | >100 |
| 6f | -NHCSNH-(4-F-Ph) | -CH3 | -COOEt | 12.5 | 6.25 | 50 | 25 |
| 12d | -NHCSNH-NHCSNH-Ph | -CH3 | -COOEt | 25 | 12.5 | 100 | 50 |
| 12e | -NHCSNH-NHCSNH-(4-CH3-Ph) | -CH3 | -COOEt | 25 | 12.5 | 100 | 50 |
| 12f | -NHCSNH-NHCSNH-(4-F-Ph) | -CH3 | -COOEt | 25 | 6.25 | 50 | 25 |
| Ampicillin | - | - | - | 12.5 | 12.5 | 12.5 | - |
| Clotrimazole | - | - | - | - | - | - | 6.25 |
Data sourced from an-Nada et al., 2008.[3]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the biological activities of thiazole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Experimental Workflow:
Caption: Workflow for Broth Microdilution Assay.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells.
-
Add 100 µL of the 2x concentrated stock solution of the test compound to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 100 µL of the diluted microbial suspension.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs is a rich field of study with significant implications for drug discovery. The evidence presented in this guide underscores the critical role of substituents at the C2, C4, and C5 positions of the thiazole ring in modulating antimicrobial, anti-inflammatory, and anticonvulsant activities. The acetyl group at C5 appears to be a key pharmacophoric feature for antibacterial efficacy.
Future research should focus on synthesizing and evaluating a more extensive library of analogs with systematic modifications to further refine the SAR models. In particular, exploring a wider range of acyl groups at the C5 position and diverse heterocyclic substitutions at the C2 and C4 positions could lead to the discovery of novel compounds with enhanced potency and improved pharmacokinetic profiles. The detailed experimental protocols provided herein offer a standardized framework for such future investigations, ensuring the generation of reliable and comparable data.
References
- an-Nada, O. M., El-Gohary, N. S., & El-Gamil, K. M. (2008). Synthesis and biological evaluation of some 2,4,5-trisubstituted thiazole derivatives as potential antimicrobial and anticancer agents. Archiv der Pharmazie, 341(7), 424-434. [Link]
- an-Nada, O. M., El-Gohary, N. S., & El-Gamil, K. M. (2008). Synthesis and Biological Evaluation of Some 2,4,5- Trisubstituted Thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. SciSpace. [Link]
- Cheng, K., et al. (2010). Synthesis of a new series of 2-phenylacetamido-thiazole derivatives with potent Escherichia coli KAS III (ecKAS III) inhibitory activity. European Journal of Medicinal Chemistry, 45(9), 3837-3843.
- Sahu, J. K., et al. (2016). Synthesis, characterization and anticonvulsant activity of some novel 4, 5-disubstituted-1, 2, 4-triazole derivatives. Journal of Applied Pharmaceutical Science, 7(7), 158-167.
- Gupta, A., et al. (2009). Synthesis and anticonvulsant activity of some substituted 1,2,4-thiadiazoles. European Journal of Medicinal Chemistry, 44(3), 1100-1105. [Link]
- Khatoon, Y., et al. (2017). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. Journal of Applied Pharmaceutical Science, 7(7), 158-167.
- Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 152-156.
- Zhang, Y., et al. (2018). Synthesis and anticonvulsant evaluation of some new 6-(substituted-phenyl)thiazolo[3,2-b][2][3]triazole derivatives in mice. Iranian Journal of Pharmaceutical Research, 17(2), 566-576.
- an-Nada, O. M., El-Gohary, N. S., & El-Gamil, K. M. (2008). Synthesis and biological evaluation of some 2,4,5-trisubstituted thiazole derivatives as potential antimicrobial and anticancer agents. PubMed. [Link]
- an-Nada, O. M., El-Gohary, N. S., & El-Gamil, K. M. (2008). Synthesis and Biological Evaluation of Some 2,4,5- Trisubstituted Thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. SciSpace. [Link]
- Cheng, K., et al. (2010). Synthesis of a new series of 2-phenylacetamido-thiazole derivatives with potent Escherichia coli KAS III (ecKAS III) inhibitory activity. European Journal of Medicinal Chemistry, 45(9), 3837-3843.
- Sahu, J. K., et al. (2016). Synthesis, characterization and anticonvulsant activity of some novel 4, 5-disubstituted-1, 2, 4-triazole derivatives. Journal of Applied Pharmaceutical Science, 7(7), 158-167.
- Gupta, A., et al. (2009). Synthesis and anticonvulsant activity of some substituted 1,2,4-thiadiazoles. PubMed. [Link]
- Khatoon, Y., et al. (2017). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. Journal of Applied Pharmaceutical Science, 7(7), 158-167.
- an-Nada, O. M., El-Gohary, N. S., & El-Gamil, K. M. (2008). Synthesis and biological evaluation of some 2,4,5-trisubstituted thiazole derivatives as potential antimicrobial and anticancer agents. Archiv der Pharmazie, 341(7), 424-434.
- an-Nada, O. M., El-Gohary, N. S., & El-Gamil, K. M. (2008). Synthesis and Biological Evaluation of Some 2,4,5- Trisubstituted Thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. SciSpace.
- Cheng, K., et al. (2010). Synthesis of a new series of 2-phenylacetamido-thiazole derivatives with potent Escherichia coli KAS III (ecKAS III) inhibitory activity. European Journal of Medicinal Chemistry, 45(9), 3837-3843.
- Sahu, J. K., et al. (2016). Synthesis, characterization and anticonvulsant activity of some novel 4, 5-disubstituted-1, 2, 4-triazole derivatives. Journal of Applied Pharmaceutical Science, 7(7), 158-167.
- Gupta, A., et al. (2009). Synthesis and anticonvulsant activity of some substituted 1,2,4-thiadiazoles. PubMed.
- 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. PubMed. [Link]
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A Comparative Study of 5-Acetyl-2,4-dimethylthiazole in Coffee Bean Varieties: An In-Depth Technical Guide
This guide provides a comprehensive framework for the comparative analysis of 5-Acetyl-2,4-dimethylthiazole across different coffee bean varieties. Addressing a notable gap in current scientific literature, we will delve into the significance of this potent aroma compound, its formation pathways, and a robust experimental protocol for its quantification. This document is intended for researchers, scientists, and professionals in the fields of food science and analytical chemistry who are engaged in the study of coffee aroma and flavor.
Introduction: The Significance of this compound in Coffee Aroma
This compound is a heterocyclic compound that contributes significantly to the desirable aroma profile of roasted coffee.[1] Its sensory characteristics are described as nutty, meaty, sulfurous, and having coffee-like nuances.[2] As a product of the Maillard reaction during roasting, its concentration can vary depending on the precursor compounds present in the green coffee beans and the specific roasting conditions employed.[3][4] While it has been identified in both Coffea arabica (Arabica) and Coffea canephora (Robusta) varieties, a direct quantitative comparison of its concentration in these and other coffee varieties is not extensively documented in current literature.[5][6] This guide aims to provide the scientific groundwork for conducting such a comparative study.
Formation and Precursors of this compound
The formation of this compound is a complex process rooted in the Maillard reaction, which occurs between amino acids and reducing sugars at elevated temperatures during coffee roasting.[3][4] The key precursors for thiazole formation are sulfur-containing amino acids, primarily cysteine, and various sugar fragments.[3]
The general pathway involves the Strecker degradation of cysteine to produce key intermediates like cysteamine.[3] These intermediates then react with dicarbonyl compounds, which are breakdown products of sugars, to form the thiazole ring. The specific substituents on the thiazole ring, in this case, the acetyl and two methyl groups, are derived from the specific dicarbonyl compounds involved in the reaction.
Several factors can influence the concentration of this compound in roasted coffee:
-
Coffee Bean Variety: Different coffee varieties possess distinct genetic makeups, leading to variations in the concentrations of precursor compounds like amino acids and sugars in the green beans.
-
Cultivation and Processing: Agricultural practices, environmental conditions, and post-harvest processing methods (e.g., washed, natural, honey) can all impact the chemical composition of the green coffee beans.
-
Roasting Conditions: The time-temperature profile of the roast is a critical factor.[4] Lighter roasts may not provide sufficient energy for the Maillard reaction to proceed to the formation of significant quantities of this compound, while darker roasts may lead to its degradation.[4]
The following diagram illustrates the key factors influencing the formation of this compound.
Caption: Factors influencing the formation of this compound.
Proposed Experimental Protocol for Comparative Analysis
To address the knowledge gap regarding the quantitative differences in this compound across coffee varieties, the following experimental protocol is proposed. This method utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and robust technique for the analysis of volatile and semi-volatile compounds in coffee.
Materials and Methods
-
Coffee Samples: A selection of green coffee beans from different varieties (e.g., Coffea arabica var. Typica, Coffea arabica var. Bourbon, Coffea canephora var. Robusta). It is crucial to source samples with well-documented provenance.
-
Roasting: A laboratory-scale coffee roaster with precise temperature and time control.
-
Grinding: A coffee grinder capable of producing a consistent particle size.
-
Internal Standard: A suitable internal standard, such as a deuterated analog of the target compound or a compound with similar chemical properties but not naturally present in coffee, for accurate quantification.
-
HS-SPME-GC-MS System: A gas chromatograph coupled with a mass spectrometer and equipped with an autosampler for SPME. A suitable SPME fiber (e.g., DVB/CAR/PDMS) should be selected.
-
Analytical Standard: A certified reference standard of this compound for calibration.
Experimental Workflow
-
Roasting: Roast the green coffee beans from each variety under identical and controlled conditions (e.g., a medium roast profile with a specific end temperature and development time). This is critical for a valid comparison.
-
Grinding and Sample Preparation: Immediately after roasting and cooling, grind the coffee beans to a uniform particle size. Weigh a precise amount of the ground coffee (e.g., 2 grams) into a headspace vial.
-
Internal Standard Addition: Add a known amount of the internal standard solution to each vial.
-
HS-SPME Extraction:
-
Place the vials in the autosampler tray.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet.
-
Separate the volatile compounds on a suitable capillary column (e.g., a mid-polar column).
-
Use a temperature program that allows for good resolution of the target analyte from other matrix components.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, using characteristic ions of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the analyte in the coffee samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The following diagram illustrates the proposed experimental workflow.
Caption: Experimental workflow for comparative analysis.
Data Presentation and Expected Outcomes
The quantitative data obtained from this study should be summarized in a clear and concise table for easy comparison. Below is a hypothetical example of how the results could be presented.
| Coffee Bean Variety | Origin | Processing Method | This compound (µg/kg) ± SD |
| Coffea arabica var. Typica | Colombia | Washed | Hypothetical Value |
| Coffea arabica var. Bourbon | Brazil | Natural | Hypothetical Value |
| Coffea canephora var. Robusta | Vietnam | Washed | Hypothetical Value |
Expected Outcomes and Significance:
The results of this comparative study would provide valuable insights into the influence of coffee genetics and potentially processing methods on the formation of this key aroma compound. For instance, a significantly higher concentration in Robusta beans could be correlated with a higher initial concentration of precursor amino acids. Conversely, certain Arabica varieties might demonstrate a more complex interplay of precursors leading to a unique aromatic profile.
This data would be highly beneficial for:
-
Coffee Breeders: In selecting for varieties with desirable aroma precursor profiles.
-
Coffee Roasters: To optimize roasting profiles to enhance or modulate the formation of specific aroma compounds.
-
Quality Control: As a potential chemical marker for coffee quality and authenticity.
Conclusion
While this compound is recognized as an important contributor to the desirable nutty and roasty notes in coffee, there is a clear need for quantitative comparative studies across different coffee bean varieties. The experimental protocol detailed in this guide provides a robust framework for conducting such research. By systematically investigating the concentration of this compound, the scientific community can gain a deeper understanding of the factors that contribute to the complex and diverse world of coffee aroma.
References
- Blank, I. (n.d.). Formation of N-Heterocyclic Compounds during Roasting of Coffee.
- The Good Scents Company. (n.d.). nutty thiazole 2,4-dimethyl-5-acetylthiazole.
- Human Metabolome Database. (2012, September 11). Showing metabocard for 5-Acetyl-2,4-dimethyloxazole (HMDB0038174).
- FooDB. (2010, April 8). Showing Compound 5-Ethyl-2,4-dimethylthiazole (FDB019757).
- Human Metabolome Database. (2012, September 12). Showing metabocard for this compound (HMDB0041484).
- Sandiego, J. C. (2021, March 14). Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans.
- BenchChem. (n.d.). A Comparative Analysis of Furan Derivatives in Arabica and Robusta Coffee Beans with a Focus on 3-Acetyl-2,5-dimethylfuran.
- ResearchGate. (n.d.). AROMA IMPACT COMPOUNDS OF ARABICA AND ROBUSTA COFFEE. QUALITATIVE AND QUANTITATIVE INVESTIGATIONS.
- Blank, I., et al. (2010, October 5). Advanced predictive analytical-sensory correlation: Towards a better understanding of the perception of coffee flavor.
- ResearchGate. (n.d.). A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies.
- ResearchGate. (n.d.). Antioxidative Activity of Heterocyclic Compounds Found in Coffee Volatiles Produced by Maillard Reaction.
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A Senior Application Scientist's Guide to the Validation of Sensory Panel Results for 5-Acetyl-2,4-dimethylthiazole Perception
This guide provides a comprehensive framework for the validation of sensory panel results concerning the perception of 5-Acetyl-2,4-dimethylthiazole. We will delve into the nuanced sensory characteristics of this potent flavor compound and compare methodologies for robustly validating human sensory data. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who require a high degree of confidence in their sensory analysis.
The Sensory Significance of this compound
This compound is a sulfur-containing heterocyclic compound that plays a pivotal role in the flavor profiles of many cooked and processed foods.[1] Its characteristic aroma is described as nutty, roasted, meaty, and savory, with subtle woody and coffee undertones.[2][3] This compound is a key contributor to the desirable flavors developed during the Maillard reaction and thermal degradation of sulfur-containing amino acids.[1] Given its potent and complex sensory profile, accurate and validated measurement of its perception is critical for product development, quality control, and flavor research. This guide will explore how to achieve this through a multi-faceted validation approach.
Designing a Robust Sensory Evaluation Framework
A validated sensory panel is the cornerstone of reliable sensory data. The following sections outline the critical steps in establishing and running a sensory panel for the evaluation of this compound.
Panelist Selection and Training
The selection of sensory assessors is a critical initial step.[4] Prospective panelists should be screened for their sensory acuity, ability to describe sensations, and availability. A general screening might involve basic taste identification and ranking tests. For a specific compound like this compound, further screening for odor recognition is recommended.
Once selected, panelists must undergo rigorous training. This training should focus on:
-
Familiarization with the target compound: Panelists should be exposed to various concentrations of this compound to learn its characteristic aroma profile.
-
Development of a sensory lexicon: The panel should collectively agree on a set of descriptors for the compound's aroma and flavor.
-
Scale anchoring: To ensure consistent use of intensity scales, panelists should be trained with reference standards representing different intensities of the key descriptors.[4]
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A Guide to the Definitive Identification of 5-Acetyl-2,4-dimethylthiazole Using High-Resolution Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical entities is a cornerstone of scientific rigor and regulatory compliance. 5-Acetyl-2,4-dimethylthiazole (C7H9NOS), a key component in flavor and fragrance chemistry, presents a unique analytical challenge that demands a high degree of certainty in its structural confirmation.[1][2] This guide provides an in-depth comparison of analytical methodologies, focusing on the superior capabilities of high-resolution mass spectrometry (HRMS) for the definitive identification of this compound.
The Analytical Imperative: Beyond Ambiguity
This compound is a volatile organic compound with a characteristic nutty and roasted aroma.[3][4] Its presence and purity are critical in formulations. Traditional analytical methods may provide suggestive evidence of its identity, but they often lack the specificity required for unequivocal confirmation, especially in complex matrices or when dealing with potential isomers. In the realm of pharmaceutical development, where even trace impurities can have significant biological effects, the need for definitive identification is paramount.
High-Resolution Mass Spectrometry: The Gold Standard
High-resolution mass spectrometry has emerged as the definitive technique for the structural elucidation of small molecules.[5] Its power lies in the ability to provide two critical pieces of information with exceptional precision: the accurate mass of the molecule and its fragmentation pattern.
The Principle of Unambiguous Formula Determination
HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[6] This level of precision allows for the determination of a unique elemental formula, a capability that is generally not achievable with unit-resolution mass spectrometers.[7] For a compound like this compound, with a monoisotopic mass of 155.0405 Da, HRMS can readily distinguish it from other compounds that have the same nominal mass but different elemental compositions.
A Validated Workflow for HRMS Analysis
The following is a detailed, self-validating protocol for the confident identification of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 1 mg of the this compound reference standard and the unknown sample.
-
Dissolve each in 1 mL of a high-purity solvent compatible with reverse-phase chromatography, such as methanol or acetonitrile.[8]
-
Perform a serial dilution to a final concentration of approximately 1 µg/mL. The choice of a low concentration is to avoid detector saturation and ensure accurate mass measurement.
-
For samples in complex matrices (e.g., a food product), a protein precipitation step with cold acetonitrile may be necessary to remove larger molecules that can interfere with the analysis.[3]
-
-
Chromatographic Separation (LC):
-
Column: A C18 reverse-phase column is a suitable choice for retaining this moderately polar molecule.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended. The formic acid aids in the protonation of the analyte for positive ion mode ESI.
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min is appropriate for standard analytical columns.
-
-
Mass Spectrometric Analysis (HRMS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the preferred method for this molecule, as the nitrogen atom in the thiazole ring is readily protonated.[9][10]
-
Mass Analyzer: An Orbitrap or TOF mass spectrometer capable of a resolution of at least 10,000 (FWHM) should be used.[6]
-
Data Acquisition:
-
Full Scan MS: Acquire data in full scan mode over a mass range of m/z 50-500 to detect the protonated molecule, [M+H]+.
-
Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the [M+H]+ ion of this compound (m/z 156.0478). This involves isolating the precursor ion and fragmenting it using collision-induced dissociation (CID).
-
-
-
Data Analysis and Confirmation:
-
Accurate Mass Confirmation: The measured mass of the [M+H]+ ion should be within a 5 ppm tolerance of the theoretical mass. According to FDA guidelines, this is a key criterion for confirmation.[6][11]
-
Fragmentation Pattern Matching: The fragmentation pattern obtained from the MS/MS spectrum of the unknown sample must visually match that of the reference standard analyzed under the same conditions.[12] The presence of at least three structurally significant fragment ions is recommended for high-confidence identification.[12]
-
Caption: High-Resolution Mass Spectrometry workflow for definitive compound identification.
Interpreting the Data: A Case Study for this compound
The power of this workflow is evident when we examine the expected data.
| Parameter | Theoretical Value | Expected Experimental Result | Confirmation Criteria |
| Molecular Formula | C7H9NOS | C7H9NOS | Derived from accurate mass |
| Monoisotopic Mass | 155.0405 Da | - | - |
| [M+H]+ Accurate Mass | 156.0478 m/z | 156.0478 ± 0.0008 m/z | Mass error < 5 ppm[6] |
| Key MS/MS Fragments | - | Consistent pattern | Visual match with standard[12] |
The fragmentation of the thiazole ring is a key diagnostic tool. Based on studies of similar structures, a primary fragmentation pathway involves the loss of neutral molecules like N2.[9] The resulting fragment ions provide a structural fingerprint that is highly specific to this compound.
Comparison with Alternative Methodologies
While HRMS is the gold standard, it is important to understand its performance in the context of other common analytical techniques.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Output | Accurate mass and fragmentation pattern | Nuclear spin transitions (chemical shifts, couplings) | Retention time and unit-resolution mass spectrum |
| Specificity | Very High (can yield unique elemental formula) | Very High (provides detailed structural connectivity) | Moderate to High (relies on library matching) |
| Sensitivity | High (picogram to femtogram) | Low (milligram to microgram) | High (picogram) |
| Sample Purity | Tolerant to complex matrices with LC | Requires highly purified sample | Requires volatile and thermally stable compounds |
| Key Advantage | Unambiguous elemental formula and structural fragments | Definitive atom connectivity and stereochemistry | Excellent for volatile compound profiling |
| Key Limitation | Does not directly provide stereochemical information | Low sensitivity, requires larger sample amounts | Unit resolution may not distinguish isobars |
While NMR spectroscopy is unparalleled for determining the precise connectivity and stereochemistry of a molecule, its significantly lower sensitivity makes it less suitable for trace-level analysis.[13][14] GC-MS is a powerful tool for analyzing volatile compounds and is widely used in the flavor and fragrance industry.[15][16][17] However, its unit-resolution mass data can be ambiguous, and confirmation relies heavily on matching against spectral libraries, which may not always be comprehensive or definitive.[18]
Conclusion and Recommendation
For the definitive confirmation of the identity of this compound, particularly within the stringent requirements of drug development and quality control, High-Resolution Mass Spectrometry is the superior and recommended methodology. Its ability to provide an accurate mass measurement, and thus a unique elemental formula, combined with specific fragmentation data from tandem MS, offers a level of certainty that is unmatched by other techniques.
This guide provides a robust and scientifically sound framework for the application of HRMS in this context. By adhering to this validated protocol, researchers and scientists can ensure the integrity of their findings and the quality of their products.
References
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Watson, D. G. (n.d.). Standard for Mass Spectral Analysis in Forensic Toxicology. American Academy of Forensic Sciences.
- Mazur, D., Piacentino, E. L., Berden, G., & Lebedev, A. T. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 798.
- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
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- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
- U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the FDA FVM Program. FDA.
- Pharmaceutical Technology. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine.
- Godina, L. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies.
- Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews.
- ASTM International. (n.d.). Standard Practice for Reporting Mass Spectral Data in Secondary Ion Mass Spectrometry (SIMS). ASTM.
- Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
- U.S. Food and Drug Administration. (2015). Memorandum: Acceptance Criteria for Confirmation of Identity of Chemical Residues using Exact Mass Data within the Office of Foods and Veterinary Medicine. FDA.
- Tuşa, F. D., et al. (n.d.). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. ResearchGate.
- SIS. (n.d.). Standard Practice for Reporting Mass Spectral Data in Secondary Ion Mass Spectrometry (SIMS) ASTM E1504. Svenska institutet för standarder.
- Mazur, D., et al. (2023). Fragmentation pathways of protonated 1,2,3-thiadiazole 1eS including... ResearchGate.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Chemical Synthesis and Application. pharmachemical.com.
- Debonne, E., et al. (2017). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2093), 20160275.
- Wiley Science Solutions. (n.d.). Food, Flavors, Fragrances, and Related Compounds: GC-MS Library. Wiley.
- ANSI/ASB. (2023). Standard 098, First Edition 2023: Standard for Mass Spectral Analysis in Forensic Toxicology. American Academy of Forensic Sciences.
- NIST. (2019). Standard for Mass Spectral Data Acceptance in Forensic Toxicology. National Institute of Standards and Technology.
- Ghosh, C., & Shai, S. (2010). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PLoS ONE, 5(12), e15771.
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A Senior Application Scientist's Guide to the Comparative Efficacy of Extraction Techniques for 5-Acetyl-2,4-dimethylthiazole
Welcome to a comprehensive analysis of extraction methodologies for 5-Acetyl-2,4-dimethylthiazole (CAS 38205-60-6), a pivotal heterocyclic compound renowned for its characteristic nutty, roasted, and meaty flavor profile.[1][2] As a key flavoring agent in the food industry and a versatile building block in pharmaceutical research, the efficient and high-purity extraction of this thiazole derivative is of paramount importance.[3][4]
This guide moves beyond a simple recitation of protocols. Here, we dissect the fundamental principles governing each technique, providing a causal explanation for experimental choices. We will explore classical and modern methods, from traditional solvent extraction and steam distillation to advanced supercritical fluid extraction. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize an extraction strategy tailored to their specific laboratory and commercial objectives.
Understanding the Target: Physicochemical Properties of this compound
The selection of an appropriate extraction technique is fundamentally dictated by the physicochemical properties of the target molecule.
| Property | Value | Significance for Extraction |
| Molecular Formula | C₇H₉NOS[3][5] | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 155.22 g/mol [5] | Influences diffusion rates and behavior in mass spectrometry. |
| Boiling Point | 228-230 °C (at 760 mmHg)[1][5] | Its high boiling point makes it suitable for steam distillation, where it can be co-distilled with water at a lower temperature. |
| Density | ~1.15 g/mL at 25 °C[1] | Its density, greater than water, facilitates phase separation in liquid-liquid extraction. |
| Solubility | Slightly soluble in water[5]; Soluble in organic solvents. | This differential solubility is the cornerstone of solvent-based extraction methods. |
| Appearance | Colorless to pale yellow liquid[1][5] | A physical characteristic for visual identification of the purified compound. |
| Organoleptic Profile | Nutty, roasted, meaty, savory[1][2] | The primary reason for its use as a flavoring agent; extraction methods must preserve this profile. |
General Extraction and Analysis Workflow
Before delving into specific techniques, it is crucial to visualize the overarching workflow. The process, regardless of the chosen extraction method, follows a logical sequence from sample preparation to final analysis. This ensures reproducibility and accurate quantification of the target analyte.
Caption: Generalized workflow for the extraction and analysis of this compound.
Method 1: Liquid-Liquid Solvent Extraction (LLE)
Solvent extraction is a foundational technique that leverages the differential solubility of the target compound between two immiscible liquid phases—typically an aqueous phase and an organic solvent.
Expertise & Experience: The "Why"
The choice of solvent is the most critical parameter. For this compound, which possesses moderate polarity, solvents like ethyl acetate or dichloromethane are effective. Ethyl acetate is often preferred due to its lower toxicity and environmental impact. The protocol involves repeated extractions (typically 3x) to maximize recovery, based on the partition coefficient of the analyte. A subsequent wash with brine is not merely a rinsing step; it serves to remove dissolved water from the organic phase and break potential emulsions, ensuring a cleaner final product.[6]
Experimental Protocol: LLE
-
Preparation: Ensure the sample containing this compound is in an aqueous solution or suspension. If the sample is from a synthesis reaction, neutralize the mixture to a pH of ~7 to ensure the thiazole is in its neutral form.[6]
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate.
-
Agitation: Stopper the funnel and invert it several times, venting frequently to release pressure. Shake vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Separation: Allow the layers to separate completely. The denser aqueous layer will be at the bottom. Drain the lower aqueous layer.
-
Combine & Repeat: Collect the upper organic (ethyl acetate) layer. Return the aqueous layer to the funnel and repeat the extraction process two more times with fresh portions of ethyl acetate to maximize yield.[6]
-
Washing: Combine all organic extracts and wash with a saturated brine solution (1 x 0.5 volume) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate to remove trace amounts of water.[6]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Validation: The yield and purity of the extracted compound should be determined using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).[7][8]
Caption: Detailed workflow for Liquid-Liquid Extraction (LLE).
Method 2: Steam Distillation
Steam distillation is an excellent method for separating volatile compounds that are immiscible with water and have high boiling points.[9] Given that this compound has a boiling point of 228-230 °C, this technique allows for its distillation at a temperature close to the boiling point of water (100 °C), thus preventing thermal degradation.
Expertise & Experience: The "Why"
The principle relies on Dalton's Law of Partial Pressures. The compound co-distills with water because the total vapor pressure of the mixture (sum of the vapor pressures of water and the compound) reaches atmospheric pressure at a temperature lower than the boiling point of either component alone. This is particularly advantageous for thermally sensitive flavor compounds. The efficiency of the extraction is dependent on the steam generation rate and the surface area of the sample matrix.[10][11] A patent for a related compound, 2-bromo thiazole, validates the use of steam distillation for collecting thiazole derivatives from an aqueous reaction mixture.[12]
Experimental Protocol: Steam Distillation
-
Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator (boiling flask with water), a sample flask, a condenser, and a receiving flask.[9][10]
-
Sample Preparation: Place the material containing this compound (e.g., a reaction mixture or a food mash) into the sample flask. Ensure the material is sufficiently loose to allow steam to pass through.
-
Distillation: Heat the boiling flask to generate steam and pass it through the sample flask. The steam will volatilize the this compound.
-
Condensation: The mixture of steam and compound vapor travels to the condenser, where it is cooled (typically with circulating cold water) and condenses back into a liquid.
-
Collection: Collect the distillate, which will be a two-phase mixture of water and the oily this compound (a hydrosol).
-
Separation: As the compound is only slightly soluble in water and denser, it can be separated from the aqueous layer using a separatory funnel.
-
Drying & Validation: The collected organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄) and analyzed for purity and yield via GC-MS.
Method 3: Supercritical Fluid Extraction (SFE)
SFE is a modern, "green" extraction technology that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent. Above its critical point (31.1 °C and 73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.
Expertise & Experience: The "Why"
The primary advantage of SFE is its tunability. By precisely controlling temperature and pressure, the solvating power of the supercritical CO₂ can be adjusted to selectively extract specific compounds.[13] This often results in a much higher purity extract compared to traditional methods. For this compound, SFE offers a method that avoids organic solvents and high temperatures, preserving the delicate aroma profile. The extraction is followed by simple depressurization, where the CO₂ returns to a gaseous state and evaporates, leaving behind the pure, solvent-free extract.[13]
Conceptual Protocol: SFE
-
Preparation: The sample matrix is placed into a high-pressure extraction vessel.
-
Pressurization: Liquid CO₂ is pumped into the vessel and heated/pressurized to its supercritical state (e.g., 250 bar, 80 °C). A co-solvent like ethanol may be added to modify the polarity of the fluid and enhance extraction efficiency.[13]
-
Extraction: The supercritical fluid permeates the sample matrix, dissolving the this compound.
-
Separation: The fluid, now containing the dissolved analyte, is passed into a separation vessel at a lower pressure.
-
Collection: The drop in pressure causes the CO₂ to lose its solvating power and return to a gaseous state. The this compound precipitates out and is collected. The CO₂ can be recycled.
-
Validation: The final product is analyzed for purity and yield, typically via UHPLC-MS/MS for high sensitivity or GC-MS.[14]
Comparative Analysis
The optimal extraction technique depends on the specific goals of the researcher, including desired purity, yield, cost, scalability, and environmental considerations.
| Parameter | Liquid-Liquid Extraction (LLE) | Steam Distillation | Supercritical Fluid Extraction (SFE) |
| Selectivity/Purity | Moderate; co-extraction of similar polarity compounds is common. | High for volatile compounds; non-volatile impurities are left behind. | Very High; tunable pressure/temperature allows for high selectivity. |
| Yield | Good to High; dependent on partition coefficient and number of extractions. | Moderate to Good; dependent on volatility and steam flow rate. | High to Very High; efficient penetration and solvation. |
| Solvent Usage | High (e.g., Ethyl Acetate, DCM). | Only Water. | CO₂ (recyclable); small amount of co-solvent may be used. |
| Energy/Temp. | Low (Room Temperature). | High (Requires boiling water). | Moderate to High (High pressure, moderate temperature). |
| Speed | Fast for single batch. | Slow; can take several hours. | Fast; modern systems are often automated.[10] |
| Cost (Apparatus) | Low. | Low to Moderate. | High. |
| Scalability | Moderate; large volumes can be cumbersome. | Good. | Excellent for industrial applications. |
| Best For | Lab-scale synthesis workup, purification from simple matrices. | Extraction of thermally stable, volatile compounds from natural products. | High-purity extracts, "green" applications, industrial-scale production. |
Conclusion and Authoritative Recommendation
For rapid, lab-scale purification following a chemical synthesis, Liquid-Liquid Extraction remains a cost-effective and efficient choice due to its simplicity and low equipment overhead.[6] Its primary drawback is the reliance on organic solvents.
For the extraction from natural or complex matrices where the goal is to isolate a volatile flavor profile, Steam Distillation is a superior method. It avoids organic solvents and its mechanism is well-suited to the physicochemical properties of this compound, particularly its high boiling point and immiscibility with water.[9][10]
For applications demanding the highest purity, residual solvent avoidance, and environmental sustainability , Supercritical Fluid Extraction is the unequivocal choice.[13] While the initial capital investment is significant, its tunability, efficiency, and scalability make it the gold standard for producing food-grade and pharmaceutical-grade this compound.
The final selection must be a deliberate decision, weighing the technical advantages of each method against the practical constraints and ultimate goals of your project.
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A Comprehensive Guide to Evaluating the Aromatic Contribution of 5-Acetyl-2,4-dimethylthiazole
As a Senior Application Scientist, this guide provides an in-depth, technically-grounded framework for researchers and product development professionals to accurately assess the contribution of a single, potent aroma compound—5-Acetyl-2,4-dimethylthiazole—to the overall sensory profile of a product. We move beyond simple detection to a holistic evaluation, integrating instrumental analysis with human sensory perception to generate robust, actionable data.
Understanding the Target: The Aromatic Signature of this compound
This compound (CAS 38205-60-6) is a heterocyclic compound widely recognized for its powerful and complex aroma profile.[1][2] Its significance in the food and fragrance industries stems from its ability to impart desirable savory, roasted, and nutty notes even at very low concentrations.[1][3]
Understanding its intrinsic characteristics is the foundational step in evaluating its role in a complex matrix.
| Property | Description | Source(s) |
| Aroma Profile | Nutty, roasted, meaty, savory, with notes of boiled meat, popcorn, and coffee nuances. | [1][2][3][4][5] |
| Odor Threshold | Extremely low, reported to be around 0.5 parts per billion (ppb). | [3] |
| FEMA Number | 3267 | [6] |
| Typical Usage | Flavoring agent in baked goods, savory snacks, processed meals, soups, and sauces. | [1][5] |
| Chemical Class | A member of the thiazole family. | [2][6][7] |
The exceptionally low odor threshold is a critical piece of data; it signifies that this compound can be a major contributor to the overall aroma even when present at trace levels, making its accurate quantification and sensory correlation paramount.[3]
The Core Principle: From Concentration to Contribution via Odor Activity Value (OAV)
The mere presence of a volatile compound, or even its concentration, does not directly equate to its importance in the overall aroma. The key is to relate its concentration to its specific odor detection threshold—the minimum concentration at which the human nose can detect it.[8][9] This relationship is quantified by the Odor Activity Value (OAV) .
OAV = Concentration of Compound / Odor Threshold of Compound
A compound with an OAV greater than 1 is generally considered to be an "active" contributor to the aroma profile.[10] This simple calculation is the central pillar of our evaluation, bridging the gap between quantitative instrumental data and sensory relevance.
Caption: The Odor Activity Value (OAV) concept.
A Validated Experimental Workflow for Comprehensive Aroma Evaluation
To ensure scientific rigor, we employ a multi-step, self-validating workflow. This process integrates volatile extraction, precise chemical identification and quantification, and sensory-directed analysis to build a complete picture of the compound's contribution.
Caption: Integrated workflow for evaluating aroma contribution.
Part 1: Volatile Compound Extraction via Headspace Solid-Phase Microextraction (HS-SPME)
Causality: We choose HS-SPME as our primary extraction method because it is solvent-free, minimizing the risk of introducing artifacts that could alter the product's true aroma profile.[11] It is also highly sensitive, non-destructive, and easily automated, making it ideal for concentrating volatile and semi-volatile compounds from a sample's headspace for GC analysis.[12][13] The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad-range affinity for various aroma compounds, including thiazoles.
Detailed Protocol: HS-SPME
-
Sample Preparation: Accurately weigh 2-5 grams of the homogenized solid sample (or 2-5 mL of the liquid sample) into a 20 mL headspace vial. If the matrix is complex, an internal standard (e.g., 2-methyl-3-heptanone) should be added for accurate quantification.
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Incubation & Equilibration: Place the vial in an autosampler tray equipped with an agitator and heater. Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation. This allows the volatile compounds to partition from the sample matrix into the headspace, reaching equilibrium.
-
Extraction: Expose the SPME fiber to the vial's headspace for a defined period (e.g., 30 minutes) at the same temperature. Analytes will adsorb onto the fiber coating.
-
Desorption: Immediately transfer the SPME fiber to the heated injection port (e.g., 250°C) of the Gas Chromatograph. The high temperature desorbs the trapped analytes from the fiber onto the GC column for separation. Desorption time is typically 3-5 minutes.
Part 2: Identification and Quantification with Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the gold standard for separating complex mixtures of volatile compounds and providing definitive identification based on their mass spectra.[13] The gas chromatograph separates compounds based on their boiling points and polarity, while the mass spectrometer fragments the molecules into predictable patterns, creating a "chemical fingerprint" that can be matched against spectral libraries like NIST for positive identification.[14]
Detailed Protocol: GC-MS Analysis
-
Instrument Setup:
-
Injector: Splitless mode (to maximize sensitivity), 250°C.
-
Column: Use a mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for a wide range of aroma compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min. (This program should be optimized based on the sample matrix).
-
-
Mass Spectrometer Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis:
-
Identification: Identify this compound by comparing its retention time and mass spectrum with an authentic standard analyzed under the same conditions and by searching against the NIST library.
-
Quantification: Create a calibration curve using multiple concentrations of the authentic standard. Calculate the concentration of this compound in the sample by relating its peak area to the calibration curve.
-
Part 3: Sensory Characterization with Gas Chromatography-Olfactometry (GC-O)
Causality: While GC-MS tells us what and how much is present, GC-Olfactometry (GC-O) tells us how it smells.[15][16] This technique is indispensable for confirming that the peak identified as this compound by MS actually possesses the expected nutty, roasted aroma.[17] It directly links instrumental data with human sensory perception.[15][18] The GC column effluent is split, with one part going to a standard detector (like MS or FID) and the other to a heated sniffing port where a trained panelist assesses the odor of eluting compounds in real-time.[17][18]
Caption: Schematic of a GC-O system.
Detailed Protocol: GC-O Analysis
-
Panelist Training: Assessors must be trained to recognize and describe various aroma characters and to use the intensity rating scale.
-
Instrumental Setup: Use the same GC column and oven program as the GC-MS analysis to ensure retention times are comparable.
-
Olfactometry: As the analysis runs, the panelist sniffs the effluent from the sniffing port and records the retention time, odor descriptor (e.g., "nutty," "meaty"), and intensity of every detected aroma.
-
Data Correlation: Create an "aromagram" by plotting odor intensity versus retention time. Align this aromagram with the GC-MS chromatogram. Confirm that the retention time of the peak identified as this compound corresponds to a sensory event described as "nutty," "roasted," or "meaty."
Alternative GC-O Technique: Aroma Extract Dilution Analysis (AEDA)
For identifying the most potent odorants, AEDA is a powerful technique.[19] The sample extract is sequentially diluted and analyzed by GC-O until no odor is detected.[20][21] The highest dilution at which a compound is still detected is its Flavor Dilution (FD) factor, which corresponds to its aromatic potency.[22] This method provides a semi-quantitative ranking of the most important aroma compounds.[19][23]
Final Assessment: Integrating Data and Sensory Validation
With the concentration (C) from GC-MS and the odor threshold (OT) from literature, the Odor Activity Value (OAV) for this compound can be calculated.
-
If OAV > 1: The compound is likely a significant contributor to the product's aroma.
-
If OAV < 1: The compound is likely not contributing significantly on its own, though it may still play a role in the overall blend through synergistic effects.
Final Validation: Sensory Panel Confirmation
The ultimate validation comes from a trained human sensory panel.[10][24]
-
Descriptive Analysis: Panelists rate the intensity of key aroma attributes (e.g., "roasted," "nutty") in the original product.
-
Omission/Recombination Test: A model product is created containing all key aroma compounds (those with OAV > 1) at their natural concentrations, except for this compound. Panelists then compare this "omission" sample to the complete model and the original product. A significant decrease in "roasted" or "nutty" intensity in the omission sample provides definitive proof of this compound's contribution.
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The Microbial Production of 5-Acetyl-2,4-dimethylthiazole: A Comparative Genomics Guide for Discovery and Engineering
For researchers, scientists, and professionals in drug development and flavor industries, understanding the microbial pathways for valuable compounds is paramount. 5-Acetyl-2,4-dimethylthiazole, a key flavor compound with nutty, roasted, and meaty notes, is of significant interest. While its chemical synthesis is well-established, its microbial production remains a largely unexplored frontier. This guide provides a comparative genomics framework to navigate the discovery and engineering of microbial pathways for the biosynthesis of this important thiazole derivative.
Introduction to this compound and the Potential of Microbial Synthesis
This compound is a heterocyclic compound that significantly contributes to the desirable aroma profiles of various food products.[1] Its production through microbial fermentation offers a sustainable and potentially more cost-effective alternative to chemical synthesis, which often involves harsh conditions and the use of non-renewable resources. The complexity of its structure suggests a biosynthetic origin rooted in primary metabolism, likely involving precursors from amino acid and carbohydrate catabolism.
While no definitive microbial biosynthetic pathway for this compound has been fully elucidated in publicly available literature, the principles of thiazole biosynthesis in other contexts provide a strong foundation for genomic exploration. Thiazole rings in natural products are typically derived from cysteine, which provides the sulfur and nitrogen atoms, and a carbonyl-containing compound.[2][3][4][5]
Comparative Genomics: A Predictive Tool for Pathway Discovery
Comparative genomics is a powerful in silico approach to identify putative biosynthetic gene clusters (BGCs) for secondary metabolites.[6][7][8] By comparing the genomes of microorganisms known to produce related flavor compounds, we can identify conserved gene clusters that may be responsible for the synthesis of our target molecule.
Key Microbial Genera for Investigation
Based on their well-documented roles in the production of flavor compounds in fermented foods, the following genera are prime candidates for genomic mining:
-
Staphylococcus : Species like Staphylococcus carnosus and Staphylococcus xylosus are widely used as starter cultures in meat fermentation and are known to produce a variety of volatile compounds derived from amino acid and fatty acid metabolism.[9][10][11][12][13]
-
Bacillus : Members of the Bacillus genus, such as Bacillus subtilis, are robust industrial microorganisms with well-characterized genomes and a versatile metabolism capable of producing a wide array of secondary metabolites.
-
Lactobacillus : These lactic acid bacteria are central to many food fermentations and are known to contribute significantly to the final flavor profile through various metabolic activities.[14][15]
Proposed Biosynthetic Logic for this compound
A plausible biosynthetic pathway for this compound can be hypothesized based on known biochemical reactions. This provides a framework for identifying candidate genes through genome mining.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for Pathway Identification and Validation
The following experimental workflow outlines a systematic approach to identify and validate the biosynthetic pathway for this compound.
Caption: A comprehensive workflow for the discovery and validation of the this compound biosynthetic pathway.
Detailed Methodologies
Strain Screening and Metabolomic Profiling:
-
Cultivation: Grow candidate microbial strains (e.g., Staphylococcus carnosus, Bacillus subtilis) in a suitable fermentation medium.
-
Extraction: Extract volatile and semi-volatile compounds from the culture broth using solid-phase microextraction (SPME) or liquid-liquid extraction.
-
Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.
-
Confirmation: Confirm the identity of the compound using an authentic standard.
Genome Sequencing and Bioinformatic Analysis:
-
DNA Extraction: Isolate high-quality genomic DNA from the identified producer strains.
-
Sequencing: Perform whole-genome sequencing using a combination of long-read (e.g., PacBio, Oxford Nanopore) and short-read (e.g., Illumina) technologies for a complete and accurate genome assembly.
-
BGC Prediction: Utilize bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs within the sequenced genomes.
-
Homology Searching: Use BLAST (Basic Local Alignment Search Tool) to search for genes homologous to known thiazole biosynthesis enzymes (e.g., from the thiamine biosynthesis pathway) within the predicted BGCs.
Gene Knockout and Heterologous Expression:
-
Gene Deletion: Create targeted gene deletions of candidate biosynthetic genes in the producer strain using CRISPR-Cas9 or homologous recombination.
-
Phenotypic Analysis: Analyze the resulting mutants by GC-MS to confirm the loss or reduction of this compound production.
-
Heterologous Host: Clone the candidate BGC into an expression vector and transform it into a well-characterized and genetically tractable host, such as Escherichia coli or Bacillus subtilis.
-
Production Analysis: Ferment the engineered host and analyze the culture broth for the production of this compound.
Comparative Genomic Insights from Key Industrial Microorganisms
While a dedicated BGC for this compound is yet to be found, examining the genomic landscapes of relevant industrial strains provides valuable context for future engineering efforts.
| Feature | Staphylococcus carnosus TM300 | Bacillus subtilis 168 |
| Genome Size (Mbp) | ~2.56 | ~4.2 |
| GC Content (%) | ~34.7 | ~43.5 |
| Relevant Pathways | Amino acid catabolism, Fatty acid β-oxidation | Thiamine biosynthesis, diverse secondary metabolite pathways |
| Genetic Tools | Well-established | Extensive toolkit available |
| Industrial Use | Meat fermentation | Enzyme and antibiotic production |
Data compiled from publicly available genome information.
Staphylococcus carnosus possesses robust pathways for the degradation of amino acids, which could provide the necessary precursors for the thiazole ring.[9] In contrast, Bacillus subtilis has a larger genome, a more diverse repertoire of secondary metabolite BGCs, and a well-characterized thiamine biosynthesis pathway that involves thiazole formation.
Future Perspectives: Metabolic Engineering for Enhanced Production
Once the biosynthetic pathway is identified, metabolic engineering strategies can be employed to enhance the production of this compound.
Caption: Key metabolic engineering strategies for enhancing the production of this compound.
Conclusion
The microbial production of this compound presents a compelling opportunity for the flavor and fragrance industries. While the specific biosynthetic pathway remains to be discovered, the application of comparative genomics, coupled with metabolomics and molecular biology techniques, provides a clear and actionable roadmap for its elucidation. By focusing on microorganisms with a proven track record in flavor compound synthesis, such as Staphylococcus carnosus and Bacillus subtilis, and by leveraging the predictive power of bioinformatics, the identification and subsequent engineering of this valuable pathway are within reach. This guide serves as a foundational resource for researchers embarking on this exciting endeavor.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Acetyl-2,4-dimethylthiazole
This document provides essential procedural guidance for the safe and compliant disposal of 5-Acetyl-2,4-dimethylthiazole (CAS No. 38205-60-6). As a compound utilized in complex research and development, particularly as a flavoring agent, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards.
Section 1: Hazard Assessment & Characterization
Before any handling or disposal can occur, a thorough understanding of the chemical's hazard profile is paramount. This compound is not a benign substance; its primary risk is significant acute oral toxicity.[1][2][3] Different suppliers may provide slightly varied classifications, so it is critical to always consult the specific Safety Data Sheet (SDS) for the material in your possession and operate under the most stringent hazard classification.
Beyond its oral toxicity, the compound is recognized as a skin, eye, and respiratory irritant.[4] It is also a combustible liquid, meaning it can burn but does not ignite easily at ambient temperatures.[1] Environmentally, thiazole derivatives can be toxic to aquatic life, and as such, this compound must be prevented from entering drains or waterways.[2][5]
A critical aspect of safe disposal is preventing dangerous reactions. This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][5][6] Co-disposal or cross-contamination with these materials must be strictly avoided to prevent potentially violent reactions.
Table 1: Hazard and Safety Summary for this compound
| Hazard Classification | GHS Pictogram & Signal Word | Key Precautionary Statements | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 3/4) | ☠️ Danger or ⚠️ Warning | H301/H302: Toxic or Harmful if swallowed.[1][2][3] P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2] | Chemical-resistant gloves (e.g., Nitrile, Neoprene), Lab coat. |
| Skin Irritation (Category 2) | ⚠️ Warning | H315: Causes skin irritation. P280: Wear protective gloves.[4] | Chemical-resistant gloves, Lab coat. |
| Eye Irritation (Category 2A) | ⚠️ Warning | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | Safety goggles or a face shield.[4][7] |
| Respiratory Sensitization/Irritation | ⚠️ Warning | H334/H335: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation.[4] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] | Use only in a well-ventilated area, preferably a chemical fume hood.[4] |
Section 2: Personnel Protection & Engineering Controls
The causality behind PPE selection is rooted in the hazard assessment. Because this compound can cause skin and eye irritation, the use of appropriate chemical-resistant gloves and safety goggles is non-negotiable.[4] All handling and transfer of this chemical waste should be performed within a certified chemical fume hood to mitigate the risk of inhaling vapors.[7] Furthermore, an operational safety shower and eyewash station must be readily accessible, a standard requirement under OSHA for handling hazardous chemicals.[4]
Section 3: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system, ensuring compliance with EPA and OSHA regulations.[8][9]
Step 1: Waste Identification and Segregation
-
Action: Identify the waste stream as "this compound." This includes the pure chemical, contaminated labware (pipette tips, wipes), and solutions containing the compound.
-
Causality: Proper identification is the foundation of safe disposal. Misidentification can lead to dangerous chemical reactions if incompatible wastes are mixed.[10] Do not mix this thiazole waste with strong acids or oxidizing agents.[11]
Step 2: Containerization
-
Action: Select a chemically compatible, leak-proof container with a secure screw-top cap.[11] The container should not be metal if acidic solutions are ever added to the waste stream. Affix a "Hazardous Waste" label to the container before adding any waste.[12][13]
-
Causality: The container is the primary barrier preventing release to the environment. The label, mandated by the EPA, communicates the hazard to everyone in the laboratory and to the ultimate waste handlers.[12] The label must clearly list all chemical constituents and their approximate concentrations.
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Transfer the waste into the labeled container, ensuring not to fill it more than 90% full to allow for vapor expansion.[11] Keep the container closed at all times except when adding waste. Store the container in a designated SAA.[11][12]
-
Causality: The SAA is a designated, controlled area near the point of waste generation.[9][12] Keeping the container closed minimizes fugitive emissions. Storing it in a secondary containment tray within the SAA provides an extra layer of protection against spills.
Step 4: Final Disposal Coordination
-
Action: Once the waste container is full or has been in the SAA for up to one year, contact your institution's Environmental Health & Safety (EHS) department or designated chemical waste coordinator to arrange for pickup.[11]
-
Causality: Hazardous waste must be transported by a licensed hauler to a certified Treatment, Storage, and Disposal Facility (TSDF).[9][14] This final step ensures the waste is managed and disposed of in compliance with federal and state law, protecting both public health and the environment.[15]
Section 4: Disposal Workflow Visualization
The following diagram illustrates the logical progression for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Section 5: Regulatory Framework
The procedures outlined in this guide are designed to comply with two primary federal agencies in the United States. The Environmental Protection Agency (EPA) , under the Resource Conservation and Recovery Act (RCRA), governs how hazardous waste must be identified, stored, transported, and ultimately disposed of.[9] The Occupational Safety and Health Administration (OSHA) mandates a safe working environment, which includes the Hazard Communication Standard (requiring access to SDSs and proper labeling) and training for personnel who handle hazardous substances.[16] Adherence to this guide will facilitate compliance with these critical regulations.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Acetyl-2,4-dimethylthiazole
As researchers and developers, our work with specialized chemical reagents is foundational to innovation. Compounds like 5-Acetyl-2,4-dimethylthiazole, a key component in flavor and fragrance applications, are invaluable.[1][2] However, their unique properties demand a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protection. It is designed to instill a deep, intuitive understanding of the safety principles required to handle this compound with confidence and precision.
Foundational Safety: A Hazard-Based Approach
Understanding the "why" behind any safety protocol is the bedrock of its effectiveness. The personal protective equipment (PPE) recommendations for this compound are directly derived from its specific hazard profile as identified by the Globally Harmonized System (GHS).
-
Acute Oral Toxicity: The compound is classified as toxic if swallowed.[3]
-
Skin Irritation: Direct contact can cause skin irritation.[4][5]
-
Serious Eye Irritation: Splashes pose a significant risk, causing serious eye irritation.[4][5]
-
Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory irritation.[5][6]
These classifications are not merely warnings; they are the data points that inform every subsequent choice we make in the laboratory, from engineering controls to the final selection of our personal protective gear.
The Hierarchy of Controls: Your Primary Defense
Before we even consider PPE, we must implement more effective safety controls. PPE is the essential final barrier between you and a potential hazard, but it should never be the only one.
-
Engineering Controls: The most effective control is to remove or minimize the hazard at its source. When handling this compound, always work within a properly functioning chemical fume hood.[7][8] This minimizes the concentration of airborne vapors, directly addressing the inhalation risk.[6] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[6][9]
-
Administrative Controls: These are the protocols and work practices that define a safe laboratory environment. This includes rigorous training for all personnel, clear labeling of all containers, and restricting access to areas where the chemical is handled.[9][10][11]
Personal Protective Equipment (PPE): The Essential Final Barrier
Once engineering and administrative controls are in place, the correct selection and use of PPE is mandatory. The following table summarizes the required equipment for handling this compound.
| PPE Category | Recommended Equipment | Standard/Specification | Purpose |
| Eye & Face Protection | Chemical Splash Goggles | ANSI Z87.1 / EN 166 | Protects against splashes and vapors, addressing the "serious eye irritation" hazard.[12][13][14] |
| Face Shield (in addition to goggles) | ANSI Z87.1 | Required for procedures with a high risk of splashing (e.g., transferring large volumes).[12][13] | |
| Hand Protection | Nitrile Gloves (disposable) | EN 374 | Provides chemical splash protection.[8][12][15] Must be inspected before use and changed immediately upon contamination.[16] |
| Body Protection | Laboratory Coat | --- | Protects skin and personal clothing from accidental drips and contamination.[7][8] |
| Respiratory Protection | NIOSH-Approved Respirator | NIOSH Approved | Only required if engineering controls (fume hood) are insufficient or during a large spill clean-up.[5][12] |
Procedural Workflow: PPE Donning and Doffing Protocol
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect doffing procedure can lead to self-contamination. The following workflow is designed to prevent this.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






